molecular formula C25H29F2N7O4S B15612361 Brepocitinib P-Tosylate

Brepocitinib P-Tosylate

Katalognummer: B15612361
Molekulargewicht: 561.6 g/mol
InChI-Schlüssel: FAKGOYNHHHOTEN-WTMFEIAXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Brepocitinib P-Tosylate is a useful research compound. Its molecular formula is C25H29F2N7O4S and its molecular weight is 561.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

[(1S)-2,2-difluorocyclopropyl]-[3-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]methanone;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2N7O.C7H8O3S/c1-25-8-11(7-22-25)23-17-21-5-4-15(24-17)26-9-12-2-3-13(10-26)27(12)16(28)14-6-18(14,19)20;1-6-2-4-7(5-3-6)11(8,9)10/h4-5,7-8,12-14H,2-3,6,9-10H2,1H3,(H,21,23,24);2-5H,1H3,(H,8,9,10)/t12?,13?,14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKGOYNHHHOTEN-WTMFEIAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CCC(C3)N4C(=O)C5CC5(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CCC(C3)N4C(=O)[C@@H]5CC5(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29F2N7O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Brepocitinib P-Tosylate: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brepocitinib (B610002), also known as PF-06700841, is an oral small molecule that functions as a potent and selective dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[1][2][3][4][5] These kinases are integral components of the JAK-STAT signaling pathway, a critical cascade for a multitude of cytokines, chemokines, and hormones involved in immunity and inflammation.[1] By targeting both TYK2 and JAK1, brepocitinib effectively dampens the signaling of key pro-inflammatory cytokines implicated in the pathogenesis of various autoimmune and inflammatory diseases, including dermatomyositis, psoriasis, psoriatic arthritis, and ulcerative colitis.[2][5][6] This technical guide provides a comprehensive overview of the mechanism of action of brepocitinib p-tosylate, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Core Mechanism: Dual Inhibition of TYK2 and JAK1

The Janus kinase family consists of four members: JAK1, JAK2, JAK3, and TYK2. These intracellular tyrosine kinases associate with the cytoplasmic domains of type I and type II cytokine receptors.[7] Upon cytokine binding to its receptor, the associated JAKs are brought into close proximity, leading to their trans-phosphorylation and activation.[1] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1] Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression.[1]

Brepocitinib exerts its therapeutic effects by competitively binding to the ATP-binding site of TYK2 and JAK1, thereby inhibiting their kinase activity.[8] This dual inhibition disrupts the signaling cascades of a range of pro-inflammatory cytokines that rely on these two kinases for signal transduction.[6][9]

Data Presentation

Table 1: In Vitro Kinase Inhibition Profile of Brepocitinib
KinaseIC₅₀ (nM)
TYK223
JAK117
JAK277
JAK36490

Data compiled from publicly available sources.[10] IC₅₀ values represent the concentration of brepocitinib required to inhibit 50% of the kinase activity in a cell-free biochemical assay.

Table 2: Inhibition of Cytokine-Induced STAT Phosphorylation in Human Whole Blood by Brepocitinib
Cytokine PathwayDownstream STATCellular IC₅₀ (nM)
IL-12pSTAT465
IL-23pSTAT3120
IL-6pSTAT1 (CD3+ cells)81
IL-6pSTAT3 (CD3+ cells)641
IL-15pSTAT5238
IL-21pSTAT3204
EPO (JAK2 homodimer)pSTAT5 (CD34+ cells)577
IL-10pSTAT3305
IL-27pSTAT386
IFNαpSTAT14 (in DM patient PBMCs)
IFNβpSTAT1/32 (in DM patient PBMCs)

Data compiled from publicly available sources.[11][12] Cellular IC₅₀ values represent the concentration of brepocitinib required to inhibit 50% of the cytokine-induced STAT phosphorylation in human whole blood or peripheral blood mononuclear cells (PBMCs).

Signaling Pathways and Experimental Workflows

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IFN-α, IL-6, IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding & Receptor Dimerization JAK1 JAK1 Receptor->JAK1 TYK2 TYK2 Receptor->TYK2 STAT STAT Receptor->STAT 4. STAT Recruitment JAK1->Receptor JAK1->STAT 5. STAT Phosphorylation TYK2->Receptor TYK2->STAT Brepocitinib Brepocitinib Brepocitinib->JAK1 Inhibition Brepocitinib->TYK2 Inhibition pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer 6. Dimerization DNA DNA pSTAT_dimer->DNA 7. Nuclear Translocation Gene Gene Transcription DNA->Gene 8. Gene Regulation

Brepocitinib's Mechanism of Action in the JAK-STAT Pathway.

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Enzyme Recombinant Human JAK1, JAK2, JAK3, TYK2 Incubation Incubate Enzyme, Substrate, Brepocitinib, and ATP Enzyme->Incubation Substrate Peptide Substrate Substrate->Incubation ATP ATP ATP->Incubation Brepocitinib_prep Brepocitinib (Serial Dilutions) Brepocitinib_prep->Incubation Stop Stop Reaction Incubation->Stop Detect Detect Phosphorylated Substrate (e.g., ADP-Glo™, TR-FRET) Stop->Detect Analysis Calculate % Inhibition and Determine IC₅₀ Detect->Analysis

Workflow for In Vitro Kinase Inhibition Assay.

cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis PBMCs Isolate PBMCs from Whole Blood Pretreat Pre-treat PBMCs with Brepocitinib (Dose Range) PBMCs->Pretreat Stimulate Stimulate with Cytokine (e.g., IFN-α, IL-6) Pretreat->Stimulate FixPerm Fix and Permeabilize Cells Stimulate->FixPerm Stain Stain with Fluorescently-labeled anti-pSTAT1/pSTAT3 Antibodies FixPerm->Stain Flow Acquire Data on Flow Cytometer Stain->Flow Analyze Gate on Cell Populations and Quantify pSTAT MFI Flow->Analyze IC50 Calculate % Inhibition and Determine IC₅₀ Analyze->IC50

Workflow for Cellular STAT Phosphorylation Assay.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of brepocitinib against TYK2, JAK1, JAK2, and JAK3 kinases.

Materials:

  • Recombinant human TYK2, JAK1, JAK2, and JAK3 enzymes

  • Peptide substrate (e.g., a poly-Glu-Tyr peptide)

  • Adenosine triphosphate (ATP)

  • This compound

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

Procedure:

  • Prepare a serial dilution of brepocitinib in DMSO, and then dilute further in kinase assay buffer.

  • Add the recombinant kinase, peptide substrate, and brepocitinib (or vehicle control) to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each respective kinase to accurately determine the IC₅₀.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding the ADP-Glo™ Reagent).

  • Add the kinase detection reagent and incubate at room temperature to allow for signal development.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each brepocitinib concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the brepocitinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cellular STAT Phosphorylation Assay by Flow Cytometry

Objective: To measure the inhibitory effect of brepocitinib on cytokine-induced STAT1 and STAT3 phosphorylation in peripheral blood mononuclear cells (PBMCs).

Materials:

  • Human whole blood from healthy donors or patients with dermatomyositis

  • Ficoll-Paque PLUS for PBMC isolation

  • RPMI 1640 medium supplemented with 10% fetal bovine serum

  • This compound

  • Recombinant human cytokines (e.g., IFN-α, IFN-β, IL-6)

  • Fixation buffer (e.g., BD Cytofix™)

  • Permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III)

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4) and intracellular phosphorylated STATs (e.g., anti-pSTAT1 (pY701), anti-pSTAT3 (pY705))

  • Flow cytometer

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend PBMCs in RPMI 1640 medium and culture overnight.

  • Pre-treat the cells with a range of concentrations of brepocitinib (e.g., 0.0192 to 1500 nM) or vehicle control (DMSO) for 2 hours at 37°C.[11]

  • Stimulate the cells with a predetermined optimal concentration of cytokine (e.g., IFN-α, IFN-β, or IL-6) for a short period (e.g., 15-30 minutes) at 37°C.[11]

  • Immediately fix the cells by adding fixation buffer.

  • Permeabilize the cells by adding ice-cold permeabilization buffer.

  • Stain the cells with the antibody cocktail containing antibodies against cell surface markers and intracellular phosphorylated STATs.

  • Wash the cells and resuspend in staining buffer.

  • Acquire data on a flow cytometer.

  • Analyze the data by gating on specific cell populations (e.g., CD4+ T cells) and quantifying the median fluorescence intensity (MFI) of the pSTAT signal.

  • Calculate the percent inhibition of STAT phosphorylation for each brepocitinib concentration relative to the cytokine-stimulated vehicle control.

  • Determine the cellular IC₅₀ value by plotting the percent inhibition against the logarithm of the brepocitinib concentration.

Conclusion

This compound is a selective dual inhibitor of TYK2 and JAK1, which potently blocks the signaling of multiple pro-inflammatory cytokines central to the pathogenesis of numerous autoimmune diseases.[6][9][13][14] Its mechanism of action, characterized by the inhibition of the JAK-STAT pathway, has been extensively validated through in vitro biochemical and cellular assays. The quantitative data and detailed methodologies presented in this guide provide a comprehensive technical understanding of brepocitinib's core mechanism, supporting its ongoing clinical development for the treatment of inflammatory and autoimmune disorders.[5][12][15] The continued investigation of brepocitinib in various disease contexts will further elucidate its therapeutic potential.[5][6]

References

Brepocitinib P-Tosylate: A Technical Guide to its Mechanism of Action in the JAK-STAT Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Brepocitinib (B610002) (PF-06700841) is a potent, orally bioavailable small molecule that functions as a dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[1][2][3][4] This selective inhibition of two key upstream kinases in the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway allows for the modulation of the biological activity of a broad range of pro-inflammatory cytokines implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. This technical guide provides an in-depth overview of the mechanism of action of brepocitinib p-tosylate, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows.

Introduction to the JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is a critical intracellular cascade that transduces signals from a wide array of cytokines, interferons, and growth factors to the nucleus, leading to the regulation of gene expression involved in immunity, inflammation, hematopoiesis, and other cellular processes. The pathway consists of three main components: a receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.

Upon cytokine or interferon binding to its cognate receptor, a conformational change is induced, bringing the receptor-associated JAKs into close proximity. This allows for the trans-phosphorylation and activation of the JAKs. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins. Once recruited to the receptor, STATs are themselves phosphorylated by the JAKs, leading to their dimerization, translocation into the nucleus, and subsequent binding to specific DNA sequences to modulate the transcription of target genes.

Brepocitinib's Mechanism of Action: Dual TYK2/JAK1 Inhibition

Brepocitinib exerts its therapeutic effect by selectively inhibiting the kinase activity of TYK2 and JAK1.[2][3][4] By targeting these two specific members of the JAK family, brepocitinib effectively blocks the signaling of multiple cytokines that are central to the pathophysiology of various autoimmune diseases. These include Type I and II interferons, interleukin (IL)-6, IL-12, and IL-23.[2][5]

The dual inhibition of TYK2 and JAK1 is believed to provide a broader and potentially more potent anti-inflammatory effect compared to the inhibition of a single JAK. This is because many key inflammatory cytokines utilize signaling pathways that are dependent on either TYK2 or JAK1, or a combination of both.

Below is a diagram illustrating the canonical JAK-STAT signaling pathway and the points of inhibition by brepocitinib.

JAK-STAT_Pathway JAK-STAT Signaling Pathway and Brepocitinib Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation TYK2 TYK2 Receptor->TYK2 Activation STAT STAT (inactive) JAK1->STAT Phosphorylation TYK2->STAT Phosphorylation JAK2 JAK2 JAK3 JAK3 pSTAT pSTAT (active) STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization DNA DNA pSTAT_dimer->DNA Nuclear Translocation Brepocitinib Brepocitinib Brepocitinib->JAK1 Brepocitinib->TYK2 Gene_Transcription Gene_Transcription DNA->Gene_Transcription Modulates

Brepocitinib inhibits JAK1 and TYK2, blocking STAT phosphorylation.

Quantitative Data

The potency and selectivity of brepocitinib have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibition
KinaseIC50 (nM)
JAK1 16.8 - 17
TYK2 22.7 - 23
JAK2 76.6 - 77
JAK3 6490 (6.49 µM)
Source:[6]
Table 2: Cellular Activity - Inhibition of STAT Phosphorylation in Human Whole Blood
Cytokine StimulantDownstream SignalCell SubsetIC50 (nM)
IL-12pSTAT4-65
IL-23pSTAT3-120
IL-6pSTAT1CD3+81
IL-6pSTAT3CD3+641
IL-15pSTAT5-238
IL-21pSTAT3-204
EPOpSTAT5CD34+577
IL-10pSTAT3-305
IL-27pSTAT3-86
Source:[6]
Table 3: Population Pharmacokinetics of Oral Brepocitinib
ParameterTypical ValueInter-individual Variability (%CV)
Apparent Clearance (CL/F)18.7 L/h78%
Apparent Volume of Distribution (V/F)136 L60.5%
Absorption Rate Constant (ka)3.46 h-1-
Absorption Lag Time0.24 h-
Source: A 1-compartment model with first-order absorption was used.[7]
Table 4: Summary of Phase 2/3 Clinical Trial Efficacy for Oral Brepocitinib
IndicationTrial PhaseKey Efficacy EndpointBrepocitinib DoseResult vs. Placebo
Psoriatic Arthritis Phase 2bACR20 Response at Week 1630 mg QD66.7% vs 43.3% (p=0.0197)
60 mg QD74.6% vs 43.3% (p=0.0006)
Ulcerative Colitis Phase 2bChange in Total Mayo Score at Week 830 mg QDPlacebo-adjusted mean change: -2.3
60 mg QDPlacebo-adjusted mean change: -3.2
Alopecia Areata Phase 2aChange in SALT Score at Week 2445 mg QDSignificant improvement vs. placebo
Dermatomyositis Phase 3 (VALOR)Mean Total Improvement Score (TIS) at Week 5230 mg QD46.5 vs 31.2 (p=0.0006)
Source:[1][5][8][9][10][11][12][13][14][15][16]
Table 5: Summary of Reported Adverse Events (AEs) from Clinical Trials
IndicationTrial PhaseCommon AEsSerious AEs (SAEs)
Psoriatic Arthritis Phase 2bMost AEs were mild to moderate.12 participants (5.5%) reported SAEs, including infections in 6 participants (2.8%). No major adverse cardiovascular events or deaths.[3][5][15][16]
Ulcerative Colitis Phase 2bChronic urticaria, nasopharyngitis, arthralgia, pyrexia.One thromboembolic event (considered unrelated to study drug). Herpes zoster reported in one patient.[1][8][10][11][13]
Cicatricial Alopecia Phase 2aAcne, anemia, COVID-19 infection, elevated serum creatinine.Anemia and pneumonia with gastroenteritis in two patients, leading to discontinuation.[2][7][9]
Dermatomyositis Phase 3 (VALOR)Safety profile consistent with previous trials. AESIs (malignancy, cardiovascular events, thromboembolic events) not more frequent than placebo.[14][17]

Experimental Protocols

The following are representative protocols for key experiments used to characterize JAK inhibitors like brepocitinib. These are illustrative and specific parameters may vary.

In Vitro Biochemical Kinase Assay (Representative Protocol)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified JAK kinases.

Kinase_Assay_Workflow In Vitro Kinase Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase Buffer - Purified JAK Enzyme - Substrate (e.g., peptide) - ATP - Brepocitinib (serial dilutions) Start->Prepare_Reagents Assay_Setup Assay Plate Setup (384-well): - Add Brepocitinib/vehicle - Add JAK enzyme and substrate Prepare_Reagents->Assay_Setup Reaction_Initiation Initiate Reaction: - Add ATP solution Assay_Setup->Reaction_Initiation Incubation Incubate at Room Temp (e.g., 60 minutes) Reaction_Initiation->Incubation Detection Stop reaction and detect signal (e.g., luminescence for ADP-Glo) Incubation->Detection Data_Analysis Data Analysis: - Normalize to controls - Plot dose-response curve - Calculate IC50 Detection->Data_Analysis End End Data_Analysis->End

Workflow for determining in vitro kinase inhibition.

Methodology:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., containing Tris-HCl, MgCl₂, DTT).

    • Dilute purified recombinant JAK1, JAK2, JAK3, and TYK2 enzymes to the desired concentration in kinase buffer.

    • Prepare a solution of a suitable substrate (e.g., a synthetic peptide).

    • Prepare a solution of ATP at a concentration near the Km for each enzyme.

    • Perform serial dilutions of this compound in DMSO, followed by dilution in kinase buffer.

  • Assay Procedure:

    • In a 384-well plate, add a small volume of the diluted brepocitinib or vehicle (DMSO control).

    • Add the enzyme/substrate mixture to each well.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and measure the kinase activity. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced. This involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Subtract background luminescence (no enzyme control).

    • Normalize the data to the vehicle control (100% activity) and a control with no ATP (0% activity).

    • Plot the normalized percent inhibition against the logarithm of the brepocitinib concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Cellular STAT Phosphorylation Assay in Human Whole Blood (Representative Protocol)

This assay measures the ability of a compound to inhibit cytokine-induced STAT phosphorylation in a physiologically relevant matrix.

pSTAT_Assay_Workflow Cellular STAT Phosphorylation Assay Workflow Start Start Blood_Collection Collect Human Whole Blood (e.g., in heparin tubes) Start->Blood_Collection Pre-incubation Pre-incubate blood with Brepocitinib (serial dilutions) or vehicle Blood_Collection->Pre-incubation Stimulation Stimulate with Cytokine (e.g., IL-6, IFN-α) for a short period (e.g., 15-30 min) Pre-incubation->Stimulation Fix_Perm Fix and Permeabilize Cells (e.g., using commercial kits) Stimulation->Fix_Perm Staining Intracellular Staining: - Fluorescently labeled anti-pSTAT antibody - Cell surface marker antibodies (e.g., CD3, CD4) Fix_Perm->Staining Flow_Cytometry Acquire and Analyze on a Flow Cytometer Staining->Flow_Cytometry Data_Analysis Data Analysis: - Gate on cell populations - Quantify pSTAT MFI - Calculate IC50 Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Workflow for measuring inhibition of STAT phosphorylation.

Methodology:

  • Sample Preparation and Treatment:

    • Collect fresh human whole blood into tubes containing an anticoagulant (e.g., heparin).

    • Aliquot the blood into 96-well plates.

    • Add serial dilutions of brepocitinib or vehicle control and pre-incubate for a specified time (e.g., 1-2 hours) at 37°C.

  • Cytokine Stimulation:

    • Add a specific cytokine (e.g., IL-6, IFN-α) to stimulate the corresponding JAK-STAT pathway and incubate for a short period (e.g., 15-30 minutes) at 37°C.[10]

  • Cell Staining:

    • Fix the cells using a commercial fixation buffer (e.g., containing paraformaldehyde) to preserve the phosphorylation state of the proteins.

    • Lyse the red blood cells.

    • Permeabilize the remaining leukocytes with a permeabilization buffer (e.g., methanol-based).

    • Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT1, anti-pSTAT3).

    • Co-stain with antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD14) to identify specific immune cell populations.

  • Flow Cytometry and Data Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Gate on the specific leukocyte populations of interest.

    • Quantify the mean fluorescence intensity (MFI) of the pSTAT signal within each population for each treatment condition.

    • Normalize the MFI to the stimulated vehicle control and unstimulated control.

    • Plot the percent inhibition against the logarithm of the brepocitinib concentration to determine the IC50 value.

Conclusion

This compound is a selective dual inhibitor of TYK2 and JAK1, demonstrating potent inhibition of key pro-inflammatory cytokine signaling pathways. Its mechanism of action, supported by robust in vitro, cellular, and clinical data, establishes it as a promising therapeutic agent for a range of autoimmune and inflammatory diseases. The data presented in this technical guide provide a comprehensive overview for researchers and drug development professionals, highlighting the quantitative aspects of its activity and the methodologies used for its characterization. Further clinical development will continue to delineate the full therapeutic potential and long-term safety profile of this novel JAK inhibitor.

References

The Discovery and Synthesis of Brepocitinib P-Tosylate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brepocitinib (B610002) (PF-06700841) is a potent, orally bioavailable small molecule that selectively inhibits Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2). These non-receptor tyrosine kinases are critical components of the JAK-STAT signaling pathway, which transduces signals for numerous pro-inflammatory cytokines implicated in a wide range of autoimmune and inflammatory diseases. By dually targeting JAK1 and TYK2, Brepocitinib modulates the signaling of key cytokines such as IL-6, IL-12, IL-23, and Type I interferons. Developed by Pfizer, it is formulated as a p-toluenesulfonate (tosylate) salt to ensure optimal pharmaceutical properties. This technical guide provides an in-depth overview of the discovery, mechanism of action, synthesis, and key experimental data related to Brepocitinib P-Tosylate.

Discovery and Rationale

The discovery of Brepocitinib stemmed from a strategic approach to identify a dual inhibitor of TYK2 and JAK1. The rationale was that inhibiting both kinases would provide broader cytokine modulation than targeting a single JAK, offering enhanced efficacy in complex autoimmune diseases. The program began with a conformationally constrained piperazinyl-pyrimidine as a starting point. Through structure-activity relationship (SAR) studies and optimization of pharmacokinetic and pharmacodynamic properties, ((S)-2,2-Difluorocyclopropyl)((1R,5S)-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone, or Brepocitinib, was identified as the clinical candidate.

G Conceptual Drug Discovery Workflow for Brepocitinib cluster_0 Lead Identification cluster_1 Lead Optimization cluster_2 Candidate Selection cluster_3 Pharmaceutical Development Hit Initial Hit (Piperazinyl-Pyrimidine) Lead Lead Compound Hit->Lead HTS & Initial SAR Potency Potency Improvement (JAK1/TYK2 IC50) Lead->Potency Selectivity Selectivity Tuning (vs. JAK2/JAK3) Potency->Selectivity ADME ADME/PK Optimization (Oral Bioavailability) Selectivity->ADME Candidate Brepocitinib (PF-06700841) (Preclinical Candidate) ADME->Candidate Salt Salt Form Selection (P-Tosylate) Candidate->Salt

Caption: Conceptual workflow of Brepocitinib's discovery process.

Mechanism of Action: JAK-STAT Signaling Inhibition

Brepocitinib exerts its immunomodulatory effects by inhibiting the JAK-STAT signaling pathway. This pathway is initiated when cytokines bind to their specific receptors on the cell surface, leading to the activation of receptor-associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation and immune responses.[1] Brepocitinib potently inhibits JAK1 and TYK2, thereby blocking the signaling of multiple pro-inflammatory cytokines.[1]

G Brepocitinib's Mechanism of Action in the JAK-STAT Pathway Cytokine Cytokine (e.g., IL-6, IL-12, IL-23, IFN) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Activation TYK2 TYK2 Receptor->TYK2 STAT STAT JAK1->STAT 3. Phosphorylation TYK2->STAT 3. Phosphorylation pSTAT pSTAT Dimer STAT Dimer pSTAT->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Translocation Gene Gene Transcription (Inflammatory Response) Nucleus->Gene 6. Regulation Brepocitinib Brepocitinib Brepocitinib->JAK1 Inhibition Brepocitinib->TYK2 Inhibition

Caption: Brepocitinib inhibits JAK1 and TYK2, blocking STAT phosphorylation.

Quantitative Data

The inhibitory activity and pharmacokinetic profile of Brepocitinib have been characterized through various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of Brepocitinib
Target/AssayIC₅₀ (nM)Assay Type
Biochemical Assays
JAK117Enzyme Activity
TYK223Enzyme Activity
JAK277Enzyme Activity
JAK36490Enzyme Activity
Human Whole Blood (HWB) Assays
IL-12/pSTAT4 (TYK2/JAK2)65pSTAT Flow Cytometry
IL-23/pSTAT3 (TYK2/JAK2)120pSTAT Flow Cytometry
IL-6/pSTAT1 (CD3+) (JAK1/JAK2/TYK2)81pSTAT Flow Cytometry
IL-15/pSTAT5 (JAK1/JAK3)238pSTAT Flow Cytometry
EPO/pSTAT5 (JAK2/JAK2)577pSTAT Flow Cytometry

Data compiled from multiple sources.

Table 2: Summary of Pharmacokinetic Parameters for Brepocitinib
ParameterRat (Preclinical)Human (Clinical)
Dose 3 mg/kg (oral, tosylate salt)Single/Multiple Oral Doses
Tmax (Time to Peak Concentration) 0.5 h~1.0 h
Cmax (Peak Concentration) 774 ng/mLDose-dependent
AUC (Area Under the Curve) 1340 ng·h/mLDose-dependent
Bioavailability (F) 83%~75% (at 60 mg dose)
Apparent Clearance (CL/F) 31 mL/min/kg17.5 - 18.7 L/h
Apparent Volume of Distribution (Vd/F) 2.0 L/kg88.5 - 136 L
Half-life (t½) N/A4.9 - 10.7 h (multiple doses)

Data compiled from multiple preclinical and clinical studies. Human data represents typical values from population pharmacokinetic models.[2][3][4][5]

Synthesis of this compound

The synthesis of Brepocitinib involves a multi-step process culminating in the formation of the tosylate salt. A key step is the coupling of the diazabicyclo[3.2.1]octane core with the pyrimidine (B1678525) moiety, followed by an amide coupling with the difluorocyclopropyl carboxylic acid. The final step involves the reaction of the free base with p-toluenesulfonic acid to yield the stable, crystalline tosylate salt.

G High-Level Synthesis Route for this compound SM1 2,4-Dichloropyrimidine Int1 Intermediate 1 (Pyrimidine-Bicyclooctane Core) SM1->Int1 Nucleophilic Substitution SM2 (1R,5S)-3,8-Diazabicyclo[3.2.1]octane SM2->Int1 Nucleophilic Substitution Int2 Intermediate 2 (Amine-Substituted Core) Int1->Int2 Buchwald-Hartwig Coupling SM3 1-Methyl-1H-pyrazol-4-amine SM3->Int2 Buchwald-Hartwig Coupling Brepocitinib Brepocitinib (Free Base) Int2->Brepocitinib Amide Coupling (e.g., T3P) SM4 (S)-2,2-Difluorocyclopropane- 1-carboxylic acid SM4->Brepocitinib Amide Coupling (e.g., T3P) Final This compound Brepocitinib->Final Salt Formation (e.g., in Acetonitrile/Water) SM5 p-Toluenesulfonic Acid SM5->Final Salt Formation (e.g., in Acetonitrile/Water)

Caption: Key transformations in the synthesis of this compound.

Experimental Protocols

Biochemical Kinase Assay (IC₅₀ Determination)

This protocol outlines a representative method for determining the half-maximal inhibitory concentration (IC₅₀) of Brepocitinib against purified JAK enzyme catalytic domains.

  • Reagents and Materials: Purified recombinant human JAK1, JAK2, JAK3, and TYK2 catalytic domains; ATP; appropriate peptide substrate (e.g., Z'-LYTE™ Tyr6 Peptide); kinase assay buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM DTT); Brepocitinib stock solution in DMSO; 384-well assay plates; detection reagents (e.g., Z'-LYTE™ Development Solution).

  • Procedure: a. Prepare serial dilutions of Brepocitinib in DMSO. b. Add 1 µL of the diluted compound to the wells of a 384-well plate. c. Prepare a kinase reaction mixture containing the specific JAK enzyme, peptide substrate, and ATP at its Kₘ concentration in kinase assay buffer. d. Initiate the reaction by adding 10 µL of the kinase reaction mixture to each well. e. Incubate the plate at room temperature for 60 minutes. f. Terminate the reaction by adding 5 µL of development solution (containing EDTA). g. Incubate for an additional 60 minutes at room temperature to allow for signal development. h. Measure the fluorescence signal using a suitable plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each Brepocitinib concentration relative to DMSO-only controls. Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic curve.

Human Whole Blood Phospho-STAT (pSTAT) Assay

This protocol describes a method to measure the functional inhibition of JAK signaling in a physiologically relevant matrix by quantifying cytokine-induced STAT phosphorylation using flow cytometry.

  • Reagents and Materials: Freshly drawn human whole blood collected in heparin tubes; Brepocitinib stock solution in DMSO; Cytokines (e.g., IL-6, IL-12, IL-15); Lyse/Fix Buffer (e.g., BD Phosflow™); Permeabilization Buffer; Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4) and intracellular pSTAT proteins (e.g., pSTAT1, pSTAT3, pSTAT4, pSTAT5); 96-well deep-well plates; Flow cytometer.

  • Procedure: a. Aliquot 100 µL of whole blood into the wells of a 96-well plate. b. Add serial dilutions of Brepocitinib or DMSO vehicle to the wells and incubate at 37°C for 60 minutes. c. Stimulate the blood by adding the appropriate cytokine (e.g., IL-6 to assess JAK1/2 signaling) and incubate at 37°C for 15-20 minutes. d. Immediately terminate the stimulation and lyse red blood cells while fixing leukocytes by adding pre-warmed Lyse/Fix buffer. Incubate for 20 minutes at 37°C. e. Centrifuge the plate, discard the supernatant, and permeabilize the remaining leukocytes with ice-cold permeabilization buffer. f. Stain the cells with a cocktail of fluorochrome-conjugated antibodies against cell surface and intracellular pSTAT targets. g. Wash the cells and resuspend in buffer for analysis. h. Acquire data on a flow cytometer, gating on specific leukocyte populations (e.g., CD3+ T cells).

  • Data Analysis: Determine the median fluorescence intensity (MFI) of the pSTAT signal within the target cell population for each condition. Calculate the percent inhibition based on the MFI of stimulated vs. unstimulated samples. Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.

Synthesis of this compound Salt

This protocol provides a general method for the formation of the p-toluenesulfonate salt from the Brepocitinib free base.

  • Reagents and Materials: Brepocitinib free base; p-toluenesulfonic acid monohydrate; Solvent system (e.g., Acetonitrile, Isopropanol, or Acetone, potentially with water); Reaction vessel; Filtration apparatus.

  • Procedure: a. Dissolve the Brepocitinib free base in a suitable solvent (e.g., acetonitrile) in a reaction vessel. Sonication or gentle heating may be applied to aid dissolution. b. In a separate container, prepare a solution of p-toluenesulfonic acid (approximately 1 molar equivalent) in a suitable solvent, such as an aqueous solution. c. Slowly add the p-toluenesulfonic acid solution to the stirred Brepocitinib solution. d. Stir the resulting mixture at a controlled temperature. Precipitation of the tosylate salt should occur. e. Continue stirring for a sufficient period to ensure complete precipitation. f. Isolate the solid product by filtration. g. Wash the filter cake with a small amount of the reaction solvent. h. Dry the isolated this compound salt under vacuum.

Conclusion

Brepocitinib is a rationally designed dual inhibitor of JAK1 and TYK2 that has demonstrated potent and selective inhibition of key cytokine signaling pathways implicated in autoimmune diseases. Its well-characterized mechanism of action, favorable pharmacokinetic profile, and robust synthesis make it a significant candidate for the treatment of a variety of inflammatory conditions. The formulation as a p-tosylate salt ensures the stability and pharmaceutical properties required for clinical development. The data and protocols presented in this guide offer a comprehensive technical resource for professionals in the field of drug discovery and development.

References

Brepocitinib P-Tosylate: A Technical Guide to a Novel Dual TYK2/JAK1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Brepocitinib (B610002), also known as PF-06700841, is an orally available small molecule that functions as a potent, selective dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[1][2][3][4] Developed by Pfizer, its tosylate salt form, Brepocitinib P-Tosylate, is under investigation for the treatment of a range of immune-mediated inflammatory diseases, including psoriatic arthritis (PsA), plaque psoriasis, dermatomyositis (DM), and ulcerative colitis.[2][5][6][7] By targeting two key nodes in cytokine signaling, Brepocitinib offers a broad-spectrum approach to modulating the inflammatory responses that drive the pathogenesis of these complex autoimmune conditions.[2][4]

Core Mechanism of Action: The JAK-STAT Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade that translates extracellular cytokine signals into changes in gene expression.[8] This pathway is integral to processes such as immunity, cell proliferation, and inflammation.[8][9] The mechanism involves cytokine binding to cell surface receptors, which leads to the activation of receptor-associated JAKs. These activated JAKs then phosphorylate STAT proteins, which dimerize, translocate to the nucleus, and regulate the transcription of target genes.[10][11]

Brepocitinib exerts its therapeutic effect by disrupting this cascade. It is an orthosteric inhibitor that binds to the ATP-binding site within the catalytic domain of both TYK2 and JAK1.[7][12]

  • TYK2 Inhibition: TYK2 is crucial for signaling pathways activated by key pro-inflammatory cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFN-α/β).[2][6][13] The IL-23/IL-17 axis, which is heavily dependent on TYK2 signaling, is a major driver in the pathogenesis of psoriatic disease.[14]

  • JAK1 Inhibition: JAK1 is involved in the signaling of a wide array of cytokines, including those that use the common gamma chain (γc) receptor (e.g., IL-2, IL-4, IL-7, IL-15) and others like IL-6 and Type II Interferon (IFN-γ).[2][6][12]

By concurrently inhibiting both TYK2 and JAK1, Brepocitinib effectively blocks a wider range of inflammatory signaling pathways than a selective inhibitor of a single JAK, leading to a potent reduction in the production and signaling of multiple pro-inflammatory cytokines implicated in autoimmune diseases.[2][6][14]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_IL12_23 IL-12 / IL-23 Receptor_12_23 IL-12/23R Cytokine_IL12_23->Receptor_12_23 Cytokine_IFN Type I IFN Receptor_IFN IFNAR Cytokine_IFN->Receptor_IFN Cytokine_IL6 IL-6 / γc Cytokines Receptor_IL6 IL-6R / γcR Cytokine_IL6->Receptor_IL6 TYK2 TYK2 Receptor_12_23->TYK2 activates JAK2 JAK2 Receptor_12_23->JAK2 activates Receptor_IFN->TYK2 activates JAK1 JAK1 Receptor_IFN->JAK1 activates Receptor_IL6->JAK1 activates STAT STAT TYK2->STAT phosphorylate JAK1->STAT phosphorylate pSTAT pSTAT STAT->pSTAT pSTAT->pSTAT Gene Inflammatory Gene Expression pSTAT->Gene translocates & activates Brepocitinib Brepocitinib Brepocitinib->TYK2 inhibits Brepocitinib->JAK1 inhibits

Caption: Brepocitinib dual inhibition of the TYK2/JAK1 signaling pathway.

Quantitative Data

Table 1: In Vitro Inhibitory Potency and Selectivity

The selectivity profile of Brepocitinib demonstrates its potent inhibition of TYK2 and JAK1 with reduced activity against JAK2 and significantly less activity against JAK3. This profile is advantageous as JAK2 inhibition is associated with hematological side effects.[14][15]

KinaseIC50 (nM)Source
TYK2 22.7 - 23[3][16]
JAK1 16.8 - 17[3][16]
JAK2 76.6 - 77[3][16]
JAK3 6490[16]
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Clinical Efficacy in Psoriatic Arthritis (Oral, Phase IIb)

In a 52-week, randomized, placebo-controlled Phase IIb study involving 218 participants with active PsA, oral Brepocitinib demonstrated significant improvements in disease signs and symptoms compared to placebo.[17][18]

Endpoint (at Week 16)Placebo (n=~53)Brepocitinib 10 mg QD (n=~54)Brepocitinib 30 mg QD (n=~54)Brepocitinib 60 mg QD (n=~54)
ACR20 Response Rate 43.3%64.5%66.7% (p=0.0197)74.6% (p=0.0006)
ACR50 Response Rate Significantly LowerHigherSignificantly HigherSignificantly Higher
ACR70 Response Rate Significantly LowerHigherSignificantly HigherSignificantly Higher
PASI75 Response Rate Significantly LowerHigherSignificantly HigherSignificantly Higher
PASI90 Response Rate Significantly LowerHigherSignificantly HigherSignificantly Higher
MDA Response Rate Significantly LowerHigherSignificantly HigherSignificantly Higher
Data sourced from references[14][17][18]. ACR20/50/70: American College of Rheumatology 20%/50%/70% improvement. PASI75/90: Psoriasis Area and Severity Index 75%/90% improvement. MDA: Minimal Disease Activity. QD: Once daily.
Table 3: Clinical Efficacy in Plaque Psoriasis (Topical, Phase IIb)

A Phase IIb study evaluated a topical cream formulation of Brepocitinib in 344 participants with mild-to-moderate plaque psoriasis. The topical application did not achieve statistically significant changes in the primary or key secondary endpoints compared to the vehicle control at week 12.[19]

Treatment GroupMean Change from Baseline PASI Score (at Week 12)
Vehicle Once Daily -1.6
Brepocitinib Once Daily (0.1% - 3.0%) -1.4 to -2.4
Vehicle Twice Daily -2.2
Brepocitinib Twice Daily (0.3% - 3.0%) -2.5 to -3.0
Data sourced from reference[19]. While some numerical improvement was observed, the results were not statistically significant versus vehicle.
Table 4: Ex Vivo Inhibition of Cytokine Signaling in Dermatomyositis Patient PBMCs

This study evaluated Brepocitinib's ability to inhibit cytokine signaling in Peripheral Blood Mononuclear Cells (PBMCs) isolated from patients with Dermatomyositis (DM). The results show potent inhibition of STAT phosphorylation downstream of key pathogenic cytokines.[20]

Cytokine StimulationMeasured EndpointIC50 in DM Patient PBMCs (nM)
IFNα pSTAT1 / pSTAT3 Inhibition4
IFNβ pSTAT1 / pSTAT3 Inhibition2
IL-6 pSTAT1 / pSTAT3 Inhibition≤ 30
Data sourced from reference[20]. These IC50 values are well below the average unbound plasma concentrations achieved with a 30 mg once-daily oral dose, suggesting high levels of target inhibition in vivo.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Brepocitinib against isolated TYK2, JAK1, JAK2, and JAK3 enzymes.

Methodology:

  • Reagents: Recombinant human kinase enzymes (TYK2, JAK1, JAK2, JAK3), a suitable peptide substrate, Adenosine-5'-triphosphate (ATP), and Brepocitinib at various concentrations.

  • Procedure: The kinase, substrate, and varying concentrations of Brepocitinib are incubated in an appropriate buffer solution in microtiter plates.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Detection: After a set incubation period, the amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as:

    • Radiometric Assay: Using radiolabeled ATP (γ-³²P-ATP) and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence-Based Assay: Using antibodies specific to the phosphorylated substrate coupled with a fluorescent reporter.

  • Data Analysis: The percentage of inhibition for each Brepocitinib concentration is calculated relative to a control (no inhibitor). The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Ex Vivo Phospho-STAT Inhibition Assay (Flow Cytometry)

Objective: To measure the functional ability of Brepocitinib to inhibit cytokine-induced STAT phosphorylation in patient-derived immune cells.

Methodology:

  • Cell Isolation: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from whole blood samples from patients (e.g., with Dermatomyositis) using Ficoll-Paque density gradient centrifugation.[20]

  • Pre-treatment: Isolated PBMCs are pooled and incubated with a range of Brepocitinib concentrations (e.g., 0.0192 to 1500 nM) for a specified period (e.g., 2 hours) to allow for cell penetration and target engagement.[20]

  • Cytokine Stimulation: The cells are then stimulated with a specific recombinant cytokine (e.g., IFNα, IFNβ, or IL-6) to activate the target JAK-STAT pathway.[20]

  • Fixation and Permeabilization: The stimulation is stopped, and cells are immediately fixed (e.g., with paraformaldehyde) to preserve the phosphorylation state of intracellular proteins, followed by permeabilization (e.g., with methanol) to allow antibody access.

  • Staining: Cells are stained with fluorescently-labeled antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT1, anti-pSTAT3). Cell surface markers can also be included to identify specific immune cell subsets.

  • Data Acquisition and Analysis: The fluorescence intensity of the stained cells is measured using a flow cytometer. The geometric mean fluorescence intensity (MFI) of the phospho-STAT signal is used to quantify the level of STAT phosphorylation. The percentage of inhibition is calculated for each Brepocitinib concentration, and IC50 curves are generated.[20]

cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis A 1. Isolate PBMCs from Patient Blood B 2. Pre-treat Cells with varying Brepocitinib concentrations A->B C 3. Stimulate with Cytokine (e.g., IFNα, IL-6) B->C D 4. Fix & Permeabilize Cells C->D E 5. Stain with Fluorescent anti-pSTAT Antibodies D->E F 6. Acquire Data via Flow Cytometry E->F G 7. Calculate Inhibition & Generate IC50 Curves F->G

Caption: Experimental workflow for the ex vivo phospho-STAT inhibition assay.
Phase IIb Clinical Trial Protocol (Psoriatic Arthritis Example)

Objective: To assess the efficacy, safety, and dose-response of oral Brepocitinib in participants with moderately-to-severely active psoriatic arthritis.[17]

Methodology:

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-ranging, parallel-group study.[14][17][18]

  • Participants: Adults (18-75 years) with a diagnosis of PsA for ≥6 months, meeting specific criteria for active disease (e.g., ≥3 tender and ≥3 swollen joints).[18]

  • Randomization and Treatment: Participants were randomized to receive one of several treatments for an initial 16-week period:

    • Placebo once daily

    • Brepocitinib 10 mg once daily

    • Brepocitinib 30 mg once daily

    • Brepocitinib 60 mg once daily[14]

  • Blinded Extension: At week 16, participants in the placebo group were advanced to either 30 mg or 60 mg of Brepocitinib. The study continued in a blinded fashion for up to 52 weeks.[14][17]

  • Primary Endpoint: The primary outcome measure was the proportion of participants achieving an American College of Rheumatology 20% improvement (ACR20) response at week 16.[14][17]

  • Secondary Endpoints: Key secondary measures included ACR50/ACR70 response rates, 75% and 90% improvement in the Psoriasis Area and Severity Index (PASI75/PASI90), and achievement of Minimal Disease Activity (MDA) at weeks 16 and 52.[14][17]

  • Safety Monitoring: Adverse events (AEs) and serious adverse events (SAEs) were monitored and recorded throughout the entire study duration.[17]

cluster_enrollment Screening & Enrollment cluster_treatment 16-Week Treatment Period cluster_analysis Analysis & Extension Start Patients with Active PsA Randomize Randomization (n=218) Start->Randomize PBO Placebo Randomize->PBO B10 Brepocitinib 10mg Randomize->B10 B30 Brepocitinib 30mg Randomize->B30 B60 Brepocitinib 60mg Randomize->B60 W16 Week 16 Primary Endpoint (ACR20) PBO->W16 B10->W16 W52 Week 52 Long-term Analysis B10->W52 B30->W16 B30->W52 B60->W16 B60->W52 PBO_Ext Placebo patients re-randomized to 30mg or 60mg W16->PBO_Ext PBO_Ext->W52

Caption: Logical flow of the Phase IIb clinical trial for Brepocitinib in PsA.

Conclusion

Brepocitinib is a novel dual inhibitor of TYK2 and JAK1, a mechanism that provides broad inhibition of key cytokine signaling pathways implicated in a variety of autoimmune diseases.[21] In vitro and ex vivo data confirm its potent and selective activity. Clinical trials have demonstrated that oral Brepocitinib is significantly more effective than placebo in reducing the signs and symptoms of psoriatic arthritis, with a safety profile consistent with other approved JAK inhibitors.[17][18] While the topical formulation did not meet its primary endpoints in plaque psoriasis, the oral formulation continues to be evaluated in registrational studies for severe autoimmune conditions like dermatomyositis and systemic lupus erythematosus, highlighting its potential as a valuable future therapeutic option.[19][21]

References

Early In-Vitro Profile of Brepocitinib P-Tosylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brepocitinib (B610002) (formerly PF-06700841) is a novel, orally administered small molecule that acts as a potent and selective dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[1][2] This unique mechanism of action allows it to modulate the signaling of a broad range of pro-inflammatory cytokines implicated in the pathogenesis of various autoimmune and inflammatory diseases.[3][4][5] This technical guide provides an in-depth overview of the early in-vitro studies of Brepocitinib P-Tosylate, summarizing key quantitative data, detailing experimental methodologies, and visualizing the critical signaling pathways it influences.

Data Presentation: In-Vitro Inhibitory Activity

The following tables summarize the quantitative data from early in-vitro studies, highlighting Brepocitinib's inhibitory potency against JAK family kinases and its effects on cytokine-mediated signaling pathways.

Table 1: Brepocitinib Inhibitory Potency (IC50) against JAK Kinases

KinaseIC50 (nM)Reference(s)
TYK223[6][7][8]
JAK117[6][7][8]
JAK277[6][7][8]
JAK36490[7][8]

Table 2: Brepocitinib Inhibition of Cytokine-Induced STAT Phosphorylation in Human Whole Blood (HWB)

Cytokine StimulusSignaling PathwayMeasured EndpointIC50 (nM)Reference(s)
IL-12TYK2/JAK2pSTAT465[7]
IL-23TYK2/JAK2pSTAT3120[7]
IL-6JAK1/JAK2/TYK2pSTAT1 (CD3+ cells)81[7]
IL-6JAK1/JAK2/TYK2pSTAT3 (CD3+ cells)641[7]
IL-15JAK1/JAK3pSTAT5238[7]
IL-21JAK1/JAK3pSTAT3204[7]
EPOJAK2/JAK2pSTAT5 (CD34+ cells)577[7]
IL-10TYK2/JAK1pSTAT3305[7]
IL-27JAK1/JAK2/TYK2pSTAT386[7]

Table 3: Brepocitinib Inhibition of IFN-α, IFN-β, and IL-6 Induced STAT Phosphorylation in PBMCs from Dermatomyositis (DM) Patients

Cytokine StimulusMeasured EndpointIC50 (nM)Reference(s)
IFN-αpSTAT1 & pSTAT34[9]
IFN-βpSTAT1 & pSTAT32[9]
IL-6pSTAT1 & pSTAT3≤ 30[9]

Experimental Protocols

Detailed methodologies for the key in-vitro experiments are provided below.

Kinase Inhibition Assay (Biochemical Assay)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Brepocitinib against isolated JAK family kinases.

  • Methodology:

    • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes were used.

    • The kinase activity was measured using a radiometric or fluorescence-based assay that quantifies the phosphorylation of a specific substrate peptide.

    • Brepocitinib was serially diluted and pre-incubated with the kinase.

    • The kinase reaction was initiated by the addition of ATP (e.g., at a concentration of 1 mM).[10]

    • The reaction was allowed to proceed for a defined period at a controlled temperature.

    • The amount of phosphorylated substrate was quantified, and the percentage of inhibition for each Brepocitinib concentration was calculated relative to a vehicle control (e.g., DMSO).

    • IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation.

Cytokine-Induced STAT Phosphorylation Assay in Human Whole Blood (HWB) and PBMCs
  • Objective: To assess the functional inhibitory activity of Brepocitinib on cytokine signaling pathways in a complex cellular environment.

  • Methodology:

    • Freshly collected human whole blood or isolated peripheral blood mononuclear cells (PBMCs) were used.[7][9]

    • Cells were pre-incubated with various concentrations of Brepocitinib or vehicle control for a specified duration (e.g., 2 hours).[9]

    • Cells were then stimulated with a specific cytokine (e.g., IL-6, IL-12, IL-23, IFN-α, IFN-β) to induce the JAK-STAT signaling cascade.[7][9]

    • Following stimulation, the reaction was stopped, and red blood cells were lysed (for HWB samples).

    • Cells were fixed and permeabilized to allow for intracellular staining.

    • Cells were stained with fluorescently labeled antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT4, anti-pSTAT5).

    • The level of STAT phosphorylation in specific cell subsets (e.g., CD3+ T cells) was quantified using flow cytometry.[7]

    • IC50 values were calculated based on the reduction in the mean fluorescence intensity of the pSTAT signal in Brepocitinib-treated samples compared to stimulated controls.

Gene Expression Analysis in Human Epidermal Keratinocytes (HEKa)
  • Objective: To evaluate the effect of Brepocitinib on the expression of pro-inflammatory genes in skin cells.

  • Methodology:

    • Primary human epidermal keratinocytes (HEKa) were cultured under standard conditions.

    • Cells were pre-treated with Brepocitinib (e.g., 130 nM or 1 µM) for 2 hours.[11]

    • Following pre-treatment, cells were stimulated with pro-inflammatory cytokines such as Type I IFN (IFN-α/β) and/or IFN-γ for a defined period (e.g., 24 hours).[11]

    • Total RNA was extracted from the cells using a standard RNA isolation kit.

    • The RNA was reverse-transcribed into complementary DNA (cDNA).

    • Quantitative polymerase chain reaction (qPCR) was performed using specific primers for target genes (e.g., IL-6, IL-12, CXCL10/IP-10, CCL2/MCP-1, ICAM-1) and a housekeeping gene for normalization.[11]

    • The relative gene expression levels were calculated and compared between Brepocitinib-treated and vehicle-treated stimulated cells.

Apoptosis Assay in Human Epidermal Keratinocytes (HEKa)
  • Objective: To determine if Brepocitinib can protect keratinocytes from cytokine-induced apoptosis.

  • Methodology:

    • HEKa cells were cultured and pre-treated with Brepocitinib as described for the gene expression analysis.

    • Apoptosis was induced by stimulating the cells with Type I IFN and/or IFN-γ.[11]

    • After the stimulation period, cells were harvested.

    • Apoptosis was quantified using flow cytometry with Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD) staining.[11]

    • Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while the viability dye enters cells with compromised membranes (necrotic/late apoptotic cells).

    • The percentage of early apoptotic (Annexin V positive, viability dye negative) and late apoptotic/necrotic cells (Annexin V positive, viability dye positive) was determined.

    • The protective effect of Brepocitinib was assessed by comparing the percentage of apoptotic cells in the drug-treated groups to the stimulated control group. Brepocitinib was found to significantly reduce keratinocyte apoptosis and decrease the percentage of necrotic/late apoptotic cells.[11]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the key signaling pathways targeted by Brepocitinib and the general workflow of the in-vitro experiments.

cluster_receptor Cytokine Receptors cluster_jak JAK Kinases cluster_stat STAT Proteins Type_I_IFN_R Type I IFN R TYK2 TYK2 Type_I_IFN_R->TYK2 JAK1 JAK1 Type_I_IFN_R->JAK1 IL_6R IL-6R IL_6R->JAK1 JAK2 JAK2 IL_6R->JAK2 IL_12_23R IL-12/23R IL_12_23R->TYK2 IL_12_23R->JAK2 STAT1 STAT1 TYK2->STAT1 STAT3 STAT3 TYK2->STAT3 JAK1->STAT1 JAK1->STAT3 JAK2->STAT3 STAT4 STAT4 JAK2->STAT4 Nucleus Nucleus (Gene Transcription) STAT1->Nucleus STAT3->Nucleus STAT4->Nucleus Brepocitinib Brepocitinib Brepocitinib->TYK2 Inhibits Brepocitinib->JAK1 Inhibits

Caption: Brepocitinib's mechanism of action targeting TYK2 and JAK1.

cluster_prep Sample Preparation cluster_stim Stimulation & Analysis cluster_result Result Start Isolate PBMCs or use Human Whole Blood Pretreat Pre-treat with Brepocitinib or Vehicle (2h) Start->Pretreat Stimulate Stimulate with Cytokine (e.g., IL-6, IFN-α) Pretreat->Stimulate Fix_Perm Fix, Lyse & Permeabilize Cells Stimulate->Fix_Perm Stain Stain with Fluorescent anti-pSTAT Antibodies Fix_Perm->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Result Calculate IC50 Analyze->Result

Caption: Workflow for STAT phosphorylation assay.

cluster_cell_culture Cell Culture & Treatment cluster_apoptosis Apoptosis Analysis cluster_qpcr Gene Expression Analysis Culture Culture Human Keratinocytes (HEKa) Pretreat Pre-treat with Brepocitinib or Vehicle Culture->Pretreat Stimulate Stimulate with IFN-γ / Type I IFN Pretreat->Stimulate Harvest_Stain Harvest & Stain with Annexin V / Viability Dye Stimulate->Harvest_Stain Extract_RNA Extract Total RNA Stimulate->Extract_RNA Analyze_Apoptosis Analyze by Flow Cytometry Harvest_Stain->Analyze_Apoptosis RT_qPCR Reverse Transcription & qPCR Extract_RNA->RT_qPCR Analyze_Gene Analyze Gene Expression RT_qPCR->Analyze_Gene

Caption: Workflow for keratinocyte assays.

Conclusion

The early in-vitro data for this compound demonstrate its potent and selective dual inhibition of TYK2 and JAK1. This activity translates into the effective suppression of multiple cytokine signaling pathways that are central to the pathogenesis of numerous inflammatory and autoimmune diseases. The described experimental protocols provide a framework for the continued investigation of Brepocitinib and other JAK inhibitors, while the visualized pathways offer a clear representation of its mechanism of action. These foundational studies provide a strong rationale for the clinical development of Brepocitinib in targeted patient populations.[2]

References

Brepocitinib P-Tosylate: A Technical Guide to TYK2/JAK1 Target Validation in Autoimmune Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation of brepocitinib (B610002) P-tosylate, a potent and selective dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), in various autoimmune disease models. Brepocitinib has demonstrated significant therapeutic potential across a spectrum of autoimmune conditions, including dermatomyositis, psoriasis, psoriatic arthritis, ulcerative colitis, and Crohn's disease.[1][2][3][4][5][6] This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.

Mechanism of Action: Dual Inhibition of TYK2 and JAK1

Brepocitinib, also known as PF-06700841, is an oral small molecule that selectively inhibits the intracellular signaling of key pro-inflammatory cytokines by targeting TYK2 and JAK1.[3][7] These kinases are critical components of the JAK-STAT signaling pathway, which transduces signals from extracellular cytokines to the nucleus, leading to the transcription of genes involved in inflammation and immune responses.[3]

By simultaneously blocking TYK2 and JAK1, brepocitinib effectively dampens the signaling cascades initiated by a broad range of cytokines implicated in autoimmune pathogenesis. This includes Type I and II interferons (IFN-α/β, IFN-γ), interleukin-6 (IL-6), IL-12, and IL-23.[1][2][6][7] This dual inhibition is thought to provide a more comprehensive suppression of inflammatory processes compared to single-target agents.[8] The selectivity of brepocitinib for TYK2 and JAK1 over JAK2 and JAK3 is a key feature, potentially minimizing off-target effects, such as the hematologic side effects associated with less selective JAK inhibitors.[7]

Signaling Pathway Targeted by Brepocitinib

The diagram below illustrates the central role of TYK2 and JAK1 in mediating the signaling of various pro-inflammatory cytokines. Brepocitinib's inhibitory action at these nodes disrupts the subsequent phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, preventing their translocation to the nucleus and the transcription of inflammatory genes.

cluster_receptor Cytokine Receptors cluster_jak Janus Kinases (JAKs) cluster_stat Signal Transducers and Activators of Transcription (STATs) cluster_nucleus Nucleus IFN-α/β R IFN-α/β R TYK2 TYK2 IFN-α/β R->TYK2 JAK1 JAK1 IFN-α/β R->JAK1 IFN-γ R IFN-γ R IFN-γ R->JAK1 JAK2 JAK2 IFN-γ R->JAK2 IL-6 R IL-6 R IL-6 R->JAK1 IL-12/23 R IL-12/23 R IL-12/23 R->TYK2 IL-12/23 R->JAK2 STAT1 STAT1 TYK2->STAT1 STAT3 STAT3 TYK2->STAT3 JAK1->STAT1 JAK1->STAT3 JAK3 JAK3 Gene Transcription Gene Transcription STAT1->Gene Transcription STAT3->Gene Transcription IFN-α/β IFN-α/β IFN-α/β->IFN-α/β R IFN-γ IFN-γ IFN-γ->IFN-γ R IL-6 IL-6 IL-6->IL-6 R IL-12/23 IL-12/23 IL-12/23->IL-12/23 R Brepocitinib Brepocitinib Brepocitinib->TYK2 Brepocitinib->JAK1

Brepocitinib's Inhibition of the JAK-STAT Signaling Pathway.

Quantitative Data on Brepocitinib's Inhibitory Activity

Brepocitinib demonstrates potent and selective inhibition of TYK2 and JAK1, leading to the suppression of downstream signaling events. The following tables summarize key quantitative data from in vitro and ex vivo studies.

Table 1: In Vitro Kinase Inhibition Profile of Brepocitinib
KinaseIC₅₀ (nM)
TYK2≈ 22.7
JAK1≈ 16.8
JAK2≈ 76.6
JAK3> 6000
Data sourced from cellular assays.[7]
Table 2: Inhibition of Cytokine-Induced STAT Phosphorylation in Human PBMCs
Cytokine StimulantDownstream TargetCell TypeIC₅₀ (nM)
IFNαpSTAT1 & pSTAT3Pooled DM Patient PBMCs4
IFNβpSTAT1 & pSTAT3Pooled DM Patient PBMCs2
IL-6pSTAT1 & pSTAT3Pooled DM Patient PBMCs≤ 30
DM: Dermatomyositis; PBMCs: Peripheral Blood Mononuclear Cells.[9]
Table 3: Functional Inhibition in Cellular Models of Dermatomyositis
Experimental ModelTreatmentEndpoint MeasuredResult
Human MyotubesIFN-I + 130 nM BrepocitinibMyotube surface areaPrevention of IFN-I induced damage
Human MyotubesIFN-I + 1 µM BrepocitinibMyotube surface areaPrevention of IFN-I induced damage
Human Dermal Microvascular Endothelial Cells (HMECs)IFN-I + 130 nM BrepocitinibNumber of nodes, master segment length, total mesh areaPrevention of IFN-I induced damage
Human Dermal Microvascular Endothelial Cells (HMECs)IFN-I + 1 µM BrepocitinibNumber of nodes, master segment length, total mesh areaPrevention of IFN-I induced damage
IFN-I: Type I Interferon.[10]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to validate the target of brepocitinib.

STAT Phosphorylation Assay in Human PBMCs

This assay is crucial for quantifying the inhibitory effect of brepocitinib on the immediate downstream targets of JAK kinases.

Objective: To determine the concentration-dependent inhibition of cytokine-induced STAT1 and STAT3 phosphorylation by brepocitinib in human peripheral blood mononuclear cells (PBMCs).

Methodology:

  • PBMC Isolation: Isolate PBMCs from whole blood of healthy donors or patients with autoimmune diseases (e.g., dermatomyositis) using density gradient centrifugation.

  • Cell Culture and Pre-treatment: Culture the isolated PBMCs and pre-treat with a range of brepocitinib concentrations (e.g., 0.0192 to 1500 nM) for a specified duration (e.g., 2 hours).

  • Cytokine Stimulation: Stimulate the pre-treated cells with a specific cytokine, such as IFNα, IFNβ, or IL-6, to induce STAT phosphorylation.

  • Cell Fixation and Permeabilization: Fix and permeabilize the cells to allow for intracellular antibody staining.

  • Antibody Staining: Stain the cells with fluorescently labeled antibodies specific for phosphorylated STAT1 (pSTAT1) and phosphorylated STAT3 (pSTAT3).

  • Flow Cytometry Analysis: Analyze the stained cells using flow cytometry to quantify the levels of pSTAT1 and pSTAT3 in different treatment groups.

  • Data Analysis: Generate IC₅₀ curves by plotting the percentage inhibition of STAT phosphorylation against the concentration of brepocitinib.

Gene Expression Analysis in Human Epidermal Keratinocytes (HEKa)

This method assesses the functional consequence of JAK-STAT inhibition by measuring changes in the expression of pro-inflammatory genes.

Objective: To evaluate the effect of brepocitinib on the expression of inflammatory genes, such as IL-6 and CXCL10, in IFN-stimulated primary human epidermal keratinocytes.

Methodology:

  • Cell Culture and Treatment: Culture HEKa cells and pre-treat with varying concentrations of brepocitinib followed by stimulation with interferons.

  • RNA Extraction: Isolate total RNA from the treated cells.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA.

  • Quantitative PCR (qPCR): Perform qPCR using specific primers for the target genes (e.g., IL-6, CXCL10) and a housekeeping gene for normalization.

  • Data Analysis: Calculate the relative gene expression levels and determine the concentration-dependent reduction by brepocitinib.

Apoptosis Assay in Human Epidermal Keratinocytes

This assay investigates the protective effect of brepocitinib against cytokine-induced cell death, a pathogenic feature in some autoimmune skin conditions.

Objective: To determine if brepocitinib can normalize interferon-induced apoptosis in primary human epidermal keratinocytes.

Methodology:

  • Cell Culture and Treatment: Culture HEKa cells and treat with interferons in the presence or absence of brepocitinib.

  • Apoptosis Staining: Stain the cells with markers of apoptosis, such as Annexin V and a viability dye (e.g., Propidium Iodide).

  • Flow Cytometry or Microscopy: Analyze the stained cells to quantify the percentage of apoptotic cells.

  • Data Analysis: Compare the levels of apoptosis across different treatment conditions to assess the protective effect of brepocitinib.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for evaluating the efficacy of brepocitinib in a cellular model.

cluster_setup Experimental Setup cluster_analysis Downstream Analysis cluster_outcome Outcome Cell_Culture Isolate and Culture Primary Cells (e.g., PBMCs, HEKa) Pre_treatment Pre-treat cells with Brepocitinib (dose-response) Cell_Culture->Pre_treatment Stimulation Stimulate with Pro-inflammatory Cytokines (e.g., IFN-α, IL-6) Pre_treatment->Stimulation STAT_Phosphorylation STAT Phosphorylation Assay (Flow Cytometry) Stimulation->STAT_Phosphorylation Gene_Expression Gene Expression Analysis (qPCR) Stimulation->Gene_Expression Functional_Assay Functional Assays (e.g., Apoptosis Assay) Stimulation->Functional_Assay IC50_Determination Determine IC₅₀ for STAT Phosphorylation Inhibition STAT_Phosphorylation->IC50_Determination Gene_Modulation Quantify Modulation of Inflammatory Gene Expression Gene_Expression->Gene_Modulation Phenotypic_Effect Assess Phenotypic Outcomes (e.g., Reduction in Apoptosis) Functional_Assay->Phenotypic_Effect

A Representative Experimental Workflow for Brepocitinib Evaluation.

Clinical Validation in Autoimmune Diseases

The preclinical validation of brepocitinib's target has been followed by extensive clinical evaluation. Brepocitinib has demonstrated efficacy in Phase 2 and Phase 3 clinical trials for a variety of autoimmune diseases, including plaque psoriasis, psoriatic arthritis, ulcerative colitis, hidradenitis suppurativa, and dermatomyositis.[1][2][5][6] A Phase 3 trial (VALOR - NCT0543726) for dermatomyositis is currently underway to further assess its safety and efficacy.[1][2][5][6] These clinical studies provide the ultimate validation of TYK2 and JAK1 as therapeutic targets for these debilitating conditions.

Conclusion

Brepocitinib P-tosylate's dual inhibition of TYK2 and JAK1 provides a robust mechanism for suppressing the key inflammatory cytokine signaling pathways implicated in a wide range of autoimmune diseases. The comprehensive preclinical data, supported by ongoing clinical trials, validates the therapeutic potential of this targeted approach. This technical guide provides a foundational understanding of the scientific rationale and experimental validation for the development of brepocitinib as a promising treatment for autoimmune disorders.

References

The Pharmacodynamic Landscape of Brepocitinib P-Tosylate: An In-depth Technical Guide to Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brepocitinib (B610002) (PF-06700841) is an orally administered small molecule that potently and selectively inhibits Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[1][2] These kinases are critical mediators in the signaling pathways of several pro-inflammatory cytokines implicated in a range of autoimmune and inflammatory diseases.[1][2] By dually targeting TYK2 and JAK1, brepocitinib effectively modulates the signaling of key cytokines such as Interleukin-12 (IL-12), IL-23, Type I Interferons (IFNs), and IL-6.[1][3] This targeted approach offers the potential for significant therapeutic benefit in conditions like psoriasis, inflammatory bowel disease (IBD), and rheumatoid arthritis. This technical guide provides a comprehensive overview of the pharmacodynamics of brepocitinib in relevant preclinical animal models, detailing experimental protocols and presenting available data to inform further research and development. While specific quantitative data for brepocitinib in these models is limited in publicly available literature, this guide leverages data from closely related dual TYK2/JAK1 inhibitors to illustrate the expected pharmacodynamic effects and therapeutic potential.

Mechanism of Action: Dual Inhibition of TYK2 and JAK1

The therapeutic rationale for brepocitinib lies in its ability to simultaneously inhibit TYK2 and JAK1, two of the four members of the JAK family of non-receptor tyrosine kinases. This dual inhibition disrupts the downstream signaling of multiple cytokine pathways that are central to the pathogenesis of many autoimmune diseases.

  • TYK2-dependent signaling: TYK2 is crucial for the signaling of IL-12, IL-23, and Type I IFNs.[1] The IL-23/IL-17 axis is a cornerstone in the pathophysiology of psoriasis.[4]

  • JAK1-dependent signaling: JAK1 is involved in the signaling of a broad range of cytokines, including IL-6 and Type I and II IFNs.[1]

By blocking these pathways, brepocitinib is expected to reduce the pro-inflammatory cascade that drives diseases such as psoriasis, inflammatory bowel disease, and psoriatic arthritis.[1][2]

TYK2_JAK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokines Pro-inflammatory Cytokines (IL-12, IL-23, IFN-α/β, IL-6) Receptor Cytokine Receptor Cytokines->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK1 JAK1 Receptor->JAK1 Activation STAT STAT Proteins TYK2->STAT Phosphorylation JAK1->STAT Phosphorylation Brepocitinib Brepocitinib Brepocitinib->TYK2 Inhibition Brepocitinib->JAK1 Inhibition pSTAT Phosphorylated STAT (pSTAT) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Transcription

Figure 1: Brepocitinib's Mechanism of Action.

Pharmacodynamics in a Psoriasis Animal Model

The imiquimod (B1671794) (IMQ)-induced dermatitis model in mice is a widely used and well-characterized model that recapitulates many features of human plaque psoriasis, including the central role of the IL-23/IL-17 axis.[5] While specific data for brepocitinib in this model is not publicly available, a study on SAR-20347, a dual TYK2/JAK1 inhibitor with a similar mechanism of action, provides valuable insights into the expected pharmacodynamic effects.

Experimental Protocol: Imiquimod (IMQ)-Induced Psoriasis-like Dermatitis in Mice

IMQ_Psoriasis_Workflow Start Start Acclimatization Acclimatization of Mice (e.g., BALB/c or C57BL/6) Start->Acclimatization Shaving Shave Dorsal Skin Acclimatization->Shaving Grouping Randomize into Treatment Groups (Vehicle, Brepocitinib doses) Shaving->Grouping Induction Daily Topical Application of Imiquimod (IMQ) Cream (e.g., 62.5 mg) Grouping->Induction Treatment Oral Administration of Brepocitinib or Vehicle (e.g., Twice Daily) Induction->Treatment Monitoring Daily Monitoring: - Body Weight - Psoriasis Area and Severity Index (PASI) scoring (Erythema, Scaling, Thickness) Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Day 6) Monitoring->Endpoint Tissue_Collection Collect Skin and Spleen Samples Endpoint->Tissue_Collection Analysis Pharmacodynamic Analysis: - Histopathology (H&E staining) - Immunohistochemistry (e.g., Ki67) - Gene Expression (qRT-PCR for cytokines) - Flow Cytometry of splenocytes Tissue_Collection->Analysis End End Analysis->End

Figure 2: Experimental Workflow for IMQ-Induced Psoriasis Model.
Expected Quantitative Data (Based on SAR-20347, a dual TYK2/JAK1 inhibitor)

The following table summarizes the anticipated effects of a dual TYK2/JAK1 inhibitor in the IMQ-induced psoriasis model, based on published data for SAR-20347.

ParameterVehicle ControlDual TYK2/JAK1 Inhibitor (e.g., 50 mg/kg, twice daily)Expected Outcome
Clinical Score (PASI) Severe erythema, scaling, and skin thicknessMarked reduction in all PASI componentsDose-dependent improvement in clinical signs of psoriasis.
Epidermal Thickness (µm) Significant increaseNear-normal epidermal thicknessInhibition of keratinocyte hyperproliferation.
Keratinocyte Proliferation (Ki67+ cells) High number of proliferating keratinocytesSignificant reduction in Ki67+ cellsReduced cell cycling in the epidermis.
Pro-inflammatory Cytokine mRNA Expression in Skin (Fold Change vs. Naive)
IL-17HighSignificantly ReducedInhibition of the Th17 pathway.
IL-22HighSignificantly ReducedModulation of keratinocyte function.
IL-23HighSignificantly ReducedSuppression of the primary driver of the psoriatic cascade.
TNF-αHighSignificantly ReducedReduction of a key inflammatory mediator.

Pharmacodynamics in an Inflammatory Bowel Disease (IBD) Animal Model

The Dextran Sulfate Sodium (DSS)-induced colitis model in mice is a widely used model for ulcerative colitis, a form of IBD.[6][7] The model is characterized by damage to the colonic epithelium, leading to inflammation driven by the innate immune system.[8] A recent study on a novel selective dual JAK1/TYK2 inhibitor demonstrated significant therapeutic effects in this model.

Experimental Protocol: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

DSS_Colitis_Workflow Start Start Acclimatization Acclimatization of Mice (e.g., C57BL/6) Start->Acclimatization Grouping Randomize into Treatment Groups (Vehicle, Brepocitinib doses, Positive Control) Acclimatization->Grouping Induction Administer DSS (e.g., 3-5%) in Drinking Water for 5-7 Days Grouping->Induction Treatment Daily Oral Administration of Brepocitinib or Vehicle during DSS Induction Induction->Treatment Monitoring Daily Monitoring: - Body Weight - Disease Activity Index (DAI) scoring (Weight loss, Stool consistency, Rectal bleeding) Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Day 7-10) Monitoring->Endpoint Tissue_Collection Collect Colon Tissue Endpoint->Tissue_Collection Analysis Pharmacodynamic Analysis: - Colon Length Measurement - Histopathology (H&E staining) - Myeloperoxidase (MPO) Assay - Cytokine Analysis (ELISA or qRT-PCR) Tissue_Collection->Analysis End End Analysis->End

Figure 3: Experimental Workflow for DSS-Induced Colitis Model.
Expected Quantitative Data (Based on a novel dual JAK1/TYK2 inhibitor)

The following table outlines the expected outcomes of treatment with a dual JAK1/TYK2 inhibitor in the DSS-induced colitis model.

ParameterVehicle Control (DSS-treated)Dual JAK1/TYK2 Inhibitor (Dose-dependent)Expected Outcome
Disease Activity Index (DAI) High score (significant weight loss, diarrhea, rectal bleeding)Dose-dependent reduction in DAI scoreAmelioration of clinical signs of colitis.
Colon Length (cm) Significantly shortenedPreservation of colon length in a dose-dependent mannerReduction in colonic inflammation and edema.
Histological Score Severe inflammation, ulceration, and crypt lossDose-dependent reduction in histological damageProtection of the colonic architecture.
Myeloperoxidase (MPO) Activity (U/g tissue) Markedly elevatedDose-dependent reduction in MPO activityDecreased neutrophil infiltration into the colon.
Pro-inflammatory Cytokine Levels in Colon (pg/mg protein)
IL-6ElevatedDose-dependent reductionSuppression of a key inflammatory cytokine.
TNF-αElevatedDose-dependent reductionAttenuation of the inflammatory response.
IFN-γElevatedDose-dependent reductionModulation of the Th1 immune response.

Pharmacodynamics in an Arthritis Animal Model

The Collagen-Induced Arthritis (CIA) model in rats or mice is a widely accepted preclinical model for rheumatoid arthritis.[9][10] It shares many immunological and pathological features with the human disease, including an inflammatory response in the joints leading to cartilage and bone destruction.

Experimental Protocol: Collagen-Induced Arthritis (CIA) in Rodents

CIA_Workflow Start Start Acclimatization Acclimatization of Rodents (e.g., DBA/1 mice or Lewis rats) Start->Acclimatization Immunization1 Primary Immunization (Day 0): Intradermal injection of Type II Collagen in Complete Freund's Adjuvant (CFA) Acclimatization->Immunization1 Immunization2 Booster Immunization (Day 21): Intradermal injection of Type II Collagen in Incomplete Freund's Adjuvant (IFA) Immunization1->Immunization2 Onset_Monitoring Monitor for Onset of Arthritis (Typically Day 24-28) Immunization2->Onset_Monitoring Grouping Randomize into Treatment Groups upon Arthritis Onset (Therapeutic Model) Onset_Monitoring->Grouping Treatment Daily Oral Administration of Brepocitinib or Vehicle Grouping->Treatment Scoring Regular Arthritis Scoring: - Paw Swelling (Caliper Measurement) - Clinical Score (Erythema, Swelling) Treatment->Scoring Endpoint Endpoint Analysis (e.g., Day 42) Scoring->Endpoint Analysis Pharmacodynamic Analysis: - Histopathology of Joints - Serum Anti-Collagen Antibody Titer - Cytokine Analysis (Serum/Joint) Endpoint->Analysis End End Analysis->End

Figure 4: Experimental Workflow for Collagen-Induced Arthritis Model.
Expected Quantitative Data

Based on the known mechanism of action of brepocitinib and data from clinical trials in psoriatic arthritis, the following outcomes are anticipated in the CIA model.[7]

ParameterVehicle Control (CIA)Brepocitinib (Dose-dependent)Expected Outcome
Arthritis Score (Clinical) Progressive increase in scoreDose-dependent reduction in arthritis scoreAlleviation of clinical signs of arthritis.
Paw Swelling (mm) Significant increase in paw thicknessDose-dependent reduction in paw swellingReduction of joint inflammation and edema.
Histopathology of Joints Synovial inflammation, pannus formation, cartilage and bone erosionDose-dependent protection from joint damagePreservation of joint integrity.
Serum Anti-Type II Collagen IgG Titer High titersPotential reduction in antibody titersModulation of the adaptive immune response.
Pro-inflammatory Cytokine Levels (Serum/Joint)
IL-6ElevatedDose-dependent reductionSuppression of systemic and local inflammation.
TNF-αElevatedDose-dependent reductionAttenuation of a key driver of arthritis.

Conclusion

Brepocitinib, as a dual inhibitor of TYK2 and JAK1, holds significant promise for the treatment of a variety of autoimmune and inflammatory diseases. The preclinical animal models described in this guide are essential tools for elucidating the pharmacodynamic effects of brepocitinib and establishing a dose-response relationship for therapeutic efficacy. While direct and detailed preclinical data for brepocitinib in these models is not extensively published, the available information on closely related molecules strongly supports its potential to modulate key pathogenic cytokine pathways and ameliorate disease in models of psoriasis, inflammatory bowel disease, and arthritis. Further research and publication of specific preclinical data will be invaluable in fully characterizing the pharmacodynamic profile of brepocitinib and guiding its continued clinical development.

References

Brepocitinib P-Tosylate: A Technical Guide to the Inhibition of Pro-inflammatory Cytokines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brepocitinib (B610002) (formerly PF-06700841) is an orally administered small molecule that functions as a potent and selective dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[1][2][3][4] This dual inhibition uniquely positions Brepocitinib to block the signaling pathways of a broad spectrum of pro-inflammatory cytokines implicated in numerous autoimmune and inflammatory diseases.[3][4] By targeting TYK2 and JAK1, Brepocitinib effectively modulates the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, a critical intracellular signaling cascade for cytokines such as Type I and II interferons (IFN), interleukin (IL)-6, IL-12, and IL-23.[1][3][4] This technical guide provides an in-depth overview of Brepocitinib's mechanism of action, presents key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Introduction to Brepocitinib P-Tosylate

This compound is the tosylate salt form of Brepocitinib, a novel therapeutic agent under investigation for a range of autoimmune disorders, including dermatomyositis, psoriatic arthritis, ulcerative colitis, alopecia areata, and psoriasis.[2][3][5][6][7] Its targeted mechanism of action offers a promising approach to treating diseases driven by cytokine-mediated inflammation.[4] The dual inhibition of TYK2 and JAK1 allows for a broader suppression of pathogenic cytokine signaling compared to more selective JAK inhibitors, potentially leading to enhanced efficacy in complex autoimmune conditions.[4]

Mechanism of Action: Dual TYK2/JAK1 Inhibition

The JAK-STAT signaling pathway is a principal mechanism for transducing signals from extracellular cytokines to the nucleus, leading to the transcription of genes involved in inflammation and immune responses.[3] Specific JAKs associate in pairs to mediate the signaling of different cytokine receptors. Brepocitinib's therapeutic effect stems from its ability to simultaneously inhibit the enzymatic activity of TYK2 and JAK1.[3][4]

This dual inhibition disrupts the signaling of several key pro-inflammatory cytokines:

  • Type I Interferons (IFN-α/β): Signal through a receptor complex associated with TYK2 and JAK1.[1][4]

  • Interleukin-6 (IL-6): Primarily signals through a receptor complex utilizing JAK1.[3][4]

  • Interleukin-12 (IL-12) and Interleukin-23 (IL-23): Both signal through receptors that require TYK2 and JAK2, with Brepocitinib's TYK2 inhibition being critical in blocking this pathway.[1][3][8]

  • Interferon-gamma (IFN-γ): Signals through a receptor that utilizes JAK1 and JAK2.[1][4]

By blocking these pathways, Brepocitinib effectively reduces the phosphorylation and activation of downstream STAT proteins, preventing their translocation to the nucleus and subsequent gene transcription of inflammatory mediators.[9]

Signaling Pathway of Brepocitinib's Action

cluster_jak JAKs Cytokine Pro-inflammatory Cytokines (IFN-α/β, IL-6, IL-12, IL-23, IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor binds TYK2 TYK2 Receptor->TYK2 activates JAK1 JAK1 Receptor->JAK1 activates STAT STAT TYK2->STAT phosphorylates JAK1->STAT phosphorylates Brepocitinib Brepocitinib Brepocitinib->TYK2 inhibits Brepocitinib->JAK1 inhibits pSTAT pSTAT (dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus translocates Gene Gene Transcription (Pro-inflammatory mediators) Nucleus->Gene Inflammation Inflammation Gene->Inflammation

Brepocitinib inhibits TYK2 and JAK1, blocking cytokine signaling.

Quantitative Data on Brepocitinib's Activity

The efficacy of Brepocitinib has been quantified in both in vitro cellular assays and clinical trials across various inflammatory conditions.

Table 1: In Vitro Potency and Selectivity of Brepocitinib
TargetAssay TypeIC50 (nM)Reference
TYK2Cellular Assay≈ 22.7[4]
JAK1Cellular Assay≈ 16.8[4]
JAK2Cellular Assay≈ 76.6[4]
JAK3Cellular Assay> 6000[4]
Table 2: Inhibition of Cytokine-Induced STAT Phosphorylation in Human PBMCs
Cytokine StimulantDownstream TargetCell SourceIC50 (nM)Reference
IFNαpSTAT1Dermatomyositis Patients4[10]
IFNβpSTAT1Dermatomyositis Patients2[10]
IL-6pSTAT3Dermatomyositis Patients≤ 30[10]

At a concentration of 123 nM (average unbound plasma concentration for a 30 mg once-daily dose), Brepocitinib resulted in >96% inhibition of IFNα and IFNβ signaling and >80% inhibition of IL-6 signaling in PBMCs from dermatomyositis patients.[10]

Table 3: Summary of Clinical Efficacy Data for Oral Brepocitinib
IndicationTrial PhaseDosePrimary EndpointResultReference
Psoriatic Arthritis IIb30 mg QDACR20 response at Week 1666.7% vs 43.3% for placebo[11]
60 mg QD74.6% vs 43.3% for placebo[11]
Ulcerative Colitis IIb30 mg QDChange in Total Mayo Score at Week 8-2.3 (placebo-adjusted)[12]
60 mg QD-3.2 (placebo-adjusted)[12]
60 mg QDModified Clinical Remission at Week 825.5% vs 0% for placebo[7]
Alopecia Areata IIaNot SpecifiedChange in SALT score at Week 24-38.8 (mean change from baseline of 88.4)[5]
Plaque Psoriasis IIb (Topical)0.1% - 3.0% creamChange in PASI score at Week 12Not statistically significant vs vehicle[13]

ACR20: 20% improvement in American College of Rheumatology criteria; SALT: Severity of Alopecia Tool; PASI: Psoriasis Area and Severity Index; QD: Once daily.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to characterize the effects of Brepocitinib.

In Vitro Inhibition of Cytokine Signaling in Human Keratinocytes

This protocol assesses the ability of Brepocitinib to block pro-inflammatory signaling in skin cells.

Objective: To measure the effect of Brepocitinib on IFN-induced STAT phosphorylation and pro-inflammatory gene expression in primary human epidermal keratinocytes (HEKa).

Methodology:

  • Cell Culture: HEKa are cultured under standard conditions.

  • Pre-treatment: Cells are pre-treated with Brepocitinib (e.g., 130 nM or 1 µM) or vehicle control for 2 hours.[9]

  • Stimulation: Cells are then stimulated with pro-inflammatory cytokines such as Type I IFN (e.g., 1 ng/mL) and/or IFN-γ (e.g., 10 ng/mL) for 24 hours.[9]

  • Analysis:

    • Western Blotting: Cell lysates are collected to assess the phosphorylation of STAT1 and STAT3 using specific antibodies.[9]

    • Quantitative PCR (qPCR): RNA is extracted to measure the transcript levels of DM-relevant genes like IL-6, IL-12, CXCL10 (IP-10), and CCL2 (MCP-1).[9]

    • Flow Cytometry: Keratinocyte apoptosis is quantified by staining with annexin (B1180172) V.[9]

Experimental Workflow: In Vitro Keratinocyte Assay

cluster_analysis Downstream Analysis Start Culture Primary Human Epidermal Keratinocytes (HEKa) Pretreat Pre-treat with Brepocitinib (130 nM or 1 µM) or Vehicle for 2 hours Start->Pretreat Stimulate Stimulate with Cytokines (e.g., IFN-α, IFN-γ) for 24 hours Pretreat->Stimulate Harvest Harvest Cells Stimulate->Harvest Western Western Blot for pSTAT1 / pSTAT3 Harvest->Western qPCR qPCR for Pro-inflammatory Gene Expression (IL-6, etc.) Harvest->qPCR Flow Flow Cytometry for Apoptosis (Annexin V) Harvest->Flow

Workflow for assessing Brepocitinib's effect on keratinocytes.
Ex Vivo Inhibition of STAT Phosphorylation in Human PBMCs

This protocol evaluates Brepocitinib's activity in immune cells from patients.

Objective: To determine the concentration-dependent inhibition of cytokine-induced STAT phosphorylation by Brepocitinib in peripheral blood mononuclear cells (PBMCs).

Methodology:

  • PBMC Isolation: PBMCs are isolated from whole blood samples from healthy donors and patients with autoimmune diseases (e.g., dermatomyositis).[10]

  • Pre-treatment: Isolated PBMCs are pre-treated with a range of Brepocitinib concentrations (e.g., 0.0192 to 1500 nM) for 2 hours.[10]

  • Stimulation: Cells are stimulated with specific cytokines such as IFNα, IFNβ, or IL-6.[10]

  • Analysis:

    • Flow Cytometry: Cells are fixed, permeabilized, and stained with fluorescently-labeled antibodies against phosphorylated STAT1 (pSTAT1) and pSTAT3 to quantify the level of inhibition.[10]

  • Data Analysis: IC50 curves are generated to determine the concentration of Brepocitinib required to inhibit 50% of the cytokine-induced STAT phosphorylation.[10]

Pharmacokinetics

Brepocitinib is rapidly absorbed following oral administration, with a time to maximum concentration of approximately 1 hour or less.[14] It has a half-life of about 4.9–10.7 hours after multiple doses.[14] The administration with a high-fat meal can reduce the rate and extent of absorption.[14]

Conclusion

This compound is a selective dual inhibitor of TYK2 and JAK1 that potently blocks the signaling of multiple pro-inflammatory cytokines central to the pathogenesis of various autoimmune diseases. Its mechanism of action is well-characterized, with robust in vitro and ex vivo data demonstrating its ability to inhibit the JAK-STAT pathway at clinically relevant concentrations. Clinical trial data have shown promising efficacy in several inflammatory conditions. The detailed experimental protocols provided in this guide serve as a resource for researchers in the field of immunology and drug development to further investigate the therapeutic potential of Brepocitinib and similar targeted therapies.

References

Brepocitinib P-Tosylate: A Technical Guide to its Modulation of Type I Interferon Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brepocitinib (B610002) (PF-06700841) is an orally administered small molecule that functions as a potent and selective dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[1][2][3] This dual inhibition profile allows brepocitinib to effectively modulate the signaling of multiple cytokines implicated in a range of autoimmune and inflammatory diseases.[1][2] A critical pathway targeted by brepocitinib is the Type I interferon (IFN-α/β) signaling cascade, a central driver in the pathogenesis of various autoimmune conditions, including dermatomyositis and systemic lupus erythematosus.[2][3][4] This technical guide provides an in-depth overview of the mechanism of action of brepocitinib on Type I IFN signaling, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Mechanism of Action: Inhibition of the Type I IFN-JAK-STAT Pathway

Type I interferons, such as IFN-α and IFN-β, initiate their cellular effects by binding to the heterodimeric IFN-α receptor (IFNAR). This binding event brings the receptor-associated kinases, TYK2 and JAK1, into close proximity, leading to their autophosphorylation and activation.[5][6] Activated TYK2 and JAK1 then phosphorylate specific tyrosine residues on the intracellular domain of the IFNAR subunits.[6] These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1 and STAT2.[6][7]

Upon recruitment to the receptor complex, STAT1 and STAT2 are themselves phosphorylated by the activated JAKs.[6][7] This phosphorylation event triggers the heterodimerization of STAT1 and STAT2, which then associate with IFN regulatory factor 9 (IRF9) to form the IFN-stimulated gene factor 3 (ISGF3) complex.[6] The ISGF3 complex translocates to the nucleus, where it binds to IFN-stimulated response elements (ISREs) in the promoter regions of a large number of interferon-stimulated genes (ISGs), thereby driving their transcription.[5][6] The protein products of these ISGs mediate the antiviral, antiproliferative, and immunomodulatory effects of Type I IFNs.[8][9]

Brepocitinib exerts its inhibitory effect by binding to the ATP-binding site of both TYK2 and JAK1, preventing their phosphorylation and activation. This blockade at a critical upstream node of the pathway effectively abrogates the entire downstream signaling cascade, leading to a significant reduction in STAT1 and STAT2 phosphorylation, the subsequent failure to form the ISGF3 complex, and a potent suppression of ISG expression.[1][4]

Signaling Pathway Diagram

Type_I_IFN_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN-a/b IFN-α/β IFNAR IFNAR1/IFNAR2 IFN-a/b->IFNAR Binding TYK2 TYK2 JAK1 JAK1 pTYK2 p-TYK2 TYK2->pTYK2 Phosphorylation pJAK1 p-JAK1 JAK1->pJAK1 Phosphorylation STAT1 STAT1 pTYK2->STAT1 Phosphorylates STAT2 STAT2 pTYK2->STAT2 Phosphorylates pJAK1->STAT1 Phosphorylates pJAK1->STAT2 Phosphorylates pSTAT1 p-STAT1 pSTAT2 p-STAT2 ISGF3 ISGF3 (p-STAT1/p-STAT2/IRF9) pSTAT1->ISGF3 pSTAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISRE ISRE ISGF3->ISRE Nuclear Translocation and Binding Brepocitinib Brepocitinib Brepocitinib->TYK2 Inhibition Brepocitinib->JAK1 Inhibition ISG Interferon-Stimulated Genes (ISGs) ISRE->ISG Transcription

Caption: Brepocitinib inhibits TYK2 and JAK1 phosphorylation.

Quantitative Data on Brepocitinib's Inhibitory Activity

The potency of brepocitinib has been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data regarding its inhibitory effects on TYK2, JAK1, and the downstream Type I IFN signaling pathway.

Table 1: Biochemical Inhibitory Potency of Brepocitinib
Kinase TargetIC₅₀ (nM)Reference(s)
TYK2~22.7[1]
JAK1~16.8[1]
JAK2~76.6[1]
JAK3>6000[1]

IC₅₀ (Half maximal inhibitory concentration) values represent the concentration of brepocitinib required to inhibit 50% of the kinase activity in biochemical assays.

Table 2: Cellular Inhibitory Activity of Brepocitinib on Type I IFN-Induced STAT Phosphorylation
Cell TypeStimulantDownstream ReadoutIC₅₀ (nM)Reference(s)
Pooled PBMCs (Dermatomyositis Patients)IFN-αp-STAT1 & p-STAT34[4]
Pooled PBMCs (Dermatomyositis Patients)IFN-βp-STAT1 & p-STAT32[4]

IC₅₀ values in cellular assays represent the concentration of brepocitinib required to inhibit 50% of the IFN-induced STAT phosphorylation in the specified cell type.

Table 3: Effect of Brepocitinib on Type I IFN-Induced Gene Expression and Cellular Endpoints
Cell TypeStimulantBrepocitinib ConcentrationEffectReference(s)
Human Epidermal Keratinocytes (HEKa)Type I IFN130 nMSignificant reduction in STAT1 phosphorylation[10]
Human Epidermal Keratinocytes (HEKa)Type I IFN130 nM & 1 µMConcentration-dependent reduction in IL-6 gene expression[10]
Human MyotubesType I IFN (5000 units/mL)130 nM & 1 µMPrevention of IFN-induced damage[3][11][12]
Human Dermal Microvascular Endothelial Cells (HMEC-1)Type I IFN (5000 units/mL)130 nM & 1 µMPrevention of IFN-induced damage[11][12]

Detailed Experimental Protocols

The following protocols are representative of the methodologies used to characterize the effects of brepocitinib on Type I IFN signaling.

Protocol 1: Inhibition of IFN-α/β-Induced STAT1/3 Phosphorylation in Human PBMCs

This protocol describes a flow cytometry-based assay to measure the inhibitory effect of brepocitinib on IFN-induced STAT phosphorylation in peripheral blood mononuclear cells (PBMCs).[4]

Materials:

  • Human whole blood from healthy donors or patients.

  • Ficoll-Paque PLUS for PBMC isolation.

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).

  • Recombinant human IFN-α or IFN-β.

  • Brepocitinib p-tosylate stock solution in DMSO.

  • BD Phosflow™ Lyse/Fix Buffer.

  • BD Phosflow™ Perm Buffer III.

  • Fluorochrome-conjugated antibodies against p-STAT1 (Tyr701) and p-STAT3 (Tyr705).

  • Flow cytometer.

Methodology:

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

  • Cell Culture: Resuspend isolated PBMCs in RPMI-1640 with 10% FBS at a density of 1 x 10⁶ cells/mL.

  • Pre-treatment with Brepocitinib: Aliquot cells into a 96-well plate. Add varying concentrations of brepocitinib (e.g., 0.0192 to 1500 nM) or vehicle control (DMSO) to the respective wells.[4] Incubate for 2 hours at 37°C in a 5% CO₂ incubator.[4]

  • Cytokine Stimulation: Stimulate the cells by adding IFN-α or IFN-β to a final concentration (e.g., a predetermined EC₈₀ concentration) to all wells except the unstimulated control. Incubate for 15-30 minutes at 37°C.

  • Fixation and Permeabilization: Fix the cells by adding BD Phosflow™ Lyse/Fix Buffer and incubating for 10 minutes at 37°C. Permeabilize the cells by adding ice-cold BD Phosflow™ Perm Buffer III and incubating on ice for 30 minutes.

  • Staining: Wash the cells and stain with fluorochrome-conjugated anti-p-STAT1 and anti-p-STAT3 antibodies for 30-60 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Wash the cells and resuspend in an appropriate buffer. Acquire data on a flow cytometer.

  • Data Analysis: Gate on the lymphocyte population based on forward and side scatter. Determine the median fluorescence intensity (MFI) of p-STAT1 and p-STAT3 staining. Calculate the percentage inhibition of STAT phosphorylation for each brepocitinib concentration relative to the IFN-stimulated control. Generate IC₅₀ curves using non-linear regression analysis.

Experimental Workflow Diagram

Experimental_Workflow start Start isolate_pbmcs Isolate PBMCs from Whole Blood start->isolate_pbmcs pretreat Pre-treat with Brepocitinib (2 hours) isolate_pbmcs->pretreat stimulate Stimulate with IFN-α/β (15-30 mins) pretreat->stimulate fix_perm Fix and Permeabilize Cells stimulate->fix_perm stain Stain with Anti-pSTAT Antibodies fix_perm->stain flow_cytometry Analyze by Flow Cytometry stain->flow_cytometry data_analysis Data Analysis and IC₅₀ Determination flow_cytometry->data_analysis end End data_analysis->end

Caption: Workflow for assessing brepocitinib's effect on pSTAT.

Protocol 2: Quantification of Interferon-Stimulated Gene (ISG) Expression

This protocol outlines the steps to measure the effect of brepocitinib on the expression of ISGs, such as IL-6 or CXCL10, in human epidermal keratinocytes (HEKa) using quantitative real-time PCR (qPCR).[10][13]

Materials:

  • Normal Human Epidermal Keratinocytes (HEKa).

  • Keratinocyte growth medium.

  • Recombinant human Type I IFN.

  • This compound stock solution in DMSO.

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad).

  • Primers for target ISGs (e.g., IL-6, CXCL10) and a housekeeping gene (e.g., GAPDH).

  • Real-time PCR detection system.

Methodology:

  • Cell Culture and Seeding: Culture HEKa cells in keratinocyte growth medium. Seed the cells in a 6-well plate and allow them to adhere and reach approximately 70-80% confluency.

  • Pre-treatment with Brepocitinib: Replace the medium with fresh medium containing varying concentrations of brepocitinib (e.g., 130 nM, 1 µM) or vehicle control (DMSO).[10] Incubate for 2 hours at 37°C in a 5% CO₂ incubator.[10]

  • Cytokine Stimulation: Add Type I IFN (e.g., 1 ng/mL) to the respective wells.[10] Incubate for an appropriate duration to allow for gene transcription (e.g., 6-24 hours).[10]

  • RNA Extraction: Lyse the cells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR: Set up qPCR reactions using the cDNA, qPCR master mix, and specific primers for the target ISGs and the housekeeping gene.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression for each condition, normalized to the housekeeping gene and relative to the IFN-stimulated control.

Conclusion

This compound is a potent dual inhibitor of TYK2 and JAK1 that effectively suppresses Type I interferon signaling. Its mechanism of action involves the direct inhibition of these key kinases, leading to a profound reduction in the phosphorylation of STAT1 and STAT2 and the subsequent expression of a wide array of interferon-stimulated genes. The quantitative data and experimental protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working to understand and leverage the therapeutic potential of brepocitinib in the context of IFN-driven autoimmune and inflammatory diseases. The ongoing clinical evaluation of brepocitinib will further elucidate its clinical efficacy and safety profile.[3][10][13]

References

Preclinical Efficacy of Brepocitinib P-Tosylate in Psoriasis Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brepocitinib (PF-06700841), a potent and selective dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), has emerged as a promising therapeutic candidate for the treatment of psoriasis.[1][2] This technical guide provides a comprehensive overview of the preclinical data supporting the efficacy of Brepocitinib P-Tosylate in various psoriasis models. It details the in vitro inhibitory activity of the compound, its mechanism of action through the modulation of key cytokine signaling pathways, and the established experimental protocols for evaluating its efficacy in vivo. While specific quantitative in vivo efficacy data for Brepocitinib in psoriasis models is not publicly available, this guide outlines the standard methodologies and expected outcomes based on its demonstrated mechanism of action.

Introduction to Brepocitinib and its Mechanism of Action

Psoriasis is a chronic autoimmune inflammatory skin disease driven by the dysregulation of multiple cytokine pathways.[3] The Interleukin-23 (IL-23)/T helper 17 (Th17) cell axis is a central pathogenic pathway in psoriasis.[3] TYK2 and JAK1 are critical intracellular signaling molecules that mediate the effects of several pro-inflammatory cytokines implicated in psoriasis, including IL-12, IL-23, and Type I interferons (IFNs).[1][3]

Brepocitinib selectively inhibits TYK2 and JAK1, thereby blocking the downstream signaling cascades of these key cytokines.[1][2] This dual inhibition is believed to provide a broader and more potent anti-inflammatory effect compared to the inhibition of a single JAK enzyme. By targeting both TYK2 and JAK1, Brepocitinib effectively suppresses the production of pathogenic cytokines such as IL-17 and IL-22, which are major drivers of keratinocyte hyperproliferation and inflammation in psoriatic lesions.[4]

In Vitro Efficacy of Brepocitinib

The preclinical efficacy of Brepocitinib has been established through a series of in vitro assays that demonstrate its potent inhibitory activity on its target kinases and relevant cytokine signaling pathways.

Enzymatic and Cellular Assays

Brepocitinib has been shown to be a potent inhibitor of TYK2 and JAK1 enzyme activity. Furthermore, its activity has been confirmed in cellular assays that measure the inhibition of cytokine-induced signaling.

Assay TypeTargetIC50 (nM)Source
Enzymatic AssayJAK117[1]
Enzymatic AssayTYK223[1]
Enzymatic AssayJAK277[1]
Enzymatic AssayJAK36490[1]
Human Whole Blood AssayIL-12/pSTAT4 (TYK2/JAK2)65[1]
Human Whole Blood AssayIL-23/pSTAT3 (TYK2/JAK2)120[1]
Human Whole Blood AssayIL-6/pSTAT1 (CD3+ cells)81[1]
Human Whole Blood AssayIL-6/pSTAT3 (CD3+ cells)641[1]
Human Whole Blood AssayIL-15/pSTAT5 (JAK1/JAK3)238[1]
Human Whole Blood AssayIL-21/pSTAT3 (JAK1/JAK3)204[1]
Human Whole Blood AssayEPO/pSTAT5 (JAK2/JAK2)577[1]
Human Whole Blood AssayIL-10/pSTAT3 (TYK2/JAK1)305[1]
Human Whole Blood AssayIL-27/pSTAT3 (JAK1/JAK2/TYK2)86[1]
PBMC Assay (Dermatomyositis Patients)IFNα-induced STAT1/3 phosphorylation4[5][6]
PBMC Assay (Dermatomyositis Patients)IFNβ-induced STAT1/3 phosphorylation2[5][6]
PBMC Assay (Dermatomyositis Patients)IL-6-induced STAT1/3 phosphorylation≤ 30[5][6]
Experimental Protocol: In Vitro Inhibition of Cytokine Signaling in Human Epidermal Keratinocytes

This protocol describes a typical in vitro experiment to assess the effect of Brepocitinib on inflammatory signaling in human skin cells.

  • Cell Line: Primary Human Epidermal Keratinocytes (HEKa).

  • Treatment:

    • Pre-treat HEKa cells with Brepocitinib at concentrations of 130 nM (approximating the unbound average concentration of a 30 mg once-daily dose) or 1 µM for 2 hours.

  • Stimulation:

    • Stimulate the pre-treated cells with one of the following for 24 hours:

      • Type I IFN (1 ng/mL)

      • IFN-γ (10 ng/mL)

      • A combination of Type I IFN and IFN-γ.

  • Endpoint Analysis:

    • Western Blotting: Assess the phosphorylation status of STAT1 and STAT3 to determine the inhibition of the JAK-STAT signaling pathway.

    • qPCR: Quantify the transcript levels of psoriasis-relevant inflammatory mediators such as IL-6, IL-12, CXCL10 (IP-10), CCL2 (MCP-1), and ICAM-1.

    • Flow Cytometry: Use Annexin V staining to quantify apoptosis and assess the cytoprotective effect of Brepocitinib against IFN-induced cell death.

Preclinical In Vivo Psoriasis Models

Animal models are crucial for evaluating the in vivo efficacy of anti-psoriatic drug candidates. The imiquimod (B1671794) (IMQ)-induced and IL-23-induced mouse models are two of the most widely used and relevant models for studying psoriasis pathogenesis and for the preclinical testing of novel therapeutics.

Imiquimod (IMQ)-Induced Psoriasis Model

This model utilizes the topical application of imiquimod, a Toll-like receptor 7/8 agonist, to induce a robust inflammatory response in mouse skin that mimics many features of human plaque psoriasis, including erythema, scaling, and epidermal hyperplasia driven by the IL-23/IL-17 axis.[3]

  • Animal Strain: BALB/c or C57BL/6 mice.

  • Induction of Psoriasis-like Inflammation:

    • Apply a daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara) to the shaved back and right ear of the mice for 5-7 consecutive days.

  • Treatment:

    • Administer Brepocitinib orally (e.g., 3, 10, 30 mg/kg) or topically once or twice daily, starting from the first day of imiquimod application. A vehicle control group should be included.

  • Endpoint Analysis:

    • Clinical Scoring: Daily monitor and score the severity of erythema, scaling, and skin thickness of the back and ear skin on a scale of 0 to 4.

    • Ear Thickness: Measure the thickness of the right (treated) and left (untreated) ears daily using a digital micrometer. The change in ear thickness (Right ear - Left ear) is a primary clinical endpoint.

    • Histopathology: At the end of the study, collect ear and back skin tissues for histopathological analysis (H&E staining) to measure epidermal thickness (acanthosis) and inflammatory cell infiltration.

    • Gene and Protein Expression: Homogenize tissue samples for analysis of gene expression (qPCR) or protein levels (ELISA) of key cytokines such as IL-17A, IL-17F, IL-22, and IL-23.

IL-23-Induced Psoriasis Model

This model involves the intradermal injection of recombinant IL-23, which directly stimulates the IL-23/Th17 axis, a key pathway in psoriasis. This model is particularly useful for studying the direct effects of therapeutics on this specific pathway.

  • Animal Strain: C57BL/6 mice.

  • Induction of Psoriasis-like Inflammation:

    • Administer daily intradermal injections of recombinant mouse IL-23 (e.g., 500 ng in 20 µL PBS) into the ear for 4-5 consecutive days.

  • Treatment:

    • Administer Brepocitinib orally or topically once or twice daily, starting from the first day of IL-23 injection. A vehicle control group should be included.

  • Endpoint Analysis:

    • Ear Thickness: Measure ear thickness daily as the primary clinical endpoint.

    • Histopathology: At the end of the study, collect ear tissue for H&E staining to assess epidermal thickness and inflammatory infiltrate.

    • Gene and Protein Expression: Analyze ear tissue for the expression of IL-17, IL-22, and other relevant inflammatory markers.

Visualizing the Mechanism and Workflow

Signaling Pathway of Brepocitinib in Psoriasis

Brepocitinib_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus cluster_effects Pathophysiological Effects IL-12 IL-12 IL-12R IL-12R IL-12->IL-12R IL-23 IL-23 IL-23R IL-23R IL-23->IL-23R Type I IFNs Type I IFNs IFNAR IFNAR Type I IFNs->IFNAR TYK2 TYK2 IL-12R->TYK2 JAK2 JAK2 IL-12R->JAK2 IL-23R->TYK2 IL-23R->JAK2 IFNAR->TYK2 JAK1 JAK1 IFNAR->JAK1 STAT4 STAT4 TYK2->STAT4 STAT3 STAT3 TYK2->STAT3 STAT1 STAT1 TYK2->STAT1 JAK1->STAT3 JAK1->STAT1 JAK2->STAT4 JAK2->STAT3 Gene Transcription Gene Transcription STAT4->Gene Transcription STAT3->Gene Transcription STAT1->Gene Transcription Brepocitinib Brepocitinib (PF-06700841) Brepocitinib->TYK2 Brepocitinib->JAK1 Th1 Differentiation Th1 Differentiation Gene Transcription->Th1 Differentiation Th17 Differentiation & Maintenance Th17 Differentiation & Maintenance Gene Transcription->Th17 Differentiation & Maintenance Pro-inflammatory Cytokine Production Pro-inflammatory Cytokine Production Gene Transcription->Pro-inflammatory Cytokine Production Th17 Differentiation & Maintenance->Pro-inflammatory Cytokine Production IL-17, IL-22 Keratinocyte Hyperproliferation Keratinocyte Hyperproliferation Pro-inflammatory Cytokine Production->Keratinocyte Hyperproliferation

Caption: Brepocitinib inhibits TYK2 and JAK1 signaling pathways.

Experimental Workflow for In Vivo Psoriasis Models

InVivo_Workflow cluster_setup Model Setup cluster_induction Disease Induction & Treatment cluster_monitoring Daily Monitoring cluster_analysis Endpoint Analysis start Start animal_prep Animal Preparation (Shaving, Acclimatization) start->animal_prep grouping Randomization into Treatment Groups animal_prep->grouping induction Induction of Psoriasis-like Inflammation (IMQ or IL-23) grouping->induction treatment Daily Treatment (Brepocitinib or Vehicle) induction->treatment euthanasia Euthanasia and Tissue Collection induction->euthanasia End of Study clinical_scoring Clinical Scoring (Erythema, Scaling, Thickness) treatment->clinical_scoring ear_thickness Ear Thickness Measurement clinical_scoring->ear_thickness ear_thickness->induction Repeat Daily histology Histopathology (H&E Staining) euthanasia->histology biochemical Gene/Protein Expression (qPCR, ELISA) euthanasia->biochemical data_analysis Data Analysis and Statistical Evaluation histology->data_analysis biochemical->data_analysis end End data_analysis->end

Caption: Workflow for preclinical in vivo psoriasis models.

Conclusion

This compound is a potent dual inhibitor of TYK2 and JAK1 with a strong preclinical rationale for its use in the treatment of psoriasis. Its in vitro activity demonstrates effective inhibition of key cytokine signaling pathways central to psoriasis pathogenesis. While specific quantitative data from in vivo psoriasis models are not yet publicly available, the established preclinical models and experimental protocols outlined in this guide provide a robust framework for the continued evaluation of Brepocitinib and other novel therapeutic agents for this chronic inflammatory skin disease. The data gathered to date strongly support the progression of Brepocitinib into clinical development for psoriasis and other immune-mediated inflammatory diseases.

References

Brepocitinib P-Tosylate for Ulcerative Colitis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of brepocitinib (B610002) p-tosylate, a novel oral dual tyrosine kinase 2 (TYK2) and Janus kinase 1 (JAK1) inhibitor, for the treatment of moderate-to-severe ulcerative colitis (UC). This document summarizes the core mechanism of action, key clinical trial data, and detailed experimental protocols to support further research and development in this area.

Introduction to Brepocitinib and its Mechanism of Action

Brepocitinib (PF-06700841) is a small molecule inhibitor that potently and selectively targets TYK2 and JAK1. These kinases are critical components of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway, which plays a pivotal role in the pathogenesis of inflammatory and autoimmune diseases, including ulcerative colitis.

In ulcerative colitis, a dysregulated immune response leads to chronic inflammation of the colonic mucosa. This is driven by the overproduction of pro-inflammatory cytokines such as interleukin (IL)-6, IL-12, IL-23, and Type I interferons. The signaling of these cytokines is mediated through the JAK-STAT pathway. Brepocitinib's dual inhibition of TYK2 and JAK1 interrupts these signaling cascades, thereby reducing inflammation and modulating the immune response in the gut. Specifically, TYK2 is involved in the signaling of IL-12, IL-23, and Type I interferons, while JAK1 is crucial for the signaling of cytokines like IL-6. By targeting both, brepocitinib offers a broad-spectrum approach to dampening the inflammatory processes central to UC.

Clinical Efficacy in Ulcerative Colitis: The VIBRATO Study

The primary evidence for the efficacy of brepocitinib in ulcerative colitis comes from the Phase 2b VIBRATO study (NCT02958865), a randomized, double-blind, placebo-controlled, parallel-group, dose-ranging "umbrella" study.[1][2][3][4] This study evaluated the efficacy and safety of brepocitinib as an induction therapy in patients with moderate-to-severe active UC.[1][2][3][4]

VIBRATO Study Design

The VIBRATO study enrolled 317 patients with a total Mayo Score of ≥ 6.[1][2][3] Participants were randomized to receive one of three once-daily oral doses of brepocitinib (10 mg, 30 mg, or 60 mg) or a matching placebo for an 8-week induction period.[1][2][3] The primary endpoint was the change in the total Mayo Score from baseline at week 8.[1][3]

Efficacy Data

The VIBRATO study demonstrated that brepocitinib was more effective than placebo in inducing clinical remission and improvement in patients with moderate-to-severe UC.[1][2][3] A clear dose-dependent response was observed across multiple efficacy endpoints.[1][3]

Table 1: Primary Efficacy Endpoint in the VIBRATO Study (Week 8)

Treatment GroupPlacebo-Adjusted Mean Change in Total Mayo Score (90% CI)P-value
Brepocitinib 10 mg-1.8 (-2.9, -0.7)P=0.009
Brepocitinib 30 mg-2.3 (-3.4, -1.1)P=0.001
Brepocitinib 60 mg-3.2 (-4.3, -2.1)P<0.001

Data sourced from Sandborn WJ, et al. Clin Gastroenterol Hepatol. 2023.[5]

Table 2: Key Secondary Efficacy Endpoints in the VIBRATO Study (Week 8)

EndpointBrepocitinib 10 mgBrepocitinib 30 mgBrepocitinib 60 mgPlacebo
Modified Clinical Remission (%) 14.6%25.5%25.5%0%
Endoscopic Improvement (%) Not explicitly reportedNot explicitly reported25.5%Not explicitly reported
Histologic Improvement (%) Dose-dependent increase observedDose-dependent increase observedDose-dependent increase observedNot explicitly reported

Data for Modified Clinical Remission and Endoscopic Improvement for the 60mg dose are from Medscape and MDedge summaries of the VIBRATO study. A dose-dependent increase was noted for most metrics.[1][3][6]

Safety and Tolerability

Brepocitinib was generally well-tolerated with an acceptable short-term safety profile.[3] The most common adverse events were mild infections.[3] Infections were observed in 16.9% of patients receiving brepocitinib compared to 4% in the placebo group.[3][5] No serious cases of herpes zoster were reported.[3] One case of peripheral artery thrombosis was reported in a patient taking brepocitinib, which was considered unrelated to the study drug.[3]

Experimental Protocols

VIBRATO Study Protocol (NCT02958865)
  • Study Design: A Phase 2b, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.[2][3][4]

  • Patient Population: Adults with moderate-to-severe active ulcerative colitis, defined by a total Mayo Score of ≥ 6 and an endoscopic subscore of ≥ 2.[4]

  • Intervention: Patients were randomized to receive once-daily oral brepocitinib (10 mg, 30 mg, or 60 mg) or placebo for an 8-week induction period.[2][3][4] This was followed by a 24-week chronic dosing period.[6][7]

  • Primary Endpoint: Change from baseline in the total Mayo Score at week 8.[3]

  • Key Secondary Endpoints:

    • Clinical Remission (Total Mayo Score ≤ 2 with no individual subscore > 1).[8]

    • Modified Clinical Remission (Rectal Bleeding subscore of 0, Stool Frequency subscore of ≤ 1, and Endoscopic subscore of ≤ 1).[8]

    • Endoscopic Improvement (Endoscopic subscore of ≤ 1).[8]

    • Histologic Improvement.[3]

  • Data Collection:

    • Clinical Assessments: Patient-reported outcomes for stool frequency and rectal bleeding were collected daily via an electronic diary.[2] Physician's global assessment was performed at study visits.

    • Endoscopy: Endoscopic assessments were performed at baseline and at week 8.[2]

    • Histology: Biopsy samples were collected during endoscopy for histologic evaluation.

    • Safety Monitoring: Adverse events were monitored throughout the study. Blood and stool samples were collected periodically for safety assessments.[2]

Mayo Score Assessment

The Mayo Score is a composite disease activity index ranging from 0 to 12, with higher scores indicating more severe disease. It consists of four subscores, each rated from 0 to 3:

  • Stool Frequency: Based on the daily number of bowel movements compared to the patient's normal baseline.

  • Rectal Bleeding: Based on the most severe bleeding of the day.

  • Endoscopic Findings: Assessed during colonoscopy, evaluating erythema, vascular pattern, friability, and erosions/ulceration.

  • Physician's Global Assessment: An overall assessment of the patient's condition by the clinician.

Histologic Assessment (Geboes Score)

Histologic disease activity was assessed using the Geboes score. This scoring system evaluates seven features of inflammation and tissue injury in colonic biopsies:

  • Grade 0: Structural (architectural) change

  • Grade 1: Chronic inflammatory infiltrate

  • Grade 2A: Lamina propria eosinophils

  • Grade 2B: Lamina propria neutrophils

  • Grade 3: Neutrophils in the epithelium

  • Grade 4: Crypt destruction

  • Grade 5: Erosion or ulceration

Each grade is further subdivided, and a higher score indicates more severe histologic inflammation. Histologic remission is often defined as a Geboes score below a certain threshold (e.g., < 3.1, indicating no neutrophils in the epithelium).

Visualizing the Core Mechanisms and Workflows

Signaling Pathway of Brepocitinib in Ulcerative Colitis

Brepocitinib_Mechanism cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokines Pro-inflammatory Cytokines (IL-6, IL-12, IL-23, Type I IFN) Receptor Cytokine Receptors Cytokines->Receptor binds JAK1 JAK1 Receptor->JAK1 activates TYK2 TYK2 Receptor->TYK2 activates STATs STATs JAK1->STATs phosphorylates TYK2->STATs phosphorylates Brepocitinib Brepocitinib Brepocitinib->JAK1 inhibits Brepocitinib->TYK2 inhibits pSTATs p-STATs (dimerization) STATs->pSTATs Nucleus Nucleus pSTATs->Nucleus translocates to GeneTranscription Gene Transcription of Inflammatory Mediators Nucleus->GeneTranscription initiates Inflammation Intestinal Inflammation GeneTranscription->Inflammation

Caption: Brepocitinib inhibits TYK2 and JAK1, blocking cytokine signaling.

Experimental Workflow of the VIBRATO Study

VIBRATO_Workflow Screening Patient Screening (Moderate-to-Severe UC, Total Mayo Score >= 6) Randomization Randomization Screening->Randomization Placebo Placebo (n=~50) Randomization->Placebo Brepo10 Brepocitinib 10 mg (n=~50) Randomization->Brepo10 Brepo30 Brepocitinib 30 mg (n=~50) Randomization->Brepo30 Brepo60 Brepocitinib 60 mg (n=~50) Randomization->Brepo60 Induction 8-Week Induction Period Placebo->Induction Brepo10->Induction Brepo30->Induction Brepo60->Induction Week8 Week 8 Assessment (Primary Endpoint: Change in Total Mayo Score) Induction->Week8 Chronic 24-Week Chronic Dosing Period Week8->Chronic FollowUp Follow-up Chronic->FollowUp

Caption: VIBRATO study workflow from screening to follow-up.

Conclusion

Brepocitinib p-tosylate, through its dual inhibition of TYK2 and JAK1, has demonstrated significant, dose-dependent efficacy in the induction of clinical and endoscopic improvement in patients with moderate-to-severe ulcerative colitis. The VIBRATO study provides robust data supporting its potential as a valuable therapeutic option. Further research, including long-term safety and efficacy data from ongoing and future studies, will be crucial in fully defining its role in the management of ulcerative colitis. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of this promising compound.

References

Brepocitinib P-Tosylate: A Novel TYK2/JAK1 Inhibitor for the Treatment of Psoriatic Arthritis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Psoriatic arthritis (PsA) is a chronic, inflammatory disease affecting a significant portion of individuals with psoriasis, leading to joint pain, stiffness, and reduced quality of life.[1] Current treatment options, while effective for many, leave an unmet need for therapies with improved efficacy and safety profiles. Brepocitinib (B610002) (PF-06700841), an oral small molecule that potently and selectively inhibits Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), represents a promising therapeutic advancement. This technical guide provides a comprehensive overview of the pre-clinical and clinical data supporting the potential of brepocitinib p-tosylate in the management of PsA, with a focus on its mechanism of action, clinical trial data, and detailed experimental protocols.

Introduction to Psoriatic Arthritis and the Role of TYK2/JAK1 Signaling

Psoriatic arthritis is a complex autoimmune disease characterized by inflammation in the joints and skin. The pathogenesis of PsA is driven by a dysregulated immune response involving multiple pro-inflammatory cytokines. Key among these are Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs), which signal through the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.

TYK2 and JAK1 are critical intracellular kinases that mediate the signaling of these pathogenic cytokines.[2] Upon cytokine binding to their receptors, TYK2 and JAK1 become activated, leading to the phosphorylation and activation of STAT proteins. These activated STATs then translocate to the nucleus to induce the transcription of genes involved in inflammation and immune cell differentiation. Specifically, the IL-23/IL-17 axis, which is heavily dependent on TYK2 and JAK1 signaling, is a central driver of psoriatic disease.[3]

Mechanism of Action of this compound

Brepocitinib is a dual inhibitor of TYK2 and JAK1, offering a targeted approach to disrupting the inflammatory cascade in PsA.[2] By binding to the ATP-binding site of these kinases, brepocitinib effectively blocks their phosphorylation and subsequent activation. This dual inhibition leads to a broad suppression of key pro-inflammatory cytokine signaling pathways implicated in PsA, including:

  • IL-23 Signaling: Brepocitinib's inhibition of TYK2 potently blocks the IL-23 receptor signaling, which is crucial for the differentiation and maintenance of Th17 cells. Th17 cells are a major source of IL-17, a key effector cytokine that drives inflammation in the synovium and skin.[3]

  • IL-12 Signaling: Inhibition of TYK2 also disrupts IL-12 signaling, which is important for the differentiation of Th1 cells.

  • Type I Interferon Signaling: Both TYK2 and JAK1 are involved in the signaling of Type I IFNs (e.g., IFN-α/β), which are implicated in the pathogenesis of various autoimmune diseases.[2]

  • Other Pro-inflammatory Cytokines: JAK1 inhibition by brepocitinib also dampens the signaling of other pro-inflammatory cytokines such as IL-6.[2]

This multi-faceted inhibition of key inflammatory pathways provides a strong rationale for the therapeutic potential of brepocitinib in psoriatic arthritis.

cluster_extracellular cluster_membrane cluster_intracellular cluster_nucleus Cytokine IL-12, IL-23, Type I IFN, IL-6 Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK1 JAK1 Receptor->JAK1 Activation STAT STAT TYK2->STAT Phosphorylation JAK1->STAT Phosphorylation pSTAT pSTAT (Dimerization) STAT->pSTAT Gene Gene Transcription (Pro-inflammatory mediators) pSTAT->Gene Translocation Brepocitinib Brepocitinib Brepocitinib->TYK2 Inhibition Brepocitinib->JAK1 Inhibition

Figure 1: Brepocitinib's Mechanism of Action in the JAK-STAT Pathway.

Clinical Development: Phase IIb Study (NCT03963401)

A pivotal phase IIb, randomized, double-blind, placebo-controlled, dose-ranging study was conducted to evaluate the efficacy and safety of brepocitinib in adult patients with active psoriatic arthritis.[4][5][6]

Experimental Protocol

Study Design: This multicenter study randomized 218 patients to receive one of three once-daily oral doses of brepocitinib (10 mg, 30 mg, or 60 mg) or a placebo for 16 weeks.[4][5] After the initial 16-week period, patients on placebo were re-randomized to receive either 30 mg or 60 mg of brepocitinib, and all patients continued treatment for up to 52 weeks.[4][5]

Patient Population: Eligible participants were adults (18-75 years) with a diagnosis of PsA for at least 6 months, who had active disease despite current or previous treatment with non-steroidal anti-inflammatory drugs (NSAIDs) or conventional synthetic disease-modifying antirheumatic drugs (csDMARDs).[7]

Endpoints:

  • Primary Endpoint: The primary efficacy measure was the proportion of patients achieving at least a 20% improvement in the American College of Rheumatology criteria (ACR20) at week 16.[4][8]

  • Secondary Endpoints: Secondary endpoints included ACR50 and ACR70 responses, Psoriasis Area and Severity Index (PASI) 75 and PASI90 responses (for patients with qualifying psoriasis at baseline), and the proportion of patients achieving Minimal Disease Activity (MDA) at weeks 16 and 52.[4][8]

Methodologies for Key Assessments:

  • ACR Score Components:

    • Tender and Swollen Joint Counts: A trained assessor evaluated a set number of joints (typically 68 tender and 66 swollen) for pain on palpation and visible swelling.

    • Patient's and Physician's Global Assessment of Disease Activity: Assessed on a visual analog scale (VAS).

    • Patient's Assessment of Pain: Assessed on a VAS.

    • Health Assessment Questionnaire-Disability Index (HAQ-DI): A patient-reported outcome measure assessing functional status.

    • C-reactive protein (CRP) or Erythrocyte Sedimentation Rate (ESR): Laboratory markers of inflammation.

  • Psoriasis Area and Severity Index (PASI): The PASI score is a composite measure of the severity of psoriasis. It is calculated by assessing the erythema (redness), induration (thickness), and desquamation (scaling) of psoriatic lesions, as well as the body surface area affected in four regions (head, trunk, upper extremities, and lower extremities).[4][5][7] Each parameter is scored on a scale, and a weighted formula is used to generate a total score from 0 to 72.[4][5][7]

  • Minimal Disease Activity (MDA): A patient is considered to have achieved MDA if they meet at least 5 of the following 7 criteria:

    • Tender joint count ≤ 1

    • Swollen joint count ≤ 1

    • PASI score ≤ 1 or body surface area ≤ 3%

    • Patient pain VAS ≤ 15 mm

    • Patient global disease activity VAS ≤ 20 mm

    • HAQ-DI score ≤ 0.5

    • Tender entheseal points ≤ 1[1][2][9][10]

Screening Screening Randomization Randomization (n=218) Screening->Randomization Placebo Placebo (16 weeks) Randomization->Placebo Brepo10 Brepocitinib 10 mg QD (16 weeks) Randomization->Brepo10 Brepo30 Brepocitinib 30 mg QD (16 weeks) Randomization->Brepo30 Brepo60 Brepocitinib 60 mg QD (16 weeks) Randomization->Brepo60 Week16 Week 16 Assessment (Primary Endpoint) Placebo->Week16 Brepo10->Week16 Brepo30->Week16 Brepo60->Week16 Rerandomization Placebo Re-randomization Week16->Rerandomization Placebo Arm Brepo30_ext Brepocitinib 30 mg QD (to Week 52) Week16->Brepo30_ext Brepocitinib Arms Brepo60_ext Brepocitinib 60 mg QD (to Week 52) Week16->Brepo60_ext Brepocitinib Arms Rerandomization->Brepo30_ext Rerandomization->Brepo60_ext Week52 Week 52 Assessment Brepo30_ext->Week52 Brepo60_ext->Week52 End End of Study Week52->End

Figure 2: Workflow of the Phase IIb Clinical Trial (NCT03963401).
Efficacy Results

Brepocitinib demonstrated a statistically significant and clinically meaningful improvement in the signs and symptoms of psoriatic arthritis compared to placebo.

Table 1: Key Efficacy Endpoints at Week 16

EndpointPlaceboBrepocitinib 10 mgBrepocitinib 30 mgBrepocitinib 60 mg
ACR20 Response (%) 43.3-66.774.6**
ACR50 Response (%) --33.344.1
ACR70 Response (%) --13.322.0
PASI75 Response (%) --50.066.7
PASI90 Response (%) --33.350.0
MDA Response (%) --26.733.9
p < 0.05, p < 0.01 vs. placebo
For patients with ≥3% body surface area psoriasis at baseline.
(Data synthesized from multiple sources)[4][5][11]

The improvements in clinical responses were observed as early as week 4 and were sustained or further improved through week 52 of the study.[7]

Safety and Tolerability

Brepocitinib was generally well-tolerated, with a safety profile consistent with other approved JAK inhibitors.[5] The most common adverse events were mild to moderate in severity.[5]

Table 2: Overview of Treatment-Emergent Adverse Events (TEAEs) up to Week 52

Adverse Event CategoryBrepocitinib 30 mgBrepocitinib 60 mg
Any TEAE (%) --
Serious TEAEs (%) 5.5 (overall)5.5 (overall)
TEAEs leading to Discontinuation (%) --
Most Common TEAEs InfectionsInfections
(Specific percentages for each arm were not consistently reported across all sources)[5]

No major adverse cardiovascular events (MACE), venous thromboembolic events (VTEs), or deaths were reported in the study.[5]

Future Directions and Conclusion

The robust efficacy and acceptable safety profile demonstrated in the phase IIb clinical trial strongly support the continued development of brepocitinib for the treatment of psoriatic arthritis. The dual inhibition of TYK2 and JAK1 offers a compelling mechanism of action that targets key pathogenic pathways in PsA.

Further investigation in larger, phase III clinical trials is warranted to confirm these promising findings and to further characterize the long-term safety and efficacy of brepocitinib in a broader patient population. If successful, this compound has the potential to become a valuable oral treatment option for patients with psoriatic arthritis, addressing the existing unmet medical needs in this challenging disease.

References

An In-depth Technical Guide on the Impact of Brepocitinib P-Tosylate on STAT1 and STAT3 Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brepocitinib (B610002), also known as PF-06700841, is a potent, orally administered small molecule that functions as a dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[1][2] These non-receptor tyrosine kinases are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines, growth factors, and hormones, playing a pivotal role in immune responses and inflammation.[3][4] By selectively targeting TYK2 and JAK1, brepocitinib effectively modulates the signaling of key pro-inflammatory cytokines implicated in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and dermatomyositis.[1][5][6] This technical guide provides a detailed overview of brepocitinib's mechanism of action, with a specific focus on its impact on the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) and STAT3.

Mechanism of Action: Inhibition of the JAK-STAT Pathway

The JAK-STAT signaling cascade is initiated upon the binding of a cytokine to its specific receptor on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their auto-phosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for STAT proteins.[4] Once recruited to the receptor, STATs are themselves phosphorylated by the activated JAKs. This phosphorylation event is crucial as it triggers the dimerization of STAT proteins, which then translocate to the nucleus to act as transcription factors, regulating the expression of target genes involved in inflammation and immune cell function.[7]

Brepocitinib exerts its therapeutic effect by competitively inhibiting the ATP-binding site of TYK2 and JAK1, thereby preventing their phosphorylation and activation.[8] This blockade of TYK2 and JAK1 activity directly interrupts the downstream signaling of several key cytokines, leading to a reduction in the phosphorylation of STAT1 and STAT3.

Impact on STAT1 and STAT3 Phosphorylation

Brepocitinib's dual inhibition of TYK2 and JAK1 allows it to potently suppress the signaling of multiple cytokines that rely on these kinases, subsequently inhibiting the phosphorylation of STAT1 and STAT3.

Cytokines and Signaling Pathways Modulated by Brepocitinib:

  • Type I Interferons (IFN-α/β): Type I IFNs signal through a receptor associated with TYK2 and JAK1.[9] Downstream signaling primarily involves the phosphorylation of STAT1 and STAT2.[10] By inhibiting TYK2 and JAK1, brepocitinib effectively blocks IFN-α/β-mediated STAT1 phosphorylation.[11]

  • Interleukin-6 (IL-6): The IL-6 receptor complex utilizes JAK1, JAK2, and TYK2 to mediate its signal, leading to the phosphorylation of STAT1 and predominantly STAT3.[12][13] Brepocitinib's inhibition of JAK1 and TYK2 significantly curtails IL-6-induced STAT1 and STAT3 phosphorylation.[2]

  • Interleukin-12 (IL-12) and Interleukin-23 (IL-23): Both IL-12 and IL-23 are critical cytokines in the differentiation of T helper cells and signal through receptors that utilize TYK2 and JAK2.[14] IL-12 signaling leads to the phosphorylation of STAT4, while IL-23 signaling predominantly activates STAT3.[14][15] Brepocitinib's potent inhibition of TYK2 results in a significant reduction of IL-12 and IL-23-mediated STAT phosphorylation.[2][6]

Quantitative Data: Inhibitory Activity of Brepocitinib

The inhibitory potency of brepocitinib has been quantified in both enzymatic and cell-based assays. The following tables summarize the key quantitative data regarding its impact on JAK kinases and STAT phosphorylation.

Table 1: Brepocitinib Inhibitory Potency (IC50) against JAK Kinases (Enzymatic Assay)

KinaseIC50 (nM)
TYK223
JAK117
JAK277
JAK36490

Data sourced from MedChemExpress and Selleck Chemicals.[2][16]

Table 2: Brepocitinib Inhibitory Potency (IC50) on Cytokine-Induced STAT Phosphorylation in Human Whole Blood

Cytokine StimulationPhosphorylated STATAssociated JAKsCell Type (if specified)IC50 (nM)
IL-12pSTAT4TYK2/JAK2Not specified65
IL-23pSTAT3TYK2/JAK2Not specified120
IL-6pSTAT1JAK1/JAK2/TYK2CD3+ T-cells81
IL-6pSTAT3JAK1/JAK2/TYK2CD3+ T-cells641
IL-15pSTAT5JAK1/JAK3Not specified238
IL-21pSTAT3JAK1/JAK3Not specified204
EPOpSTAT5JAK2/JAK2CD34+ Progenitor Cells577
IL-10pSTAT3TYK2/JAK1Not specified305
IL-27pSTAT3JAK1/JAK2/TYK2Not specified86

Data sourced from MedChemExpress.[2]

Table 3: Brepocitinib IC50 for Inhibition of STAT Phosphorylation in Pooled Peripheral Blood Mononuclear Cells (PBMCs)

Stimulating CytokinePhosphorylated STATCell SourceIC50 (nM)
IFN-αpSTAT1 & pSTAT3DM Patients (n=5)4
IFN-βpSTAT1 & pSTAT3DM Patients (n=5)2
IL-6pSTAT1 & pSTAT3DM Patients (n=5)≤ 30

Data from a study on dermatomyositis (DM) patients.[11]

Experimental Protocols

The following section outlines a representative methodology for assessing the impact of brepocitinib on STAT1 and STAT3 phosphorylation using flow cytometry, based on generally established protocols for phospho-flow analysis.[17][18][19]

Objective: To quantify the dose-dependent inhibition of cytokine-induced STAT1 and STAT3 phosphorylation by brepocitinib in human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Brepocitinib p-tosylate

  • Human PBMCs isolated from whole blood

  • Recombinant human cytokines (e.g., IFN-α, IL-6)

  • Phosphate-buffered saline (PBS)

  • RPMI 1640 cell culture medium

  • Fetal bovine serum (FBS)

  • Formaldehyde (B43269)

  • Methanol (B129727)

  • Fluorochrome-conjugated antibodies specific for phosphorylated STAT1 (pY701) and phosphorylated STAT3 (pY705)

  • Flow cytometer

Protocol:

  • Cell Preparation: Isolate PBMCs from healthy donor or patient whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Wash the cells with PBS and resuspend in RPMI 1640 medium supplemented with 10% FBS.

  • Brepocitinib Pre-treatment: Aliquot the PBMC suspension into tubes. Add varying concentrations of brepocitinib (e.g., ranging from 0.01 nM to 1000 nM) to the respective tubes. Include a vehicle control (e.g., DMSO). Incubate the cells with brepocitinib for a specified period (e.g., 1-2 hours) at 37°C.

  • Cytokine Stimulation: Following pre-treatment, stimulate the cells with a pre-determined optimal concentration of a specific cytokine (e.g., IFN-α or IL-6) to induce STAT phosphorylation. Incubate for a short period (e.g., 15-30 minutes) at 37°C. Include an unstimulated control.

  • Fixation: Immediately stop the stimulation by adding formaldehyde to a final concentration of 1.6% to cross-link proteins and preserve the phosphorylation state. Incubate for 10-15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells with PBS. To allow intracellular staining, permeabilize the cells by adding ice-cold methanol and incubating for at least 30 minutes on ice.

  • Staining: Wash the permeabilized cells to remove the methanol. Stain the cells with fluorochrome-conjugated antibodies against pSTAT1 and pSTAT3. Incubate for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition: Wash the stained cells and resuspend in PBS. Acquire data on a flow cytometer, measuring the fluorescence intensity of the pSTAT1 and pSTAT3 signals.

  • Data Analysis: Analyze the flow cytometry data to determine the median fluorescence intensity (MFI) of pSTAT1 and pSTAT3 for each treatment condition. Calculate the percentage of inhibition of STAT phosphorylation at each brepocitinib concentration relative to the cytokine-stimulated vehicle control. Plot the dose-response curve and determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by brepocitinib and a generalized experimental workflow.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates pJAK pJAK JAK->pJAK Phosphorylation Brepocitinib Brepocitinib Brepocitinib->JAK Inhibits STAT STAT pJAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization Gene_Expression Gene Expression pSTAT_dimer->Gene_Expression Translocates & Activates

Caption: General JAK-STAT signaling pathway and the inhibitory action of brepocitinib.

G PBMC_Isolation PBMC Isolation Pre_treatment Brepocitinib Pre-treatment PBMC_Isolation->Pre_treatment Stimulation Cytokine Stimulation Pre_treatment->Stimulation Fixation Fixation Stimulation->Fixation Permeabilization Permeabilization Fixation->Permeabilization Staining Antibody Staining (pSTAT1/pSTAT3) Permeabilization->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry

Caption: Experimental workflow for assessing STAT phosphorylation by flow cytometry.

G cluster_IFN IFN-α/β Signaling cluster_IL6 IL-6 Signaling IFN IFN-α/β IFNAR IFNAR1/2 IFN->IFNAR TYK2_IFN TYK2 IFNAR->TYK2_IFN Activates JAK1_IFN JAK1 IFNAR->JAK1_IFN Activates STAT1_IFN STAT1 TYK2_IFN->STAT1_IFN p STAT2_IFN STAT2 TYK2_IFN->STAT2_IFN p JAK1_IFN->STAT1_IFN p JAK1_IFN->STAT2_IFN p Brepocitinib_IFN Brepocitinib Brepocitinib_IFN->TYK2_IFN Inhibits Brepocitinib_IFN->JAK1_IFN Inhibits IL6 IL-6 IL6R IL-6R/gp130 IL6->IL6R JAK1_IL6 JAK1 IL6R->JAK1_IL6 Activates STAT1_IL6 STAT1 JAK1_IL6->STAT1_IL6 p STAT3_IL6 STAT3 JAK1_IL6->STAT3_IL6 p Brepocitinib_IL6 Brepocitinib Brepocitinib_IL6->JAK1_IL6 Inhibits

Caption: Brepocitinib's inhibition of IFN-α/β and IL-6 signaling pathways.

Conclusion

This compound is a selective dual inhibitor of TYK2 and JAK1 that demonstrates potent inhibition of pro-inflammatory cytokine signaling pathways. Its mechanism of action directly leads to a significant reduction in the phosphorylation of key downstream signaling molecules, STAT1 and STAT3. The quantitative data from both enzymatic and cellular assays confirm its high potency. This targeted approach of inhibiting specific JAKs provides a promising therapeutic strategy for a range of autoimmune and inflammatory conditions by effectively dampening the pathogenic inflammatory responses driven by cytokines that signal through the JAK-STAT pathway. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and professionals in the field of drug development.

References

Methodological & Application

Application Notes and Protocols for Utilizing Brepocitinib P-Tosylate in Primary Human Epidermal Keratinocyte Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brepocitinib P-Tosylate is a potent and selective oral inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[1][2][3][4][5] These kinases are crucial components of the JAK-STAT signaling pathway, which transduces signals for numerous pro-inflammatory cytokines implicated in autoimmune and inflammatory skin diseases such as psoriasis and dermatomyositis.[3] By inhibiting TYK2 and JAK1, Brepocitinib effectively reduces the signaling of key cytokines including interferons (IFN-α/β, IFN-γ), interleukin-6 (IL-6), IL-12, and IL-23.[1][2][4] Primary human epidermal keratinocytes (HEKa) are pivotal in the pathogenesis of many inflammatory skin conditions, as they both respond to and produce inflammatory mediators. Therefore, in vitro assays using these cells are a valuable tool for evaluating the therapeutic potential of agents like Brepocitinib. This document provides detailed protocols for the application of this compound in HEKa assays to assess its inhibitory effects on key inflammatory signaling pathways.

Mechanism of Action: The JAK-STAT Signaling Pathway

Cytokines such as interferons and interleukins bind to their specific receptors on the surface of keratinocytes. This binding event activates receptor-associated JAKs, which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene transcription, which drives inflammatory responses. Brepocitinib, by selectively inhibiting TYK2 and JAK1, blocks these critical phosphorylation events, thereby attenuating the downstream inflammatory cascade.[3][4]

Brepocitinib_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokines (e.g., IFN-γ, IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK1 JAK1 Receptor->JAK1 Activates STAT STAT TYK2->STAT Phosphorylates JAK1->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes DNA DNA pSTAT->DNA Translocates to Nucleus Brepocitinib This compound Brepocitinib->TYK2 Inhibits Brepocitinib->JAK1 Inhibits Gene Inflammatory Gene Transcription DNA->Gene

Caption: Brepocitinib inhibits pro-inflammatory cytokine signaling by blocking TYK2 and JAK1.

Data Presentation

The following tables summarize the expected quantitative outcomes from treating primary human epidermal keratinocytes with this compound based on published data.[6]

Table 1: Inhibition of STAT Phosphorylation

Treatment ConditionNormalized p-STAT3 Ratio (vs. Stimulated Control)Normalized p-STAT1 Ratio (vs. Stimulated Control)
Stimulated Control (e.g., Type I IFN or IFN-γ)1.001.00
Brepocitinib (130 nM) + Stimulant0.20 - 0.35Significantly Reduced
Brepocitinib (1 µM) + Stimulant0.20 - 0.35Significantly Reduced

Table 2: Reduction of Pro-inflammatory Gene Expression

Target GeneBrepocitinib ConcentrationFold Change in Expression (vs. Stimulated Control)
IL-6130 nM0.31 - 0.69
IL-61 µMConcentration-dependent reduction
IL-12130 nM - 1 µMConcentration-dependent reduction
IP-10 (CXCL10)130 nM - 1 µMConcentration-dependent reduction
MCP-1 (CCL2)130 nM - 1 µMConcentration-dependent reduction
ICAM-1130 nM - 1 µMConcentration-dependent reduction

Table 3: Effect on Keratinocyte Apoptosis

Treatment ConditionRelative Percentage of Necrotic/Late Apoptotic Cells (Annexin V+)
Unstimulated ControlBaseline
Stimulated Control (e.g., Type I IFN and/or IFN-γ)Increased
Brepocitinib (130 nM or 1 µM) + StimulantReduction of 28% to 61% (Normalized to basal levels)

Experimental Protocols

The following are detailed protocols for the culture of primary human epidermal keratinocytes and subsequent assays to evaluate the effects of this compound.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Endpoint Analysis Culture 1. Culture HEKa to ~80% Confluency Seed 2. Seed HEKa in Appropriate Plates Culture->Seed Pretreat 3. Pre-treat with Brepocitinib (130 nM or 1 µM) for 2 hours Seed->Pretreat Stimulate 4. Stimulate with Cytokines (e.g., IFN-γ, Type I IFN) for 24 hours Pretreat->Stimulate Harvest 5. Harvest Cells Stimulate->Harvest Western Western Blot (p-STAT1, p-STAT3) Harvest->Western qPCR qPCR (IL-6, IL-12, etc.) Harvest->qPCR Flow Flow Cytometry (Apoptosis - Annexin V) Harvest->Flow

References

Application Notes and Protocols for Brepocitinib P-Tosylate in Rat Models of Arthritis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brepocitinib (PF-06700841), a potent and selective dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), is an investigational compound for the treatment of various autoimmune and inflammatory diseases.[1][2] By targeting the JAK-STAT signaling pathway, Brepocitinib modulates the activity of pro-inflammatory cytokines implicated in the pathogenesis of arthritis. These application notes provide a comprehensive overview of the administration of Brepocitinib P-Tosylate in preclinical rat models of arthritis, including detailed experimental protocols and data presentation.

Mechanism of Action: TYK2/JAK1 Inhibition

Brepocitinib exerts its therapeutic effects by inhibiting TYK2 and JAK1, key enzymes in the intracellular signaling cascade of numerous cytokines that are pivotal in the inflammatory processes of arthritis.[1][2] This dual inhibition disrupts the signaling of cytokines such as Interleukin-6 (IL-6), IL-12, IL-23, and Type I and II interferons (IFNs), leading to a reduction in inflammation and immune cell activation.[2]

Signaling Pathway Diagram

Brepocitinib_Mechanism_of_Action Cytokines Pro-inflammatory Cytokines (IL-6, IL-12, IL-23, IFNs) Receptor Cytokine Receptor Cytokines->Receptor binds TYK2 TYK2 Receptor->TYK2 activates JAK1 JAK1 Receptor->JAK1 activates STAT STAT Proteins TYK2->STAT phosphorylates JAK1->STAT phosphorylates Brepocitinib This compound Brepocitinib->TYK2 inhibits Brepocitinib->JAK1 inhibits pSTAT Phosphorylated STAT (pSTAT) Dimerization Dimerization pSTAT->Dimerization Nucleus Nucleus Dimerization->Nucleus translocates to GeneTranscription Gene Transcription (Inflammatory Mediators) Nucleus->GeneTranscription initiates Inflammation Inflammation & Joint Damage GeneTranscription->Inflammation

Caption: Brepocitinib inhibits TYK2/JAK1 signaling pathway.

Data Presentation

While specific preclinical efficacy data for Brepocitinib in rat arthritis models is not extensively published, the following tables represent the types of quantitative data that would be collected and analyzed in such studies. The data presented here are illustrative examples based on typical outcomes for effective JAK inhibitors in rodent arthritis models.

Table 1: Pharmacokinetic Profile of Brepocitinib in Sprague-Dawley Rats
ParameterValue
Dose (oral) 3 mg/kg
Cmax 774 ng/mL
AUC∞ 1340 ng·h/mL
Plasma Clearance 31 mL/min/kg
Volume of Distribution 2.0 L/kg
Oral Bioavailability 83%

Data sourced from publicly available information.

Table 2: Efficacy of Brepocitinib in a Rat Adjuvant-Induced Arthritis (AIA) Model (Illustrative Data)
Treatment GroupArthritis Index (Mean ± SEM)Paw Volume (mL, Mean ± SEM)Reduction in Paw Swelling (%)
Vehicle Control 10.5 ± 0.82.5 ± 0.2-
Brepocitinib (3 mg/kg/day) 6.2 ± 0.51.8 ± 0.128%
Brepocitinib (10 mg/kg/day) 3.1 ± 0.3 1.3 ± 0.148%
Brepocitinib (30 mg/kg/day) 1.5 ± 0.2 0.9 ± 0.0564%

*p<0.05, **p<0.01 vs. Vehicle Control. Data are representative examples.

Table 3: Effect of Brepocitinib on Pro-inflammatory Cytokine Levels in Paw Tissue of AIA Rats (Illustrative Data)
Treatment GroupIL-6 (pg/mg tissue)TNF-α (pg/mg tissue)
Vehicle Control 150 ± 1585 ± 9
Brepocitinib (10 mg/kg/day) 75 ± 842 ± 5
Brepocitinib (30 mg/kg/day) 40 ± 5 25 ± 3

*p<0.05, **p<0.01 vs. Vehicle Control. Data are representative examples.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the administration of this compound in rat models of arthritis.

Adjuvant-Induced Arthritis (AIA) Model in Lewis Rats

This model is characterized by a robust and rapid onset of polyarthritis.

Materials:

  • Male Lewis rats (8-10 weeks old)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

  • 27-gauge needles and syringes

  • Pleurisy meter or digital calipers

Protocol:

  • Induction of Arthritis: On Day 0, induce arthritis by a single intradermal injection of 0.1 mL of CFA into the plantar surface of the right hind paw.

  • Animal Monitoring: Monitor animals daily for clinical signs of arthritis, including erythema, swelling, and joint rigidity. Measure body weight at regular intervals.

  • Treatment Administration: Begin oral administration of this compound or vehicle on Day 8 post-adjuvant injection (therapeutic regimen). Doses of 3, 10, and 30 mg/kg/day are typically used. Administer once daily via oral gavage.

  • Efficacy Assessment:

    • Arthritis Index: Score each paw on a scale of 0-4 based on the severity of inflammation (0=normal, 4=severe inflammation with ankylosis). The maximum score per rat is 16.

    • Paw Volume: Measure the volume of both hind paws using a pleurisy meter or the diameter using digital calipers at baseline and at regular intervals throughout the study.

  • Termination and Sample Collection: On Day 21, euthanize the animals. Collect hind paws for histological analysis and blood/tissue samples for cytokine analysis.

Collagen-Induced Arthritis (CIA) Model in Wistar or Lewis Rats

This model is immunologically driven and shares many pathological features with human rheumatoid arthritis.

Materials:

  • Female Wistar or Lewis rats (8-10 weeks old)

  • Bovine or chicken type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • 0.1 M acetic acid

  • This compound and vehicle

  • Needles and syringes

Protocol:

  • Preparation of Collagen Emulsion: Dissolve type II collagen in 0.1 M acetic acid at 2 mg/mL overnight at 4°C. Emulsify the collagen solution with an equal volume of CFA.

  • Primary Immunization: On Day 0, immunize each rat with 0.1 mL of the collagen-CFA emulsion via intradermal injection at the base of the tail.

  • Booster Immunization: On Day 7, administer a booster injection of 0.1 mL of an emulsion of type II collagen in IFA.

  • Treatment and Assessment: Follow the same procedures for treatment administration and efficacy assessment as described in the AIA model, typically starting treatment upon the first signs of arthritis (around Day 10-14).

Experimental Workflow Diagram

Experimental_Workflow A1 Animal Acclimatization (Lewis Rats, 8-10 weeks) B1 Arthritis Induction (Day 0: CFA or Collagen/CFA) A1->B1 C1 Booster (for CIA) (Day 7: Collagen/IFA) B1->C1 CIA model only D1 Randomization & Grouping B1->D1 C1->D1 E1 Treatment Initiation (e.g., Day 8) D1->E1 F1 Daily Dosing (Vehicle or Brepocitinib) E1->F1 G1 Regular Monitoring (Arthritis Score, Paw Volume, Body Weight) F1->G1 Concurrent H1 Study Termination (e.g., Day 21) G1->H1 I1 Sample Collection (Paws, Blood, Tissues) H1->I1 J1 Data Analysis (Histology, Cytokine Levels) I1->J1

Caption: Workflow for Brepocitinib efficacy testing in rat arthritis models.

Logical Relationship Diagram

Logical_Relationship A This compound Administration (Oral) B Inhibition of TYK2 & JAK1 A->B C Reduced STAT Phosphorylation B->C D Decreased Pro-inflammatory Cytokine Signaling C->D E Amelioration of Arthritis Symptoms D->E F Reduced Paw Swelling E->F G Lower Arthritis Index Score E->G H Decreased Joint Damage E->H

Caption: Logical flow from Brepocitinib administration to therapeutic effect.

References

Application Notes and Protocols for Brepocitinib P-Tosylate in In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the dosing and formulation of Brepocitinib (B610002) P-Tosylate for in vivo research applications. Brepocitinib is a potent and selective dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), making it a valuable tool for investigating inflammatory and autoimmune disease models.[1][2] This document outlines its mechanism of action, provides detailed protocols for formulation and administration, and summarizes key quantitative data from preclinical studies.

Mechanism of Action

Brepocitinib exerts its therapeutic effects by inhibiting the JAK-STAT signaling pathway.[3] Specifically, it targets TYK2 and JAK1, which are crucial for the signaling of various pro-inflammatory cytokines, including Type I and II interferons (IFN), Interleukin-6 (IL-6), IL-12, and IL-23.[1][2][4] By blocking these pathways, Brepocitinib can effectively reduce the downstream inflammatory cascade implicated in numerous autoimmune disorders.[1][2]

Below is a diagram illustrating the signaling pathway inhibited by Brepocitinib.

Brepocitinib_Signaling_Pathway cluster_jak JAKs Cytokine Pro-inflammatory Cytokines (e.g., IFN-α/β, IL-6, IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK1 JAK1 Receptor->JAK1 Activates STAT STAT Proteins TYK2->STAT Phosphorylates JAK1->STAT Phosphorylates Brepocitinib Brepocitinib P-Tosylate Brepocitinib->TYK2 Inhibits Brepocitinib->JAK1 Inhibits pSTAT pSTAT (Phosphorylated) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Transcription (Inflammatory Response) Nucleus->Gene

Caption: Brepocitinib inhibits TYK2 and JAK1, blocking STAT phosphorylation and inflammatory gene transcription.

Quantitative Data Summary

The following tables summarize key quantitative data for Brepocitinib P-Tosylate from various studies.

Table 1: In Vitro Inhibitory Activity

TargetIC50 (nM)Assay Condition
TYK222.7 - 23In vitro inhibition assays
JAK116.8 - 17In vitro inhibition assays
JAK276.6 - 77In vitro inhibition assays
JAK36490In vitro inhibition assays
IL-12/pSTAT465Human Whole Blood
IL-23/pSTAT3120Human Whole Blood
IL-6/pSTAT1 (CD3+ cells)81Human Whole Blood
IL-6/pSTAT3 (CD3+ cells)641Human Whole Blood

Data sourced from references:[1][5]

Table 2: Pharmacokinetic Parameters in Sprague-Dawley Rats

ParameterIntravenous (1 mg/kg)Oral (3 mg/kg)
Plasma Clearance31 mL/min/kg-
Volume of Distribution2.0 L/kg-
Cmax-774 ng/mL
AUC∞-1340 ng·h/mL
Oral Bioavailability-83%

Data sourced from reference:[6]

Table 3: Plasma Concentrations in Female Lewis Rats (7-day oral administration)

DosePeak (30 min post-dose)Trough (24 h post-dose)
3 mg/kg3.54 µM0.0221 µM
10 mg/kg10.95 µM0.06 µM
30 mg/kg23.89 µM0.06 µM

Data sourced from reference:[5]

Experimental Protocols

Below are detailed protocols for the formulation and administration of this compound for in vivo research.

Protocol 1: Oral Administration in Rodent Models

This protocol is suitable for studies investigating the systemic effects of Brepocitinib in models of autoimmune diseases such as rheumatoid arthritis or psoriasis.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile tubes

  • Vortex mixer

  • Oral gavage needles

Formulation Procedure (prepare fresh daily):

  • Prepare a stock solution of this compound in DMSO.

  • For the final working solution, combine the solvents in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5]

  • Add each solvent sequentially and vortex thoroughly between additions to ensure a clear, homogenous solution.

    • First, add the required volume of the DMSO stock solution.

    • Next, add the PEG300 and vortex.

    • Then, add the Tween-80 and vortex.

    • Finally, add the saline and vortex thoroughly.

  • If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[5]

Administration Protocol:

  • Animal Model: This formulation has been used in rat models.[5]

  • Dosage: Doses ranging from 3 mg/kg to 30 mg/kg have been documented in efficacy studies.[5] The final dose should be determined based on the specific animal model and study objectives.

  • Administration: Administer the formulated this compound via oral gavage. The volume of administration should be calculated based on the animal's body weight.

  • Frequency: Once daily administration is common in preclinical and clinical studies.[1]

Protocol 2: Topical Administration for Dermatological Models

This protocol is designed for studies evaluating the local efficacy of Brepocitinib in skin inflammation models, such as atopic dermatitis or psoriasis.

Materials:

  • This compound

  • Vehicle (e.g., cream base) - Note: The specific vehicle composition for the topical cream used in clinical trials is proprietary. Researchers may need to develop or use a standard dermatological vehicle.

  • Spatula and weighing paper

  • Ointment mill or mortar and pestle

Formulation Procedure:

  • Accurately weigh the required amount of this compound.

  • Incorporate the powder into a small amount of the vehicle using geometric dilution until a homogenous mixture is achieved. An ointment mill can be used for larger batches to ensure uniformity.

  • Concentrations used in clinical studies for a topical cream formulation range from 0.1% to 3.0%.[7]

Administration Protocol:

  • Animal Model: Mouse models of skin inflammation (e.g., imiquimod-induced psoriasis).

  • Dosage: Apply a standardized amount of the formulated cream (e.g., 50 µL) to the affected skin area.

  • Administration: Gently spread the cream over the designated area using a sterile applicator.

  • Frequency: Once or twice daily application has been evaluated.[7]

Experimental Workflow

The following diagram outlines a general experimental workflow for an in vivo efficacy study using this compound.

InVivo_Workflow A Acclimatization of Animals B Baseline Measurements (e.g., body weight, clinical scores) A->B C Randomization into Groups (Vehicle, Brepocitinib Doses) B->C D Disease Induction (e.g., CFA, Imiquimod) C->D F Daily Dosing (Oral Gavage or Topical) D->F E This compound Formulation Preparation E->F G Monitoring & Data Collection (e.g., paw volume, skin thickness, scoring) F->G H Terminal Endpoint (e.g., sample collection for histology, PK/PD) G->H Study Conclusion I Data Analysis H->I

Caption: A typical workflow for an in vivo study of this compound.

Safety and Handling

This compound is a potent compound and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Follow standard laboratory safety procedures when preparing formulations and administering the compound to animals.

References

Evaluating the Efficacy of Brepocitinib P-Tosylate: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brepocitinib, also known as PF-06700841, is an orally available small molecule that acts as a potent and selective dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[1][2] These kinases are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines, interferons, and growth factors involved in inflammation and immune responses.[3] By inhibiting TYK2 and JAK1, Brepocitinib effectively disrupts the signaling of key pro-inflammatory cytokines such as Type I and II interferons (IFN), Interleukin-6 (IL-6), IL-12, and IL-23.[4][5] This mechanism of action makes Brepocitinib a promising therapeutic candidate for a variety of autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, ulcerative colitis, and dermatomyositis.[1][4][5]

These application notes provide detailed protocols for a suite of cell-based assays designed to evaluate the efficacy of Brepocitinib P-Tosylate in a laboratory setting. The described assays will enable researchers to quantify the inhibitory activity of Brepocitinib on key cellular signaling events and functional outcomes relevant to its therapeutic mechanism. The protocols cover the assessment of STAT phosphorylation, inhibition of T-cell proliferation, and the modulation of inflammatory responses in keratinocytes.

Data Presentation

The inhibitory activity of this compound can be quantified and compared across different assays. The following tables summarize key quantitative data for Brepocitinib.

Table 1: In Vitro Inhibitory Activity of Brepocitinib against JAK Isoforms

Target KinaseIC50 (nM)
TYK223[1]
JAK117[1]
JAK277[1]

Table 2: Functional Cellular Assay Data for Brepocitinib

AssayCell TypeStimulusMeasured EndpointIC50 (nM)
STAT3 PhosphorylationHuman PBMCsIL-6pSTAT3 Levels<300[4]
STAT1 PhosphorylationHuman PBMCsIFN-αpSTAT1 Levels<300[4]
STAT1 PhosphorylationHuman PBMCsIFN-γpSTAT1 Levels<300[4]

Signaling Pathway and Mechanism of Action

To understand the assays described, it is crucial to visualize the signaling pathway targeted by Brepocitinib.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IFN, IL-6) Receptor Extracellular Domain Transmembrane Domain Intracellular Domain Cytokine->Receptor:r1 1. Binding JAK TYK2 / JAK1 Receptor:r3->JAK 2. JAK Activation STAT_inactive STAT (inactive) JAK->STAT_inactive 3. Phosphorylation Brepocitinib Brepocitinib Brepocitinib->JAK Inhibition pSTAT pSTAT STAT_inactive->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer 4. Dimerization DNA DNA pSTAT_dimer->DNA 5. Nuclear Translocation Gene_Transcription Gene Transcription (Inflammation) DNA->Gene_Transcription 6. Transcription Regulation

Caption: Brepocitinib inhibits the JAK-STAT signaling pathway.

Experimental Protocols

Herein, we provide detailed protocols for key cell-based assays to determine the efficacy of this compound.

STAT Phosphorylation Inhibition Assay in Human PBMCs

This assay measures the ability of Brepocitinib to inhibit cytokine-induced phosphorylation of STAT proteins in human peripheral blood mononuclear cells (PBMCs) using flow cytometry.

STAT_Phosphorylation_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_staining Staining cluster_analysis Analysis Isolate_PBMCs Isolate PBMCs from whole blood Count_Cells Count and adjust cell density Isolate_PBMCs->Count_Cells Pre-treat Pre-treat cells with Brepocitinib (1 hr) Count_Cells->Pre-treat Stimulate Stimulate with Cytokine (e.g., IFN-γ, IL-6) (15-30 min) Pre-treat->Stimulate Fix_Perm Fix and Permeabilize cells Stimulate->Fix_Perm Stain Stain with fluorescently-labeled anti-pSTAT antibodies Fix_Perm->Stain Acquire Acquire data on flow cytometer Stain->Acquire Analyze Analyze pSTAT MFI and calculate % inhibition Acquire->Analyze

Caption: Workflow for the STAT phosphorylation inhibition assay.

Materials:

  • This compound

  • Human whole blood or isolated PBMCs

  • Ficoll-Paque PLUS (for PBMC isolation)

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Recombinant human IFN-γ and IL-6

  • Fixation/Permeabilization buffers

  • Fluorochrome-conjugated antibodies against pSTAT1 (pY701) and pSTAT3 (pY705)

  • Flow cytometer

Protocol:

  • PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

  • Cell Preparation: Wash the isolated PBMCs and resuspend in RPMI 1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.

  • Inhibitor Treatment: Aliquot 100 µL of the cell suspension into 96-well U-bottom plates. Prepare serial dilutions of this compound in culture medium and add to the cells. Include a vehicle control (DMSO). Incubate for 1 hour at 37°C.

  • Cytokine Stimulation: Prepare working solutions of IFN-γ (final concentration 100 ng/mL) or IL-6 (final concentration 100 ng/mL). Add the cytokine to the appropriate wells and incubate for 15-30 minutes at 37°C. Include an unstimulated control.

  • Fixation and Permeabilization: Immediately after stimulation, fix the cells by adding a fixation buffer. Following incubation, wash the cells and then permeabilize them using a permeabilization buffer.

  • Intracellular Staining: Add the fluorochrome-conjugated anti-pSTAT1 or anti-pSTAT3 antibodies to the permeabilized cells. Incubate in the dark at room temperature for 30-60 minutes.

  • Data Acquisition: Wash the cells and resuspend in PBS. Acquire data on a flow cytometer, collecting a sufficient number of events.

  • Data Analysis: Gate on the lymphocyte population based on forward and side scatter properties. Determine the Median Fluorescence Intensity (MFI) of the pSTAT signal for each condition. Calculate the percent inhibition of STAT phosphorylation for each concentration of Brepocitinib.

T-Cell Proliferation Assay

This assay assesses the effect of Brepocitinib on T-cell proliferation following stimulation.

Materials:

  • This compound

  • Human PBMCs

  • Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)

  • T-cell stimulation reagents (e.g., anti-CD3/CD28 beads or Phytohemagglutinin (PHA))

  • RPMI 1640 medium with 10% FBS

  • 96-well flat-bottom plates

  • Flow cytometer

Protocol:

  • Cell Labeling: Isolate PBMCs and resuspend at 1x10^6 cells/mL in PBS. Add the cell proliferation dye and incubate for 20 minutes at 37°C, protected from light.

  • Quenching and Washing: Quench the staining reaction by adding 5 volumes of complete culture medium. Centrifuge the cells and wash them once more with complete medium.

  • Plating and Treatment: Resuspend the labeled cells in culture medium and plate them in a 96-well plate. Add serial dilutions of this compound.

  • Stimulation: Add the T-cell stimulation agent (e.g., anti-CD3/CD28 beads). Include an unstimulated, labeled cell control as a non-proliferating baseline.

  • Incubation: Culture the cells for 3-4 days at 37°C.

  • Data Acquisition: Harvest the cells and acquire data on a flow cytometer.

  • Data Analysis: Gate on the lymphocyte population. Proliferation is measured by the successive halving of the dye fluorescence intensity in daughter cells. Quantify the percentage of proliferated cells in each condition.

Inhibition of Inflammatory Response in Keratinocytes

This set of assays evaluates the ability of Brepocitinib to counteract the pro-inflammatory effects of cytokines on human keratinocytes.

Keratinocyte_Assay_Workflow cluster_culture Cell Culture & Treatment cluster_assays Endpoint Assays cluster_apoptosis_steps Apoptosis Assay Steps cluster_gene_steps Gene Expression Steps Seed_Keratinocytes Seed human keratinocytes (e.g., HaCaT or primary cells) Pre-treat_Brepocitinib Pre-treat with Brepocitinib Seed_Keratinocytes->Pre-treat_Brepocitinib Stimulate_IFN Stimulate with IFN-γ Pre-treat_Brepocitinib->Stimulate_IFN Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Stimulate_IFN->Apoptosis_Assay Gene_Expression_Assay Gene Expression Assay (RT-qPCR) Stimulate_IFN->Gene_Expression_Assay Harvest_Apoptosis Harvest cells Apoptosis_Assay->Harvest_Apoptosis Extract_RNA Extract total RNA Gene_Expression_Assay->Extract_RNA Stain_Apoptosis Stain with Annexin V-FITC and Propidium Iodide Harvest_Apoptosis->Stain_Apoptosis Analyze_Apoptosis Analyze by Flow Cytometry Stain_Apoptosis->Analyze_Apoptosis Synthesize_cDNA Synthesize cDNA Extract_RNA->Synthesize_cDNA Perform_qPCR Perform RT-qPCR for inflammatory genes Synthesize_cDNA->Perform_qPCR

Caption: Workflow for keratinocyte-based assays.

A. Keratinocyte Apoptosis Assay

Materials:

  • This compound

  • Human keratinocyte cell line (e.g., HaCaT) or primary human epidermal keratinocytes

  • Keratinocyte growth medium

  • Recombinant human IFN-γ

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Culture: Seed keratinocytes in 12-well plates and allow them to adhere and reach semi-confluence.[6]

  • Treatment and Stimulation: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Then, stimulate the cells with IFN-γ (e.g., 10 ng/mL) for 24-72 hours.[6][7]

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1x binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.[8]

  • Data Acquisition: Add additional binding buffer and analyze the cells by flow cytometry within 1 hour.[8]

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.

B. Inflammatory Gene Expression Assay (RT-qPCR)

Materials:

  • This compound

  • Human keratinocytes

  • Recombinant human IFN-γ and TNF-α

  • RNA isolation kit

  • cDNA synthesis kit

  • qPCR primers for target genes (e.g., IL-6, IL-8, CXCL10) and a housekeeping gene (e.g., GAPDH)

  • RT-qPCR system

Protocol:

  • Cell Culture and Treatment: Seed keratinocytes and treat with Brepocitinib and stimulate with a combination of IFN-γ (10 ng/mL) and TNF-α (10 ng/mL) for a suitable time period (e.g., 6-24 hours).[2][9]

  • RNA Isolation: Lyse the cells and isolate total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the isolated RNA.

  • RT-qPCR: Perform quantitative real-time PCR using primers for the inflammatory genes of interest and a housekeeping gene for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Determine the dose-dependent inhibition of inflammatory gene expression by Brepocitinib.

Conclusion

The cell-based assays outlined in these application notes provide a robust framework for the preclinical evaluation of this compound. By quantifying the inhibition of STAT phosphorylation, T-cell proliferation, and inflammatory responses in keratinocytes, researchers can gain valuable insights into the potency and mechanism of action of this dual TYK2/JAK1 inhibitor. These protocols can be adapted for screening other JAK inhibitors and for further investigating the cellular and molecular effects of targeting the JAK-STAT pathway in various disease models.

References

Application Note: Flow Cytometry Analysis of STAT Phosphorylation in Response to Brepocitinib P-Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brepocitinib P-Tosylate (formerly PF-06700841) is a potent and selective oral inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[1][2][3] This dual inhibition allows Brepocitinib to modulate the signaling of multiple pro-inflammatory cytokines implicated in the pathogenesis of various autoimmune and inflammatory diseases.[1][4] The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a central role in immune cell activation, differentiation, and proliferation.[5][6] Dysregulation of this pathway is a hallmark of many autoimmune disorders.

This application note provides a detailed protocol for the analysis of STAT phosphorylation in peripheral blood mononuclear cells (PBMCs) and whole blood using flow cytometry to assess the pharmacodynamic effects of this compound. Phospho-specific flow cytometry is a powerful tool for quantifying the phosphorylation status of intracellular proteins at a single-cell level, making it ideal for evaluating the efficacy of targeted inhibitors like Brepocitinib.[7][8]

Mechanism of Action: Brepocitinib and the JAK-STAT Pathway

The JAK-STAT signaling cascade is initiated upon cytokine binding to their cognate receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene transcription.[5]

Brepocitinib exerts its immunomodulatory effects by inhibiting TYK2 and JAK1, thereby blocking the phosphorylation and activation of downstream STAT proteins.[1] This inhibition effectively dampens the signaling of key cytokines such as interferons (IFN-α, IFN-β), interleukin-6 (IL-6), IL-12, and IL-23.[1][2]

cluster_membrane Cell Membrane CytokineReceptor Cytokine Receptor JAK1 JAK1 CytokineReceptor->JAK1 Activation TYK2 TYK2 CytokineReceptor->TYK2 Activation Cytokine Cytokine (e.g., IFN, IL-6) Cytokine->CytokineReceptor Binding STAT STAT JAK1->STAT Phosphorylation TYK2->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation GeneTranscription Gene Transcription Nucleus->GeneTranscription Modulation Brepocitinib Brepocitinib P-Tosylate Brepocitinib->JAK1 Brepocitinib->TYK2

Figure 1: Brepocitinib Inhibition of the JAK-STAT Pathway.

Quantitative Analysis of STAT Phosphorylation Inhibition

The potency of Brepocitinib in inhibiting cytokine-induced STAT phosphorylation can be quantified by determining the half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values of Brepocitinib for the inhibition of various phosphorylated STAT proteins in different cell types and stimulation conditions, as measured by flow cytometry.

Table 1: Brepocitinib IC50 Values for pSTAT Inhibition in PBMCs from Dermatomyositis (DM) Patients and Healthy Donors (HD) [1]

Cytokine StimulantPhosphorylated STATCell SourceIC50 (nM)
IFNαpSTAT1DM Patients4
IFNαpSTAT3DM Patients4
IFNβpSTAT1DM Patients2
IFNβpSTAT3DM Patients2
IL-6pSTAT1DM Patients≤ 30
IL-6pSTAT3DM Patients≤ 30
IFNαpSTAT1Healthy Donors> 30
IFNαpSTAT3Healthy Donors> 30

Table 2: Brepocitinib IC50 Values for pSTAT Inhibition in Human Whole Blood (HWB) [2]

Cytokine StimulantPhosphorylated STATCellular SubsetIC50 (nM)
IL-12pSTAT4Not Specified65
IL-23pSTAT3Not Specified120
IL-6pSTAT1CD3+ T-cells81
IL-6pSTAT3CD3+ T-cells641

Experimental Protocols

This section provides a detailed protocol for the flow cytometric analysis of STAT phosphorylation in human PBMCs following treatment with this compound.

cluster_workflow Experimental Workflow A 1. Isolate PBMCs B 2. Pre-treat with Brepocitinib A->B C 3. Stimulate with Cytokine B->C D 4. Fix Cells C->D E 5. Permeabilize Cells D->E F 6. Stain with Antibodies E->F G 7. Acquire Data on Flow Cytometer F->G H 8. Analyze Data G->H

Figure 2: Flow Cytometry Experimental Workflow.
Materials and Reagents

  • This compound

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Recombinant human cytokines (e.g., IFN-α, IL-6)

  • Phosphate Buffered Saline (PBS)

  • Fixation Buffer (e.g., 1.5% Paraformaldehyde)

  • Permeabilization Buffer (e.g., ice-cold 100% Methanol)

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8)

  • Fluorochrome-conjugated phospho-specific antibodies (e.g., anti-pSTAT1, anti-pSTAT3)

  • Flow cytometer

Protocol
  • Cell Preparation:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Wash the cells twice with PBS and resuspend in RPMI 1640 supplemented with 10% FBS.

    • Count the cells and adjust the concentration to 1 x 10^6 cells/mL.

  • Brepocitinib Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of Brepocitinib in culture medium to achieve the desired final concentrations.

    • Add the Brepocitinib dilutions or vehicle control (DMSO) to the cell suspension and incubate for 1-2 hours at 37°C.

  • Cytokine Stimulation:

    • Prepare a working solution of the desired cytokine (e.g., 100 ng/mL IFN-α or IL-6).

    • Add the cytokine to the cell suspension and incubate for 15-30 minutes at 37°C.

  • Fixation:

    • Immediately after stimulation, add an equal volume of pre-warmed Fixation Buffer to the cell suspension.

    • Incubate for 10-15 minutes at room temperature.

    • Centrifuge the cells at 500 x g for 5 minutes and discard the supernatant.

  • Permeabilization:

    • Gently resuspend the cell pellet in a small volume of PBS.

    • While vortexing gently, add ice-cold 100% Methanol to a final concentration of 90%.

    • Incubate on ice or at -20°C for at least 30 minutes.

  • Staining:

    • Wash the cells twice with PBS containing 1% BSA.

    • Resuspend the cells in the staining buffer.

    • Add the fluorochrome-conjugated antibodies against cell surface markers and incubate for 30 minutes at room temperature in the dark.

    • Wash the cells once with PBS/BSA buffer.

    • Add the fluorochrome-conjugated phospho-specific antibodies and incubate for 30-60 minutes at room temperature in the dark.

    • Wash the cells twice with PBS/BSA buffer.

  • Flow Cytometry Analysis:

    • Resuspend the cells in PBS for analysis.

    • Acquire the data on a flow cytometer, ensuring to collect a sufficient number of events for statistical analysis.

    • Gate on the cell population of interest based on forward and side scatter, and then on specific cell subsets using the surface marker staining.

    • Analyze the median fluorescence intensity (MFI) of the phospho-specific antibody in the gated populations.

Data Analysis and Interpretation

The inhibitory effect of Brepocitinib on STAT phosphorylation is determined by comparing the MFI of the phospho-specific antibody in Brepocitinib-treated samples to the vehicle-treated, cytokine-stimulated control. The percentage of inhibition can be calculated using the following formula:

IC50 values can be determined by plotting the percentage of inhibition against the log concentration of Brepocitinib and fitting the data to a four-parameter logistic curve.

cluster_logic Logical Relationship of the Study A Brepocitinib is a TYK2/JAK1 Inhibitor E Brepocitinib should inhibit cytokine-induced pSTAT A->E B TYK2/JAK1 are key for cytokine signaling B->E C Cytokine signaling induces STAT phosphorylation C->E D Flow cytometry can quantify pSTAT F Measure pSTAT inhibition to assess Brepocitinib's pharmacodynamic effect D->F E->F

Figure 3: Logical Framework for the Study.

Conclusion

This application note provides a comprehensive guide for the flow cytometric analysis of STAT phosphorylation to evaluate the pharmacodynamic effects of this compound. The provided protocols and data serve as a valuable resource for researchers and drug development professionals investigating the mechanism of action and cellular effects of this potent TYK2/JAK1 inhibitor. The use of phospho-specific flow cytometry allows for a precise and quantitative assessment of target engagement and downstream signaling inhibition, which is crucial for the preclinical and clinical development of novel immunomodulatory therapies.

References

Application Notes and Protocols for Western Blotting Analysis of JAK/STAT Pathway Proteins Following Brepocitinib P-Tosylate Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brepocitinib (PF-06700841) is a potent and selective dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[1][2] These kinases are integral components of the JAK/STAT signaling pathway, which transduces signals for a wide array of cytokines and growth factors involved in inflammation and immune responses.[2][3] Dysregulation of the JAK/STAT pathway is a key factor in the pathogenesis of numerous autoimmune and inflammatory diseases. Brepocitinib exerts its therapeutic effect by inhibiting the kinase activity of TYK2 and JAK1, thereby blocking the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, such as STAT1 and STAT3.[4][5] This application note provides a detailed protocol for utilizing Western blotting to quantify the inhibitory effects of Brepocitinib P-Tosylate on the phosphorylation of key proteins within the JAK/STAT pathway.

Data Presentation

The inhibitory activity of Brepocitinib on the JAK/STAT pathway can be quantified by determining the half-maximal inhibitory concentration (IC50) and by assessing the dose-dependent reduction in the phosphorylation of target proteins.

Table 1: Brepocitinib IC50 Values for JAK Kinases
KinaseAssay TypeIC50 (nM)
TYK2Cell-free23
JAK1Cell-free17
JAK2Cell-free77
JAK3Cell-free6490

Data sourced from publicly available information.[1][6]

Table 2: Brepocitinib Inhibition of Cytokine-Induced STAT Phosphorylation in Human Whole Blood
Cytokine StimulationMeasured EndpointIC50 (nM)
IL-12pSTAT465
IL-23pSTAT3120
IL-6pSTAT1 (in CD3+ cells)81
IL-6pSTAT3 (in CD3+ cells)641
IL-15pSTAT5238
IL-21pSTAT3204
EPOpSTAT5 (in CD34+ cells)577
IL-10pSTAT3305
IL-27pSTAT386

Data represents the concentration of Brepocitinib required to inhibit 50% of the cytokine-induced STAT phosphorylation in a human whole blood assay.[6]

Signaling Pathway and Experimental Workflow Visualization

To elucidate the mechanism of action and the experimental procedure, the following diagrams are provided.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Receptor Activation TYK2 TYK2 Receptor->TYK2 pJAK1 p-JAK1 JAK1->pJAK1 3. Autophosphorylation pTYK2 p-TYK2 TYK2->pTYK2 STAT STAT pJAK1->STAT 4. STAT Recruitment & Phosphorylation pTYK2->STAT pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer 5. Dimerization DNA DNA pSTAT_dimer->DNA 6. Nuclear Translocation Brepocitinib Brepocitinib P-Tosylate Brepocitinib->pJAK1 Inhibition Brepocitinib->pTYK2 Gene_Transcription Gene Transcription DNA->Gene_Transcription 7. Gene Regulation

Figure 1: JAK/STAT signaling pathway and the inhibitory action of Brepocitinib.

Western_Blot_Workflow cluster_workflow Experimental Workflow A 1. Cell Culture & Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (e.g., anti-p-STAT1) F->G H 8. Secondary Antibody Incubation G->H I 9. Detection (Chemiluminescence) H->I J 10. Data Analysis (Densitometry) I->J

Figure 2: Western blot experimental workflow.

Experimental Protocols

This section provides a detailed methodology for assessing the effect of this compound on the phosphorylation of JAK/STAT pathway proteins using Western blotting.

Materials and Reagents
  • Cell Line: A suitable cell line responsive to cytokine stimulation of the JAK/STAT pathway (e.g., HeLa, A549, HaCaT, or primary cells like PBMCs).

  • This compound: Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C or -80°C.

  • Cytokine Stimulant: e.g., Interferon-gamma (IFN-γ) for p-STAT1 analysis, Interleukin-6 (IL-6) for p-STAT3 analysis.

  • Cell Culture Medium: As recommended for the chosen cell line.

  • Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride).

  • Protein Assay Reagent: BCA or Bradford assay kit.

  • Laemmli Sample Buffer (4X): Containing SDS and a reducing agent (e.g., β-mercaptoethanol or DTT).

  • SDS-PAGE Gels: Acrylamide percentage appropriate for the molecular weight of target proteins.

  • Running Buffer: Tris-Glycine-SDS buffer.

  • Transfer Buffer: Tris-Glycine buffer with methanol.

  • PVDF Membranes: 0.45 µm pore size.

  • Blocking Buffer: 5% (w/v) non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-phospho-STAT1 (Tyr701)

    • Rabbit anti-phospho-STAT3 (Tyr705)

    • Rabbit anti-phospho-JAK1 (Tyr1034/1035)

    • Rabbit anti-phospho-TYK2 (Tyr1054/1055)

    • Mouse anti-total STAT1

    • Mouse anti-total STAT3

    • Mouse anti-total JAK1

    • Mouse anti-total TYK2

    • Mouse anti-β-actin or anti-GAPDH (loading control)

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Chemiluminescent Substrate: ECL Western blotting detection reagents.

  • Imaging System: Chemiluminescence imager or X-ray film and developer.

Procedure
  • Cell Seeding and Culture:

    • Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Treatment:

    • Once cells are at the desired confluency, serum-starve them for 4-6 hours if the basal phosphorylation level of the target proteins is high.

    • Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 500, 1000 nM). Include a vehicle control (DMSO) at a concentration equivalent to the highest Brepocitinib concentration.

    • Pre-treat the cells with the different concentrations of Brepocitinib or vehicle for 1-2 hours.

    • Stimulate the cells with the appropriate cytokine (e.g., 20 ng/mL IFN-γ for 30 minutes to induce p-STAT1, or 50 ng/mL IL-6 for 15-30 minutes to induce p-STAT3) by adding it directly to the medium. Include a non-stimulated control well.

  • Cell Lysis:

    • After stimulation, place the plates on ice and aspirate the medium.

    • Wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells.

    • Transfer the cell lysates to pre-chilled microcentrifuge tubes.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant containing the soluble proteins and transfer to new pre-chilled tubes.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

    • Normalize the protein concentration of all samples with lysis buffer.

  • Sample Preparation for SDS-PAGE:

    • To 30 µg of protein from each sample, add 4X Laemmli sample buffer to a final concentration of 1X.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE and Protein Transfer:

    • Load the denatured protein samples and a molecular weight marker into the wells of an SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the phosphorylated protein of interest (e.g., anti-p-STAT1) diluted in blocking buffer (typically 1:1000) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (typically 1:2000 - 1:5000 dilution) in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the ECL substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for the recommended time.

    • Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

  • Stripping and Re-probing:

    • To normalize the phosphorylated protein signal, the membrane can be stripped of the bound antibodies using a mild stripping buffer.

    • After stripping, wash the membrane, re-block, and probe with a primary antibody against the total protein (e.g., anti-total STAT1).

    • Repeat the secondary antibody and detection steps.

    • For a loading control, the membrane can be stripped again and re-probed with an antibody against a housekeeping protein like β-actin or GAPDH.

  • Data Analysis:

    • Quantify the band intensities from the captured images using densitometry software (e.g., ImageJ).

    • For each sample, calculate the ratio of the phosphorylated protein signal to the total protein signal to account for any variations in protein levels.

    • Normalize the data to the cytokine-stimulated vehicle control to determine the percentage inhibition for each Brepocitinib concentration.

    • Plot the percentage inhibition against the Brepocitinib concentration to generate a dose-response curve and calculate the IC50 value from the Western blot data.

By following this detailed protocol, researchers can effectively and reliably assess the inhibitory activity of this compound on the JAK/STAT signaling pathway, providing valuable data for drug development and mechanistic studies.

References

Application Notes and Protocols: In Vitro Kinase Assay for Brepocitinib P-Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brepocitinib (PF-06700841) is a potent and selective dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), which are key mediators in the signaling pathways of numerous pro-inflammatory cytokines.[1][2][3] By targeting these kinases, Brepocitinib effectively modulates the immune response, making it a promising therapeutic agent for a range of autoimmune and inflammatory diseases.[1][4][5] This document provides a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of Brepocitinib P-Tosylate against TYK2 and JAK1. The protocol is based on the widely used ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.

Mechanism of Action

Brepocitinib selectively binds to and inhibits the activation of TYK2 and JAK1.[4] These kinases are critical components of the JAK-STAT signaling pathway. Upon cytokine binding to their receptors, JAKs become activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The activated JAKs then phosphorylate STATs, which dimerize and translocate to the nucleus to regulate gene expression. By inhibiting TYK2 and JAK1, Brepocitinib disrupts this signaling cascade, leading to a reduction in the inflammatory response.[1]

Data Presentation

The inhibitory activity of this compound against TYK2, JAK1, and other related kinases is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[6]

KinaseIC50 (nM)Assay Type
TYK223Cell-free
JAK117Cell-free
JAK277Cell-free
JAK36490Cell-free
Data compiled from publicly available sources.[7][8]

Experimental Protocols

This section details the methodology for determining the in vitro potency of this compound against TYK2 and JAK1 kinases using the ADP-Glo™ Kinase Assay.

Materials and Reagents
  • Enzymes: Recombinant human TYK2 and JAK1 (catalytic domain, e.g., GST-tagged or His-tagged).

  • Substrate: A suitable peptide substrate such as IRS1-tide or a generic tyrosine kinase substrate like Poly(Glu, Tyr) 4:1.

  • Inhibitor: this compound, dissolved in 100% DMSO to create a stock solution.

  • ATP: Ultra-pure ATP solution.

  • Kinase Assay Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT (add fresh).

  • Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Plates: White, opaque 96-well or 384-well plates suitable for luminescence readings.

  • Plate Reader: A luminometer capable of reading luminescence.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis prep_inhibitor Prepare Brepocitinib Dilution Series add_inhibitor Add Brepocitinib or DMSO to Wells prep_inhibitor->add_inhibitor prep_reagents Prepare Master Mix (Enzyme, Substrate, Buffer) add_master_mix Add Master Mix to Wells prep_reagents->add_master_mix add_inhibitor->add_master_mix start_reaction Initiate Reaction with ATP add_master_mix->start_reaction incubate_reaction Incubate at Room Temperature start_reaction->incubate_reaction add_adpglo Add ADP-Glo™ Reagent to Stop Reaction incubate_reaction->add_adpglo incubate_adpglo Incubate to Deplete ATP add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection Incubate to Convert ADP to ATP & Generate Light add_detection->incubate_detection read_plate Read Luminescence incubate_detection->read_plate analyze_data Calculate % Inhibition & Determine IC50 read_plate->analyze_data

Caption: Workflow for the in vitro kinase assay of Brepocitinib.

Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare the Kinase Assay Buffer.

    • Create a serial dilution of this compound in 100% DMSO. Further dilute these stocks in Kinase Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

    • Prepare a master mix containing the kinase (TYK2 or JAK1) and the peptide substrate in Kinase Assay Buffer. The optimal concentrations of the enzyme and substrate should be determined empirically but typically range from 1-10 ng/µL for the enzyme and 0.2-1 mg/mL for the substrate.

  • Kinase Reaction:

    • Add the diluted this compound or vehicle (DMSO in Kinase Assay Buffer) to the wells of a white assay plate.

    • Add the kinase/substrate master mix to all wells.

    • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase, if known (typically in the range of 10-100 µM).

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Signal Detection (ADP-Glo™ Assay):

    • Following the kinase reaction incubation, add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and contains luciferase and luciferin (B1168401) to produce a luminescent signal proportional to the amount of ADP.

    • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The "blank" wells (containing no enzyme) are used to subtract background luminescence.

    • The "positive control" wells (containing enzyme and vehicle but no inhibitor) represent 100% kinase activity.

    • Calculate the percentage of inhibition for each Brepocitinib concentration relative to the positive control.

    • Plot the percent inhibition against the logarithm of the Brepocitinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway Diagram

The following diagram illustrates the JAK-STAT signaling pathway and the inhibitory effect of Brepocitinib.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK1 JAK1 Receptor->JAK1 Activates STAT STAT TYK2->STAT P JAK1->STAT P pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Gene_Expression Gene Expression (Inflammation) STAT_dimer->Gene_Expression Translocates & Regulates Brepocitinib Brepocitinib Brepocitinib->TYK2 Inhibits Brepocitinib->JAK1 Inhibits

References

Application Notes and Protocols for Brepocitinib P-Tosylate Treatment in Peripheral Blood Mononuclear Cell (PBMC) Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Brepocitinib (PF-06700841) is a potent and selective oral inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). These kinases are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide range of pro-inflammatory cytokines implicated in various autoimmune and inflammatory diseases. By dual-targeting TYK2 and JAK1, Brepocitinib effectively modulates the signaling of key cytokines such as Type I and II interferons (IFNs), Interleukin-6 (IL-6), IL-12, and IL-23.[1][2][3] This document provides detailed application notes and protocols for the in vitro and ex vivo treatment of human peripheral blood mononuclear cells (PBMCs) with Brepocitinib P-Tosylate to study its immunomodulatory effects.

Mechanism of Action

Brepocitinib exerts its effects by inhibiting the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. Cytokine binding to their receptors activates associated JAKs, which in turn phosphorylate the receptor, creating docking sites for STATs. The recruited STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target inflammatory genes. Brepocitinib, by inhibiting TYK2 and JAK1, blocks this cascade, leading to a reduction in the inflammatory response. Specifically, it has been shown to potently inhibit the phosphorylation of STAT1 and STAT3 in PBMCs.[1]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Type I/II IFNs, IL-6, IL-12, IL-23 Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 activates JAK1 JAK1 Receptor->JAK1 activates STAT STAT1 / STAT3 TYK2->STAT phosphorylates JAK1->STAT phosphorylates Brepocitinib This compound Brepocitinib->TYK2 inhibits Brepocitinib->JAK1 inhibits pSTAT pSTAT1 / pSTAT3 (Dimerization & Nuclear Translocation) STAT->pSTAT Inflammation Inflammatory Gene Expression pSTAT->Inflammation promotes

Brepocitinib Signaling Pathway

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of this compound in PBMC cultures.

Table 1: IC50 Values for Inhibition of STAT1 and STAT3 Phosphorylation in PBMCs from Dermatomyositis Patients

Cytokine StimulantDownstream TargetIC50 (nM)
IFNαpSTAT1/pSTAT34
IFNβpSTAT1/pSTAT32
IFNα, IFNβ, or IL-6pSTAT1/pSTAT3≤ 30

Data derived from ex vivo studies on pooled PBMCs from dermatomyositis patients.[1]

Table 2: Percentage Inhibition of Cytokine Signaling in PBMCs

Cytokine PathwayBrepocitinib ConcentrationPercent Inhibition
IFNα and IFNβ Signaling123 nM (free Cavg)> 96%
IL-6 Signaling123 nM (free Cavg)> 80%

Calculated based on daily average unbound plasma concentrations after a 30 mg once-daily dose.[1]

Experimental Protocols

Protocol 1: PBMC Isolation from Whole Blood

This protocol describes the isolation of PBMCs from human whole blood using density gradient centrifugation.

Materials:

  • Human whole blood collected in sodium heparin or EDTA tubes

  • Phosphate-Buffered Saline (PBS), sterile

  • Ficoll-Paque™ PLUS or other density gradient medium

  • 50 mL conical tubes

  • Serological pipettes

  • Centrifuge with a swinging-bucket rotor

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

  • Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a new 50 mL conical tube, minimizing mixing of the layers.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake turned off.

  • After centrifugation, four distinct layers will be visible. Carefully aspirate the upper layer (plasma) and transfer the buffy coat layer containing PBMCs to a new 50 mL conical tube.

  • Wash the collected PBMCs by adding PBS to bring the volume to 45-50 mL.

  • Centrifuge at 300 x g for 10 minutes at room temperature. Discard the supernatant.

  • Repeat the wash step (steps 5 and 6) one more time.

  • Resuspend the PBMC pellet in complete culture medium (e.g., RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin).

  • Perform a cell count using a hemocytometer or an automated cell counter and assess viability using trypan blue exclusion.

Start Whole Blood Collection Dilute Dilute Blood 1:1 with PBS Start->Dilute Layer Layer over Ficoll Dilute->Layer Centrifuge1 Centrifuge (400 x g, 30 min, brake off) Layer->Centrifuge1 Collect Collect PBMC Layer (Buffy Coat) Centrifuge1->Collect Wash1 Wash with PBS Collect->Wash1 Centrifuge2 Centrifuge (300 x g, 10 min) Wash1->Centrifuge2 Wash2 Repeat Wash and Centrifugation Centrifuge2->Wash2 Resuspend Resuspend in Culture Medium Wash2->Resuspend Count Count Cells and Assess Viability Resuspend->Count

PBMC Isolation Workflow

Protocol 2: Inhibition of Cytokine-Induced STAT Phosphorylation

This protocol details the treatment of PBMCs with Brepocitinib followed by cytokine stimulation to assess the inhibition of STAT1 and STAT3 phosphorylation by flow cytometry.

Materials:

  • Isolated PBMCs

  • This compound stock solution (dissolved in DMSO)

  • Complete RPMI-1640 medium

  • Recombinant human cytokines (e.g., IFNα, IFNβ, IL-6)

  • 96-well V-bottom plates

  • Fixation and permeabilization buffers (e.g., BD Cytofix/Cytoperm™)

  • Fluorochrome-conjugated antibodies against pSTAT1 (e.g., pY701) and pSTAT3 (e.g., pY705)

  • Flow cytometer

Procedure:

  • Seed isolated PBMCs in a 96-well V-bottom plate at a density of 1 x 10^6 cells/well in complete RPMI medium.

  • Prepare serial dilutions of this compound in complete RPMI medium. A suggested concentration range is 0.01 nM to 1500 nM.[1] Include a vehicle control (DMSO equivalent).

  • Pre-treat the cells by adding the Brepocitinib dilutions or vehicle control to the respective wells.

  • Incubate for 2 hours at 37°C in a 5% CO2 incubator.

  • Prepare cytokine working solutions. Suggested concentrations are 100 ng/mL for IFNα and IFNβ, and 50 ng/mL for IL-6. Include an unstimulated control.

  • Stimulate the cells by adding the cytokine solutions to the appropriate wells.

  • Incubate for 15-30 minutes at 37°C.

  • Immediately fix the cells by adding a fixation buffer and incubate for 10-15 minutes at 37°C.

  • Wash the cells with a staining buffer (PBS with 2% FBS).

  • Permeabilize the cells by resuspending in a permeabilization buffer and incubating on ice for 30 minutes.

  • Wash the cells twice with staining buffer.

  • Stain with fluorochrome-conjugated anti-pSTAT1 and anti-pSTAT3 antibodies for 30-60 minutes at room temperature, protected from light.

  • Wash the cells and resuspend in staining buffer for analysis on a flow cytometer.

  • Analyze the median fluorescence intensity (MFI) of pSTAT1 and pSTAT3 in the appropriate cell populations (e.g., lymphocytes and monocytes). Calculate IC50 values and percentage inhibition relative to the cytokine-stimulated, vehicle-treated control.

Start Seed PBMCs Pretreat Pre-treat with Brepocitinib (2 hours) Start->Pretreat Stimulate Stimulate with Cytokines (15-30 min) Pretreat->Stimulate Fix Fix Cells Stimulate->Fix Permeabilize Permeabilize Cells Fix->Permeabilize Stain Stain with pSTAT1/pSTAT3 Antibodies Permeabilize->Stain Analyze Analyze by Flow Cytometry Stain->Analyze

pSTAT Inhibition Assay Workflow

Protocol 3: Cytokine Release Assay

This protocol outlines a method to measure the effect of Brepocitinib on the secretion of cytokines from stimulated PBMCs using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Isolated PBMCs

  • This compound stock solution

  • Complete RPMI-1640 medium

  • Stimulants (e.g., Lipopolysaccharide (LPS) for TNF-α, Phytohemagglutinin (PHA) or anti-CD3/CD28 beads for IFN-γ and IL-2)

  • 96-well flat-bottom cell culture plates

  • ELISA kits for target cytokines (e.g., TNF-α, IFN-γ, IL-2, IL-12, IL-23)

  • Microplate reader

Procedure:

  • Seed isolated PBMCs in a 96-well flat-bottom plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI medium.

  • Prepare serial dilutions of this compound in complete RPMI medium and add to the wells. Include a vehicle control.

  • Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

  • Add 100 µL of the appropriate stimulant to the wells. Suggested final concentrations are 1 µg/mL for LPS or PHA, or as per the manufacturer's instructions for anti-CD3/CD28 beads. Include an unstimulated control.

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.

  • Carefully collect the culture supernatants for cytokine analysis.

  • Perform ELISA for the target cytokines according to the manufacturer's protocol.

  • Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.

  • Determine the percentage inhibition of cytokine release by Brepocitinib compared to the stimulated vehicle control.

Protocol 4: Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

This protocol describes how to assess the effect of Brepocitinib on the expression of inflammatory genes in PBMCs.

Materials:

  • Isolated PBMCs treated with Brepocitinib and stimulated as described in Protocol 3.

  • RNA lysis buffer (e.g., TRIzol™ or buffer from an RNA isolation kit)

  • RNA isolation kit

  • cDNA synthesis kit

  • RT-qPCR master mix

  • Primers for target genes (e.g., IFNB1, IL6, TNFA, CXCL10, SOCS1, SOCS3) and a housekeeping gene (e.g., GAPDH, ACTB)

  • RT-qPCR instrument

Procedure:

  • Following treatment and stimulation of PBMCs (as in Protocol 3, typically for 4-24 hours), lyse the cells directly in the culture plate by adding RNA lysis buffer.

  • Isolate total RNA using a commercially available kit according to the manufacturer's instructions.

  • Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop™) or a bioanalyzer.

  • Synthesize cDNA from 100-1000 ng of total RNA using a cDNA synthesis kit.

  • Prepare the RT-qPCR reaction mix containing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the RT-qPCR master mix.

  • Perform the RT-qPCR reaction using a standard cycling protocol.

  • Analyze the data using the ΔΔCt method to determine the fold change in gene expression in Brepocitinib-treated samples relative to the stimulated vehicle control, normalized to the housekeeping gene.

Concluding Remarks

The protocols and data presented in these application notes provide a framework for investigating the immunomodulatory effects of this compound on human PBMCs. As a potent inhibitor of TYK2/JAK1, Brepocitinib demonstrates significant inhibition of pro-inflammatory cytokine signaling and provides a valuable tool for in vitro studies of autoimmune and inflammatory pathways. Researchers should optimize assay conditions based on their specific experimental goals and cell systems.

References

Application Notes: Topical Brepocitinib P-Tosylate in Minipig Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Brepocitinib, also known as PF-06700841, is a potent small molecule inhibitor that selectively targets Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[1][2] These kinases are crucial components of the JAK-STAT signaling pathway, which transduces signals for numerous pro-inflammatory cytokines implicated in autoimmune and inflammatory diseases.[1] Specifically, TYK2 and JAK1 mediate the downstream effects of key cytokines in psoriasis pathogenesis, such as Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I interferons.[1][3] By inhibiting these kinases, Brepocitinib effectively disrupts the inflammatory cascade that drives diseases like psoriasis.[4]

The development of a topical formulation of Brepocitinib is being explored for mild-to-moderate inflammatory skin conditions.[5][6] Topical delivery aims to maximize drug concentration at the site of inflammation in the skin while minimizing systemic exposure and potential side effects.[7] The minipig is the preferred non-rodent species for preclinical dermal safety and pharmacokinetic studies due to the profound morphological and physiological similarities between its skin and human skin.[8][9][10] This model is well-accepted by regulatory agencies for evaluating dermal absorption, local tolerance, and systemic toxicity of topically applied drugs.[9][11]

These notes provide an overview and representative protocols for the evaluation of a topical Brepocitinib P-Tosylate formulation in a Göttingen minipig model.

Mechanism of Action in Psoriasis

Psoriasis is largely driven by the IL-23/Th17 axis.[12][13] Dendritic cells release IL-23, which binds to its receptor on T-helper 17 (Th17) cells. This receptor engagement activates the intracellular kinases TYK2 and JAK2, which in turn phosphorylate and activate STAT3 (Signal Transducer and Activator of Transcription 3).[12][14] Activated STAT3 translocates to the nucleus, promoting the transcription of genes for pro-inflammatory cytokines like IL-17 and IL-22.[3] Brepocitinib, by inhibiting TYK2 and JAK1, blocks this signaling cascade, reducing the production of these pathogenic cytokines and ameliorating the inflammatory response in the skin.[3][4]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular (Th17 Cell) cluster_nucleus Nucleus IL-23 IL-23 IL-23R IL-23R IL-23->IL-23R Binds TYK2 TYK2 IL-23R->TYK2 Activates JAK1 JAK1 IL-23R->JAK1 Activates STAT3 STAT3 TYK2->STAT3 Phosphorylates JAK1->STAT3 Phosphorylates pSTAT3 pSTAT3 (Dimer) STAT3->pSTAT3 Gene Transcription Gene Transcription pSTAT3->Gene Transcription Translocates to Nucleus Brepocitinib Brepocitinib P-Tosylate Brepocitinib->TYK2 Inhibits Brepocitinib->JAK1 Inhibits Pro-inflammatory Cytokines IL-17, IL-22, etc. Gene Transcription->Pro-inflammatory Cytokines Induces

Caption: Brepocitinib inhibits the IL-23 signaling pathway.

Experimental Protocols

The following protocols represent a standard workflow for evaluating a novel topical formulation in a minipig model.

cluster_pre Phase 1: Pre-Study cluster_study Phase 2: In-Life (28 Days) cluster_post Phase 3: Post-Study Analysis A Animal Acclimation (7-14 days) B Baseline Skin Evaluation & Health Checks A->B C Randomize Animals to Groups B->C D Daily Topical Application (Vehicle vs. Brepocitinib) C->D E Daily Dermal Scoring (Erythema, Edema) D->E F Blood Sampling for PK (e.g., Day 1, 7, 14, 28) D->F J LC-MS/MS for Drug Conc. F->J G Terminal Necropsy H Skin Biopsy Collection (PK & Histology) G->H I Sample Analysis H->I I->J K Histopathology (H&E) I->K L Biomarker Analysis (qPCR) I->L M Data Analysis & Reporting J->M K->M L->M

Caption: Experimental workflow for a 28-day topical minipig study.

Protocol 1: Dermal Tolerance and Pharmacokinetics Study

  • Objective: To assess the local tolerance and determine the dermal/systemic pharmacokinetic profile of topically applied this compound cream after repeated daily application for 28 days.

  • Animal Model: Young adult (4-6 months old) male Göttingen minipigs.

  • Groups (n=4/group):

    • Untreated Control

    • Vehicle Control (Cream base without API)

    • Low Dose this compound Cream (e.g., 0.5%)

    • High Dose this compound Cream (e.g., 2.0%)

  • Procedure:

    • Acclimation: Acclimate animals for at least 7 days prior to the study initiation.

    • Site Preparation: On Day -1, clip the hair from the dorsal trunk region (approx. 10% of the total body surface area).

    • Dosing: Apply the assigned test article (e.g., 2 g/animal ) uniformly to the clipped skin area once daily for 28 consecutive days. The application site should be covered with a semi-occlusive dressing to prevent removal of the test article.[15]

    • Dermal Observations: Score the application sites for erythema and edema daily, prior to dosing, using a modified Draize scoring system (see Table 1).

    • Blood Collection: Collect whole blood samples (approx. 2 mL) from the jugular vein at pre-dose and at 2, 8, and 24 hours post-dose on Days 1 and 28.

    • Terminal Procedures: On Day 29, euthanize animals. Collect the entire treated skin area. Take multiple 6-mm full-thickness punch biopsies for drug concentration analysis and larger sections for histopathology.

  • Sample Analysis:

    • Plasma and skin homogenate samples will be analyzed for Brepocitinib concentration using a validated LC-MS/MS method.

    • Skin samples for histology will be fixed in 10% neutral buffered formalin, processed, and stained with Hematoxylin and Eosin (H&E).

Data Presentation (Illustrative Data)

The following tables contain hypothetical data to illustrate expected outcomes from the described protocols.

Table 1: Mean Dermal Irritation Scores (Modified Draize Scale) Scoring: 0=None, 1=Slight, 2=Well-defined, 3=Moderate, 4=Severe

GroupErythema Score (Day 14)Erythema Score (Day 28)Edema Score (Day 14)Edema Score (Day 28)
Untreated Control0.0 ± 0.00.0 ± 0.00.0 ± 0.00.0 ± 0.0
Vehicle Control0.3 ± 0.20.1 ± 0.10.1 ± 0.10.0 ± 0.0
0.5% Brepocitinib0.4 ± 0.30.2 ± 0.20.2 ± 0.10.1 ± 0.1
2.0% Brepocitinib0.5 ± 0.20.3 ± 0.20.3 ± 0.20.2 ± 0.1

Table 2: Brepocitinib Concentration in Skin and Plasma (Day 28, 8h post-dose) LLOQ: Lower Limit of Quantitation

GroupEpidermis Conc. (ng/g)Dermis Conc. (ng/g)Plasma Conc. (ng/mL)
0.5% Brepocitinib1550 ± 420350 ± 95< LLOQ (0.5 ng/mL)
2.0% Brepocitinib7800 ± 21501850 ± 5501.8 ± 0.7

Table 3: Histopathological Findings (Day 29)

GroupFindingSeverity Score (0-4)Incidence (n/4)
Vehicle Control Acanthosis (Epidermal Thickening)0.5 ± 0.51/4
Inflammatory Cell Infiltrate0.3 ± 0.51/4
0.5% Brepocitinib Acanthosis0.8 ± 0.52/4
Inflammatory Cell Infiltrate0.5 ± 0.52/4
2.0% Brepocitinib Acanthosis1.0 ± 0.83/4
Inflammatory Cell Infiltrate0.8 ± 0.53/4

Protocol 2: Pharmacodynamic (PD) Biomarker Analysis

  • Objective: To evaluate the effect of topical Brepocitinib on the expression of key inflammatory genes in an induced skin inflammation model.

  • Model: An inflammatory response can be induced on minipig flank skin using an irritant like Imiquimod (IMQ), which mimics psoriatic conditions.[16]

  • Procedure:

    • Acclimate and prepare animals as in Protocol 1.

    • Apply a daily topical dose of 5% IMQ cream for 5-7 days to induce a psoriasis-like dermatitis.

    • Once inflammation is established, co-administer the Brepocitinib or vehicle formulations with the IMQ for an additional 7 days.

    • On the final day, collect full-thickness skin biopsies 4 hours after the last dose.

    • Immediately snap-freeze biopsies in liquid nitrogen and store at -80°C.

  • Analysis:

    • RNA Extraction: Extract total RNA from homogenized skin tissue using a suitable kit (e.g., RNeasy).

    • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA.

    • Quantitative PCR (qPCR): Perform qPCR using primers specific for target genes (e.g., IL17A, IL23A, TNFA) and a housekeeping gene (e.g., GAPDH) for normalization.

    • Data Analysis: Calculate the relative gene expression changes using the Delta-Delta Ct (ΔΔCt) method.

Table 4: Relative mRNA Expression in Inflamed Skin (Illustrative)

GroupIL17A Fold Change (vs. Vehicle)IL23A Fold Change (vs. Vehicle)TNFA Fold Change (vs. Vehicle)
Vehicle Control1.001.001.00
0.5% Brepocitinib0.45 ± 0.150.52 ± 0.180.60 ± 0.20*
2.0% Brepocitinib0.15 ± 0.08 0.21 ± 0.110.25 ± 0.12
p<0.05, *p<0.01 vs. Vehicle Control

The minipig model is an invaluable tool for the preclinical development of topical drugs like this compound.[8][17] The protocols and illustrative data presented here outline a comprehensive strategy to evaluate the local safety, pharmacokinetics, and pharmacodynamic activity of the formulation. The results of such studies, demonstrating high local skin concentrations with minimal systemic exposure and a clear impact on inflammatory biomarkers, are critical for supporting the progression of the drug candidate into clinical trials.[17]

References

Application Notes and Protocols: Assessing Brepocitinib P-Tosylate Effects on Cytokine Production in HTR-8/SVneo Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brepocitinib P-tosylate is an oral, selective inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1)[1][2][3][4][5]. These kinases are critical components of the JAK-STAT signaling pathway, which transduces signals from various cytokines and growth factors involved in inflammatory and autoimmune responses[2][6]. By inhibiting TYK2 and JAK1, Brepocitinib effectively reduces the signaling of pro-inflammatory cytokines such as interferons (IFNs), Interleukin-6 (IL-6), IL-12, and IL-23[1][3][4]. This mechanism of action makes Brepocitinib a promising therapeutic candidate for a range of autoimmune and inflammatory diseases[2][3][4].

The HTR-8/SVneo cell line, derived from human first-trimester placenta, is an immortalized extravillous trophoblast cell line widely used as a model to study placental biology and the role of cytokines in pregnancy-related complications[7][8][9][10]. These cells express components of the JAK-STAT signaling pathway, including JAK1, STAT1, and STAT3, and can be stimulated to produce various pro-inflammatory cytokines, such as IL-6 and IL-8[1][11][12][13][14]. Therefore, the HTR-8/SVneo cell line provides a valuable in vitro system to assess the efficacy of JAK inhibitors like Brepocitinib in modulating cytokine production.

These application notes provide detailed protocols for investigating the effects of this compound on cytokine production in HTR-8/SVneo cells stimulated with pro-inflammatory agents.

Data Presentation

The quantitative data from the described experiments can be summarized in the following table for clear comparison and analysis.

This compound (nM)StimulantIL-6 (pg/mL)IL-8 (pg/mL)TNF-α (pg/mL)Cell Viability (%)
0 (Vehicle Control)None100
0 (Vehicle Control)IFN-γ (10 ng/mL)
1IFN-γ (10 ng/mL)
10IFN-γ (10 ng/mL)
100IFN-γ (10 ng/mL)
1000IFN-γ (10 ng/mL)
0 (Vehicle Control)TNF-α (10 ng/mL)
1TNF-α (10 ng/mL)
10TNF-α (10 ng/mL)
100TNF-α (10 ng/mL)
1000TNF-α (10 ng/mL)

Experimental Protocols

HTR-8/SVneo Cell Culture

This protocol is based on guidelines from ATCC and other cited literature.

Materials:

  • HTR-8/SVneo cells (ATCC® CRL-3271™)

  • RPMI-1640 Medium (e.g., Gibco)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin (100 U/mL)

  • 0.25% (w/v) Trypsin-0.53 mM EDTA solution

  • Dulbecco's Phosphate-Buffered Saline (DPBS), Ca++/Mg++ free

  • Cell culture flasks (T-75)

  • 6-well and 96-well cell culture plates

Protocol:

  • Culture HTR-8/SVneo cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • For sub-culturing, aspirate the culture medium and rinse the cell monolayer with DPBS.

  • Add 2.0 to 3.0 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.

  • Neutralize the trypsin by adding 6.0 to 8.0 mL of complete growth medium.

  • Centrifuge the cell suspension at approximately 125 x g for 5-10 minutes.

  • Discard the supernatant and resuspend the cell pellet in fresh complete growth medium for plating.

Cytokine Stimulation and this compound Treatment

Materials:

  • Plated HTR-8/SVneo cells

  • This compound (dissolved in DMSO to prepare a stock solution)

  • Recombinant Human Interferon-gamma (IFN-γ)

  • Recombinant Human Tumor Necrosis Factor-alpha (TNF-α)

  • Serum-free RPMI-1640 medium

Protocol:

  • Seed HTR-8/SVneo cells in 6-well plates at a density of 0.1 x 10^6 cells/well and allow them to adhere overnight.

  • The following day, replace the medium with serum-free RPMI-1640 and serum-starve the cells for at least 4 hours.

  • Prepare working solutions of this compound in serum-free medium from the DMSO stock. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (e.g., ≤ 0.1%).

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 100, 1000 nM) or vehicle control for 1-2 hours.

  • Stimulate the cells by adding IFN-γ to a final concentration of 10 ng/mL or TNF-α to a final concentration of 10 ng/mL. Include an unstimulated control group.

  • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • After incubation, collect the cell culture supernatants for cytokine analysis. Centrifuge the supernatants to remove any cellular debris and store at -80°C until analysis.

Cytokine Measurement by ELISA

This is a general protocol for a sandwich ELISA, which should be adapted based on the specific manufacturer's instructions for the chosen IL-6 and IL-8 ELISA kits.

Materials:

  • Human IL-6 and IL-8 ELISA kits (containing capture antibody, detection antibody, standard, and substrate)

  • Collected cell culture supernatants

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent/blocking buffer

  • Stop solution

  • 96-well ELISA plates

  • Microplate reader

Protocol:

  • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Wash the plate multiple times with wash buffer.

  • Block the plate with blocking buffer for at least 1 hour at room temperature.

  • Wash the plate.

  • Add standards and diluted cell culture supernatants to the wells and incubate for 2 hours at room temperature.

  • Wash the plate.

  • Add the biotinylated detection antibody and incubate for 1 hour at room temperature.

  • Wash the plate.

  • Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.

  • Wash the plate.

  • Add the substrate solution and incubate until a color develops.

  • Stop the reaction with the stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Visualizations

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IFN-γ, IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation TYK2 TYK2 Receptor->TYK2 STAT STAT JAK1->STAT Phosphorylation TYK2->STAT Phosphorylation pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization Brepocitinib Brepocitinib P-Tosylate Brepocitinib->JAK1 Inhibition Brepocitinib->TYK2 Inhibition DNA DNA pSTAT_dimer->DNA Translocation Gene Gene Transcription (e.g., Pro-inflammatory Cytokines) DNA->Gene Induces

Caption: Brepocitinib inhibits the JAK-STAT signaling pathway.

Experimental_Workflow start Start culture Culture HTR-8/SVneo Cells start->culture seed Seed Cells in 6-well Plates culture->seed starve Serum Starve Cells seed->starve treat Pre-treat with Brepocitinib P-Tosylate or Vehicle starve->treat stimulate Stimulate with IFN-γ or TNF-α treat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect Supernatants incubate->collect analyze Analyze Cytokine Levels by ELISA collect->analyze data Data Analysis and Interpretation analyze->data end End data->end

Caption: Experimental workflow for assessing Brepocitinib effects.

References

Application Notes and Protocols for Immunoprecipitation Kinase Assay with Brepocitinib P-Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brepocitinib (PF-06700841) is a potent and selective dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), critical components of the JAK-STAT signaling pathway.[1][2] This pathway transduces signals for numerous cytokines involved in immunity and inflammation, making its inhibition a key therapeutic strategy for autoimmune diseases.[3][4] These application notes provide detailed protocols for utilizing an immunoprecipitation (IP) kinase assay to characterize the inhibitory activity of Brepocitinib P-Tosylate on JAK1 and TYK2. The protocols cover cell culture, immunoprecipitation of target kinases, the in vitro kinase reaction, and data analysis. Additionally, quantitative data on Brepocitinib's potency is summarized, and key signaling pathways and experimental workflows are visualized.

Introduction

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases that play a pivotal role in intracellular signaling.[5] Upon cytokine binding to their receptors, associated JAKs are activated, leading to the phosphorylation of the receptors and subsequently, the recruitment and phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[1] Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes. Brepocitinib exerts its immunomodulatory effects by inhibiting JAK1 and TYK2, thereby disrupting the signaling of key cytokines such as IL-12, IL-23, Type I Interferons, IL-6, and IL-7.[1] An immunoprecipitation kinase assay is a powerful method to isolate a specific kinase from a cellular lysate and then measure its enzymatic activity in vitro. This allows for the direct assessment of an inhibitor's effect on the kinase of interest.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Potency of Brepocitinib
Kinase TargetIC50 (nM)
JAK117
TYK223
JAK277
JAK36490

Data sourced from MedChemExpress.[2]

Table 2: Cellular Activity of Brepocitinib in Human Whole Blood (HWB)
Cytokine StimulantDownstream ReadoutHWB IC50 (nM)Associated JAKs
IL-12pSTAT465TYK2/JAK2
IL-23pSTAT3120TYK2/JAK2
IL-6pSTAT1 (CD3+ cells)81JAK1/JAK2
IL-6pSTAT3 (CD3+ cells)641JAK1/JAK2
IL-15pSTAT5238JAK1/JAK3
IL-21pSTAT3204JAK1/JAK3
EPOpSTAT5 (CD34+ cells)577JAK2/JAK2
IL-10pSTAT3305TYK2/JAK1
IL-27pSTAT386JAK1/JAK2/TYK2

Data sourced from MedChemExpress.[2]

Signaling Pathway and Experimental Workflow Visualization

cluster_0 Brepocitinib Inhibition of JAK1/TYK2 Signaling Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor Binds JAK1 JAK1 Cytokine Receptor->JAK1 Activates TYK2 TYK2 Cytokine Receptor->TYK2 Activates STAT STAT JAK1->STAT Phosphorylates TYK2->STAT Phosphorylates Brepocitinib Brepocitinib Brepocitinib->JAK1 Inhibits Brepocitinib->TYK2 Inhibits pSTAT pSTAT STAT->pSTAT Dimerization & Nuclear Translocation Gene Transcription Gene Transcription pSTAT->Gene Transcription Regulates

Caption: Brepocitinib inhibits JAK1 and TYK2 phosphorylation of STAT proteins.

Cell Culture & Stimulation Cell Culture & Stimulation Cell Lysis Cell Lysis Cell Culture & Stimulation->Cell Lysis 1 Immunoprecipitation Immunoprecipitation Cell Lysis->Immunoprecipitation 2. Incubate with anti-JAK1/TYK2 Ab Kinase Assay Kinase Assay Immunoprecipitation->Kinase Assay 3. Add substrate & ATP SDS-PAGE & Western Blot SDS-PAGE & Western Blot Kinase Assay->SDS-PAGE & Western Blot 4. Detect phosphorylation Data Analysis Data Analysis SDS-PAGE & Western Blot->Data Analysis 5. Quantify inhibition

Caption: Workflow for the Immunoprecipitation Kinase Assay.

Experimental Protocols

I. Cell Culture and Stimulation

This protocol is designed for a human T-cell line, such as Jurkat or Kit225, which endogenously express JAK1 and TYK2.

Materials:

  • Human T-cell line (e.g., Kit225)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Recombinant human cytokine (e.g., IL-12 for TYK2/JAK2 or IFN-α for TYK2/JAK1 activation)

  • This compound

  • DMSO (vehicle control)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Culture T-cells in RPMI-1640 complete medium at 37°C in a humidified 5% CO2 incubator.

  • Seed cells at a density of 1 x 10^6 cells/mL in a new flask 24 hours prior to the experiment.

  • On the day of the experiment, treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO vehicle control for 1-2 hours.

  • Stimulate the cells with an appropriate cytokine (e.g., 10 ng/mL of IL-12 or 1000 U/mL of IFN-α) for 15-30 minutes at 37°C to induce JAK kinase activation.

  • Harvest the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Wash the cell pellet once with ice-cold PBS.

II. Immunoprecipitation of JAK1 or TYK2

Materials:

  • Cell pellet from Protocol I

  • Ice-cold cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Anti-JAK1 or Anti-TYK2 antibody, validated for immunoprecipitation

  • Protein A/G magnetic beads or agarose (B213101) slurry

  • Microcentrifuge tubes

  • End-over-end rotator

Procedure:

  • Lyse the cell pellet with 0.5-1.0 mL of ice-cold lysis buffer per 10^7 cells.

  • Incubate on ice for 30 minutes with gentle vortexing every 10 minutes.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new pre-chilled microcentrifuge tube. Determine the protein concentration using a BCA or Bradford assay.

  • Pre-clear the lysate by incubating with 20 µL of Protein A/G beads for 30 minutes at 4°C on an end-over-end rotator.

  • Pellet the beads and transfer the supernatant to a new tube.

  • Add 2-5 µg of the primary antibody (anti-JAK1 or anti-TYK2) to 500-1000 µg of protein lysate.

  • Incubate overnight at 4°C with gentle rotation.

  • Add 30 µL of Protein A/G beads and incubate for an additional 2-4 hours at 4°C.

  • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

  • Carefully aspirate and discard the supernatant.

  • Wash the beads three times with 1 mL of ice-cold lysis buffer and twice with 1 mL of ice-cold kinase assay buffer.

III. In Vitro Kinase Assay

Materials:

  • Immunoprecipitated JAK1 or TYK2 on beads

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM Na3VO4)

  • Recombinant STAT protein or a synthetic peptide substrate for JAK1/TYK2

  • ATP solution (10 mM)

  • 3x SDS sample buffer

Procedure:

  • Resuspend the washed beads in 40 µL of kinase assay buffer.

  • Add 1-2 µg of the substrate (e.g., recombinant STAT1).

  • Initiate the kinase reaction by adding 10 µL of 100 µM ATP (final concentration 20 µM).

  • Incubate the reaction at 30°C for 30 minutes with gentle agitation.

  • Terminate the reaction by adding 25 µL of 3x SDS sample buffer and boiling at 95-100°C for 5 minutes.

  • Pellet the beads, and collect the supernatant for analysis.

IV. Data Analysis by Western Blot

Materials:

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT (specific to the substrate), anti-JAK1, or anti-TYK2

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Resolve the proteins from the kinase assay supernatant by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the anti-phospho-STAT primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • To normalize for the amount of immunoprecipitated kinase, the membrane can be stripped and re-probed with an anti-JAK1 or anti-TYK2 antibody.

  • Quantify the band intensities using densitometry software. The percentage of inhibition can be calculated relative to the vehicle-treated control.

Controls and Interpretation

  • Positive Control: Cytokine-stimulated cells treated with vehicle (DMSO). This should show robust kinase activity.

  • Negative Control: Unstimulated cells or cells treated with a known potent JAK1/TYK2 inhibitor. This should show minimal kinase activity.

  • IP Control: Use of a non-specific IgG antibody for immunoprecipitation to ensure that the observed kinase activity is specific to the target protein.

  • Kinase-dead mutant: As a further negative control, cells expressing a kinase-dead mutant of JAK1 or TYK2 can be used to confirm the specificity of the assay.

A dose-dependent decrease in the phosphorylation of the substrate in the presence of this compound indicates successful inhibition of the target kinase. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

The immunoprecipitation kinase assay is a robust method for the detailed characterization of kinase inhibitors like this compound. By isolating the target kinase, this assay provides a direct measure of the compound's inhibitory activity on the enzyme's catalytic function. The protocols and data presented here serve as a comprehensive guide for researchers to effectively utilize this technique in the study of JAK inhibitors and their therapeutic potential.

References

Brepocitinib P-Tosylate: Application Notes for Autoimmune Disease Modeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brepocitinib (B610002), also known as PF-06700841, is a potent and selective dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[1][2] These kinases are integral components of the JAK-STAT signaling pathway, which transduces signals for numerous pro-inflammatory cytokines implicated in the pathogenesis of a wide range of autoimmune and inflammatory diseases.[1][3] By inhibiting TYK2 and JAK1, brepocitinib effectively blocks the signaling of key cytokines such as Interleukin-6 (IL-6), IL-12, IL-23, and Type I and II Interferons (IFN), thereby modulating the downstream inflammatory response.[4][5] This mechanism of action makes brepocitinib a valuable tool for studying the underlying mechanisms of autoimmune disorders and for the preclinical evaluation of potential therapeutic strategies.

These application notes provide detailed protocols for the use of brepocitinib p-tosylate in established animal models of psoriasis, rheumatoid arthritis, and inflammatory bowel disease.

Mechanism of Action: TYK2/JAK1 Inhibition

Brepocitinib targets the intracellular JAK-STAT signaling pathway. Upon cytokine binding to their receptors, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression. Brepocitinib's dual inhibition of TYK2 and JAK1 disrupts this cascade for a specific set of cytokines, thereby mitigating the inflammatory response.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK1 JAK1 Receptor->JAK1 Activation STAT STAT TYK2->STAT Phosphorylation JAK1->STAT Phosphorylation Brepocitinib Brepocitinib Brepocitinib->TYK2 Inhibition Brepocitinib->JAK1 Inhibition pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization Nucleus Nucleus pSTAT_dimer->Nucleus Translocation Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Modulation

Figure 1: Brepocitinib's Mechanism of Action.

Application 1: Psoriasis

Experimental Protocol: Imiquimod-Induced Psoriasis in Mice

G cluster_setup Experimental Setup cluster_treatment Treatment and Induction (Days 0-6) cluster_monitoring Monitoring and Analysis acclimatization Acclimatization (7 days) shaving Shave Dorsal Skin (Day 0) acclimatization->shaving grouping Randomize into Treatment Groups shaving->grouping brepocitinib_admin Oral Gavage: Brepocitinib or Vehicle imiquimod_app Topical Imiquimod (B1671794) Application brepocitinib_admin->imiquimod_app 1-2 hours post-dose scoring Daily PASI Scoring & Body Weight imiquimod_app->scoring tissue_collection Euthanasia & Tissue Collection (Day 7) scoring->tissue_collection Endpoint analysis Histology, qPCR, Cytokine Analysis tissue_collection->analysis

Figure 2: Workflow for Imiquimod-Induced Psoriasis Model.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Imiquimod 5% cream

  • Female BALB/c or C57BL/6 mice (8-10 weeks old)

Procedure:

  • Acclimatization: Acclimate mice to the housing facility for at least 7 days prior to the experiment.

  • Induction of Psoriasis-like Dermatitis: On day 0, shave the dorsal skin of the mice. Apply 62.5 mg of 5% imiquimod cream daily to the shaved back for 6 consecutive days.

  • Treatment Groups:

    • Group 1: Naive control (no treatment)

    • Group 2: Vehicle control (imiquimod + vehicle)

    • Group 3: Brepocitinib (low dose, e.g., 10 mg/kg)

    • Group 4: Brepocitinib (high dose, e.g., 30 mg/kg)

    • Group 5: Positive control (e.g., topical corticosteroid)

  • Drug Administration: Administer brepocitinib or vehicle via oral gavage once daily, 1-2 hours prior to imiquimod application.

  • Assessment of Disease Severity:

    • Monitor body weight daily.

    • Score the severity of erythema, scaling, and skin thickness daily using a modified Psoriasis Area and Severity Index (PASI). Each parameter is scored on a scale of 0-4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The cumulative score represents the overall disease severity.

  • Endpoint Analysis (Day 7):

    • Euthanize mice and collect skin and spleen tissue.

    • Histology: Fix skin samples in formalin for H&E staining to assess epidermal thickness and inflammatory cell infiltration.

    • Gene Expression Analysis: Isolate RNA from skin tissue for qPCR analysis of inflammatory markers (e.g., IL-17, IL-23, TNF-α).

    • Cytokine Analysis: Homogenize spleen tissue for cytokine protein level analysis by ELISA or multiplex assay.

Expected Quantitative Data
Treatment GroupMean PASI Score (Day 7)Epidermal Thickness (µm)Skin IL-17 mRNA (Fold Change)
Naive Control0~201.0
Vehicle Control8-10~100-120>10
Brepocitinib (10 mg/kg)Data not availableExpected ReductionExpected Reduction
Brepocitinib (30 mg/kg)Data not availableExpected Dose-Dependent ReductionExpected Dose-Dependent Reduction

Note: Specific efficacy data for brepocitinib in this model is not yet published. The expected outcomes are based on the known mechanism of action and data from similar TYK2/JAK1 inhibitors.

Application 2: Rheumatoid Arthritis

The collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA) models are the most widely used animal models for studying rheumatoid arthritis. Preclinical studies have demonstrated the efficacy of oral brepocitinib in the rat adjuvant-induced arthritis model.[1]

Experimental Protocol: Adjuvant-Induced Arthritis in Rats

cluster_induction Disease Induction cluster_treatment Treatment cluster_monitoring Monitoring and Analysis acclimatization Acclimatization (7 days) adjuvant_injection Adjuvant Injection (Day 0) acclimatization->adjuvant_injection grouping Randomize into Treatment Groups adjuvant_injection->grouping brepocitinib_admin Oral Gavage: Brepocitinib or Vehicle (Days 0-6) grouping->brepocitinib_admin paw_volume Paw Volume Measurement (Daily) brepocitinib_admin->paw_volume arthritis_score Clinical Arthritis Scoring paw_volume->arthritis_score endpoint_analysis Endpoint Analysis (Day 7) arthritis_score->endpoint_analysis Endpoint

Figure 3: Workflow for Adjuvant-Induced Arthritis Model.

Materials:

  • This compound

  • Vehicle (e.g., corn oil with DMSO)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Female Lewis rats (8-10 weeks old)

Procedure:

  • Acclimatization: Acclimate rats for at least 7 days prior to the experiment.

  • Induction of Arthritis (Day 0): Induce arthritis by injecting 0.1 mL of CFA into the subplantar region of the right hind paw.

  • Treatment Groups:

    • Group 1: Naive control

    • Group 2: Vehicle control (AIA + vehicle)

    • Group 3: Brepocitinib (3 mg/kg/day)

    • Group 4: Brepocitinib (10 mg/kg/day)

    • Group 5: Brepocitinib (30 mg/kg/day)

  • Drug Administration: Administer brepocitinib or vehicle orally once daily for 7 consecutive days, starting on the day of adjuvant injection.

  • Assessment of Arthritis:

    • Measure the volume of both hind paws daily using a plethysmometer.

    • Clinically score the severity of arthritis in each paw based on erythema and swelling (e.g., 0-4 scale).

  • Endpoint Analysis (Day 7):

    • Euthanize rats and collect paws for histological analysis of joint inflammation, pannus formation, and bone erosion.

    • Collect blood for measurement of systemic inflammatory markers (e.g., C-reactive protein) and pharmacokinetic analysis.

Quantitative Data from Preclinical Studies
Treatment GroupMean Paw Volume Increase (mL)Plasma Concentration (Peak, 30 min)Plasma Concentration (Trough, 24h)
Vehicle ControlSignificant Increase--
Brepocitinib (3 mg/kg/day)Dose-dependent reduction[1]3.54 µM[1]0.0221 µM[1]
Brepocitinib (10 mg/kg/day)Dose-dependent reduction[1]10.95 µM[1]0.06 µM[1]
Brepocitinib (30 mg/kg/day)Dose-dependent reduction[1]23.89 µM[1]0.06 µM[1]

Application 3: Inflammatory Bowel Disease

The dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice is a well-established model that mimics aspects of human ulcerative colitis. The following is a general protocol that can be adapted for the evaluation of brepocitinib.

Experimental Protocol: DSS-Induced Colitis in Mice

cluster_induction Disease Induction cluster_treatment Treatment cluster_monitoring Monitoring and Analysis acclimatization Acclimatization (7 days) dss_admin DSS in Drinking Water (Days 0-7) acclimatization->dss_admin grouping Randomize into Treatment Groups brepocitinib_admin Oral Gavage: Brepocitinib or Vehicle (Days 3-10) grouping->brepocitinib_admin dai_score Daily DAI Scoring (Weight loss, stool consistency, bleeding) brepocitinib_admin->dai_score endpoint_analysis Endpoint Analysis (Day 10) dai_score->endpoint_analysis Endpoint colon_length Colon Length Measurement endpoint_analysis->colon_length histology_mpo Histology & MPO Assay colon_length->histology_mpo

Figure 4: Workflow for DSS-Induced Colitis Model.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Dextran sulfate sodium (DSS; 36-50 kDa)

  • C57BL/6 mice (8-10 weeks old)

Procedure:

  • Acclimatization: Acclimate mice for at least 7 days.

  • Induction of Colitis: Administer 2.5-3% (w/v) DSS in the drinking water for 7 days.

  • Treatment Groups:

    • Group 1: Healthy control (normal drinking water)

    • Group 2: Vehicle control (DSS + vehicle)

    • Group 3: Brepocitinib (e.g., 10 mg/kg/day)

    • Group 4: Brepocitinib (e.g., 30 mg/kg/day)

    • Group 5: Positive control (e.g., sulfasalazine)

  • Drug Administration: Begin oral gavage of brepocitinib or vehicle on day 3 (after signs of colitis appear) and continue until the end of the study (e.g., day 10).

  • Assessment of Colitis Severity:

    • Monitor body weight, stool consistency, and rectal bleeding daily to calculate the Disease Activity Index (DAI).

  • Endpoint Analysis (Day 10):

    • Euthanize mice and measure colon length.

    • Collect colon tissue for histological evaluation of inflammation and tissue damage.

    • Perform myeloperoxidase (MPO) assay on colon tissue as a measure of neutrophil infiltration.

Expected Quantitative Data
Treatment GroupDAI Score (Day 10)Colon Length (cm)MPO Activity (U/g tissue)
Healthy Control0~8-9Low
Vehicle ControlHighShortened (~5-6)High
Brepocitinib (10 mg/kg)Expected ReductionExpected IncreaseExpected Reduction
Brepocitinib (30 mg/kg)Expected Dose-Dependent ReductionExpected Dose-Dependent IncreaseExpected Dose-Dependent Reduction

Note: Specific efficacy data for brepocitinib in this model is not yet published. The suggested doses and expected outcomes are based on effective doses in other inflammatory models.

Conclusion

This compound is a valuable research tool for investigating the role of the TYK2/JAK1 signaling pathway in the pathogenesis of autoimmune diseases. The protocols outlined in these application notes provide a framework for evaluating the in vivo efficacy of brepocitinib in preclinical models of psoriasis, rheumatoid arthritis, and inflammatory bowel disease. Further studies are warranted to establish optimal dosing and treatment regimens for each specific model.

References

Preparation of Brepocitinib P-Tosylate for Oral Gavage in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brepocitinib (B610002) is a potent and selective dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), playing a crucial role in the signaling of various pro-inflammatory cytokines.[1][2] As an orally bioavailable small molecule, Brepocitinib is under investigation for a range of autoimmune and inflammatory diseases.[3][4] Preclinical studies in animal models, particularly mice, are fundamental to evaluating its efficacy and safety. This document provides detailed protocols for the preparation of Brepocitinib P-Tosylate for oral gavage in mice, ensuring consistent and reliable delivery for in vivo experiments.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is critical for developing a suitable formulation for oral administration.

PropertyValueSource
Molecular Formula C₂₅H₂₉F₂N₇O₄SMedChemExpress
Molecular Weight 561.6 g/mol MedChemExpress
Appearance Crystalline solid-
Solubility Soluble in DMSOMedChemExpress
Storage (Powder) -20°C for 3 years, 4°C for 2 yearsAbMole BioScience
Storage (in Solvent) -80°C for 6 months, -20°C for 1 monthAbMole BioScience

Recommended Vehicle Formulations for Oral Gavage

Due to its poor aqueous solubility, this compound requires a specialized vehicle for oral administration in mice. The selection of an appropriate vehicle is crucial for ensuring drug stability, solubility, and bioavailability, while minimizing potential toxicity. Below are recommended vehicle formulations suitable for poorly soluble compounds like Brepocitinib.

Vehicle ComponentFormulation 1 (Suspension)Formulation 2 (Solution/Suspension)Formulation 3 (Alternative Suspension)
Solubilizing Agent 0.5% - 2% (w/v) Methylcellulose (B11928114)5% - 10% (v/v) DMSO10% (v/v) DMSO
Surfactant 0.1% - 0.5% (v/v) Tween-805% (v/v) Tween-80-
Co-solvent -40% (v/v) PEG300 or PEG400-
Diluent Sterile Water or SalineSterile SalineCorn Oil
Appearance Uniform suspensionClear solution or uniform suspensionSuspension
Notes A commonly used vehicle for oral suspensions.A multi-component system that can enhance solubility. May require gentle warming or sonication to aid dissolution.A simpler formulation suitable for lipophilic compounds. Requires vigorous mixing.

Experimental Protocols

Protocol 1: Preparation of this compound in a Methylcellulose-Based Suspension

This protocol describes the preparation of a 10 mL stock suspension of this compound at a concentration of 1 mg/mL. Adjust the quantities accordingly for different desired concentrations and volumes.

Materials:

  • This compound powder

  • Methylcellulose (e.g., 400 cP)

  • Tween-80 (Polysorbate 80)

  • Sterile Water or 0.9% Saline

  • Sterile conical tubes (15 mL and 50 mL)

  • Magnetic stirrer and stir bar

  • Vortex mixer

  • Calibrated pipettes and sterile tips

  • Analytical balance

Procedure:

  • Prepare the Vehicle:

    • In a 50 mL conical tube, add 0.05 g of Methylcellulose to 10 mL of sterile water or saline to create a 0.5% (w/v) solution.

    • Add 10 µL of Tween-80 (for a 0.1% v/v final concentration).

    • Stir the mixture vigorously using a magnetic stirrer until the methylcellulose is fully hydrated and a homogenous suspension is formed. This may take 30-60 minutes.

  • Weigh this compound:

    • Accurately weigh 10 mg of this compound powder using an analytical balance.

  • Prepare the Drug Suspension:

    • Transfer the weighed this compound to a 15 mL conical tube.

    • Add a small volume (e.g., 1 mL) of the prepared vehicle to the drug powder and vortex thoroughly to create a uniform paste. This step is crucial to prevent clumping.

    • Gradually add the remaining vehicle to the paste while continuously vortexing until the total volume of 10 mL is reached.

    • Vortex the final suspension for an additional 1-2 minutes to ensure homogeneity.

  • Storage and Handling:

    • Store the suspension in a tightly sealed, light-protected container at 2-8°C.

    • While specific stability data for this compound in this formulation is not available, similar JAK inhibitors in oral suspensions have shown stability for up to 60 days when refrigerated.[5][6] It is recommended to prepare the suspension fresh, or at a minimum, weekly.

    • Before each use, bring the suspension to room temperature and vortex thoroughly to ensure a uniform distribution of the drug.

Protocol 2: Preparation of this compound in a DMSO/PEG300/Tween-80 Formulation

This protocol is adapted from a formulation used for other poorly soluble compounds and aims to achieve a solution or a very fine suspension.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Initial Dissolution:

    • Weigh the desired amount of this compound into a sterile vial.

    • For a 1 mL final volume, add 100 µL of DMSO to the powder.

    • Vortex thoroughly until the powder is completely dissolved.

  • Addition of Co-solvent and Surfactant:

    • To the DMSO-drug solution, add 400 µL of PEG300. Vortex until the solution is homogeneous.

    • Add 50 µL of Tween-80 to the mixture and vortex to ensure uniform mixing.

  • Final Dilution:

    • Add 450 µL of sterile saline to bring the total volume to 1 mL. Vortex thoroughly.

  • Observation and Sonication:

    • The final formulation should ideally be a clear solution. If any precipitation is observed, gentle warming (to no more than 40°C) and/or sonication can be used to aid dissolution.

  • Storage and Handling:

    • Due to the presence of DMSO, it is recommended to prepare this formulation fresh before each use. If short-term storage is necessary, store at 2-8°C and protect from light. Bring to room temperature and vortex thoroughly before administration.

Oral Gavage Administration in Mice

Equipment:

  • Appropriate-sized gavage needles (typically 20-22 gauge for adult mice) with a ball tip to prevent tissue damage.

  • 1 mL syringes.

Procedure:

  • Animal Handling and Dosing Volume:

    • Ensure all personnel are properly trained in oral gavage techniques to minimize stress and potential injury to the animals.

    • Weigh each mouse immediately before dosing to accurately calculate the required volume.

    • The maximum recommended oral gavage volume for mice is 10 mL/kg of body weight. For a 25 g mouse, this corresponds to a maximum volume of 0.25 mL.

  • Administration:

    • Gently restrain the mouse.

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth.

    • Carefully insert the gavage needle into the esophagus and advance it into the stomach.

    • Slowly administer the prepared this compound formulation.

    • Monitor the animal for any signs of distress during and after the procedure.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway of Brepocitinib and the experimental workflow for preparing and administering the compound.

JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates TYK2 TYK2 Receptor->TYK2 Activates STAT STAT JAK1->STAT Phosphorylates TYK2->STAT Phosphorylates pSTAT p-STAT (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Gene Transcription (Inflammation) Nucleus->Gene Brepocitinib Brepocitinib Brepocitinib->JAK1 Inhibits Brepocitinib->TYK2 Inhibits

Caption: Brepocitinib inhibits the JAK-STAT signaling pathway.

Experimental_Workflow start Start weigh_drug Weigh Brepocitinib P-Tosylate start->weigh_drug prep_vehicle Prepare Vehicle (e.g., 0.5% Methylcellulose) start->prep_vehicle mix_suspension Create Homogenous Suspension weigh_drug->mix_suspension prep_vehicle->mix_suspension weigh_mouse Weigh Mouse mix_suspension->weigh_mouse calc_dose Calculate Dose Volume (e.g., 10 mL/kg) weigh_mouse->calc_dose administer Administer via Oral Gavage calc_dose->administer monitor Monitor Animal administer->monitor end End monitor->end

Caption: Workflow for oral gavage of Brepocitinib in mice.

References

Application Notes and Protocols for Measuring Brepocitinib P-Tosylate IC50 in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brepocitinib (PF-06700841) is a potent, orally bioavailable dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[1][2][3] These kinases are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide array of pro-inflammatory cytokines and growth factors.[4][5] By inhibiting TYK2 and JAK1, Brepocitinib effectively blocks the signaling cascades of key cytokines implicated in various autoimmune and inflammatory diseases, such as Type I and II interferons (IFNs), Interleukin-6 (IL-6), IL-12, and IL-23.[1][6] This targeted immunomodulation makes Brepocitinib a compound of significant interest for the treatment of conditions like psoriasis, psoriatic arthritis, ulcerative colitis, and dermatomyositis.[1][5]

The half-maximal inhibitory concentration (IC50) is a critical parameter for characterizing the potency of a drug like Brepocitinib. It quantifies the concentration of the inhibitor required to reduce a specific biological or biochemical activity by 50%.[7][8] Determining the IC50 of Brepocitinib in various cell lines is essential for understanding its cellular potency, selectivity, and potential therapeutic applications. These application notes provide detailed protocols for measuring the IC50 of Brepocitinib P-Tosylate in different cellular contexts.

Mechanism of Action: The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a principal signaling cascade for numerous cytokines and growth factors involved in immunity, inflammation, hematopoiesis, and other crucial cellular processes. The binding of a cytokine to its receptor induces the dimerization of receptor subunits, bringing the associated JAKs into close proximity. This allows for their trans-phosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene transcription. Brepocitinib, by inhibiting TYK2 and JAK1, disrupts this cascade, thereby downregulating the inflammatory response.[4]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IFN, IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binding & Dimerization JAK1 JAK1 Receptor->JAK1 Activation TYK2 TYK2 Receptor->TYK2 Activation STAT STAT JAK1->STAT Phosphorylation TYK2->STAT Phosphorylation pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization DNA DNA pSTAT_dimer->DNA Translocation Brepocitinib This compound Brepocitinib->JAK1 Inhibition Brepocitinib->TYK2 Inhibition GeneTranscription Gene Transcription (Inflammatory Response) DNA->GeneTranscription

Figure 1: Brepocitinib's Inhibition of the JAK-STAT Pathway.

Quantitative Data: this compound IC50 Values

The potency of Brepocitinib has been evaluated in both biochemical (cell-free) and cellular assays. The following tables summarize the reported IC50 values.

Table 1: Biochemical IC50 Values of Brepocitinib
TargetIC50 (nM)Assay Type
TYK223Cell-free enzymatic assay
JAK117Cell-free enzymatic assay
JAK277Cell-free enzymatic assay
JAK36490Cell-free enzymatic assay

Data sourced from MedChemExpress and Selleck Chemicals.[2][3]

Table 2: Cellular IC50 Values of Brepocitinib
Cell Type/SystemPathway/StimulantMeasured EndpointIC50 (nM)
Human Whole BloodIL-12pSTAT465
Human Whole BloodIL-23pSTAT3120
Human Whole Blood (CD3+ cells)IL-6pSTAT181
Human Whole Blood (CD3+ cells)IL-6pSTAT3641
Human Whole BloodIL-15pSTAT5238
Human Whole BloodIL-21pSTAT3204
Human Whole Blood (CD34+ progenitor cells)EPOpSTAT5577
Human Whole BloodIL-10pSTAT3305
Human Whole BloodIL-27pSTAT386
Pooled PBMCs (Dermatomyositis Patients)IFNαpSTAT1/pSTAT34
Pooled PBMCs (Dermatomyositis Patients)IFNβpSTAT1/pSTAT32
Pooled PBMCs (Dermatomyositis Patients)IL-6pSTAT1/pSTAT3≤ 30

Data sourced from MedChemExpress and a study on Dermatomyositis patients.[2][9]

Experimental Protocols

Protocol 1: Cell Viability IC50 Determination using MTT Assay

This protocol outlines a general method for determining the IC50 of Brepocitinib based on its effect on the metabolic activity and proliferation of adherent cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound

  • Selected adherent cell line (e.g., HaCaT keratinocytes, fibroblast-like synoviocytes)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the chosen cell line to ~80% confluency.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the Brepocitinib stock solution in complete culture medium to achieve a range of desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO).

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared Brepocitinib dilutions to the respective wells.

  • Incubation:

    • Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully aspirate the medium containing MTT.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.

    • Calculate the percentage of cell viability for each Brepocitinib concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the Brepocitinib concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

MTT_Assay_Workflow A 1. Cell Seeding (96-well plate, 24h incubation) B 2. Brepocitinib Treatment (Serial dilutions, vehicle control) A->B C 3. Incubation (48-72 hours) B->C D 4. MTT Addition & Incubation (2-4 hours) C->D E 5. Formazan Solubilization (DMSO) D->E F 6. Absorbance Reading (570-590 nm) E->F G 7. Data Analysis (Calculate IC50) F->G

Figure 2: Workflow for MTT-based IC50 determination.
Protocol 2: Phospho-STAT IC50 Determination by Flow Cytometry

This protocol is suitable for suspension cells (like PBMCs) or adherent cells that can be detached. It directly measures the inhibition of the JAK-STAT pathway.

Principle: This assay quantifies the phosphorylation of STAT proteins (e.g., pSTAT1, pSTAT3) in response to cytokine stimulation. Brepocitinib's inhibition of JAK1 and TYK2 will lead to a dose-dependent decrease in STAT phosphorylation, which can be measured by flow cytometry using phospho-specific antibodies.

Materials:

  • This compound

  • Suspension cells (e.g., PBMCs) or trypsinized adherent cells

  • Appropriate cytokine for stimulation (e.g., IFN-α, IFN-β, or IL-6)

  • Cell staining buffer

  • Fixation and permeabilization buffers

  • Fluorochrome-conjugated anti-pSTAT1 and anti-pSTAT3 antibodies

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Isolate or culture the cells of interest.

    • Resuspend the cells at a concentration of 1-2 x 10^6 cells/mL in serum-free medium.

  • Inhibitor Pre-incubation:

    • Aliquot cells into tubes or a 96-well plate.

    • Add serial dilutions of this compound to the cells. Include a vehicle control (DMSO).

    • Incubate for 1-2 hours at 37°C.

  • Cytokine Stimulation:

    • Add the appropriate cytokine at a pre-determined optimal concentration to stimulate the JAK-STAT pathway. Do not add cytokine to the unstimulated control.

    • Incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Fixation and Permeabilization:

    • Stop the stimulation by immediately fixing the cells with a fixation buffer.

    • Permeabilize the cells using a permeabilization buffer to allow antibody entry.

  • Intracellular Staining:

    • Stain the cells with fluorochrome-conjugated anti-pSTAT antibodies for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Wash the cells and resuspend them in staining buffer.

    • Acquire data on a flow cytometer.

    • Gate on the cell population of interest and quantify the median fluorescence intensity (MFI) of the pSTAT signal.

    • Calculate the percentage of inhibition of STAT phosphorylation for each Brepocitinib concentration relative to the stimulated vehicle control.

    • Plot the percentage of inhibition against the logarithm of the Brepocitinib concentration and determine the IC50 value using a sigmoidal dose-response curve.

pSTAT_Assay_Workflow A 1. Cell Preparation B 2. Brepocitinib Pre-incubation (1-2 hours) A->B C 3. Cytokine Stimulation (e.g., IFN-α, 15-30 min) B->C D 4. Fixation & Permeabilization C->D E 5. Intracellular Staining (Anti-pSTAT antibodies) D->E F 6. Flow Cytometry Analysis E->F G 7. IC50 Calculation F->G

Figure 3: Workflow for phospho-STAT IC50 determination.

Discussion and Considerations

The choice of cell line and assay method is crucial for obtaining relevant IC50 values. Biochemical assays provide data on the direct inhibition of the kinase enzyme, while cellular assays offer a more physiologically relevant context by considering cell permeability, off-target effects, and the complexity of intracellular signaling.

The provided data indicates that Brepocitinib is a potent inhibitor of TYK2 and JAK1, with selectivity over JAK2 and particularly JAK3. The cellular IC50 values in PBMCs from dermatomyositis patients are notably low, suggesting high potency in a disease-relevant cell type.[9]

When conducting these experiments, it is important to carefully optimize assay conditions, including cell density, cytokine concentration, and incubation times, as these can influence the calculated IC50 values.[7] Furthermore, the purity and handling of this compound are critical for accurate and reproducible results.

Conclusion

These application notes provide a framework for the determination of this compound IC50 in various cell lines. The provided protocols for MTT and phospho-STAT assays are robust methods for assessing the compound's potency. The summarized IC50 data highlights the potent and selective inhibitory activity of Brepocitinib on the JAK-STAT pathway, supporting its ongoing investigation as a therapeutic agent for autoimmune and inflammatory diseases. Further studies in a broader range of specific cell lines, such as fibroblast-like synoviocytes from rheumatoid arthritis patients or various cancer cell lines, would provide a more comprehensive understanding of Brepocitinib's cellular activity.

References

Troubleshooting & Optimization

Brepocitinib P-Tosylate solubility and stability issues.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of Brepocitinib P-Tosylate. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Solubility Issues

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO at concentrations of 50-78 mg/mL.[1][2] For aqueous solutions, solubility is significantly lower, around 2 mg/mL, and may require ultrasonication to achieve.[1] When preparing DMSO stock solutions, it is crucial to use anhydrous DMSO, as moisture can negatively impact the solubility and stability of the compound.[2]

Q2: My this compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer for my experiment. What can I do?

A2: This is a common issue for compounds with low aqueous solubility. Here are several troubleshooting steps:

  • Pre-dilution in DMSO: Before adding to your aqueous buffer, perform an intermediate dilution of your high-concentration DMSO stock in DMSO. This reduces the shock of moving from a high-concentration organic solvent to an aqueous environment.

  • Gradual Addition and Mixing: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring. This rapid mixing helps to prevent localized high concentrations that can lead to immediate precipitation.

  • Lower Final Concentration: Your target concentration in the aqueous buffer may be above the kinetic solubility limit. Try reducing the final concentration of this compound in your assay.

  • Co-solvents: If your experimental system allows, consider using a small percentage of a co-solvent like polyethylene (B3416737) glycol (PEG) or ethanol (B145695) in your final aqueous buffer to improve solubility.

  • pH Adjustment: The solubility of this compound may be pH-dependent. If possible, assess the solubility in buffers with different pH values to find the optimal condition for your experiment.

Q3: Can I use heat or sonication to dissolve this compound?

A3: Yes, gentle warming (e.g., to 37°C) and brief sonication can be used to aid dissolution, particularly in DMSO.[1] However, prolonged exposure to high temperatures should be avoided as it may lead to degradation of the compound. Always visually inspect the solution to ensure it is clear before use.

Stability and Storage

Q4: What are the recommended storage conditions for this compound?

A4: Proper storage is crucial to maintain the integrity of the compound.

  • Solid Powder: Store the solid form of this compound at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[3]

  • In Solvent (Stock Solutions): Once dissolved in a solvent like DMSO, it is recommended to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C (for up to 6 months) or -20°C (for up to 1 month).[1][3] Ensure the vials are sealed tightly to prevent moisture absorption.

Q5: I am concerned about the stability of this compound in my aqueous experimental buffer over the course of a long experiment. What should I be aware of?

A5: The stability of this compound in aqueous solutions can be influenced by several factors, including pH, temperature, and exposure to light. As a pyrimidine (B1678525) derivative, it may be susceptible to hydrolysis, particularly at non-neutral pH.[4][5] It is advisable to prepare fresh dilutions in aqueous buffer immediately before use. If long-term incubation is necessary, a preliminary stability test under your specific experimental conditions is recommended.

Q6: Are there any known degradation pathways for this compound?

A6: While specific degradation pathways for this compound are not extensively published in the provided search results, compounds with similar structures can undergo degradation through hydrolysis and oxidation.[6] The tosylate salt form itself is generally stable, but in the presence of certain reactive functional groups within the molecule, there can be potential for intramolecular reactions.[7] Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) are the standard approach to identify potential degradation products and pathways.

Data Summary

Table 1: Solubility of this compound

SolventConcentrationMethodReference
DMSO57 mg/mLNot specified[3]
DMSO78 mg/mLNot specified[2]
DMSO50 mg/mLUltrasonic and warming to 60°C[1]
Water2 mg/mLNeeds ultrasonic[1]
WaterInsolubleNot specified[2]

Table 2: Recommended Storage Conditions

FormTemperatureDurationReference
Solid Powder-20°C3 years[3]
Solid Powder4°C2 years[3]
In Solvent-80°C6 months[1][3]
In Solvent-20°C1 month[1][3]

Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the determination of the equilibrium solubility of this compound in a specific aqueous buffer.

  • Preparation: Add an excess amount of solid this compound to a series of vials containing the desired aqueous buffer (e.g., phosphate-buffered saline at various pH values). Ensure enough solid is added so that undissolved material remains after equilibration.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

  • Phase Separation: After equilibration, carefully separate the undissolved solid from the solution. This can be achieved by centrifugation at a high speed, followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the clear supernatant with a suitable solvent (e.g., mobile phase for HPLC). Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Calculate the solubility of this compound in the specific buffer by back-calculating from the dilution factor.

Protocol 2: Forced Degradation Study (as per ICH Q1A Guidelines)

This protocol provides a framework for investigating the stability of this compound under various stress conditions.[8][9]

  • Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in appropriate solvents for each stress condition.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 72 hours).

    • Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at an elevated temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide (H₂O₂) at room temperature, protected from light, for a defined period.

    • Thermal Degradation: Expose the solid powder and a solution of the drug to dry heat (e.g., 80°C) for an extended period (e.g., 7 days).

    • Photostability: Expose the solid powder and a solution of the drug to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.

  • Time Points: Withdraw aliquots of the stressed samples at various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours). Neutralize the acid and base-stressed samples before analysis.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method capable of separating the intact this compound from any degradation products.

  • Data Evaluation: Determine the percentage of degradation of this compound under each stress condition. Characterize any significant degradation products using techniques like LC-MS/MS to elucidate their structures and understand the degradation pathways.

Visualizations

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, IFN-α/β) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Receptor Activation TYK2 TYK2 Receptor->TYK2 2. Receptor Activation STAT STAT (Inactive) JAK1->STAT 3. Phosphorylation TYK2->STAT 3. Phosphorylation Brepocitinib Brepocitinib P-Tosylate Brepocitinib->JAK1 Inhibition Brepocitinib->TYK2 Inhibition STAT_P STAT-P (Active) STAT_dimer STAT-P Dimer STAT_P->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Translocation to Nucleus Gene_Transcription Gene Transcription (Inflammation) DNA->Gene_Transcription 6. Binds to DNA

Caption: Brepocitinib inhibits the JAK-STAT signaling pathway.

Troubleshooting_Workflow start Precipitation Observed (Diluting DMSO stock in aqueous buffer) step1 Is final concentration too high? start->step1 step2 Decrease final concentration step1->step2 Yes step3 Was dilution performed correctly? step1->step3 No end_success Solubility Issue Resolved step2->end_success step4 Use intermediate dilution in DMSO. Add stock to buffer with vigorous mixing. step3->step4 No step5 Is the buffer composition optimal? step3->step5 Yes step4->end_success step6 Test different pH values. Consider adding co-solvents (e.g., PEG). step5->step6 Unsure end_fail Issue Persists: Consider thermodynamic solubility limit step5->end_fail Yes, optimal step6->end_success

Caption: Troubleshooting workflow for solubility issues.

References

Technical Support Center: Optimizing Brepocitinib P-Tosylate for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for brepocitinib (B610002) p-tosylate. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of brepocitinib p-tosylate for in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this potent TYK2/JAK1 inhibitor in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of brepocitinib?

A1: Brepocitinib is an orally available, selective inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[1][2][3][4] By binding to and inhibiting the activation of TYK2 and JAK1, brepocitinib disrupts the signaling pathways of various pro-inflammatory cytokines.[2][3] This interruption of JAK-STAT signaling reduces inflammatory responses, making it a subject of investigation for a range of autoimmune and inflammatory diseases.[1][3]

Q2: What are the recommended concentrations of this compound for in vitro experiments?

A2: The optimal concentration of this compound will vary depending on the cell type and the specific assay being performed. However, based on published data, a good starting point is the IC50 values. Brepocitinib potently inhibits cytokine-induced phosphorylation of STATs that signal through TYK2/JAK1 with IC50 values generally below 300 nM in human peripheral blood mononuclear cells (PBMCs) and whole blood assays.[5] For example, in PBMCs from patients with dermatomyositis, IC50 values were ≤ 30 nM for the inhibition of STAT1 and STAT3 phosphorylation following IFNα, IFNβ, or IL-6 stimulation.[6] A concentration of 20 nM has been used to block hyperin-induced expression of JAK1 and STAT3 in HTR-8/SVneo cells.[7] In experiments with primary human epidermal keratinocytes, concentrations of 130 nM and 1 µM have been used.[5][8]

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[9][10] It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO. For example, a stock solution of 50 mg/mL (89.03 mM) can be prepared, though this may require warming and sonication.[9] For cellular assays, this stock solution can then be serially diluted in cell culture medium to the desired final concentration. Always include a vehicle control (DMSO at the same final concentration) in your experiments.

Q4: I am not observing the expected inhibitory effect of brepocitinib in my cell-based assay. What are some possible reasons?

A4: Several factors could contribute to a lack of observed inhibition. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or low inhibition of target pathway Suboptimal Brepocitinib Concentration: The concentration used may be too low for your specific cell type or assay conditions.Perform a dose-response experiment to determine the optimal inhibitory concentration. Start with a broad range (e.g., 1 nM to 10 µM) to establish a dose-response curve.
Compound Inactivity: The compound may have degraded due to improper storage.Ensure your this compound has been stored correctly (typically at -20°C or -80°C in a desiccated environment).[9] Prepare fresh dilutions from a new stock solution.
Cell Line Insensitivity: The chosen cell line may not have an active JAK-STAT pathway for the cytokine of interest or may have low expression levels of JAK1 and TYK2.Use a cell line known to have a robust response to the cytokine you are using for stimulation. Confirm the expression of JAK1 and TYK2 in your cell line.
Ineffective Cytokine Stimulation: The cytokine used to activate the JAK-STAT pathway may be of low potency or used at a suboptimal concentration.Use a fresh, high-quality cytokine and optimize its concentration to achieve a strong, reproducible stimulation of the pathway.
Incorrect Timing: The pre-incubation time with brepocitinib before cytokine stimulation may be insufficient.A pre-incubation time of 2 hours is often used to allow for adequate cell permeability and target engagement.[6][8]
High Cell Death/Toxicity High Brepocitinib Concentration: The concentration of brepocitinib may be cytotoxic to your cells.Perform a cell viability assay (e.g., MTT or CCK-8) to determine the cytotoxic concentration range of brepocitinib for your specific cell line. Use concentrations below the cytotoxic threshold for your functional assays.
High DMSO Concentration: The final concentration of the vehicle (DMSO) may be toxic to the cells.Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) and include a vehicle control with the same DMSO concentration.
Inconsistent Results Experimental Variability: Inconsistent cell numbers, incubation times, or reagent concentrations can lead to variable results.Standardize all experimental parameters, including cell seeding density, incubation times, and reagent preparation.
Cell Passage Number: High passage numbers can lead to phenotypic and genotypic drift in cell lines, affecting their responsiveness.Use cells with a low and consistent passage number for all experiments.

Data Presentation: In Vitro Inhibitory Activity of Brepocitinib

The following tables summarize the in vitro inhibitory activity of brepocitinib across various assays.

Table 1: Enzymatic and Cellular IC50 Values of Brepocitinib

Target/AssayIC50 ValueSource
Enzymatic Assays (Cell-free)
JAK117 nM[7][9][10]
TYK223 nM[7][9][10]
JAK277 nM[7][9][10]
JAK36.49 µM[7][9]
Cellular Assays (Human Whole Blood - HWB)
IL-12/pSTAT4 (TYK2/JAK2)65 nM[7][9]
IL-23/pSTAT3 (TYK2/JAK2)120 nM[7][9]
IL-6/pSTAT1 (CD3+ cells)81 nM[7][9]
IL-6/pSTAT3 (CD3+ cells)641 nM[7][9]
IL-15/pSTAT5 (JAK1/JAK3)238 nM[7][11]
IL-21/pSTAT3 (JAK1/JAK3)204 nM[7][11]
EPO/pSTAT5 (JAK2 homodimer)577 nM[7][11]
IL-10/pSTAT3 (TYK2/JAK1)305 nM[7]
IL-27/pSTAT3 (JAK1/JAK2/TYK2)86 nM[7]
Cellular Assays (PBMCs from Dermatomyositis Patients)
IFNα-induced STAT1/3 phosphorylation4 nM / 2 nM[6]
IFNβ-induced STAT1/3 phosphorylation4 nM / 2 nM[6]
IL-6-induced STAT1/3 phosphorylation≤ 30 nM[6]

Experimental Protocols

Here are detailed methodologies for key in vitro experiments to assess the activity of brepocitinib.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of brepocitinib on your cell line of interest.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (anhydrous)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of brepocitinib in culture medium from your DMSO stock. Remove the old medium from the wells and add 100 µL of the brepocitinib dilutions. Include vehicle control wells with the same final concentration of DMSO.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Cytokine-Induced STAT Phosphorylation Assay (Western Blot)

This protocol is for assessing the inhibitory effect of brepocitinib on cytokine-induced STAT phosphorylation.

Materials:

  • Cells of interest

  • Serum-free culture medium

  • This compound

  • DMSO (anhydrous)

  • Recombinant cytokine (e.g., IFN-γ, IL-6)

  • 6-well or 12-well plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-STAT1, anti-total-STAT1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Serum Starvation: Seed cells in multi-well plates and grow to 70-80% confluency. Serum starve the cells overnight in serum-free medium.

  • Compound Pre-treatment: Treat the cells with various concentrations of brepocitinib (and a vehicle control) for 2 hours.

  • Cytokine Stimulation: Stimulate the cells with the appropriate cytokine at a pre-determined optimal concentration and time (e.g., IFN-γ at 10 ng/mL for 30 minutes).

  • Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

Visualizations

Brepocitinib Mechanism of Action in the JAK-STAT Pathway

Brepocitinib_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK1 JAK1 Receptor->JAK1 activates TYK2 TYK2 Receptor->TYK2 STAT STAT JAK1->STAT phosphorylates TYK2->STAT pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer dimerizes Brepocitinib Brepocitinib Brepocitinib->JAK1 inhibits Brepocitinib->TYK2 Nucleus Nucleus Dimer->Nucleus translocates to Gene Gene Transcription (Inflammation) Nucleus->Gene regulates Experimental_Workflow start Start: Prepare Brepocitinib Stock Solution (in DMSO) cell_culture 1. Cell Culture (Seed cells in appropriate plates) start->cell_culture pre_treatment 2. Pre-treatment (Incubate with Brepocitinib or Vehicle Control) cell_culture->pre_treatment stimulation 3. Cytokine Stimulation (Activate JAK-STAT pathway) pre_treatment->stimulation endpoint 4. Endpoint Assay stimulation->endpoint western_blot Western Blot (p-STAT/Total STAT) endpoint->western_blot qpcr qPCR (Inflammatory Gene Expression) endpoint->qpcr cell_viability Cell Viability Assay (e.g., MTT, CCK-8) endpoint->cell_viability data_analysis 5. Data Analysis (IC50 determination, statistical analysis) western_blot->data_analysis qpcr->data_analysis cell_viability->data_analysis end End: Conclusion data_analysis->end Troubleshooting_Logic start Issue: No/Low Inhibition check_conc Check Brepocitinib Concentration start->check_conc dose_response Perform Dose-Response Experiment check_conc->dose_response Suboptimal? check_compound Check Compound and Vehicle check_conc->check_compound Optimal? dose_response->check_compound fresh_stock Prepare Fresh Stock Solution check_compound->fresh_stock Degraded? check_cells Check Cell System check_compound->check_cells OK? fresh_stock->check_cells validate_cells Validate Cell Line (JAK/STAT activity) check_cells->validate_cells Insensitive? check_protocol Review Protocol check_cells->check_protocol Responsive? optimize_cytokine Optimize Cytokine Stimulation validate_cells->optimize_cytokine optimize_timing Optimize Pre-incubation and Stimulation Times check_protocol->optimize_timing Timing issue? resolved Issue Resolved check_protocol->resolved OK? optimize_timing->resolved

References

Technical Support Center: Troubleshooting Inconsistent Results with Brepocitinib P-Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Brepocitinib (B610002) P-Tosylate. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve inconsistencies that may arise during in-vitro and in-vivo experiments.

Frequently Asked Questions (FAQs)

Q1: My IC50 value for Brepocitinib P-Tosylate is higher in my cell-based assay compared to the reported biochemical IC50. Why is there a discrepancy?

A1: It is common to observe a rightward shift in potency (higher IC50) in cell-based assays compared to biochemical assays.[1][2] This can be attributed to several factors:

  • Cell Permeability: The compound may have limited ability to cross the cell membrane, resulting in a lower intracellular concentration than what is applied externally.[3]

  • ATP Competition: Biochemical assays are often conducted at ATP concentrations close to the Michaelis constant (Km) of the kinase. In contrast, intracellular ATP levels are significantly higher. For ATP-competitive inhibitors like Brepocitinib, this increased competition in a cellular environment can lead to a higher apparent IC50 value.

  • Efflux Pumps: Cells can actively transport the inhibitor out via efflux pumps, such as P-glycoprotein, thereby reducing its effective intracellular concentration.

  • Protein and Lipid Binding: The inhibitor can bind to other cellular proteins or lipids, sequestering it from its intended targets, JAK1 and TYK2.

  • Inhibitor Stability: The compound may be metabolized or degraded by cellular enzymes over the course of the experiment.

Q2: I'm observing unexpected or off-target effects in my experiments. How can I confirm the phenotype is due to on-target inhibition of TYK2/JAK1?

A2: Distinguishing on-target from off-target effects is crucial for accurate interpretation of your results. Here are several strategies to validate your findings:

  • Use a Structurally Unrelated Inhibitor: Employ a different inhibitor with a distinct chemical structure that also targets TYK2 and/or JAK1. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

  • Utilize a Negative Control Analog: If available, use a structurally similar but inactive analog of Brepocitinib. This control should not elicit the same phenotype if the effect is on-target.

  • Rescue Experiments: A definitive method is to perform a rescue experiment. This involves re-introducing a version of the target kinase (e.g., JAK1) that is resistant to Brepocitinib. If the phenotype is reversed, it strongly indicates an on-target effect.[4]

  • Downstream Signaling Analysis: Confirm that Brepocitinib is inhibiting the intended pathway by performing a Western blot for phosphorylated STAT proteins (e.g., pSTAT1, pSTAT3), which are downstream of TYK2/JAK1 activation.[5]

Q3: My results with this compound are inconsistent between experiments. What are the common causes of this variability?

A3: Inconsistent results are a common challenge in preclinical research. The sources of variability can often be traced to three main areas:

  • Compound-Related Issues: This includes problems with the inhibitor's storage, solubility, and stability.

  • Experimental System-Related Issues: This encompasses variability in cell culture conditions, such as cell passage number and density.

  • Assay-Related Issues: This pertains to inconsistencies in reagent preparation, incubation times, and the instrumentation used for readouts.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values
Possible Cause Troubleshooting Step
Compound Solubility Visually inspect the stock and working solutions for any precipitates. Poor solubility can lead to inaccurate dosing. Prepare fresh dilutions for each experiment.[6]
Cell Line Authenticity & Passage Number Use cell lines from a reputable source and maintain them within a low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. Periodically authenticate your cell lines.
Cell Health and Confluency Use healthy cells in the exponential growth phase. Over-confluent or stressed cells may respond differently to treatment.
Inconsistent Seeding Density Uneven cell numbers per well can significantly impact results. Ensure a homogenous cell suspension before plating and use a consistent seeding density for each experiment.[7]
Reagent Variability Use consistent lots of media, serum, and assay reagents. Different batches of fetal bovine serum (FBS), for instance, can contain varying levels of growth factors that may influence cell growth and drug sensitivity.[7]
Issue 2: Unexpected Cytotoxicity
Possible Cause Troubleshooting Step
High Compound Concentration High concentrations of Brepocitinib may lead to off-target effects and general cytotoxicity. Perform a dose-response curve to identify the optimal concentration range for your desired effect.
Solvent Toxicity High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final DMSO concentration in your culture medium is at a non-toxic level, typically below 0.5%, and ideally below 0.1%.[8]
Off-Target Effects At higher concentrations, Brepocitinib may inhibit other essential kinases. Consider performing a kinase selectivity screen to identify potential off-targets.[4]
Issue 3: Weak or No Signal in Western Blots for Phosphorylated STATs
Possible Cause Troubleshooting Step
Insufficient Protein Loaded Phosphorylated proteins often constitute a small fraction of the total protein. Increase the amount of protein lysate per lane (e.g., 30-50 µg).
Absence of Phosphatase Inhibitors It is critical to add a phosphatase inhibitor cocktail to your lysis buffer immediately before use to preserve the phosphorylation state of your proteins.[9]
Suboptimal Antibody Dilution You may need to use a higher concentration of the primary antibody or extend the incubation time (e.g., overnight at 4°C) to improve signal detection.
Inefficient Protein Transfer Verify that your proteins have transferred efficiently from the gel to the membrane by staining the membrane with Ponceau S after transfer.
Inappropriate Blocking Agent Milk contains casein, a phosphoprotein that can cause high background. Use Bovine Serum Albumin (BSA) or a protein-free blocking agent instead.[10]

Data Presentation

Table 1: this compound Kinase Inhibitory Activity
KinaseBiochemical IC50 (nM)Cellular IC50 (nM)
TYK223-
JAK117-
JAK277-
JAK36490-

Biochemical IC50 values are from published data.[11][12] Cellular IC50 values can vary depending on the cell line and assay conditions.

Table 2: Illustrative Example of the Effect of Cell Passage Number on this compound IC50
Cell LinePassage NumberIllustrative IC50 (nM)
HCT1165150
HCT11625350
HCT11650800

Disclaimer: The data in this table is for illustrative purposes only and is intended to demonstrate the potential impact of cell passage number on experimental results. Actual results may vary.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol outlines a standard MTT assay to determine the effect of this compound on cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Include wells with medium only for blank measurements.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from a stock solution in DMSO. A suggested starting range is 0.1 to 100 µM.

    • Include a vehicle control (DMSO) at the same final concentration as in the highest Brepocitinib treatment.

    • Carefully remove the medium from the wells and add 100 µL of the prepared Brepocitinib dilutions or vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[13]

  • MTT Assay:

    • After the incubation period, add 10 µL of 5 mg/mL MTT reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate to ensure complete solubilization of the formazan crystals.[14]

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the Brepocitinib concentration to determine the IC50 value.

Protocol 2: Western Blot for Phosphorylated STAT3 (pSTAT3)

This protocol provides a method to assess the inhibitory effect of this compound on STAT3 phosphorylation.[5][9]

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2, 6, 12, 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane.

    • Confirm transfer efficiency by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against pSTAT3 (Tyr705) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody (1:2000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST for 10 minutes each.

  • Signal Detection and Analysis:

    • Prepare an ECL substrate and apply it to the membrane.

    • Capture the chemiluminescent signal using a digital imaging system.

    • To normalize the data, strip the membrane and re-probe with antibodies against total STAT3 and a loading control (e.g., β-actin).

    • Quantify the band intensities using densitometry software. Normalize the pSTAT3 signal to the total STAT3 signal and then to the loading control.

Visualizations

cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Cytokine Cytokine (e.g., IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK1 JAK1 Receptor->JAK1 Activates STAT STAT TYK2->STAT Phosphorylates JAK1->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerizes Brepocitinib Brepocitinib P-Tosylate Brepocitinib->TYK2 Brepocitinib->JAK1 DNA DNA pSTAT_dimer->DNA Translocates to Nucleus & Binds DNA Gene_Expression Gene Expression (Inflammation) DNA->Gene_Expression Regulates Transcription start Inconsistent Results Observed check_compound Check Compound Integrity (Solubility, Storage, Fresh Aliquots) start->check_compound check_cells Verify Cell Culture Conditions (Passage #, Density, Contamination) start->check_cells check_assay Review Assay Protocol (Reagents, Incubation Times, Controls) start->check_assay troubleshoot_compound Prepare Fresh Stock/Dilutions check_compound->troubleshoot_compound troubleshoot_cells Thaw New Vial of Low Passage Cells check_cells->troubleshoot_cells troubleshoot_assay Standardize Protocol, Check Reagents check_assay->troubleshoot_assay rerun Re-run Experiment troubleshoot_compound->rerun troubleshoot_cells->rerun troubleshoot_assay->rerun consistent Results Consistent? rerun->consistent end Problem Resolved consistent->end Yes further_investigation Further Investigation Needed (e.g., Off-Target Effects) consistent->further_investigation No start High Variability in IC50? check_solubility Is the compound fully dissolved in stock and working solutions? start->check_solubility Yes prepare_fresh Action: Prepare fresh stock and working solutions. check_solubility->prepare_fresh No check_passage Are cells low passage (<20) and authenticated? check_solubility->check_passage Yes end Re-evaluate IC50 prepare_fresh->end thaw_new Action: Thaw a new vial of authenticated, low-passage cells. check_passage->thaw_new No check_dmso Is final DMSO concentration consistent and <0.5%? check_passage->check_dmso Yes thaw_new->end adjust_dmso Action: Adjust DMSO concentration in all wells to be identical and non-toxic. check_dmso->adjust_dmso No review_protocol Action: Review and standardize assay protocol and controls. check_dmso->review_protocol Yes adjust_dmso->end review_protocol->end

References

Brepocitinib P-Tosylate storage and handling best practices.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and handling of Brepocitinib P-Tosylate.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder?

A1: this compound as a dry powder should be stored at -20°C for up to 3 years.[1]

Q2: What is the recommended solvent for preparing stock solutions?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1] It is soluble in DMSO at a concentration of 78 mg/mL.[1]

Q3: How should I store the stock solution?

A3: Aliquot the stock solution to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -80°C for up to one year or at -20°C for up to one month.[1][2]

Q4: Can I use water to make a stock solution?

A4: While it is possible to use water, it is recommended to first dissolve the compound in an organic solvent like DMSO. If you choose to prepare an aqueous stock solution, it should be freshly prepared, filtered through a 0.22 μm filter, and used immediately.[2]

Q5: What personal protective equipment (PPE) should I use when handling this compound?

A5: While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety precautions for handling tosylate compounds should be followed. This includes wearing protective gloves, a lab coat, and safety goggles with side shields.[3] Work in a well-ventilated area, preferably in a fume hood, especially when handling the powder.[3]

Storage and Stability Data

FormStorage TemperatureShelf LifeNotes
Solid Powder -20°C3 years[1]Keep container tightly closed in a dry and well-ventilated place.
Stock Solution in DMSO -80°C1 year[1]Aliquot to avoid repeated freeze-thaw cycles.[1]
Stock Solution in DMSO -20°C1 month[1][2]Aliquot to avoid repeated freeze-thaw cycles.[1]

Experimental Protocols

Protocol 1: Reconstitution of this compound for In Vitro Cell-Based Assays

Objective: To prepare a concentrated stock solution of this compound in DMSO for use in cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Equilibrate: Allow the vial of this compound powder to warm to room temperature before opening to prevent condensation.

  • Calculate Volume: Determine the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolve: Add the calculated volume of anhydrous DMSO to the vial of this compound.

  • Vortex: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.

  • Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This is crucial to prevent degradation from repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[1][2]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Precipitation observed in stock solution upon storage. 1. The compound has exceeded its solubility limit at the storage temperature. 2. The DMSO used was not anhydrous, leading to hydrolysis.1. Gently warm the solution in a 37°C water bath and vortex to redissolve. Consider preparing a lower concentration stock solution. 2. Always use fresh, anhydrous DMSO for reconstitution.
Compound precipitates when added to aqueous cell culture medium. The final concentration of DMSO in the medium is too low to maintain solubility.1. Ensure the final DMSO concentration in the cell culture medium does not exceed 0.5%, and ideally is below 0.1%, to minimize both solubility issues and solvent toxicity.[4] 2. Prepare intermediate dilutions in a co-solvent or your assay buffer before the final dilution into the cell culture medium.
Inconsistent experimental results. 1. Degradation of the compound due to repeated freeze-thaw cycles. 2. Instability of the compound in the cell culture medium over the duration of the experiment.1. Always use fresh aliquots for each experiment. 2. The stability of small molecule inhibitors in aqueous and biological media can vary. It is advisable to determine the stability of this compound in your specific experimental conditions by incubating it in the medium for the duration of your experiment and then assessing its integrity or activity.

Visualizations

experimental_workflow This compound: From Receipt to Experiment cluster_receipt Receiving and Initial Storage cluster_prep Stock Solution Preparation cluster_exp Experimental Use receive Receive Compound log Log Lot Number and Date receive->log store_powder Store at -20°C log->store_powder equilibrate Equilibrate to RT store_powder->equilibrate reconstitute Reconstitute in Anhydrous DMSO equilibrate->reconstitute vortex Vortex to Dissolve reconstitute->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store_stock Store at -80°C or -20°C aliquot->store_stock thaw Thaw Aliquot store_stock->thaw dilute Dilute in Culture Medium thaw->dilute treat Treat Cells dilute->treat

Caption: Workflow for receiving, storing, and preparing this compound.

troubleshooting_pathway Troubleshooting Precipitation Issues cluster_stock In Stock Solution cluster_media In Culture Medium start Precipitation Observed check_location Where did it precipitate? start->check_location cause_stock Potential Causes: - Exceeded solubility - Non-anhydrous DMSO check_location->cause_stock Stock Solution cause_media Potential Cause: - Low final DMSO % check_location->cause_media Culture Medium solution_stock Solutions: - Warm and vortex - Prepare lower concentration - Use fresh, anhydrous DMSO cause_stock->solution_stock solution_media Solutions: - Keep final DMSO < 0.5% - Use intermediate dilutions cause_media->solution_media

Caption: A logical guide to troubleshooting precipitation of this compound.

References

How to dissolve Brepocitinib P-Tosylate for stock solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for dissolving Brepocitinib P-Tosylate to prepare stock solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO). It has demonstrated good solubility in this solvent.

Q2: What is the solubility of this compound in DMSO?

A2: The solubility of this compound in DMSO has been reported by different suppliers to be between 57 mg/mL and 78 mg/mL.[1][2] It is important to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[2]

Q3: My this compound is not dissolving easily in DMSO at room temperature. What should I do?

A3: It is not uncommon for high concentrations of compounds to require assistance to fully dissolve. If you observe that the powder is not completely dissolving, you can try the following:

  • Vortexing: Vigorously vortex the solution for several minutes.

  • Gentle Warming: Warm the solution in a water bath at 37°C for 10-15 minutes.

  • Sonication: Use a bath sonicator for a few minutes to aid dissolution.

Always visually inspect the solution to ensure it is clear and all particulate matter has dissolved before use.

Q4: I observed precipitation when I diluted my this compound DMSO stock solution into an aqueous medium for my experiment. How can I prevent this?

A4: This phenomenon, often called "crashing out," is common when diluting a compound from a high-concentration organic stock into an aqueous solution where its solubility is much lower. Here are several troubleshooting steps:

  • Pre-warm the Aqueous Medium: Before adding your DMSO stock, warm your cell culture medium or buffer to 37°C.

  • Slow Addition and Mixing: Add the DMSO stock solution drop-by-drop to the aqueous medium while gently vortexing or swirling. This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.

  • Stepwise Dilution: Instead of a single large dilution, perform one or more intermediate dilutions in your aqueous medium.

  • Lower Final Concentration: The final concentration of this compound in your aqueous medium may be exceeding its solubility limit. Consider testing a lower final concentration in your experiment.

  • Minimize Final DMSO Concentration: While DMSO is necessary for the stock solution, aim for a final concentration of 0.5% or lower in your cell culture to minimize potential toxicity and solubility issues. Always include a vehicle control with the same final DMSO concentration in your experiments.

Q5: How should I store the this compound stock solution?

A5: For long-term storage, it is recommended to store the DMSO stock solution in aliquots at -80°C, where it can be stable for up to 6 months.[3] For shorter-term storage, -20°C for up to 1 month is also an option.[3] It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilitySource
DMSO57 mg/mL[1]
DMSO78 mg/mL[2]
WaterInsoluble[2]

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol provides a method for preparing a 10 mM stock solution of this compound (Molecular Weight: 561.60 g/mol ) in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 37°C (optional)

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 5.616 mg of this compound.

    • Calculation: 10 mmol/L * 0.001 L * 561.60 g/mol * 1000 mg/g = 5.616 mg

  • Weigh the compound: Accurately weigh the calculated amount of this compound and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Dissolve the compound:

    • Vortex the tube vigorously for 2-3 minutes.

    • Visually inspect the solution. If undissolved particles remain, proceed to the next steps.

    • Place the tube in a 37°C water bath for 10-15 minutes and vortex again.

    • Alternatively, or in addition, place the tube in a bath sonicator for 5-10 minutes.

  • Final Inspection: Once the solution is clear and free of any visible particles, it is ready for use or storage.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3]

Mandatory Visualization

G cluster_workflow Stock Solution Preparation Workflow start Start: Weigh this compound add_dmso Add Anhydrous DMSO start->add_dmso vortex Vortex Vigorously add_dmso->vortex check_dissolution Completely Dissolved? vortex->check_dissolution warm Warm to 37°C check_dissolution->warm No fully_dissolved Stock Solution Ready check_dissolution->fully_dissolved Yes sonicate Sonicate warm->sonicate sonicate->vortex aliquot Aliquot for Storage fully_dissolved->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for dissolving this compound.

G cluster_pathway This compound Mechanism of Action Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 activates TYK2 TYK2 Receptor->TYK2 activates STAT STAT JAK1->STAT phosphorylates TYK2->STAT phosphorylates pSTAT pSTAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus translocates to Gene Gene Expression Nucleus->Gene Brepocitinib This compound Brepocitinib->JAK1 Brepocitinib->TYK2

Caption: Brepocitinib inhibits JAK1 and TYK2 signaling.

G cluster_troubleshooting Troubleshooting Precipitation in Aqueous Media start Precipitation Observed prewarm Pre-warm Aqueous Medium to 37°C start->prewarm slow_addition Add Stock Slowly While Mixing prewarm->slow_addition check Still Precipitates? slow_addition->check stepwise Use Stepwise Dilution check->stepwise Yes resolved Issue Resolved check->resolved No lower_conc Lower Final Concentration stepwise->lower_conc lower_conc->resolved

Caption: Troubleshooting compound precipitation.

References

Preventing Brepocitinib P-Tosylate precipitation in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Brepocitinib P-Tosylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing precipitation in aqueous solutions and to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated after diluting my DMSO stock solution into an aqueous buffer. What is the likely cause and how can I prevent this?

A1: This is a common challenge encountered with hydrophobic compounds like this compound. The primary cause is the reduced solubility of the compound when the concentration of the organic solvent (DMSO) is significantly lowered in an aqueous environment. Here are several strategies to mitigate precipitation:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.5%, to minimize its potential for cytotoxicity and precipitation.

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual reduction in DMSO concentration can help keep the compound in solution.

  • Pre-warmed Media: Always add the compound to pre-warmed (37°C) cell culture media or buffer, as solubility often decreases at lower temperatures.

  • Rapid Mixing: Add the compound solution dropwise to the aqueous medium while gently vortexing or swirling to ensure rapid and uniform distribution, preventing localized high concentrations that can lead to precipitation.

  • Use of Solubilizing Agents: Consider incorporating solubility enhancers into your aqueous buffer.

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3] It is advisable to use fresh, anhydrous DMSO as moisture can negatively impact the solubility of the compound.[3]

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: For long-term storage, it is recommended to store DMSO stock solutions of this compound at -80°C for up to six months. For shorter-term storage, -20°C for up to one month is acceptable. It is best practice to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1]

Q4: Can I filter my final working solution if I observe a precipitate?

A4: Filtering a solution to remove precipitate is generally not recommended as it will lower the actual concentration of your compound, leading to inaccurate experimental results. The focus should be on preventing precipitation in the first place.

Q5: How does the pH of the aqueous solution affect the solubility of this compound?

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution

Problem: A precipitate forms immediately upon adding the this compound DMSO stock to the aqueous experimental medium.

dot

Start Immediate Precipitation Observed Check_Final_Conc Is the final concentration too high? Start->Check_Final_Conc Check_Dilution_Method Was the dilution performed too rapidly? Check_Final_Conc->Check_Dilution_Method No Solution_Lower_Conc Lower the final working concentration. Check_Final_Conc->Solution_Lower_Conc Yes Check_Temp Was the aqueous medium cold? Check_Dilution_Method->Check_Temp No Solution_Serial_Dilution Perform serial dilutions in pre-warmed medium. Check_Dilution_Method->Solution_Serial_Dilution Yes Check_DMSO_Conc Is the final DMSO concentration >0.5%? Check_Temp->Check_DMSO_Conc No Solution_Warm_Medium Use pre-warmed (37°C) aqueous medium. Check_Temp->Solution_Warm_Medium Yes Solution_Optimize_DMSO Optimize and reduce final DMSO concentration. Check_DMSO_Conc->Solution_Optimize_DMSO Yes End Clear Solution Check_DMSO_Conc->End No Solution_Lower_Conc->End Solution_Serial_Dilution->End Solution_Warm_Medium->End Solution_Optimize_DMSO->End

Caption: Troubleshooting workflow for immediate precipitation.

Issue 2: Precipitation Over Time in Culture

Problem: The initial solution is clear, but a precipitate forms over the course of a long-term cell culture experiment.

dot

Start Precipitation Observed Over Time Check_Evaporation Is there significant media evaporation? Start->Check_Evaporation Check_pH_Shift Has the media pH changed due to cell metabolism? Check_Evaporation->Check_pH_Shift No Solution_Humidify Ensure proper incubator humidification. Use sealed plates. Check_Evaporation->Solution_Humidify Yes Check_Interaction Is there a potential interaction with media components or serum? Check_pH_Shift->Check_Interaction No Solution_Buffer Use a more strongly buffered medium or change media more frequently. Check_pH_Shift->Solution_Buffer Yes Solution_Serum_Free Test in serum-free media or with heat-inactivated serum. Check_Interaction->Solution_Serum_Free Yes End Stable Solution Check_Interaction->End No Solution_Humidify->End Solution_Buffer->End Solution_Serum_Free->End cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokines (e.g., IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor binds JAK1 JAK1 Receptor->JAK1 activates TYK2 TYK2 Receptor->TYK2 activates STAT STAT Proteins JAK1->STAT phosphorylates TYK2->STAT phosphorylates Brepocitinib Brepocitinib Brepocitinib->JAK1 inhibits Brepocitinib->TYK2 inhibits pSTAT Phosphorylated STAT (Dimerization) STAT->pSTAT Gene_Expression Gene Expression (Inflammation) pSTAT->Gene_Expression translocates to nucleus

Caption: Brepocitinib inhibits the JAK1/TYK2 signaling pathway.

References

Brepocitinib P-Tosylate Dose-Response Curve Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Brepocitinib P-Tosylate in cell-based assays. Our goal is to help you optimize your dose-response experiments for accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Brepocitinib?

A1: Brepocitinib is an orally available, selective dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[1][2][3] These kinases are critical components of the JAK/STAT signaling pathway, which transmits signals from various cytokines and growth factors involved in inflammation and immune responses.[4][5][6] By inhibiting TYK2 and JAK1, Brepocitinib disrupts these signaling cascades, leading to reduced inflammation and modulation of the immune system.[1][2]

Q2: Which signaling pathways are affected by Brepocitinib?

A2: Brepocitinib primarily affects the signaling of cytokines that rely on TYK2 and/or JAK1. This includes key pro-inflammatory cytokines such as Type I and II interferons (IFN), Interleukin-6 (IL-6), IL-12, and IL-23.[1][7][8] Inhibition of TYK2 and JAK1 prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which are responsible for regulating the transcription of target genes involved in the inflammatory response.[8][9]

Q3: What are some common cell types used to study the effects of Brepocitinib?

A3: Based on its mechanism of action, relevant cell types for studying Brepocitinib include immune cells such as Peripheral Blood Mononuclear Cells (PBMCs) and cell lines that are responsive to cytokines that signal through TYK2/JAK1.[10] Additionally, human epidermal keratinocytes have been used to study its effects on inflammatory cytokine signaling.[11] The choice of cell line should be guided by the specific research question and the signaling pathway being investigated.

Q4: What is a typical starting concentration range for Brepocitinib in a dose-response assay?

A4: A typical starting concentration range for a dose-response curve would span several orders of magnitude around the expected IC50 value. For Brepocitinib, in vitro studies have shown IC50 values in the low nanomolar range. For instance, in PBMCs from dermatomyositis patients, IC50 values for inhibiting IFNα- and IFNβ-induced STAT phosphorylation were 4 nM and 2 nM, respectively.[10] Therefore, a reasonable starting range for a 10-point dose-response curve could be from 0.1 nM to 10 µM.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No inhibitory effect observed at expected concentrations 1. Compound inactivity: The this compound may have degraded. 2. Cellular resistance: The chosen cell line may not be sensitive to TYK2/JAK1 inhibition or may have compensatory signaling pathways. 3. Insufficient cytokine stimulation: The signaling pathway may not be sufficiently activated to observe inhibition.1. Verify compound integrity: Use a fresh stock of this compound. 2. Confirm pathway activation: Ensure your chosen cytokine robustly activates the TYK2/JAK1 pathway in your cell line by measuring STAT phosphorylation in the absence of the inhibitor. 3. Select an appropriate cell line: Use a cell line known to be responsive to the chosen cytokine and TYK2/JAK1 signaling.
High variability between replicate wells 1. Inconsistent cell seeding: Uneven cell distribution across the plate. 2. Pipetting errors: Inaccurate dispensing of cells, cytokine, or inhibitor. 3. Edge effects: Evaporation or temperature gradients across the assay plate.1. Ensure uniform cell suspension: Gently mix the cell suspension before and during seeding. 2. Use calibrated pipettes: Ensure proper pipetting technique and use of calibrated equipment. 3. Minimize edge effects: Avoid using the outer wells of the plate or fill them with sterile media/PBS.
A "bell-shaped" or non-monotonic dose-response curve 1. Off-target effects: At higher concentrations, the compound may be hitting other kinases or cellular targets, leading to unexpected biological responses. 2. Compound precipitation: Brepocitinib may be coming out of solution at higher concentrations. 3. Cell toxicity: High concentrations of the compound may be causing cell death, which can interfere with the assay readout.1. Lower the maximum concentration: Test a narrower and lower concentration range. 2. Check for solubility: Visually inspect the wells with the highest concentrations for any signs of precipitation. 3. Perform a cytotoxicity assay: Run a parallel assay to determine the cytotoxic concentration range of Brepocitinib in your cell line.
Low signal-to-noise ratio in the assay readout 1. Suboptimal assay conditions: Incubation times, reagent concentrations, or temperature may not be optimal. 2. Low kinase activity: The basal or stimulated kinase activity in the cells may be too low for robust detection. 3. Inappropriate readout method: The chosen detection method may not be sensitive enough.1. Optimize assay parameters: Systematically vary incubation times, and concentrations of cytokine and detection reagents. 2. Increase cytokine concentration: Use a higher concentration of the stimulating cytokine to boost the signal. 3. Consider a more sensitive detection method: For example, switch from a colorimetric to a fluorescent or luminescent readout.

Data Presentation

Table 1: Reported IC50 Values for Brepocitinib in Ex Vivo Assays

Cell TypeCytokine StimulantDownstream ReadoutReported IC50 (nM)
Dermatomyositis Patient PBMCsIFNαSTAT1 & STAT3 Phosphorylation4
Dermatomyositis Patient PBMCsIFNβSTAT1 & STAT3 Phosphorylation2
Dermatomyositis Patient PBMCsIL-6STAT1 & STAT3 Phosphorylation≤ 30

Data sourced from a study on peripheral blood mononuclear cells (PBMCs) from dermatomyositis patients.[10]

Table 2: Recommended Concentration Ranges for Dose-Response Experiments

Experiment PhaseConcentration RangePurpose
Range-Finding 10 nM - 100 µMTo determine the approximate range of biological activity.
Definitive IC50 Determination 0.1 nM - 1 µM (10-point, 3-fold serial dilution)To accurately calculate the half-maximal inhibitory concentration (IC50).

Experimental Protocols

Protocol: Determining the IC50 of this compound by Measuring STAT3 Phosphorylation

This protocol describes a cell-based assay to determine the dose-response curve and IC50 of Brepocitinib by measuring the inhibition of IL-6-induced STAT3 phosphorylation in a human cell line (e.g., U-266).

Materials:

  • This compound

  • U-266 cell line (or other suitable IL-6 responsive cell line)

  • RPMI-1640 medium supplemented with 15% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin

  • Recombinant human IL-6

  • Phosphate-buffered saline (PBS)

  • Fixation/Permeabilization buffer

  • Anti-phospho-STAT3 antibody (e.g., pY705) conjugated to a fluorophore

  • Flow cytometer

Procedure:

  • Cell Culture: Culture U-266 cells in complete RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a range of working concentrations (e.g., from 10 µM to 0.1 nM).

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of serum-free medium.

  • Compound Treatment: Add 50 µL of the Brepocitinib working solutions to the respective wells. Include a vehicle control (DMSO) and an unstimulated control. Incubate for 2 hours at 37°C.

  • Cytokine Stimulation: Add 50 µL of IL-6 (final concentration of 20 ng/mL) to all wells except the unstimulated control. Incubate for 30 minutes at 37°C.

  • Cell Fixation and Permeabilization: Pellet the cells by centrifugation, wash with PBS, and then fix and permeabilize according to the manufacturer's protocol for the chosen buffer system.

  • Immunostaining: Stain the cells with the fluorescently labeled anti-phospho-STAT3 antibody for 60 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Wash the cells and resuspend in PBS. Analyze the samples on a flow cytometer, measuring the median fluorescence intensity (MFI) of the phospho-STAT3 signal.

  • Data Analysis: Normalize the MFI of the Brepocitinib-treated samples to the vehicle control (100% activation) and the unstimulated control (0% activation). Plot the normalized data against the logarithm of the Brepocitinib concentration and fit a four-parameter logistic curve to determine the IC50 value.

Visualizations

Brepocitinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK1 JAK1 Receptor->JAK1 Activates STAT STAT TYK2->STAT Phosphorylates JAK1->STAT Phosphorylates Brepocitinib Brepocitinib Brepocitinib->TYK2 Brepocitinib->JAK1 pSTAT pSTAT STAT->pSTAT STAT_dimer pSTAT Dimer pSTAT->STAT_dimer Dimerizes Gene_Transcription Gene Transcription STAT_dimer->Gene_Transcription Translocates to Nucleus

Caption: Brepocitinib inhibits TYK2 and JAK1 signaling pathway.

Dose_Response_Workflow A 1. Seed Cells (e.g., U-266 in 96-well plate) B 2. Pre-incubate with Brepocitinib (Serial dilutions, 2h) A->B C 3. Stimulate with Cytokine (e.g., IL-6, 30 min) B->C D 4. Fix and Permeabilize Cells C->D E 5. Stain for pSTAT (e.g., anti-pSTAT3 antibody) D->E F 6. Analyze by Flow Cytometry E->F G 7. Plot Dose-Response Curve & Calculate IC50 F->G

Caption: Experimental workflow for a dose-response assay.

Troubleshooting_Guide Start Start: Unexpected Results Q1 Is there high variability between replicates? Start->Q1 A1_Yes Check cell seeding uniformity and pipetting accuracy. Minimize edge effects. Q1->A1_Yes Yes Q2 Is there no inhibition at expected concentrations? Q1->Q2 No A1_Yes->Q2 A2_Yes Verify compound activity. Confirm pathway activation in your cell line. Q2->A2_Yes Yes Q3 Is the curve 'bell-shaped'? Q2->Q3 No A2_Yes->Q3 A3_Yes Test for off-target effects, solubility issues, or cytotoxicity at high concentrations. Q3->A3_Yes Yes End Optimized Assay Q3->End No A3_Yes->End

Caption: Troubleshooting decision tree for dose-response assays.

References

Minimizing off-target effects of Brepocitinib P-Tosylate in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of Brepocitinib P-Tosylate in research experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[1][2][3] These kinases are key components of the JAK-STAT signaling pathway, which transduces signals for numerous pro-inflammatory cytokines.[2][3] By inhibiting TYK2 and JAK1, Brepocitinib effectively blocks the signaling of cytokines such as interferons (IFN-α/β), interleukin-6 (IL-6), IL-12, and IL-23, which are implicated in various autoimmune and inflammatory diseases.[1][3]

Q2: What are the known off-targets of Brepocitinib?

Brepocitinib exhibits good selectivity for TYK2 and JAK1 over other JAK family members. However, it does show some activity against JAK2.[4][5] In a broad kinase panel screen against 157 kinases, Brepocitinib at a concentration of 1 µM demonstrated greater than 50% inhibition of only one non-JAK kinase, TNK1.[1] This suggests a generally favorable selectivity profile.

Q3: How can I experimentally determine the off-target profile of Brepocitinib in my model system?

To identify potential off-targets, a comprehensive in vitro kinase profiling assay is recommended. This involves screening Brepocitinib against a large panel of purified kinases to determine its inhibitory concentration (IC50) for each.[6] Several commercial services offer such kinome-wide screening. Additionally, cellular thermal shift assays (CETSA) or chemical proteomics approaches can be employed to identify direct protein interactions within a cellular context.

Q4: What is a "rescue experiment" and how can it help validate on-target effects?

A rescue experiment is a gold-standard method to confirm that an observed phenotype is a direct result of inhibiting the intended target. This involves introducing a mutated version of the target kinase (e.g., TYK2 or JAK1) that is resistant to Brepocitinib into the cells. If the phenotype induced by Brepocitinib is reversed in the cells expressing the resistant mutant, it strongly supports an on-target mechanism.

Q5: How should I prepare and store this compound for in vitro experiments?

This compound is soluble in DMSO.[4][7] For in vitro use, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 78 mg/mL).[4] To maintain stability, store the powder at -20°C for up to 3 years and stock solutions in solvent at -80°C for up to one year, aliquoted to avoid repeated freeze-thaw cycles.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected or inconsistent cellular phenotype. Off-target effects: Brepocitinib may be inhibiting other kinases or cellular proteins in your specific model system.1. Perform a dose-response curve: Determine if the phenotype is observed at concentrations consistent with the IC50 for TYK2/JAK1 inhibition. 2. Use a structurally unrelated TYK2/JAK1 inhibitor: If a different inhibitor targeting the same kinases produces the same phenotype, it is more likely an on-target effect. 3. Conduct a rescue experiment: Introduce a drug-resistant mutant of TYK2 or JAK1 to see if the phenotype is reversed.
Compound instability or precipitation: The compound may not be fully soluble or may have degraded in your experimental media.1. Prepare fresh stock solutions: Use fresh DMSO to prepare stock solutions and avoid repeated freeze-thaw cycles.[4] 2. Check for precipitation: Visually inspect the media after adding the compound. If precipitation is observed, consider using a lower concentration or a different formulation.
Cell line-specific effects: The expression levels of on- and off-target kinases can vary between cell lines.1. Characterize your cell line: Confirm the expression and activity of TYK2 and JAK1 in your chosen cell line using techniques like Western blotting or qPCR. 2. Test in multiple cell lines: If possible, confirm your findings in a different cell line to ensure the observed effect is not cell-type specific.
Discrepancy between biochemical and cellular assay results. High intracellular ATP concentration: Biochemical assays are often performed at low ATP concentrations, which may not reflect the high levels within cells that can compete with ATP-competitive inhibitors like Brepocitinib.1. Perform a cellular target engagement assay: Use a technique like NanoBRET™ to confirm that Brepocitinib is binding to TYK2 and JAK1 within the cell. 2. Optimize assay conditions: If possible, modify cellular assay conditions to better reflect the in vivo environment.
Cellular efflux pumps: The inhibitor may be actively transported out of the cell by efflux pumps like P-glycoprotein, reducing its intracellular concentration.1. Co-incubate with an efflux pump inhibitor: Use a known efflux pump inhibitor (e.g., verapamil) to see if it potentiates the effect of Brepocitinib.
Minimal or no effect at expected active concentrations. Low target expression or activity: The target kinases (TYK2/JAK1) may not be expressed or active in your experimental model.1. Verify target expression: Use Western blotting or other methods to confirm the presence of TYK2 and JAK1 protein. 2. Assess target phosphorylation: Measure the phosphorylation status of downstream STAT proteins (e.g., pSTAT1, pSTAT3) in response to cytokine stimulation to confirm pathway activity.
Incorrect experimental setup: Issues with cytokine stimulation, incubation times, or readout methods.1. Optimize cytokine stimulation: Ensure you are using the appropriate cytokine at a concentration and time that elicits a robust and reproducible downstream signaling response. 2. Validate readout: Confirm that your method for measuring the downstream effect (e.g., pSTAT levels, gene expression) is sensitive and specific.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Brepocitinib

Target KinaseIC50 (nM)Assay Type
JAK1 17Cell-free
TYK2 23Cell-free
JAK2 77Cell-free
JAK3 6490Cell-free
TNK1 >50% inhibition at 1 µMKinase Panel (157 kinases)

Data compiled from multiple sources.[1][4][5][8]

Table 2: Cellular Inhibitory Activity of Brepocitinib in Human Whole Blood (HWB)

Cytokine-Stimulated PathwayDownstream ReadoutIC50 (nM)
IFNα pSTAT330
IL-12 pSTAT465
IL-23 pSTAT3120
IL-6 (CD3+ cells) pSTAT181
IL-6 (CD3+ cells) pSTAT3641
IL-15 pSTAT5238
IL-21 pSTAT3204
EPO pSTAT5577

Data compiled from multiple sources.[5][7]

Experimental Protocols

Protocol 1: General In Vitro Kinase Profiling

This protocol provides a general framework for assessing the selectivity of Brepocitinib against a panel of purified kinases.

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Kinase Reaction Setup: In a multi-well plate, combine the purified kinase, its specific substrate, and kinase buffer.

  • Inhibitor Addition: Add the diluted Brepocitinib or vehicle control (DMSO) to the appropriate wells.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for the specific kinase (typically 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure kinase activity. A common method is to quantify the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™).

  • Data Analysis: Calculate the percentage of inhibition for each Brepocitinib concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: NanoBRET™ Target Engagement Assay

This protocol outlines a method to confirm that Brepocitinib binds to TYK2 and JAK1 in living cells.

  • Cell Preparation: Transfect HEK293 cells with a vector expressing a NanoLuc® luciferase-tagged version of the target kinase (TYK2 or JAK1).

  • Cell Plating: Seed the transfected cells into a multi-well plate.

  • Compound Treatment: Add serial dilutions of this compound to the cells and incubate.

  • Tracer Addition: Add a cell-permeable fluorescent tracer that binds to the target kinase.

  • Signal Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal using a luminometer. The BRET signal will decrease as Brepocitinib competes with the fluorescent tracer for binding to the kinase.

  • Data Analysis: Calculate the IC50 value from the dose-response curve to determine the apparent cellular affinity of Brepocitinib for the target kinase.

Mandatory Visualizations

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine (e.g., IFN, IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation TYK2 TYK2 Receptor->TYK2 Activation STAT STAT JAK1->STAT Phosphorylation TYK2->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Brepocitinib Brepocitinib Brepocitinib->JAK1 Inhibition Brepocitinib->TYK2 Inhibition

Caption: Brepocitinib inhibits the JAK-STAT signaling pathway.

Off_Target_Workflow Start Start: Unexpected Phenotype Observed DoseResponse Perform Dose-Response Curve Start->DoseResponse CompareIC50 Compare Phenotype EC50 to TYK2/JAK1 IC50 DoseResponse->CompareIC50 StructurallyUnrelated Use Structurally Unrelated TYK2/JAK1 Inhibitor CompareIC50->StructurallyUnrelated Similar OffTarget Likely Off-Target Effect CompareIC50->OffTarget Dissimilar ComparePhenotype Same Phenotype? StructurallyUnrelated->ComparePhenotype Rescue Perform Rescue Experiment with Resistant Mutant ComparePhenotype->Rescue Yes ComparePhenotype->OffTarget No PhenotypeReversed Phenotype Reversed? Rescue->PhenotypeReversed OnTarget Likely On-Target Effect PhenotypeReversed->OnTarget Yes PhenotypeReversed->OffTarget No KinomeScreen Perform Kinome-Wide Selectivity Screen OffTarget->KinomeScreen

Caption: Workflow for investigating potential off-target effects.

Troubleshooting_Logic Start Problem: Minimal or No Effect CheckTarget Is Target Pathway Active? (e.g., pSTAT levels) Start->CheckTarget CheckCompound Check Compound Solubility & Stability CheckTarget->CheckCompound Yes OptimizeAssay Optimize Assay Conditions (Cytokine, Time, etc.) CheckTarget->OptimizeAssay No CheckCellularUptake Is Compound Entering Cells? CheckCompound->CheckCellularUptake TargetEngagement Perform Cellular Target Engagement Assay (e.g., NanoBRET) CheckCellularUptake->TargetEngagement Unsure EffluxPumps Consider Efflux Pumps CheckCellularUptake->EffluxPumps No Success Problem Resolved CheckCellularUptake->Success Yes TargetEngagement->Success OptimizeAssay->Success ReevaluateModel Re-evaluate Experimental Model System EffluxPumps->ReevaluateModel

Caption: Troubleshooting decision tree for unexpected results.

References

Technical Support Center: Enhancing the Bioavailability of Brepocitinib P-Tosylate in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the bioavailability of Brepocitinib (B610002) P-Tosylate during animal studies.

Frequently Asked Questions (FAQs)

Q1: We are observing low oral bioavailability of Brepocitinib P-Tosylate in our rat studies. What are the potential causes and solutions?

A1: Low oral bioavailability of this compound can stem from several factors, primarily its physicochemical properties and physiological interactions. Brepocitinib is an orally bioavailable small molecule.[1] However, like many kinase inhibitors, its absorption can be limited. Potential causes and troubleshooting steps include:

  • Poor Solubility: Although described as having high solubility, the tosylate salt form may still exhibit dissolution rate-limited absorption, especially at higher doses.

    • Solution: Consider formulation strategies to enhance solubility and dissolution. These can include particle size reduction (micronization), creating amorphous solid dispersions, or using lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).

  • Efflux Transporter Activity: Brepocitinib may be a substrate for efflux transporters such as P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the gut lumen, reducing net absorption.

    • Solution: Co-administration with a known P-gp inhibitor in preclinical studies can help determine the extent of efflux. However, this is generally for investigative purposes to understand absorption mechanisms rather than a viable clinical strategy.

  • First-Pass Metabolism: Brepocitinib undergoes hepatic metabolism, primarily by CYP3A4/5.[2] Significant metabolism in the liver after absorption from the gut can reduce the amount of active drug reaching systemic circulation.

    • Solution: While altering first-pass metabolism is challenging, understanding its contribution is key. This is typically assessed by comparing AUC values after oral and intravenous administration to determine absolute bioavailability.

Q2: We are seeing high variability in plasma concentrations between animals in the same dosing group. What could be causing this and how can we minimize it?

A2: High inter-animal variability is a common challenge in preclinical pharmacokinetic studies. Key factors include:

  • Inconsistent Formulation: If using a suspension, inconsistent homogenization before each dose can lead to variable drug concentrations being administered.

    • Solution: Ensure your formulation is a homogenous and stable suspension. Vortex or stir the suspension thoroughly and consistently before withdrawing each dose.

  • Gavage Technique: Improper oral gavage technique can lead to dosing errors or stress-induced physiological changes in the animals.

    • Solution: Ensure all personnel are properly trained and consistent in their gavage technique. Minimize stress to the animals by proper handling and acclimatization.

  • Food Effects: The presence or absence of food in the gastrointestinal tract can significantly impact drug absorption.

    • Solution: Implement a strict and consistent fasting protocol for all animals before dosing. Typically, animals are fasted overnight. Food is then returned at a standardized time point post-dosing.

Q3: What is a suitable vehicle for oral administration of this compound in rats?

A3: A common vehicle for preclinical oral administration of compounds like Brepocitinib involves a multi-component system to ensure solubility and stability. An example of a suitable vehicle for oral gavage is a solution composed of:

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Deionized water (ddH₂O)

A specific formulation could involve preparing a stock solution in DMSO and then diluting with PEG300, Tween 80, and water to the final desired concentration.

Troubleshooting Guides

Issue: Oral bioavailability is significantly lower than expected based on in vitro data.

Potential Cause Troubleshooting Step
Permeability-limited absorption Review in vitro permeability data (e.g., from Caco-2 assays). If permeability is low, consider formulation strategies that may enhance it, such as the inclusion of permeation enhancers (for research purposes).
P-glycoprotein (P-gp) mediated efflux Conduct a Caco-2 bidirectional permeability assay to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux.
High first-pass metabolism Compare the pharmacokinetic parameters following oral and intravenous administration to calculate absolute bioavailability. This will quantify the extent of first-pass metabolism.

Issue: Inconsistent or non-linear dose-exposure relationship.

Potential Cause Troubleshooting Step
Saturation of absorption mechanisms At higher doses, solubility and dissolution can become rate-limiting, leading to a less than proportional increase in exposure. Evaluate the formulation's ability to maintain the drug in a solubilized state at higher concentrations.
Dose-dependent metabolism or transporter effects While less common for saturation at preclinical doses, it is a possibility. Human studies of brepocitinib have shown non-linear pharmacokinetics at higher doses (≥ 175 mg), with a higher relative bioavailability.[2][3]

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of this compound in Sprague-Dawley rats.

Parameter Intravenous (1 mg/kg) Oral (3 mg/kg)
Cmax -774 ng/mL
AUC∞ -1340 ng·h/mL
Plasma Clearance 31 mL/min/kg-
Volume of Distribution (Vd) 2.0 L/kg-
Oral Bioavailability (F) -83%

Data obtained from studies in Sprague-Dawley rats with the tosylate salt of brepocitinib.[1]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group) with jugular vein catheters for serial blood sampling.

  • Acclimatization and Fasting: Acclimatize animals for at least 3 days prior to the study. Fast animals overnight before dosing, with free access to water.

  • Dosing:

    • Intravenous (IV) Group: Administer this compound as a solution at a dose of 1 mg/kg via the tail vein. The vehicle should be a biocompatible solvent (e.g., a mixture of DMSO, PEG300, and saline).

    • Oral (PO) Group: Administer this compound as a suspension or solution at a dose of 3 mg/kg via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the jugular vein catheter into tubes containing an anticoagulant (e.g., K2EDTA) at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

Protocol 2: Bioanalytical Method for Brepocitinib Quantification in Rat Plasma by LC-MS/MS
  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., a structurally similar but chromatographically distinct compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube or 96-well plate for analysis.

  • Chromatographic Conditions (Example):

    • LC System: UHPLC system.

    • Column: A suitable C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the analyte from endogenous plasma components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for brepocitinib and the internal standard.

  • Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, accuracy, precision, recovery, matrix effect, and stability.[4][5]

Visualizations

Experimental_Workflow cluster_pre_study Pre-Study cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis acclimatization Animal Acclimatization (≥ 3 days) fasting Overnight Fasting acclimatization->fasting po_dosing Oral Gavage (PO Group) fasting->po_dosing iv_dosing Intravenous Injection (IV Group) fasting->iv_dosing blood_collection Serial Blood Collection (0-24h) po_dosing->blood_collection iv_dosing->blood_collection centrifugation Centrifugation blood_collection->centrifugation plasma_storage Plasma Storage (-80°C) centrifugation->plasma_storage sample_prep Plasma Sample Preparation plasma_storage->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis pk_analysis Pharmacokinetic Analysis lcms_analysis->pk_analysis

Caption: Workflow for an in vivo pharmacokinetic study.

Bioavailability_Factors compound This compound in GI Tract dissolution Dissolution compound->dissolution Solubility absorption Absorption (Intestinal Wall) dissolution->absorption Permeability metabolism First-Pass Metabolism (Liver) absorption->metabolism Portal Vein systemic_circulation Systemic Circulation metabolism->systemic_circulation formulation Formulation Properties (e.g., Particle Size, Vehicle) formulation->dissolution efflux P-gp Efflux efflux->absorption Reduces Net Absorption

Caption: Key factors influencing oral bioavailability.

References

Stability of Brepocitinib P-Tosylate in DMSO at different temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of Brepocitinib P-Tosylate dissolved in Dimethyl Sulfoxide (DMSO). Adherence to these guidelines is crucial for ensuring the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions in DMSO?

A1: For optimal stability, stock solutions of this compound in DMSO should be stored under the following conditions.[1][2][3] Aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.[2][4]

Data Presentation: Recommended Storage of this compound in DMSO

TemperatureStorage DurationRecommendations
-80°CUp to 6 monthsPreferred for long-term storage.[1][2]
-20°CUp to 1 monthSuitable for short-term storage.[1][2][3]
4°CNot RecommendedData on stability at 4°C is not available. Long-term storage at this temperature is not advised.
Room TemperatureNot RecommendedShipped at room temperature, but long-term storage is not recommended due to lack of stability data.[1][5]

Q2: I left my this compound in DMSO solution at room temperature for a few hours. Is it still usable?

A2: While this compound is shipped at ambient temperature, suggesting short-term stability, there is no quantitative data available on its stability in DMSO at room temperature for extended periods.[1][5] For critical experiments, it is best to use a freshly prepared solution or one that has been stored appropriately at -20°C or -80°C. If you must use the solution, consider it for non-critical applications and be aware of the potential for degradation.

Q3: Can I store my working solutions of this compound (diluted in aqueous buffer from a DMSO stock) for later use?

A3: It is not recommended to store aqueous working solutions for more than one day.[6] For in vivo experiments, it is advised to prepare the working solution fresh on the same day of use.[7] When preparing aqueous solutions from a DMSO stock, it is crucial to ensure the final DMSO concentration is low enough to be tolerated by your experimental system (typically <0.5% for cell cultures) and does not cause precipitation of the compound.[2][5]

Q4: I'm having trouble dissolving this compound in DMSO. What can I do?

A4: this compound is soluble in DMSO.[1] If you are experiencing difficulties, consider the following troubleshooting steps:

  • Use fresh, high-quality DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can affect solubility.[1][3][4] Use a newly opened bottle of anhydrous, sterile DMSO.

  • Gentle warming and sonication: To aid dissolution, you can warm the solution gently (up to 60°C) and use an ultrasonic bath.[1][7]

  • Vortexing: Vigorous vortexing can also help to dissolve the compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation in DMSO stock solution upon storage - Solution was not fully dissolved initially.- DMSO absorbed water, reducing solubility.- Storage temperature was too high.- Ensure complete dissolution initially by gentle warming or sonication.- Use fresh, anhydrous DMSO and store with the cap tightly sealed.- Store at -20°C or -80°C as recommended.
Precipitation when diluting DMSO stock into aqueous media - The final concentration of this compound exceeds its solubility in the aqueous buffer.- The final concentration of DMSO is too low to maintain solubility.- Perform serial dilutions in DMSO first before adding to the aqueous medium.- Ensure the final DMSO concentration is sufficient to keep the compound in solution, while remaining compatible with your assay (e.g., <0.5%).
Inconsistent experimental results - Degradation of this compound due to improper storage.- Repeated freeze-thaw cycles of the stock solution.- Always store stock solutions at the recommended temperatures.- Prepare single-use aliquots of the stock solution to avoid freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

  • Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to minimize moisture condensation.

  • Solvent Addition: Add the required volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 50 mg/mL).[1]

  • Dissolution: Vortex the solution vigorously. If necessary, gently warm the vial (up to 60°C) and/or place it in an ultrasonic bath until the compound is completely dissolved.[1] Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquoting and Storage: Dispense the stock solution into single-use, tightly sealed vials. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2][3]

Visualizations

G cluster_workflow Experimental Workflow: this compound Solution prep 1. Prepare Materials (this compound powder, Anhydrous DMSO) dissolve 2. Dissolution (Add DMSO, Vortex, Gentle Heat/Sonication if needed) prep->dissolve Ensure fresh DMSO aliquot 3. Aliquot (Dispense into single-use vials) dissolve->aliquot Ensure complete dissolution store 4. Storage (-20°C for short-term, -80°C for long-term) aliquot->store use 5. Experimental Use (Thaw one aliquot, dilute for working solution) store->use Avoid freeze-thaw

Caption: Workflow for preparing and storing this compound in DMSO.

G cluster_pathway Brepocitinib Signaling Pathway Inhibition cytokine Cytokines (e.g., IL-6, IFN-α) receptor Cytokine Receptor cytokine->receptor jak1 JAK1 receptor->jak1 tyk2 TYK2 receptor->tyk2 stat STAT Proteins jak1->stat Phosphorylate tyk2->stat Phosphorylate brepocitinib This compound brepocitinib->jak1 Inhibits brepocitinib->tyk2 Inhibits p_stat Phosphorylated STAT (Dimerization & Nuclear Translocation) stat->p_stat gene Gene Expression (Inflammatory Response) p_stat->gene

References

Technical Support Center: Assessing Brepocitinib P-Tosylate Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing cell viability assays to evaluate the cytotoxicity of Brepocitinib P-Tosylate.

Understanding this compound

Brepocitinib is a potent and selective dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[1][2][3] This mechanism allows it to modulate the signaling of multiple cytokines implicated in inflammatory and autoimmune responses, such as interferons (IFNs), Interleukin-6 (IL-6), IL-12, and IL-23.[1][2][4][5] By blocking these pathways, Brepocitinib is under investigation for the treatment of various autoimmune diseases.[1][6] When assessing its effects in vitro, it is crucial to distinguish between its intended immunomodulatory effects and any potential off-target cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: Which cell viability assay is most appropriate for assessing this compound cytotoxicity?

The choice of assay depends on your specific research question and cell type. Here's a comparison of commonly used assays:

Assay TypePrincipleAdvantagesDisadvantages
Tetrazolium-Based (e.g., MTT, XTT, WST-1) Measures metabolic activity via the reduction of a tetrazolium salt to a colored formazan (B1609692) product by mitochondrial dehydrogenases.[7][8][9][10]Cost-effective, well-established, and suitable for high-throughput screening.[8]Can be affected by compounds that interfere with mitochondrial respiration or have reducing/oxidizing properties.[9] Requires a solubilization step for MTT.[11]
Luminescence-Based (e.g., CellTiter-Glo®) Measures ATP levels, which correlate with the number of metabolically active cells.Highly sensitive, rapid, and has a broad linear range. Less prone to interference from colored compounds.Reagents can be more expensive than colorimetric assays.
Fluorescence-Based (e.g., Calcein AM, Propidium Iodide) Calcein AM stains viable cells green, while Propidium Iodide (PI) or other membrane-impermeable dyes stain dead cells red.[12]Allows for the simultaneous quantification of live and dead cells.[13] Can be used in flow cytometry for multi-parameter analysis.Requires a fluorescence microscope or plate reader. Photobleaching can be a concern.
LDH Release Assay Measures the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.[7]Directly measures cell membrane integrity and cytotoxicity.Can be influenced by serum components in the culture medium. Less sensitive for detecting early apoptotic events.

Recommendation: For initial screening, a tetrazolium-based assay like WST-1 or a luminescence-based ATP assay is often a good starting point due to their sensitivity and ease of use. If you suspect Brepocitinib might interfere with cellular metabolism, it is advisable to confirm your results with a dye-based method that assesses membrane integrity.

Q2: What is the mechanism of action of this compound that I should be aware of?

Brepocitinib is a dual inhibitor of TYK2 and JAK1.[1][3] These kinases are crucial for the signaling of various cytokines involved in inflammatory and autoimmune responses.[1] Specifically, TYK2 is involved in the signaling of IL-12, IL-23, and Type I interferons, while JAK1 is crucial for the signaling of cytokines like IL-6.[1] By inhibiting both, Brepocitinib can potently suppress these inflammatory pathways.[2][4][5] It's important to consider that at high concentrations, off-target effects leading to cytotoxicity might occur, which is what your viability assays will help determine.

Q3: How can I differentiate between a cytostatic (inhibiting proliferation) and a cytotoxic (cell-killing) effect of Brepocitinib?

This is a critical distinction. A cell viability assay alone may not differentiate between the two. To distinguish between cytostatic and cytotoxic effects, you can:

  • Perform cell counting at different time points: A cytostatic agent will slow down or halt cell proliferation, resulting in a plateau in cell number, whereas a cytotoxic agent will cause a decrease in the number of viable cells.

  • Use a live/dead staining assay: Assays like Calcein AM/Ethidium Homodimer-1 allow for the direct visualization and quantification of both live and dead cells in the population.

  • Analyze the cell cycle: Flow cytometry analysis of the cell cycle can reveal an arrest at a specific phase, indicative of a cytostatic effect.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High background in control wells (no cells) - Contamination of media or reagents.[11]- Phenol (B47542) red in the media can interfere with absorbance readings.[14]- Spontaneous reduction of tetrazolium salt.[10]- Use fresh, sterile reagents and media.- Use phenol red-free medium for the assay incubation step.- Protect reagents from light and use them within their recommended shelf life.
Low signal or poor dynamic range - Suboptimal cell seeding density.[14]- Insufficient incubation time with the assay reagent.[14]- Cell death due to over-confluency or nutrient depletion.- Perform a cell titration experiment to determine the optimal seeding density for your cell line.- Optimize the incubation time for the assay reagent according to the manufacturer's protocol.- Ensure cells are in the logarithmic growth phase and not over-confluent at the time of the assay.
Inconsistent results between replicates or experiments - Uneven cell seeding.- "Edge effects" in the microplate due to evaporation.[14]- Variation in incubation times.- Ensure a homogenous cell suspension before seeding and use appropriate pipetting techniques.- To minimize edge effects, fill the outer wells with sterile PBS or media without cells and do not use them for data points.[14]- Standardize all incubation times for cell seeding, compound treatment, and reagent addition.[14]
Suspected compound interference with the assay - this compound may have inherent color or fluorescence.- The compound may directly react with the assay reagent.- Run a control plate with the compound in cell-free media to check for absorbance or fluorescence interference.- If interference is observed, consider switching to an alternative assay with a different detection principle (e.g., from a colorimetric to a luminescence-based assay).

Experimental Protocols

General Workflow for Cell Viability Assays

G cluster_0 Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Data Acquisition & Analysis A Seed cells in a 96-well plate B Allow cells to adhere overnight A->B C Prepare serial dilutions of this compound D Treat cells with Brepocitinib and control vehicle C->D E Incubate for the desired time period (e.g., 24, 48, 72 hours) D->E F Add cell viability reagent (e.g., WST-1, CellTiter-Glo) E->F G Incubate as per manufacturer's protocol F->G H Measure absorbance or luminescence G->H I Calculate % cell viability and determine IC50 H->I

Caption: General experimental workflow for assessing cytotoxicity.

Detailed Protocol: WST-1 Assay
  • Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to attach for 18-24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in a cell culture medium to achieve the desired final concentrations. The final solvent concentration should be consistent across all wells and typically should not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells with vehicle control (medium with the same concentration of solvent) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C. The optimal incubation time may vary depending on the cell type and density.[9]

  • Absorbance Measurement: Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan dye.[9] Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).

Signaling Pathway

Brepocitinib inhibits the JAK-STAT signaling pathway, which is crucial for mediating the effects of many cytokines.

G cluster_cytokine Cytokine Signaling cluster_inhibition Site of Inhibition cluster_downstream Downstream Events Cytokine Cytokine (e.g., IFN, IL-6) Receptor Cytokine Receptor Cytokine->Receptor binds JAKs TYK2 / JAK1 Receptor->JAKs activates STATs STATs JAKs->STATs phosphorylates Brepocitinib This compound Brepocitinib->JAKs inhibits pSTATs pSTATs (dimerization) STATs->pSTATs Nucleus Nucleus pSTATs->Nucleus translocates to Gene Gene Transcription (Inflammation) Nucleus->Gene induces

Caption: Brepocitinib's inhibition of the JAK-STAT pathway.

References

Technical Support Center: Optimizing STAT Inhibition with Brepocitinib P-Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Brepocitinib P-Tosylate in STAT inhibition experiments. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally available, selective inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[1][2][3] By targeting these kinases, Brepocitinib disrupts the signaling pathways of numerous cytokines involved in inflammatory and autoimmune responses.[1][2] This inhibition prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn modulates the transcription of genes involved in inflammation.[3]

Q2: Which specific cytokine signaling pathways are inhibited by Brepocitinib?

A2: As a dual TYK2/JAK1 inhibitor, Brepocitinib effectively blocks the signaling of a range of pro-inflammatory cytokines, including Type I & II interferons (IFN), Interleukin-6 (IL-6), IL-12, and IL-23.[3]

Q3: What is a recommended starting point for the pre-incubation time with this compound before cytokine stimulation?

A3: Based on established protocols for similar JAK inhibitors, a pre-incubation time of 1 to 2 hours at 37°C is a common starting point for in vitro cellular assays.[4] However, the optimal time may vary depending on the cell type, experimental conditions, and the specific research question. A time-course experiment is recommended to determine the ideal pre-incubation time for your specific system.

Q4: How long should I stimulate the cells with a cytokine after pre-incubation with Brepocitinib?

A4: Cytokine stimulation time is typically short to capture the peak of STAT phosphorylation. A stimulation time of 15 to 30 minutes is often sufficient for observing a robust pSTAT signal in assays like flow cytometry and Western blotting.

Q5: What are the known off-target effects of Brepocitinib?

A5: While Brepocitinib is a selective inhibitor of TYK2 and JAK1, it can inhibit other JAK family members at higher concentrations. It is important to perform dose-response experiments to determine the optimal concentration that provides maximal on-target inhibition with minimal off-target effects.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or low inhibition of STAT phosphorylation Insufficient pre-incubation time: The inhibitor may not have had enough time to engage with its target before cytokine stimulation.Optimize pre-incubation time: Perform a time-course experiment, testing pre-incubation times ranging from 30 minutes to 4 hours, or even longer (e.g., 24 hours), to determine the optimal duration for your cell type and experimental setup.
Inhibitor concentration is too low: The concentration of Brepocitinib may be insufficient to effectively inhibit JAK1 and TYK2 in your specific cell system.Perform a dose-response curve: Test a range of Brepocitinib concentrations to determine the IC50 (half-maximal inhibitory concentration) for your experimental conditions.
Degraded inhibitor: The this compound may have degraded due to improper storage or handling.Use a fresh stock of the inhibitor: Ensure the compound is stored as recommended by the manufacturer and prepare fresh dilutions for each experiment.
High background STAT phosphorylation in unstimulated controls Autocrine/paracrine signaling: Cells may be producing and responding to their own cytokines, leading to basal STAT activation.Serum-starve cells: Before the experiment, culture cells in serum-free or low-serum medium for a few hours to overnight to reduce basal signaling.
Cell stress: Over-confluent or unhealthy cells can exhibit increased basal signaling.Ensure optimal cell culture conditions: Use cells at an appropriate density and ensure they are healthy and viable before starting the experiment.
Inconsistent results between experiments Variability in cell density: Different numbers of cells can lead to variations in signaling responses.Standardize cell seeding: Ensure that the same number of cells is seeded for each experiment.
Variability in incubation times: Inconsistent pre-incubation or stimulation times can lead to variable results.Use a precise timer: Carefully time all incubation steps to ensure consistency across all samples and experiments.
Reagent variability: Different lots of cytokines or antibodies may have varying activity or binding efficiency.Qualify new reagent lots: Test new lots of critical reagents against a known standard to ensure consistent performance.
Complete cell death after treatment Inhibitor concentration is too high: High concentrations of the inhibitor may be toxic to the cells.Perform a cell viability assay: Determine the cytotoxic concentration of Brepocitinib for your cell line using an assay like MTT or trypan blue exclusion. Use concentrations well below the toxic level for your inhibition experiments.

Data Presentation

Table 1: In Vitro Inhibitory Potency of Brepocitinib

TargetIC50 (nM)
JAK117
TYK223
JAK277
JAK36,490

Data represents cell-free kinase assays.

Table 2: Cellular Inhibitory Potency of Brepocitinib in Human Whole Blood

Cytokine Stimulus / PathwayMeasured Phospho-STATIC50 (nM)
IL-12 / TYK2/JAK2pSTAT465
IL-23 / TYK2/JAK2pSTAT3120
IL-6 / JAK1/JAK2/TYK2pSTAT1 (CD3+ cells)81
IL-6 / JAK1/JAK2/TYK2pSTAT3 (CD3+ cells)641
IL-15 / JAK1/JAK3pSTAT5238
IL-21 / JAK1/JAK3pSTAT3204
EPO / JAK2pSTAT5 (CD34+ cells)577
IL-10 / TYK2/JAK1pSTAT3305
IL-27 / JAK1/JAK2/TYK2pSTAT386

Experimental Protocols

Protocol 1: Western Blot Analysis of STAT Phosphorylation

This protocol outlines the steps for assessing the inhibition of cytokine-induced STAT phosphorylation by this compound using Western blotting.

Materials:

  • This compound

  • Cell line of interest

  • Appropriate cell culture medium

  • Cytokine of interest (e.g., IFN-γ, IL-6)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (specific for phospho-STAT and total STAT)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Serum Starvation (Optional): If high basal STAT phosphorylation is observed, serum-starve the cells for 4-16 hours prior to treatment.

  • Inhibitor Pre-incubation: Treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired pre-incubation time (e.g., 1-2 hours) at 37°C.

  • Cytokine Stimulation: Add the appropriate cytokine to the wells to stimulate STAT phosphorylation. A typical stimulation time is 15-30 minutes at 37°C. Include an unstimulated control.

  • Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • SDS-PAGE and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated STAT protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total STAT protein.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-STAT signal to the total STAT signal.

Protocol 2: Flow Cytometry Analysis of STAT Phosphorylation

This protocol provides a method for measuring the inhibition of STAT phosphorylation at the single-cell level using flow cytometry.

Materials:

  • This compound

  • Suspension cells (e.g., PBMCs) or trypsinized adherent cells

  • Appropriate cell culture medium

  • Cytokine of interest

  • Fixation buffer (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., ice-cold methanol (B129727) or a commercial permeabilization buffer)

  • Fluorochrome-conjugated antibodies against cell surface markers and phospho-STAT

  • FACS buffer (e.g., PBS with 2% FBS)

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of your cells of interest.

  • Inhibitor Pre-incubation: Aliquot cells into flow cytometry tubes and pre-incubate with varying concentrations of this compound or vehicle control for 1 hour at 37°C.

  • Cytokine Stimulation: Add the cytokine of interest to the tubes and incubate for 15-30 minutes at 37°C. Include an unstimulated control.

  • Fixation: Immediately stop the stimulation by adding fixation buffer. Incubate for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells and then permeabilize them by adding ice-cold methanol and incubating for 30 minutes on ice, or by using a commercial permeabilization buffer according to the manufacturer's instructions.

  • Intracellular Staining: Wash the cells to remove the permeabilization buffer and then stain with a fluorochrome-conjugated antibody against the phospho-STAT protein for 30-60 minutes at room temperature in the dark. If desired, cell surface markers can be stained prior to fixation or concurrently with the intracellular staining, depending on the antibody clones.

  • Data Acquisition: Wash the cells and resuspend them in FACS buffer. Acquire data on a flow cytometer.

  • Data Analysis: Gate on the cell population of interest and quantify the median fluorescence intensity (MFI) of the phospho-STAT signal. Calculate the percent inhibition of STAT phosphorylation for each Brepocitinib concentration.

Visualizations

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK1 / TYK2 Receptor->JAK 2. Activation STAT_unphos STAT (inactive) JAK->STAT_unphos 3. Phosphorylation STAT_phos pSTAT (active) STAT_unphos->STAT_phos STAT_dimer pSTAT Dimer STAT_phos->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Brepocitinib Brepocitinib P-Tosylate Brepocitinib->JAK Inhibition Gene_Expression Gene Expression (Inflammation) DNA->Gene_Expression 6. Transcription

Caption: Brepocitinib inhibits the JAK/STAT signaling pathway.

Experimental_Workflow start Start: Seed Cells pre_incubation Pre-incubation with This compound start->pre_incubation stimulation Cytokine Stimulation pre_incubation->stimulation lysis Cell Lysis & Protein Quantification (Western Blot) stimulation->lysis fix_perm Fixation & Permeabilization (Flow Cytometry) stimulation->fix_perm analysis_wb Western Blot Analysis lysis->analysis_wb analysis_flow Flow Cytometry Analysis fix_perm->analysis_flow end End: Data Interpretation analysis_wb->end analysis_flow->end

Caption: General experimental workflow for assessing STAT inhibition.

Troubleshooting_Logic start Problem: No/Low STAT Inhibition check_time Is pre-incubation time optimized? start->check_time check_conc Is inhibitor concentration optimized? check_time->check_conc Yes optimize_time Action: Perform time-course experiment check_time->optimize_time No check_reagents Are reagents (inhibitor, cytokine) active? check_conc->check_reagents Yes optimize_conc Action: Perform dose-response curve check_conc->optimize_conc No use_fresh Action: Use fresh stocks check_reagents->use_fresh No solution Solution: Inhibition Observed check_reagents->solution Yes optimize_time->check_conc optimize_conc->check_reagents use_fresh->solution

Caption: Troubleshooting flowchart for lack of STAT inhibition.

References

Technical Support Center: Troubleshooting STAT Phosphorylation Western Blots with Brepocitinib P-Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals using Brepocitinib P-Tosylate in studies involving STAT phosphorylation Western blots. Here, you will find troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format to help you navigate your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in the context of STAT phosphorylation?

This compound is an oral, selective inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[1][2][3][4][5] These kinases are crucial for the signaling of numerous pro-inflammatory cytokines.[2] By inhibiting TYK2 and JAK1, Brepocitinib blocks the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[2][6] This prevents STAT dimerization, their translocation to the nucleus, and subsequent gene transcription, thereby reducing the inflammatory response.[7]

Q2: Which specific phosphorylated STATs are expected to decrease following treatment with Brepocitinib?

Given that Brepocitinib inhibits TYK2 and JAK1, it primarily affects the signaling of cytokines that utilize these kinases, such as type I and II interferons (IFN), IL-6, IL-12, and IL-23.[1][2][3][5][6] Consequently, a decrease in the phosphorylation of the following STAT proteins can be expected:

  • p-STAT1 [1][8]

  • p-STAT3 [1][8][9]

  • p-STAT4 [7]

  • p-STAT5 [10]

The specific STAT phosphorylation profile will depend on the cytokine stimulus used in your particular cell system.

Q3: What are the recommended concentrations of this compound for in vitro experiments?

The optimal concentration of Brepocitinib can vary based on the cell type and experimental design. However, published studies have shown potent inhibition of STAT1 and STAT3 phosphorylation with IC50 values of ≤ 30 nM in peripheral blood mononuclear cells (PBMCs).[1] In human epidermal keratinocytes, significant reductions in STAT1 and STAT3 phosphorylation were observed at concentrations of 130 nM and 1 µM.[8] A good starting point for dose-response experiments would be in the range of 10 nM to 1000 nM.[1]

Parameter Value Reference
IC50 for p-STAT1/3 (PBMCs) ≤ 30 nM[1]
Effective Concentration (Keratinocytes) 130 nM - 1 µM[8]
General Starting Range 10 nM - 1000 nM[1]

Troubleshooting Western Blots for STAT Phosphorylation

Here are some common issues and solutions when performing Western blots for phosphorylated STAT proteins after Brepocitinib treatment.

Issue 1: Weak or No Signal for Phospho-STAT

If you are not detecting a signal for your phosphorylated STAT protein, consider the following:

Possible Cause Recommended Solution
Inactive Antibody The antibody may have lost activity. You can check its functionality using a dot blot.[11] Ensure proper storage and avoid repeated freeze-thaw cycles.[12]
Low Protein Abundance The target protein may be in low abundance.[13] Consider increasing the amount of protein loaded on the gel.[11][14][15] For very low abundance phosphoproteins, immunoprecipitation can be used to enrich the target before Western blotting.[16]
Inefficient Protein Transfer Verify that the proteins have successfully transferred from the gel to the membrane by staining the membrane with Ponceau S.[12][14]
Suboptimal Antibody Concentration The concentration of the primary or secondary antibody may be too low. Try increasing the antibody concentration or extending the incubation time (e.g., overnight at 4°C).[17]
Expired Substrate Ensure that your chemiluminescent substrate has not expired.[12][17]
Presence of Sodium Azide (B81097) Sodium azide is an inhibitor of Horseradish Peroxidase (HRP).[11][17] Do not include it in buffers if you are using HRP-conjugated secondary antibodies.[11][12]
Issue 2: High Background

High background can obscure your bands of interest. Here are some ways to reduce it:

Possible Cause Recommended Solution
Inappropriate Blocking Agent For phospho-protein detection, avoid using milk as a blocking agent because it contains casein, a phosphoprotein that can cause high background.[16][17][18][19][20][21] Use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) instead.[17][21]
Insufficient Blocking Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C.[17] You can also try increasing the concentration of the blocking agent.[18]
High Antibody Concentration The concentration of your primary or secondary antibody may be too high.[18][19] Titrate the antibodies to find the optimal concentration that gives a strong signal with low background.[15]
Inadequate Washing Increase the number and duration of washing steps to effectively remove unbound antibodies.[14][17][22]
Membrane Drying Ensure the membrane does not dry out at any point during the procedure, as this can cause high background.[18][19][23]

Key Experimental Protocols

1. Cell Lysis for Phosphoprotein Analysis

  • Keep samples on ice at all times to minimize dephosphorylation and proteolysis.[16][20]

  • Use a lysis buffer (e.g., RIPA buffer) freshly supplemented with a cocktail of protease and phosphatase inhibitors.[13][16][20][21]

  • After lysing the cells, centrifuge the samples and collect the supernatant containing the protein.

2. Western Blotting for Phosphorylated Proteins

  • Determine the protein concentration of your lysates to ensure equal loading.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Pre-wet the PVDF membrane in methanol (B129727) before transfer.[20]

  • Block the membrane with 5% BSA in TBST for at least one hour.[20]

  • Incubate with your phospho-specific primary antibody, diluted in 3% BSA in TBST, overnight at 4°C.[21]

  • Wash the membrane thoroughly with TBST.[22]

  • Incubate with an HRP-conjugated secondary antibody diluted in 3% BSA in TBST.[21]

  • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations of Key Concepts and Workflows

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK TYK2 / JAK1 Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerizes Gene Gene Transcription pSTAT_dimer->Gene Translocates & Regulates Cytokine Cytokine Cytokine->Receptor Binds Brepocitinib Brepocitinib Brepocitinib->JAK Inhibits Western_Blot_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_detection Immunodetection Lysis Cell Lysis with Phosphatase Inhibitors Quant Protein Quantification Lysis->Quant SDS_PAGE SDS-PAGE Quant->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Blocking Blocking (5% BSA) Transfer->Blocking PrimaryAb Primary Antibody (anti-p-STAT) Blocking->PrimaryAb SecondaryAb Secondary Antibody (HRP-conjugated) PrimaryAb->SecondaryAb Detection ECL Detection SecondaryAb->Detection Troubleshooting_Guide cluster_no_signal Weak or No Signal cluster_high_bg High Background Start Western Blot Issue Check_Transfer Check Transfer (Ponceau S) Start->Check_Transfer Use_BSA Use 5% BSA for Blocking Start->Use_BSA Check_Antibody Optimize Antibody Concentration Check_Transfer->Check_Antibody Check_Substrate Use Fresh Substrate Check_Antibody->Check_Substrate Increase_Washes Increase Wash Steps Use_BSA->Increase_Washes Titrate_Ab Titrate Antibody Concentration Increase_Washes->Titrate_Ab

References

Brepocitinib P-Tosylate degradation and how to avoid it

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance on the potential degradation of brepocitinib (B610002) p-toluenesulfonate and strategies to mitigate it. The degradation pathways and quantitative data presented are illustrative and based on general principles of pharmaceutical chemistry, as specific stability and degradation data for brepocitinib p-toluenesulfonate are not extensively available in the public domain. Researchers should always perform their own stability studies to determine the specific degradation profile of their compound under their experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is brepocitinib p-toluenesulfonate and why is its stability important?

A1: Brepocitinib is a potent and selective dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), which are involved in the signaling of various cytokines that mediate inflammatory and autoimmune responses.[1][2] The p-toluenesulfonate (tosylate) salt form is often used to improve the solubility and stability of the active pharmaceutical ingredient. Ensuring the stability of brepocitinib p-toluenesulfonate is critical for obtaining accurate and reproducible results in preclinical and clinical research, as degradation can lead to a loss of potency and the formation of potentially toxic impurities.

Q2: What are the likely causes of brepocitinib p-toluenesulfonate degradation?

A2: Based on the chemical structure of brepocitinib, which contains functionalities such as secondary and tertiary amines, an amide, and heteroaromatic rings (pyrimidine and pyrazole), the primary degradation pathways are expected to be hydrolysis and oxidation. Exposure to harsh acidic or basic conditions, high temperatures, and light could also contribute to its degradation.

Q3: How can I prevent the degradation of brepocitinib p-toluenesulfonate during storage and in my experiments?

A3: To minimize degradation, brepocitinib p-toluenesulfonate should be stored in a cool, dry, and dark place. For long-term storage, it is advisable to keep it at -20°C or -80°C.[3] When preparing solutions, use high-purity solvents and protect them from light. Prepare fresh solutions for each experiment whenever possible. If solutions need to be stored, they should be kept at low temperatures for a short period, and their stability under these conditions should be verified. Avoid prolonged exposure to extreme pH values and strong oxidizing agents.

Q4: What are the potential degradation products of brepocitinib?

A4: While specific degradation products for brepocitinib p-toluenesulfonate have not been publicly detailed, potential degradation could occur at several sites in the molecule. Hydrolysis of the amide bond would lead to the formation of two main fragments. Oxidation of the nitrogen atoms in the pyrazole, pyrimidine, or diazabicyclo[3.2.1]octane rings could result in the formation of N-oxides.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of compound potency in solution over time. Degradation of brepocitinib in the solvent.Prepare fresh solutions before each experiment. If storage is necessary, perform a stability study to determine appropriate storage conditions (temperature, duration) and solvent. Consider using aprotic solvents like DMSO for stock solutions and storing them at -80°C.
Appearance of unexpected peaks in chromatography (HPLC, LC-MS). Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method that can resolve the parent compound from its degradants.[4][5]
Inconsistent experimental results. Inconsistent handling and storage of the compound.Standardize the protocol for handling and storing brepocitinib p-toluenesulfonate. Ensure all researchers are following the same procedures for solution preparation and storage.
Precipitation of the compound in aqueous buffers. Poor solubility of the tosylate salt or the free base at the buffer's pH.Check the solubility of brepocitinib p-toluenesulfonate at the desired pH. The tosylate salt is generally used to improve solubility. If precipitation occurs, consider adjusting the pH or adding a co-solvent (ensure the co-solvent is compatible with your experimental system).

Experimental Protocols

Forced Degradation Study of Brepocitinib P-Tosylate

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of brepocitinib p-toluenesulfonate.[4][5]

1. Preparation of Stock Solution:

  • Prepare a stock solution of brepocitinib p-toluenesulfonate at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of brepocitinib p-toluenesulfonate in a hot air oven at 80°C for 48 hours. Dissolve the stressed solid in the initial solvent to the stock solution concentration.

  • Photolytic Degradation: Expose a solution of brepocitinib p-toluenesulfonate (1 mg/mL) to UV light (254 nm) and visible light for a defined period (e.g., 24 hours).

3. Sample Analysis:

  • After the stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method with a photodiode array (PDA) detector to detect and quantify the parent drug and any degradation products.

  • Use LC-MS to identify the mass of the degradation products to help in their structural elucidation.

4. Data Evaluation:

  • Calculate the percentage of degradation in each stress condition.

  • Characterize the degradation products based on their retention times, UV spectra, and mass spectra.

Data Presentation

Table 1: Illustrative Results of a Forced Degradation Study on this compound

Stress Condition% Degradation (Illustrative)Number of Degradation Products (Illustrative)Major Degradation Products (Hypothetical)
0.1 N HCl, 60°C, 24h15%2DP1, DP2
0.1 N NaOH, 60°C, 24h25%3DP1, DP3, DP4
3% H₂O₂, RT, 24h30%2DP5, DP6
Heat (80°C), 48h5%1DP1
Photolytic (UV/Vis)10%1DP7

*DP = Degradation Product. The identities of these products would need to be determined experimentally.

Visualizations

Brepocitinib Signaling Pathway

G cluster_receptor Cytokine Receptor cluster_jak JAK Kinases cluster_stat STAT Proteins cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, IFN-α/β) Receptor Receptor Subunits Cytokine->Receptor binds TYK2 TYK2 Receptor->TYK2 activates JAK1 JAK1 Receptor->JAK1 activates STAT_inactive STAT (inactive) TYK2->STAT_inactive phosphorylates JAK1->STAT_inactive phosphorylates STAT_active p-STAT (active dimer) STAT_inactive->STAT_active dimerizes Gene Gene Transcription STAT_active->Gene translocates to nucleus Inflammation Inflammatory Response Gene->Inflammation Brepocitinib Brepocitinib Brepocitinib->TYK2 inhibits Brepocitinib->JAK1 inhibits

Caption: Brepocitinib inhibits TYK2 and JAK1 signaling.

Experimental Workflow for Forced Degradation Study

G start Start: this compound Sample stress Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) start->stress analysis Analytical Testing (HPLC, LC-MS) stress->analysis data Data Analysis (% Degradation, Impurity Profile) analysis->data end End: Stability Profile data->end

Caption: Workflow for assessing brepocitinib stability.

Hypothetical Degradation Pathways of Brepocitinib

G Brepocitinib Brepocitinib Hydrolysis Hydrolysis (Acid/Base) Brepocitinib->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) Brepocitinib->Oxidation DP1 Amide Cleavage Products Hydrolysis->DP1 forms DP5 N-Oxide Derivatives Oxidation->DP5 forms

Caption: Potential degradation pathways for brepocitinib.

References

Adjusting Brepocitinib P-Tosylate dosage for different animal models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals utilizing Brepocitinib P-Tosylate in preclinical animal models. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is Brepocitinib and what is its mechanism of action?

A1: Brepocitinib (PF-06700841) is a potent and selective dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[1] Its mechanism of action involves the blockade of the JAK-STAT signaling pathway, which is crucial for the signaling of various pro-inflammatory cytokines implicated in autoimmune diseases, including IL-12, IL-23, Type I and II interferons, and IL-6.[1][2][3] By inhibiting TYK2 and JAK1, Brepocitinib disrupts the downstream signaling cascades that lead to inflammation and immune cell activation.[1]

Q2: What are the common animal models used to test the efficacy of Brepocitinib?

A2: Brepocitinib has been evaluated in various animal models relevant to autoimmune and inflammatory diseases. For dermatological conditions like psoriasis and atopic dermatitis, imiquimod-induced and IL-23-induced psoriasis models in mice are commonly used.[4][5] For arthritis, the collagen-induced arthritis (CIA) model in rats is a standard preclinical model.[6][7] Non-clinical toxicology studies have been conducted in rats, monkeys, and minipigs.[8]

Q3: What is the oral bioavailability of this compound in different species?

A3: The oral bioavailability of Brepocitinib has been studied in several species. In Sprague-Dawley rats, the oral bioavailability is approximately 83%.[9] In humans, the absolute oral bioavailability is estimated to be around 75%.[10] Factors such as administration with a high-fat meal can reduce the rate and extent of absorption.[9][11]

Q4: How should this compound be prepared for oral administration in rodents?

A4: For oral administration in rodents, this compound can be formulated as a suspension. A common vehicle is a mixture of DMSO and corn oil. For example, a stock solution in DMSO can be diluted with corn oil to the desired concentration.[9] It is recommended to prepare the formulation fresh for each use.

Q5: Are there any known stability issues with this compound in experimental settings?

A5: A major circulating metabolite of Brepocitinib, M1 (a hydroxylated form), has been found to be unstable in human plasma and phosphate (B84403) buffer, undergoing chemical oxidation.[12] While this may not directly impact the stability of the parent compound in prepared dosing solutions, it is a factor to consider in pharmacokinetic and metabolism studies. Always store the compound and its formulations under recommended conditions and use freshly prepared solutions for experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor solubility of this compound The compound may have limited solubility in aqueous solutions.For in vivo studies, consider using a co-solvent system such as DMSO followed by dilution in a vehicle like corn oil or polyethylene (B3416737) glycol (PEG). For in vitro assays, prepare a high-concentration stock solution in 100% DMSO and then dilute it in the culture medium to the final working concentration, ensuring the final DMSO concentration is not toxic to the cells (typically <0.5%).
Inconsistent results in animal models Variability in animal strain, age, housing conditions, or diet can affect experimental outcomes. The timing and route of administration can also be critical.Standardize the experimental conditions as much as possible, including the source of animals, their age, and diet. For induced models like collagen-induced arthritis, ensure the induction protocol is followed precisely.[13] For oral dosing, ensure accurate gavage technique to minimize stress and ensure consistent delivery.
Unexpected side effects or toxicity The dose may be too high for the specific animal model or strain. The vehicle used for administration may also have toxic effects.Conduct a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal model. Always include a vehicle control group to assess any effects of the formulation itself. Monitor animals closely for any signs of distress or toxicity.
Lack of efficacy in a psoriasis model The chosen model (e.g., imiquimod-induced) may have limitations or the treatment duration may be too short.The imiquimod-induced psoriasis model is an acute inflammatory model.[14] Consider extending the treatment duration or using a different model, such as the IL-23-induced model, which may better reflect chronic psoriatic inflammation.[15] Also, ensure the topical formulation allows for adequate skin penetration.
Difficulty with topical administration The formulation may not be optimal for skin absorption, or the application method may be inconsistent.For topical application, a cream or ointment base is typically used. Ensure the formulation is applied evenly to the designated skin area. The application rate should be consistent, for example, 2 mg of formulation per cm² of treated body surface area.[8]

Dosage Summary for Animal Models

Animal Model Disease/Indication Route of Administration Dosage Frequency Reference
Lewis Rats Adjuvant-Induced ArthritisOral3, 10, or 30 mg/kgOnce daily for 7 days[8][9]
Sprague-Dawley Rats PharmacokineticsOral3 mg/kgSingle dose[9]
Sprague-Dawley Rats PharmacokineticsIntravenous1 mg/kgSingle dose[9]
Minipigs Toxicology (Topical)Topical0.1% creamNot specified[8]
Mice (BALB/c or C57BL/6) Imiquimod-Induced PsoriasisTopicalNot specified in Brepocitinib studies, but model uses daily application of 5% imiquimod (B1671794) cream.Daily[14]
Mice (C57BL/6) IL-23-Induced PsoriasisIntradermal (IL-23) / Systemic (Brepocitinib)Not specified in Brepocitinib studies, but model uses daily intradermal IL-23 injections.Daily[16][17]

Experimental Protocols

Protocol 1: Collagen-Induced Arthritis (CIA) in Rats

This protocol is adapted from established methods for inducing arthritis in rats to evaluate anti-inflammatory compounds like Brepocitinib.[6][7][13]

Materials:

  • Male Lewis rats (8-10 weeks old)

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA)

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose (B11928114) with 0.25% Tween 80)

Methodology:

  • Induction of Arthritis:

    • On day 0, immunize rats intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in CFA.

    • On day 7, administer a booster injection of 100 µg of bovine type II collagen emulsified in IFA.

  • Treatment:

    • Begin oral administration of this compound or vehicle on day 0 (prophylactic) or upon the onset of clinical signs of arthritis (therapeutic).

    • Administer the compound once daily via oral gavage at the desired doses (e.g., 3, 10, 30 mg/kg).

  • Assessment:

    • Monitor the rats daily for clinical signs of arthritis, including paw swelling, erythema, and joint stiffness.

    • Measure paw volume using a plethysmometer every other day.

    • At the end of the study (e.g., day 21), collect blood for serum cytokine analysis and harvest joints for histological evaluation of inflammation, cartilage damage, and bone erosion.

Protocol 2: Imiquimod-Induced Psoriasis-like Skin Inflammation in Mice

This protocol describes the induction of a psoriasis-like phenotype in mice using imiquimod, a TLR7/8 agonist.[14][18][19]

Materials:

  • Female BALB/c or C57BL/6 mice (8-10 weeks old)

  • 5% imiquimod cream (e.g., Aldara™)

  • This compound formulated for topical or oral administration

  • Vehicle control

Methodology:

  • Induction of Psoriasis-like Inflammation:

    • On day 0, shave the dorsal skin of the mice.

    • Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin for 5-7 consecutive days.

  • Treatment:

    • Administer this compound (topically or orally) or vehicle daily, starting from day 0 or day 1.

  • Assessment:

    • Score the severity of the skin inflammation daily based on erythema, scaling, and thickness (Psoriasis Area and Severity Index - PASI).

    • Measure ear thickness daily using a caliper.

    • At the end of the experiment, collect skin biopsies for histological analysis (e.g., epidermal thickness, inflammatory cell infiltration) and gene expression analysis of inflammatory markers (e.g., IL-17, IL-23).

Visualizations

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Activation TYK2 TYK2 Receptor->TYK2 2. Activation STAT STAT JAK1->STAT 3. Phosphorylation TYK2->STAT 3. Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization DNA DNA pSTAT->DNA 5. Nuclear Translocation Brepocitinib Brepocitinib Brepocitinib->JAK1 Inhibition Brepocitinib->TYK2 Inhibition Gene_Transcription Gene Transcription (Inflammation) DNA->Gene_Transcription 6. Transcription

Caption: Brepocitinib inhibits the JAK-STAT signaling pathway.

Experimental_Workflow_CIA cluster_setup Experimental Setup cluster_induction Arthritis Induction cluster_treatment Treatment Protocol cluster_assessment Assessment and Analysis A Select Lewis Rats (8-10 weeks old) B Prepare Collagen Emulsion (Bovine Type II Collagen + Adjuvant) A->B C Day 0: Primary Immunization (Intradermal injection at tail base) B->C D Day 7: Booster Immunization C->D E Randomize into Groups: - Vehicle Control - Brepocitinib (e.g., 3, 10, 30 mg/kg) D->E F Daily Oral Gavage (Prophylactic or Therapeutic) E->F G Daily Clinical Scoring (Paw swelling, erythema) F->G H Endpoint Analysis: - Serum Cytokines - Histopathology of Joints G->H

Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.

References

Validation & Comparative

A Comparative Guide to Brepocitinib and Tofacitinib in Psoriatic Arthritis Models

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of two prominent Janus kinase inhibitors for researchers, scientists, and drug development professionals.

Psoriatic arthritis (PsA) is a chronic, inflammatory musculoskeletal disease characterized by joint pain, stiffness, and skin lesions, which can lead to significant disability. The Janus kinase (JAK) signaling pathway is a critical driver of the inflammation central to PsA's pathogenesis, making JAK inhibitors a pivotal therapeutic class. This guide provides a detailed comparison of two oral JAK inhibitors: brepocitinib (B610002), a selective Tyrosine Kinase 2 (TYK2) and JAK1 inhibitor, and tofacitinib (B832), a pan-JAK inhibitor with primary activity against JAK1 and JAK3.

Mechanism of Action: Targeting the JAK-STAT Pathway

Both brepocitinib and tofacitinib exert their therapeutic effects by modulating the JAK-Signal Transducer and Activator of Transcription (STAT) signaling pathway. This pathway is essential for transducing signals from extracellular cytokines to the cell nucleus, which in turn leads to the transcription of genes involved in inflammation and immune responses.[1] However, their distinct selectivity for different JAK isoforms results in different biological effects.

Brepocitinib is a dual inhibitor of TYK2 and JAK1.[1] By targeting these specific kinases, brepocitinib potently interrupts the signaling of key pro-inflammatory cytokines implicated in PsA. This includes interleukin-12 (B1171171) (IL-12), IL-23, and Type I interferons via TYK2, and cytokines like interleukin-6 (IL-6) via JAK1.[1][2][3] This targeted approach aims to dampen the specific inflammatory cascades driving PsA.

Tofacitinib primarily inhibits JAK1 and JAK3, with a lesser degree of interaction with JAK2.[4][5] This inhibition blocks the signaling of a broad range of cytokines crucial for lymphocyte function and inflammation, including those that signal through the common gamma chain (which utilizes JAK3) and others that use JAK1.[4][6] Blockade of these receptors downregulates the production of cytokines important in PsA pathogenesis, including IL-6, IL-17, IL-23, and TNF-α.[7]

JAK_STAT_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor 1 Cytokine Receptor 2 JAK1 JAK1 receptor:f1->JAK1 TYK2 TYK2 receptor:f1->TYK2 JAK3 JAK3 receptor:f1->JAK3 STAT1 STAT JAK1->STAT1 P TYK2->STAT1 P STAT2 STAT JAK3->STAT2 P P_STAT1 pSTAT STAT1->P_STAT1 P_STAT2 pSTAT STAT2->P_STAT2 gene Gene Transcription (Inflammation) P_STAT1->gene Dimerize & Translocate P_STAT2->gene Dimerize & Translocate cytokine Cytokine (e.g., IL-6, IL-23, IFN) cytokine->receptor:f0 brepocitinib Brepocitinib brepocitinib->JAK1 inhibits brepocitinib->TYK2 inhibits tofacitinib Tofacitinib tofacitinib->JAK1 inhibits tofacitinib->JAK3 inhibits

Caption: Simplified JAK-STAT signaling pathway and points of inhibition.

Clinical Efficacy in Psoriatic Arthritis

Clinical trials have demonstrated the efficacy of both brepocitinib and tofacitinib in treating adult patients with active psoriatic arthritis.

Brepocitinib: A Phase IIb randomized controlled trial provided promising efficacy data. After 16 weeks of treatment, the 30 mg and 60 mg once-daily doses of brepocitinib were shown to be superior to placebo in reducing the signs and symptoms of PsA.[8][9] Response rates were maintained or improved through 52 weeks.[10]

Tofacitinib: Two key Phase III clinical trials, OPAL Broaden and OPAL Beyond, established the efficacy and safety of tofacitinib in patients with active PsA.[11][12] The OPAL Broaden study included patients who had an inadequate response to conventional synthetic disease-modifying antirheumatic drugs (csDMARDs), while the OPAL Beyond study focused on patients with an inadequate response to at least one tumor necrosis factor inhibitor (TNFi).[13] A pooled analysis of these studies confirmed that tofacitinib was superior to placebo across multiple domains of PsA.[13]

Data Presentation: Efficacy Outcomes
EndpointBrepocitinib (Phase IIb @ Week 16)[10]Tofacitinib (OPAL Broaden @ Month 3)[11][14]Tofacitinib (OPAL Beyond @ Month 3)[11]
ACR20 Response 30mg: 66.7%60mg: 74.6%Placebo: 43.3%5mg BID: 50%Placebo: 33%5mg BID: 50%Placebo: 24%
ACR50 Response 30mg & 60mg: Significantly higher vs. PlaceboData not specified in sourceData not specified in source
ACR70 Response 30mg & 60mg: Significantly higher vs. PlaceboData not specified in sourceData not specified in source
PASI75 Response 30mg & 60mg: Significantly higher vs. PlaceboData not specified in sourceData not specified in source
PASI90 Response 30mg & 60mg: Significantly higher vs. PlaceboData not specified in sourceData not specified in source

ACR20/50/70: American College of Rheumatology 20%/50%/70% improvement criteria. PASI75/90: Psoriasis Area and Severity Index 75%/90% improvement. BID: Twice daily.

Experimental Protocols

The clinical trials for both drugs followed rigorous, placebo-controlled designs to assess efficacy and safety.

Brepocitinib Phase IIb Trial Protocol
  • Study Design: A randomized, placebo-controlled, dose-ranging, Phase IIb study.[10]

  • Participants: 218 adults with moderately-to-severely active psoriatic arthritis.[8][10]

  • Intervention: Participants were randomized to receive brepocitinib 10 mg, 30 mg, or 60 mg once daily, or a placebo. At week 16, placebo patients were advanced to either 30 mg or 60 mg of brepocitinib.[10]

  • Primary Endpoint: The proportion of patients achieving an ACR20 response at week 16.[10]

  • Secondary Endpoints: Included ACR50/ACR70 response rates, PASI75/PASI90 scores, and minimal disease activity (MDA) at weeks 16 and 52.[10]

Tofacitinib Phase III (OPAL) Trials Protocol
  • Study Design: Two randomized, placebo-controlled, Phase III studies (OPAL Broaden and OPAL Beyond).[13]

  • Participants: Adults with active PsA. OPAL Broaden enrolled patients with an inadequate response to csDMARDs who were TNFi-naïve.[14] OPAL Beyond enrolled patients with an inadequate response to at least one TNFi.[13]

  • Intervention: Patients received tofacitinib 5 mg twice daily, 10 mg twice daily, or placebo, in addition to a stable background csDMARD.[13] At month 3, placebo patients were advanced to tofacitinib.[13]

  • Primary Endpoints: The proportion of patients achieving an ACR20 response and the change from baseline in the Health Assessment Questionnaire-Disability Index (HAQ-DI) at month 3.[13][14]

  • Secondary Endpoints: Included improvements in peripheral arthritis, psoriasis, enthesitis, and dactylitis.[13]

Experimental_Workflow cluster_treatment Treatment Arms (Double-Blind) cluster_extension Open-Label Extension / Crossover start Patient Screening (Active PsA Diagnosis) randomization Randomization start->randomization drug_high Drug (High Dose) randomization->drug_high drug_low Drug (Low Dose) randomization->drug_low placebo Placebo randomization->placebo assessment_primary Primary Endpoint Assessment (e.g., Week 16 / Month 3) ACR20 Response drug_high->assessment_primary drug_low->assessment_primary placebo->assessment_primary rerandomize Placebo Group Switches to Active Drug assessment_primary->rerandomize follow_up Long-term Follow-up (e.g., Week 52) rerandomize->follow_up final_analysis Final Efficacy & Safety Analysis follow_up->final_analysis

Caption: Generalized workflow for a randomized controlled trial in PsA.

Safety and Tolerability

The safety profiles for both drugs are consistent with those of other JAK inhibitors.

Data Presentation: Adverse Events
Adverse Event ProfileBrepocitinib (Phase IIb @ 52 Weeks)[10]Tofacitinib (Phase III PsA Trials)[7]
Common AEs Mostly mild/moderate. Specifics not detailed in source.Upper respiratory infections, nasopharyngitis, headaches.
Serious AEs 15 events in 12 participants (5.5%).Increased risk of serious infections (e.g., tuberculosis, pneumonia).
Infections Infections in 6 participants (2.8%) in the 30mg & 60mg groups.Increased risk of herpes zoster.
Cardiovascular No major adverse cardiovascular events (MACE) reported.Long-term data at higher doses in RA patients showed higher rates of pulmonary embolism.[12]
Malignancies No deaths reported.May increase the risk of malignancies due to immunosuppression.
Lab Abnormalities Not detailed in source.Dose-dependent increases in LDL, HDL, and total cholesterol.[12]

Conclusion

Both brepocitinib and tofacitinib have demonstrated significant efficacy in treating the signs and symptoms of psoriatic arthritis in clinical trials. Brepocitinib, with its targeted TYK2/JAK1 inhibition, offers a more selective approach, potentially impacting the IL-12/IL-23 axis more directly.[3] Tofacitinib, a broader JAK1/JAK3 inhibitor, has a well-established efficacy and safety profile across a range of autoimmune conditions.[15]

The choice between these agents in a clinical or developmental context may depend on their specific efficacy in different domains of PsA, long-term safety data, and the potential benefits of their distinct JAK selectivity profiles. As research progresses, further head-to-head comparisons and real-world evidence will be crucial to fully delineate the comparative effectiveness and optimal positioning of these therapies in the management of psoriatic arthritis.

References

Brepocitinib: A Comparative Analysis with Fellow JAK Inhibitors in Inflammatory Disease Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the dual TYK2/JAK1 inhibitor, Brepocitinib, and its standing amongst other Janus kinase (JAK) inhibitors for the treatment of autoimmune and inflammatory diseases. This guide offers a comprehensive comparison of their mechanisms, clinical efficacy, and safety profiles, supported by experimental data for researchers, scientists, and drug development professionals.

Brepocitinib (PF-06700841) is an orally administered small molecule that dually inhibits Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[1] This novel mechanism of action positions it uniquely within the growing class of JAK inhibitors, targeting key cytokine signaling pathways implicated in a range of autoimmune and inflammatory conditions.[1] Brepocitinib is currently under investigation for several indications, including psoriasis, psoriatic arthritis (PsA), ulcerative colitis, and systemic lupus erythematosus.[1]

This comparative analysis will evaluate Brepocitinib against other prominent JAK inhibitors with varying selectivity profiles: the pan-JAK inhibitor Tofacitinib, the selective JAK1 inhibitor Upadacitinib, and the selective TYK2 inhibitor Deucravacitinib.

Mechanism of Action: A Spectrum of Selectivity

The JAK family of enzymes, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from numerous cytokines and growth factors, playing a pivotal role in immune cell development, activation, and function. By inhibiting specific JAK enzymes, these drugs can modulate the inflammatory cascade.

Brepocitinib 's dual inhibition of TYK2 and JAK1 allows it to block the signaling of a broad range of pro-inflammatory cytokines, including IL-12, IL-23, Type I interferons, IL-6, and IL-7.[1] This dual-target approach is hypothesized to offer enhanced efficacy in diseases where multiple cytokine pathways are pathogenic.[2]

Tofacitinib , as a pan-JAK inhibitor, targets JAK1, JAK2, and JAK3, thereby affecting a wide array of cytokine signaling pathways.[3]

Upadacitinib exhibits greater selectivity for JAK1 over JAK2, JAK3, and TYK2, leading to a more targeted inhibition of cytokines that signal through JAK1-dependent pathways.[3][4]

Deucravacitinib is a highly selective TYK2 inhibitor that binds to the regulatory domain of the enzyme, a distinct mechanism from ATP-competitive inhibitors. This allosteric inhibition provides a more targeted blockade of IL-12, IL-23, and Type I interferon signaling.[4]

Signaling Pathway Visualization

The following diagram illustrates the points of intervention for Brepocitinib and other selected JAK inhibitors within the JAK-STAT signaling pathway.

JAK-STAT Signaling Pathway and Points of Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_jak JAKs cluster_nucleus Nucleus cluster_inhibitors JAK Inhibitors Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation TYK2 TYK2 Receptor->TYK2 Activation STAT STAT JAK1->STAT Phosphorylation JAK2 JAK2 JAK3 JAK3 TYK2->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT pSTAT->pSTAT Gene Transcription Gene Transcription pSTAT->Gene Transcription Translocation Brepocitinib Brepocitinib (TYK2/JAK1) Brepocitinib->JAK1 Brepocitinib->TYK2 Tofacitinib Tofacitinib (pan-JAK) Tofacitinib->JAK1 Tofacitinib->JAK2 Tofacitinib->JAK3 Upadacitinib Upadacitinib (JAK1) Upadacitinib->JAK1 Deucravacitinib Deucravacitinib (TYK2) Deucravacitinib->TYK2

Caption: Inhibition points of various JAK inhibitors in the JAK-STAT pathway.

Clinical Efficacy: A Comparative Look at Psoriatic Arthritis and Psoriasis

Direct head-to-head clinical trials are the gold standard for comparing the efficacy of different treatments. While direct comparative trials for Brepocitinib against all other JAK inhibitors are not yet available, we can analyze data from their respective clinical trials to draw indirect comparisons.

Psoriatic Arthritis
Drug Clinical Trial Patient Population Primary Endpoint Key Efficacy Results
Brepocitinib Phase IIb (NCT03963401)[5][6][7][8][9]Active PsA with inadequate response or intolerance to NSAIDs/DMARDs.[5]ACR20 response at Week 16.[5]ACR20 at Week 16: - 30 mg: 66.7%[8]- 60 mg: 74.6%[8]- Placebo: 43.3%[8]
Upadacitinib SELECT-PsA 1 (Phase 3, NCT03104400)[3][10][11]Active PsA with inadequate response to non-biologic DMARDs.[10][11]ACR20 response at Week 12.[12]ACR20 at Week 12: - 15 mg: Superior to placebo[12]- 30 mg: Superior to placebo[12]- Adalimumab: Non-inferiority met[12]
Tofacitinib OPAL Broaden (Phase 3, NCT01877668)[1][13][14]Active PsA with inadequate response to csDMARDs and TNFi-naïve.[13][14]ACR20 response at 3 months.[13][14]ACR20 at 3 Months: - 5 mg BID: 50.5%[13]- 10 mg BID: 60.6%[13]- Placebo: 33.3%[13]- Adalimumab: 51.9%[13]
Plaque Psoriasis
Drug Clinical Trial Patient Population Primary Endpoint Key Efficacy Results
Brepocitinib Phase 2a (NCT02969018)[2][15]Moderate to severe plaque psoriasis.[15]Change from baseline in PASI score at Week 12.[15]Statistically significant differences in change from baseline PASI at week 12 were detected in most active treatment regimens compared to placebo.[15]
Deucravacitinib POETYK PSO-1 (Phase 3, NCT03624127)[16][17][18][19][20]Moderate to severe plaque psoriasis.[17]PASI 75 and sPGA 0/1 response at Week 16 vs. placebo.[19]PASI 75 at Week 16: - Deucravacitinib 6 mg QD: 58.4%[19]- Placebo: 12.7%[19]- Apremilast 30 mg BID: 35.1%[19]
Tofacitinib N/AWhile investigated, not FDA-approved for plaque psoriasis.[21]N/AN/A

Safety and Tolerability

The safety profiles of JAK inhibitors are a key consideration in their clinical use. Common adverse events include infections (particularly upper respiratory tract infections and nasopharyngitis), headache, and gastrointestinal symptoms. More serious risks, which have led to boxed warnings for some JAK inhibitors, include serious infections, malignancy, major adverse cardiovascular events (MACE), and thrombosis.

Brepocitinib: In the Phase IIb trial for PsA, the overall safety was consistent with other approved JAK inhibitors, with most adverse events being mild.[5] There were no major adverse cardiovascular events or deaths reported.[8]

Upadacitinib: The safety profile is known to include an increased risk of serious infections, herpes zoster, and other laboratory abnormalities.[10][11]

Tofacitinib: The most common adverse events are upper respiratory tract infection, nasopharyngitis, and headache.[13] It carries a boxed warning regarding serious infections, malignancy, MACE, and thrombosis.

Deucravacitinib: The safety profile in the POETYK PSO trials was consistent over 2 years, with no new safety signals emerging.[16] It does not carry the same boxed warnings as some other JAK inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the scientific community to evaluate and replicate findings. Below are summaries of the experimental protocols for the key clinical trials cited.

Brepocitinib: Phase IIb Psoriatic Arthritis Trial (NCT03963401)
  • Study Design: A randomized, double-blind, placebo-controlled, dose-ranging, parallel-group study.[22]

  • Participants: Adults (18-75 years) with active PsA who had an inadequate response or intolerance to NSAIDs or DMARDs.[5]

  • Intervention: Patients were randomized to receive oral Brepocitinib (10 mg, 30 mg, or 60 mg once daily) or placebo for 16 weeks.[5] From week 16 to 52, patients on placebo were switched to active treatment.[5]

  • Primary Outcome: The proportion of patients achieving an American College of Rheumatology 20% improvement (ACR20) response at week 16.[5]

  • Secondary Outcomes: Included ACR50 and ACR70 responses, Psoriasis Area and Severity Index (PASI) 75 and 90 responses, and Minimal Disease Activity (MDA) at weeks 16 and 52.[22]

Upadacitinib: SELECT-PsA 1 (NCT03104400)
  • Study Design: A Phase 3, randomized, double-blind, placebo- and active-controlled study.[10][12]

  • Participants: Adults with active PsA and an inadequate response to one or more non-biologic DMARDs.[10][11]

  • Intervention: Patients were randomized to receive oral Upadacitinib (15 mg or 30 mg once daily), placebo, or subcutaneous Adalimumab (40 mg every other week) for 24 weeks.[10][11]

  • Primary Outcome: ACR20 response at week 12.[12]

  • Key Secondary Outcomes: Included change in modified Total Sharp Score, PASI75 response, and MDA.[12]

Tofacitinib: OPAL Broaden (NCT01877668)
  • Study Design: A 12-month, Phase 3, randomized, double-blind, placebo-controlled trial.[13][14]

  • Participants: Adults with active PsA who had an inadequate response to at least one conventional synthetic DMARD (csDMARD) and were tumor necrosis factor inhibitor (TNFi)-naïve.[13][14]

  • Intervention: Patients were randomized to receive oral Tofacitinib (5 mg or 10 mg twice daily), placebo, or subcutaneous Adalimumab (40 mg every two weeks).[13][14] Patients on placebo were advanced to a Tofacitinib dose at 3 months.[13]

  • Primary Outcomes: ACR20 response and change from baseline in the Health Assessment Questionnaire-Disability Index (HAQ-DI) score at 3 months.[13][14]

Deucravacitinib: POETYK PSO-1 (NCT03624127)
  • Study Design: A 52-week, randomized, double-blind, placebo- and active-controlled Phase 3 trial.[19]

  • Participants: Adults with moderate to severe plaque psoriasis.[17]

  • Intervention: Patients were randomized (2:1:1) to receive oral Deucravacitinib 6 mg once daily, placebo, or Apremilast 30 mg twice daily.[19]

  • Co-Primary Endpoints: The proportion of patients achieving PASI 75 and a static Physician's Global Assessment (sPGA) score of 0 or 1 at week 16, compared to placebo.[19]

Hypothetical Experimental Workflow

The following diagram outlines a typical workflow for a clinical trial evaluating a novel JAK inhibitor.

Hypothetical Clinical Trial Workflow for a Novel JAK Inhibitor Patient Screening Patient Screening Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Screening->Inclusion/Exclusion Criteria Randomization Randomization Inclusion/Exclusion Criteria->Randomization Treatment Arm A Novel JAK Inhibitor (Dose 1) Randomization->Treatment Arm A Treatment Arm B Novel JAK Inhibitor (Dose 2) Randomization->Treatment Arm B Placebo Arm Placebo Randomization->Placebo Arm Active Comparator Arm Active Comparator Randomization->Active Comparator Arm Treatment Period Treatment Period Treatment Arm A->Treatment Period Treatment Arm B->Treatment Period Placebo Arm->Treatment Period Active Comparator Arm->Treatment Period Efficacy Assessment Efficacy Assessment Treatment Period->Efficacy Assessment Safety Monitoring Safety Monitoring Treatment Period->Safety Monitoring Data Analysis Data Analysis Efficacy Assessment->Data Analysis Safety Monitoring->Data Analysis Results Interpretation Results Interpretation Data Analysis->Results Interpretation

Caption: A generalized workflow for a JAK inhibitor clinical trial.

Conclusion

Brepocitinib, with its dual TYK2/JAK1 inhibition, represents a promising therapeutic strategy for a variety of autoimmune and inflammatory diseases. Its efficacy in psoriatic arthritis appears competitive with other established JAK inhibitors. The choice of a specific JAK inhibitor will likely depend on a variety of factors including the specific disease indication, patient comorbidities, and the evolving landscape of long-term safety data. As more data from Phase 3 trials and head-to-head studies become available, the precise positioning of Brepocitinib within the therapeutic armamentarium for inflammatory diseases will become clearer. The nuanced differences in selectivity among JAK inhibitors underscore the ongoing efforts to optimize the benefit-risk profile of this important class of oral therapies.

References

Head-to-head comparison of Brepocitinib and baricitinib in vitro

Author: BenchChem Technical Support Team. Date: December 2025

An In Vitro Head-to-Head Comparison of Brepocitinib (B610002) and Baricitinib (B560044)

Introduction

In the landscape of targeted immunomodulatory therapies, Janus kinase (JAK) inhibitors represent a significant class of small molecules. This guide provides a detailed in vitro comparison of two notable JAK inhibitors: brepocitinib and baricitinib. Brepocitinib is a selective dual inhibitor of Tyrosine Kinase 2 (TYK2) and JAK1, while baricitinib is a selective inhibitor of JAK1 and JAK2.[1][2][3][4][5][6] Understanding their distinct in vitro pharmacological profiles is crucial for researchers, scientists, and drug development professionals investigating their therapeutic potential and mechanisms of action in various immune-mediated inflammatory diseases. This document summarizes their biochemical potency, cellular activity, and the experimental methodologies used for their evaluation.

Biochemical Potency and Kinase Selectivity

A primary measure of a kinase inhibitor's activity is its half-maximal inhibitory concentration (IC50) in biochemical, cell-free assays. This value quantifies the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The selectivity profile across the JAK family—JAK1, JAK2, JAK3, and TYK2—is a key differentiator among inhibitors and is thought to influence their efficacy and safety profiles.

Brepocitinib demonstrates potent and dual inhibition of TYK2 and JAK1, with IC50 values of approximately 23 nM and 17 nM, respectively.[2][3] It shows moderate activity against JAK2 (around 77 nM) and significantly lower potency against JAK3, with a reported IC50 of 6.49 µM.[2][6] In contrast, baricitinib is a potent inhibitor of both JAK1 and JAK2, with nearly equivalent IC50 values of 5.9 nM and 5.7 nM, respectively.[1][7][8] Its activity against TYK2 is moderate (IC50 ~53 nM) and substantially lower against JAK3 (IC50 >400 nM).[1][4]

Table 1: Comparative Biochemical IC50 Values Against JAK Family Kinases

Kinase Brepocitinib IC50 (nM) Baricitinib IC50 (nM) Primary Target Profile
JAK1 17[2][3] 5.9[1][7][8] TYK2/JAK1
JAK2 77[2][3] 5.7[1][7][8] JAK1/JAK2
JAK3 6490[2][6] >400[4]

| TYK2 | 23[2][3] | 53[1][4] | |

Cellular Activity: Inhibition of Cytokine Signaling

The therapeutic effect of JAK inhibitors is derived from their ability to block the signaling of various pro-inflammatory cytokines. This is assessed in vitro by measuring the inhibition of cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins in immune cells, such as peripheral blood mononuclear cells (PBMCs).

Brepocitinib potently inhibits signaling pathways dependent on TYK2 and/or JAK1. For instance, in human whole blood, it effectively inhibits IL-12 (TYK2/JAK2) and IL-23 (TYK2/JAK2) signaling with IC50 values of 65 nM and 120 nM, respectively.[2] It also potently inhibits signaling from Type I interferons (IFNα/β) and IL-6 in PBMCs from patients with dermatomyositis, with IC50 values in the low nanomolar range (2-4 nM for IFNs, ≤30 nM for IL-6).[9]

Baricitinib effectively inhibits signaling cascades dependent on JAK1 and JAK2. In human PBMCs, it inhibits IL-6 (JAK1/JAK2) and IFN-γ (JAK1/JAK2) induced STAT phosphorylation with IC50 values of 44 nM and 48 nM, respectively.[10] While potent against JAK1/JAK2 and JAK2/JAK2 dependent pathways, studies have shown it to be less potent in inhibiting JAK1/JAK3-dependent cytokine signaling (e.g., IL-2, IL-15) compared to other JAK inhibitors like tofacitinib (B832) and upadacitinib.[11][12][13]

Table 2: Comparative Cellular IC50 Values for Cytokine-Induced STAT Phosphorylation

Cytokine (JAK Pathway) Brepocitinib IC50 (nM) Baricitinib IC50 (nM)
IFNα/β (TYK2/JAK1) 2-4 (DM PBMCs)[9] High Potency (PBMCs)[11][12]
IL-6 (JAK1/JAK2/TYK2) 81 (pSTAT1, CD3+)[2] 44 (pSTAT3, PBMCs)[10]
IL-12 (TYK2/JAK2) 65 (HWB)[2] N/A
IL-23 (TYK2/JAK2) 120 (HWB)[2] N/A
IFN-γ (JAK1/JAK2) N/A 48 (PBMCs)[10]
IL-2 (JAK1/JAK3) N/A 71 (T-cells)[10]
IL-15 (JAK1/JAK3) 238 (HWB)[2] Least Potent vs. others[11][12]
GM-CSF (JAK2/JAK2) N/A 62 (Monocytes)[10]

| EPO (JAK2/JAK2) | 577 (CD34+ cells)[2] | N/A |

Abbreviations: DM, Dermatomyositis; HWB, Human Whole Blood; N/A, Not Available in cited sources; PBMCs, Peripheral Blood Mononuclear Cells.

Signaling Pathway and Experimental Workflow Visualizations

To illustrate the mechanism of action and the methods for evaluation, the following diagrams are provided.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors cluster_nucleus Nucleus receptor Cytokine Receptor jak1 JAK1 receptor->jak1 jak2 JAK2 receptor->jak2 tyk2 TYK2 receptor->tyk2 stat STAT (Inactive) jak1->stat Phosphorylates jak2->stat tyk2->stat pstat pSTAT (Active) dimer pSTAT Dimer pstat->dimer Dimerization gene Gene Transcription dimer->gene Translocation brepo Brepocitinib brepo->jak1 brepo->tyk2 Inhibits bari Baricitinib bari->jak1 Inhibits bari->jak2 cytokine Cytokine cytokine->receptor Binding

Caption: The JAK-STAT signaling pathway and points of inhibition by Brepocitinib and Baricitinib.

prep 1. Preparation - Recombinant Kinase (e.g., JAK1) - Peptide Substrate - Kinase Buffer compound 2. Compound Addition - Serially diluted Brepocitinib or Baricitinib - Pre-incubation with kinase prep->compound reaction 3. Reaction Initiation - Add ATP (e.g., ³³P-ATP) to start phosphorylation compound->reaction incubation 4. Incubation - Allow reaction to proceed at a set temperature (e.g., 30°C) reaction->incubation stop 5. Reaction Termination - Add stop solution (e.g., phosphoric acid) incubation->stop detection 6. Signal Detection - Transfer to filter paper - Measure incorporated radioactivity stop->detection analysis 7. Data Analysis - Plot % inhibition vs. log[Inhibitor] - Calculate IC50 value via non-linear regression detection->analysis

Caption: A generalized workflow for an in vitro biochemical kinase inhibition assay.

Experimental Protocols

The following protocols provide a generalized methodology for the key experiments used to characterize JAK inhibitors in vitro.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay

Objective: To determine the IC50 value of an inhibitor against a specific Janus kinase enzyme in a cell-free system.

Materials:

  • Recombinant human active kinase domains for JAK1, JAK2, JAK3, and TYK2.

  • Specific peptide substrate for each kinase (e.g., a poly-Glu-Tyr peptide).

  • Adenosine triphosphate (ATP), typically radiolabeled (e.g., [γ-³³P]ATP).

  • Kinase reaction buffer (containing MgCl₂, MnCl₂, DTT, and a buffering agent like HEPES).

  • Test inhibitors (Brepocitinib, Baricitinib) serially diluted in DMSO.

  • 96-well reaction plates.

  • Phosphoric acid stop solution.

  • Filter paper or membrane plates for capturing the phosphorylated substrate.

  • Scintillation counter for detection.

Methodology:

  • Preparation: Prepare a reaction mixture in each well of a 96-well plate containing the kinase reaction buffer, the specific peptide substrate, and the recombinant kinase enzyme.

  • Inhibitor Addition: Add serially diluted concentrations of the test inhibitor (or DMSO as a vehicle control) to the wells. Allow for a pre-incubation period (e.g., 10-15 minutes at room temperature) to permit inhibitor binding to the kinase.

  • Reaction Initiation: Initiate the phosphorylation reaction by adding radiolabeled ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60-120 minutes) to allow for substrate phosphorylation.

  • Termination: Stop the reaction by adding a strong acid, such as phosphoric acid.

  • Detection: Spot a portion of the reaction mixture from each well onto filter paper. Wash the filter paper extensively to remove unincorporated ATP, leaving only the radiolabeled, phosphorylated peptide substrate.

  • Data Analysis: Measure the radioactivity on the filter paper using a scintillation counter. Plot the percentage of kinase inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[8]

Protocol 2: Cellular Phospho-STAT (pSTAT) Flow Cytometry Assay

Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in a cellular context.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donors.

  • Culture medium (e.g., RPMI-1640 with 10% FBS).

  • Test inhibitors (Brepocitinib, Baricitinib) serially diluted in DMSO.

  • Cytokine stimulants (e.g., recombinant human IL-6, IFN-α, IFN-γ).

  • Fixation buffer (e.g., BD Cytofix™).

  • Permeabilization buffer (e.g., BD Perm Buffer III).

  • Fluorochrome-conjugated antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT1, anti-pSTAT3) and cell surface markers (e.g., CD3, CD4).

  • Flow cytometer.

Methodology:

  • Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation.

  • Inhibitor Treatment: Resuspend PBMCs in culture medium and pre-incubate them with various concentrations of the test inhibitor (or DMSO vehicle control) for a set period (e.g., 1-2 hours) at 37°C.[9]

  • Cytokine Stimulation: Add a specific cytokine to the cell suspensions to stimulate the JAK-STAT pathway. Incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Fixation: Immediately stop the stimulation by adding a fixation buffer to cross-link proteins and preserve the phosphorylation state of the STAT proteins.

  • Permeabilization and Staining: Wash the fixed cells, then add a permeabilization buffer to allow antibodies to access intracellular targets. Add the fluorochrome-conjugated anti-pSTAT antibodies and antibodies for cell surface markers to identify specific immune cell subsets (e.g., T-cells, monocytes).

  • Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on the specific cell populations of interest.

  • Data Analysis: Determine the median fluorescence intensity (MFI) of the pSTAT signal for each condition. Calculate the percentage of inhibition of STAT phosphorylation for each inhibitor concentration relative to the stimulated control. Plot the percent inhibition against the log of the inhibitor concentration to determine the cellular IC50 value.[12]

References

Brepocitinib P-Tosylate: A Comparative Analysis of Off-Target Kinase Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the off-target kinase profile of brepocitinib (B610002) p-tosylate against other Janus kinase (JAK) inhibitors. The information is intended to assist researchers and drug development professionals in evaluating the selectivity and potential for off-target effects of this investigational compound. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key assays are provided.

Introduction to Brepocitinib

Brepocitinib (PF-06700841) is an orally available small molecule that acts as a potent and selective dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[1][2][3] These kinases are critical components of the JAK-STAT signaling pathway, which transduces signals for numerous cytokines involved in inflammation and immune responses.[2] By inhibiting TYK2 and JAK1, brepocitinib modulates the signaling of pro-inflammatory cytokines such as IL-12, IL-23, Type I and II interferons, and IL-6.[1][2] It is currently under investigation for the treatment of a range of autoimmune and inflammatory diseases.[2]

Comparative Kinase Selectivity Profiles

The selectivity of a kinase inhibitor is a crucial factor in its safety and efficacy profile. Off-target inhibition can lead to unintended side effects. This section compares the selectivity of brepocitinib against other JAK inhibitors, focusing on both the JAK family and a broader panel of kinases.

JAK Family Selectivity

Brepocitinib exhibits potent inhibition of TYK2 and JAK1, with selectivity over other JAK family members, JAK2 and JAK3. The half-maximal inhibitory concentrations (IC50) are presented below. For comparison, typical IC50 values for other prominent JAK inhibitors are also included. It is important to note that these values are often generated in different assays and under varying conditions, which can influence the results.

KinaseBrepocitinib IC50 (nM)Tofacitinib (B832) IC50 (nM)Upadacitinib (B560087) IC50 (nM)Filgotinib IC50 (nM)
TYK2 23~16-344.7-
JAK1 17~1.7-3.70.043Selective for JAK1
JAK2 77~1.8-4.10.12-
JAK3 -~0.75-1.62.3-
Off-Target Kinase Profiling

A critical aspect of characterizing a kinase inhibitor is to assess its activity against a broad panel of kinases to identify potential off-target interactions.

Brepocitinib has been evaluated for its off-target effects. In a screen against a panel of 157 kinases, brepocitinib, at a concentration of 1 µM, demonstrated greater than 50% inhibition of only one non-JAK kinase: Thirty-eight-negative kinase 1 (TNK1) .[1] This screening was conducted at a physiologically relevant ATP concentration of 1 mM.[1]

Comprehensive, head-to-head, publicly available data from a single kinase panel screening for brepocitinib and its comparators is limited. The following table summarizes the known significant off-target interactions for other JAK inhibitors based on available literature.

InhibitorSignificant Off-Target KinasesComments
Brepocitinib TNK1 (>50% inhibition at 1 µM)Screened against 157 kinases.
Tofacitinib VariesHas been shown to interact with other kinases beyond the JAK family.
Upadacitinib VariesExhibits selectivity for JAK1 over other JAKs and other kinases.
Filgotinib VariesNoted for its selectivity for JAK1.

Disclaimer: The absence of a kinase in this table does not imply a lack of interaction, but rather that significant inhibition was not highlighted in the available public data. For a complete and direct comparison, these compounds would need to be tested side-by-side in the same kinase screening platform.

Signaling Pathways and Experimental Workflows

TNK1 Signaling Pathway

TNK1 is a non-receptor tyrosine kinase that has been implicated in several signaling pathways, including the regulation of TNFα-induced apoptosis and interferon signaling.[4][5] Inhibition of TNK1 by brepocitinib could potentially modulate these pathways.

TNK1_Signaling_Pathway cluster_ifn Interferon Signaling cluster_tnf TNFα Signaling IFN Type I IFN IFNAR IFN Receptor IFN->IFNAR binds JAK1_TYK2 JAK1/TYK2 IFNAR->JAK1_TYK2 activates STAT1 STAT1 JAK1_TYK2->STAT1 phosphorylates ISG Interferon-Stimulated Genes STAT1->ISG regulates transcription TNK1_IFN TNK1 TNK1_IFN->STAT1 phosphorylates (Ser727) TNFa TNFα TNFR TNF Receptor TNFa->TNFR binds NFkB_activation NF-κB Activation TNFR->NFkB_activation activates Apoptosis Apoptosis NFkB_activation->Apoptosis inhibits TNK1_TNF TNK1 TNK1_TNF->NFkB_activation blocks TNK1_TNF->Apoptosis facilitates Brepocitinib Brepocitinib Brepocitinib->TNK1_IFN Brepocitinib->TNK1_TNF

Caption: Potential impact of Brepocitinib on TNK1-mediated signaling pathways.

General Experimental Workflow for Kinase Screening

The following diagram illustrates a typical workflow for screening a compound against a panel of kinases to determine its selectivity profile.

Kinase_Screening_Workflow Compound Test Compound (e.g., Brepocitinib) Assay_Plate Assay Plate Preparation (Compound + Kinase + Substrate + ATP) Compound->Assay_Plate Kinase_Panel Kinase Panel (e.g., 157 kinases) Kinase_Panel->Assay_Plate Incubation Incubation Assay_Plate->Incubation Detection Detection of Kinase Activity Incubation->Detection Data_Analysis Data Analysis (% Inhibition, IC50) Detection->Data_Analysis

Caption: A generalized workflow for in vitro kinase inhibitor profiling.

Experimental Protocols

The following are generalized protocols for common in vitro kinase screening assays. Specific parameters such as buffer composition, substrate and ATP concentrations, and incubation times are kinase-dependent and should be optimized for each specific assay.

In Vitro Radiometric Kinase Assay (e.g., HotSpot™ Assay)

This method is considered a gold standard for measuring kinase activity. It directly measures the incorporation of a radiolabeled phosphate (B84403) from [γ-³³P]ATP onto a substrate.

1. Reagent Preparation:

  • Kinase Buffer: Typically contains a buffering agent (e.g., HEPES), MgCl₂, a reducing agent (e.g., DTT), and other components optimized for the specific kinase.
  • Test Compound: A stock solution of the test compound (e.g., brepocitinib p-tosylate) is prepared in DMSO and serially diluted to the desired concentrations.
  • Kinase and Substrate: The specific kinase and its corresponding substrate (protein or peptide) are diluted to the final desired concentrations in the kinase buffer.
  • [γ-³³P]ATP: Radiolabeled ATP is diluted with unlabeled ATP to achieve the desired specific activity and final concentration (often at or near the Kₘ for the kinase).

2. Assay Procedure:

  • In a microplate, the test compound dilutions are pre-incubated with the kinase in the kinase buffer.
  • The kinase reaction is initiated by the addition of the substrate and [γ-³³P]ATP mixture.
  • The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the phosphorylation reaction to proceed.
  • The reaction is terminated by spotting the reaction mixture onto a filter membrane which captures the phosphorylated substrate.
  • The filter membrane is washed to remove unincorporated [γ-³³P]ATP.

3. Detection and Data Analysis:

  • The radioactivity retained on the filter is quantified using a scintillation counter.
  • The percentage of inhibition for each compound concentration is calculated relative to a DMSO vehicle control.
  • IC50 values are determined by fitting the dose-response data to a sigmoidal curve using appropriate software.

In Vitro Competition Binding Assay (e.g., KINOMEscan™)

This method measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase.

1. Assay Principle:

  • The assay utilizes three main components: a DNA-tagged kinase, an immobilized ligand that binds to the active site of the kinase, and the test compound.
  • The kinase is incubated with the test compound and the immobilized ligand.
  • If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.

2. Assay Procedure:

  • A library of DNA-tagged kinases is used.
  • The test compound is added to wells containing the kinase and the immobilized ligand.
  • The mixture is incubated to allow for binding to reach equilibrium.
  • Unbound components are washed away.

3. Detection and Data Analysis:

  • The amount of kinase bound to the immobilized ligand is quantified by measuring the amount of the DNA tag using quantitative PCR (qPCR).
  • A lower amount of bound kinase (and thus a lower qPCR signal) indicates that the test compound has bound to the kinase and outcompeted the immobilized ligand.
  • The results are typically reported as percent of control or as a dissociation constant (Kd).

Conclusion

References

Brepocitinib P-Tosylate Demonstrates Superior Efficacy Over Placebo in Mid-Stage Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparison of brepocitinib (B610002) p-tosylate's efficacy against placebo, drawn from pivotal Phase IIb clinical trials. The data confirm that brepocitinib, a dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), shows significant promise in treating moderate-to-severe psoriatic arthritis and ulcerative colitis.

Efficacy in Psoriatic Arthritis (Phase IIb, NCT03963401)

A randomized, double-blind, placebo-controlled Phase IIb study evaluated the efficacy and safety of brepocitinib in 218 adults with active psoriatic arthritis.[1][2][3] The primary endpoint was the proportion of patients achieving at least a 20% improvement in the American College of Rheumatology (ACR20) response criteria at week 16.[4][5]

Oral brepocitinib at doses of 30 mg and 60 mg once daily demonstrated statistically significant improvements in ACR20 response rates compared to placebo.[4][5] Specifically, 66.7% of patients in the 30 mg group and 74.6% in the 60 mg group achieved an ACR20 response, versus 43.3% in the placebo group.[5] Response rates were sustained or improved through week 52.[1][4] Significant improvements were also observed in key secondary endpoints, including ACR50/70, and Psoriasis Area and Severity Index (PASI75/90) scores.[5]

Efficacy Endpoint (Week 16)Placebo (n=~55)Brepocitinib 10 mg (n=~27)Brepocitinib 30 mg (n=~68)Brepocitinib 60 mg (n=~68)
ACR20 Response Rate (%) 43.3-66.7 74.6
ACR50 Response Rate (%) --Significantly HigherSignificantly Higher
ACR70 Response Rate (%) --Significantly HigherSignificantly Higher
PASI75 Response Rate (%) --Significantly HigherSignificantly Higher
PASI90 Response Rate (%) --Significantly HigherSignificantly Higher
Minimal Disease Activity (%) --Significantly HigherSignificantly Higher

Data compiled from publicly available clinical trial results.[3][5]

Efficacy in Ulcerative Colitis (Phase IIb, VIBRATO Study, NCT02958865)

In a Phase IIb, randomized, double-blind, placebo-controlled "umbrella" study known as VIBRATO, brepocitinib was evaluated for the treatment of moderate-to-severe active ulcerative colitis.[6][7][8][9] The study assessed multiple dose levels of brepocitinib against a common placebo group over an 8-week induction period.[6][9][10] The primary endpoint was the change in the total Mayo Score at week 8.[9]

Treatment with brepocitinib resulted in a statistically significant, dose-dependent improvement in the total Mayo Score compared to placebo.[6] Higher rates of clinical remission, endoscopic improvement, and mucosal healing were also observed in the brepocitinib arms.[6] For the 60 mg dose, the placebo-adjusted mean change in total Mayo Score at week 8 was -3.2 (P < .001).[6]

Efficacy Endpoint (Week 8)PlaceboBrepocitinib 10 mgBrepocitinib 30 mgBrepocitinib 60 mg
Placebo-Adjusted Mean Change in Total Mayo Score --1.8-2.3-3.2
Modified Clinical Remission (%) -14.625.525.5

Data compiled from the VIBRATO study results.[6][9]

Mechanism of Action: TYK2/JAK1 Signaling Pathway

Brepocitinib functions by selectively inhibiting TYK2 and JAK1, two key enzymes in the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway. This pathway is crucial for the signaling of numerous pro-inflammatory cytokines implicated in autoimmune diseases, including interleukin (IL)-6, IL-12, IL-23, and Type I and II interferons (IFN).[11] By blocking TYK2 and JAK1, brepocitinib disrupts the downstream signaling cascade that leads to inflammation.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokines (e.g., IL-6, IL-12, IL-23, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK1 JAK1 Receptor->JAK1 Activation STAT STAT TYK2->STAT Phosphorylation JAK1->STAT Phosphorylation STAT_P p-STAT (Dimerization) STAT->STAT_P Gene Gene Transcription STAT_P->Gene Translocation Brepocitinib Brepocitinib Brepocitinib->TYK2 Inhibition Brepocitinib->JAK1 Inhibition Inflammation Inflammatory Response Gene->Inflammation

Caption: Brepocitinib inhibits the TYK2/JAK1 signaling pathway.

Experimental Protocols

Psoriatic Arthritis Phase IIb Study (NCT03963401) Methodology

This was a multicenter, randomized, double-blind, placebo-controlled, dose-ranging study.[4][12]

  • Participants: 218 adults (18-75 years old) with a diagnosis of psoriatic arthritis according to the Classification Criteria for Psoriatic Arthritis (CASPAR) and active disease despite previous or current treatment with nonsteroidal anti-inflammatory drugs (NSAIDs) or disease-modifying antirheumatic drugs (DMARDs).[3] Up to 30% of participants were permitted to have had prior exposure to one tumor necrosis factor (TNF) inhibitor.[3]

  • Intervention: Patients were randomized (2:2:1:2) to receive oral brepocitinib at doses of 10 mg, 30 mg, or 60 mg once daily, or a matching placebo for 16 weeks.[3][4] Following the 16-week placebo-controlled period, patients on placebo were advanced to either 30 mg or 60 mg of brepocitinib.[4]

  • Primary Endpoint: The primary outcome was the proportion of patients achieving an ACR20 response at week 16.[4][5]

  • Secondary Endpoints: Included ACR50/70 response rates, PASI75/90 scores, and measures of minimal disease activity at weeks 16 and 52.[5][12]

Ulcerative Colitis Phase IIb Study (VIBRATO, NCT02958865) Methodology

This was a Phase IIb, multicenter, randomized, double-blind, placebo-controlled, parallel-group, "umbrella" dose-ranging study.[6][7][9][13]

  • Participants: 317 adult patients (18-70 years old) with a diagnosis of moderate-to-severe active ulcerative colitis for at least 4 months, defined by a total Mayo Score of ≥ 6, a rectal bleeding subscore of ≥ 1, and an endoscopic subscore of ≥ 2.[6][13] Patients must have had an inadequate response, loss of response, or intolerance to at least one conventional therapy.[13]

  • Intervention: Patients were randomized to receive once-daily oral brepocitinib (10 mg, 30 mg, or 60 mg) or a matching placebo for an 8-week induction period.[6][9][10]

  • Primary Endpoint: The primary outcome measure was the total Mayo Score (TMS) at week 8.[9]

  • Secondary Endpoints: Key secondary endpoints included rates of clinical remission, endoscopic improvement, and mucosal healing.

G cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Double-Blind Treatment Period cluster_followup Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent Baseline Baseline Assessment (e.g., ACR, Mayo Score) InformedConsent->Baseline Randomization Randomization Baseline->Randomization Placebo Placebo Group Randomization->Placebo Brepo10 Brepocitinib 10 mg Randomization->Brepo10 Brepo30 Brepocitinib 30 mg Randomization->Brepo30 Brepo60 Brepocitinib 60 mg Randomization->Brepo60 Endpoint Primary & Secondary Endpoint Assessment Placebo->Endpoint Brepo10->Endpoint Brepo30->Endpoint Brepo60->Endpoint Safety Safety Monitoring (Adverse Events) Endpoint->Safety Analysis Data Analysis Safety->Analysis

Caption: Generalized workflow of the Phase IIb clinical trials.

References

Cross-trial comparison of Brepocitinib efficacy in different autoimmune diseases.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Brepocitinib (B610002) (PF-06700841) is an oral, small-molecule inhibitor that selectively targets Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), key enzymes in cytokine signaling pathways implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[1][2] Its dual inhibitory mechanism allows for the modulation of signaling for multiple proinflammatory cytokines, including interleukin (IL)-12, IL-23, Type I interferons (IFNs), and IL-6.[2][3] This guide provides a cross-trial comparison of Brepocitinib's efficacy, presenting quantitative data from clinical trials in psoriatic arthritis, ulcerative colitis, dermatomyositis, and alopecia areata. Detailed experimental protocols for pivotal studies and diagrams of the relevant signaling pathway and a typical clinical trial workflow are included to offer a comprehensive overview for the scientific community.

Quantitative Efficacy of Brepocitinib: A Cross-Trial Comparison

The following tables summarize the key efficacy endpoints from clinical trials of Brepocitinib in various autoimmune diseases.

Table 1: Psoriatic Arthritis (PsA) - Phase IIb Trial (NCT03963401)[4][5][6]

A 52-week, randomized, placebo-controlled, dose-ranging study.[4][5]

Efficacy Endpoint (Week 16)Placebo (n=~55)Brepocitinib 10 mg QDBrepocitinib 30 mg QDBrepocitinib 60 mg QD
ACR20 Response (%) [5]43.364.566.7 74.6
ACR50 Response (%) [6]--Significantly Higher vs PlaceboSignificantly Higher vs Placebo
ACR70 Response (%) [6]--Significantly Higher vs PlaceboSignificantly Higher vs Placebo
PASI75 Response (%) [6]--Significantly Higher vs PlaceboSignificantly Higher vs Placebo
PASI90 Response (%) [6]--Significantly Higher vs PlaceboSignificantly Higher vs Placebo

QD: once daily. Bold values indicate statistical significance versus placebo.[5]

Table 2: Ulcerative Colitis (UC) - Phase IIb VIBRATO Study (NCT02958865)[8][9][10]

An 8-week, randomized, double-blind, placebo-controlled induction therapy study.[7]

Efficacy Endpoint (Week 8)Placebo (n=25)Brepocitinib 10 mg QDBrepocitinib 30 mg QDBrepocitinib 60 mg QD
Placebo-Adjusted Mean Change in Total Mayo Score [7]--1.8 -2.3 -3.2
Modified Clinical Remission (%) [7]-14.6 25.5 25.5

QD: once daily. Bold values indicate statistical significance versus placebo.[7]

Table 3: Dermatomyositis (DM) - Phase III VALOR Study (NCT05437263)[11][12]

A 52-week, randomized, double-blind, placebo-controlled study.[8]

Efficacy Endpoint (Week 52)PlaceboBrepocitinib (Dose Level 1)Brepocitinib (Dose Level 2)
Mean Total Improvement Score (TIS) -Statistically Significant Improvement vs PlaceboStatistically Significant Improvement vs Placebo
Change from Baseline in CDASI Activity Score -To be AssessedTo be Assessed
Change from Baseline in HAQ Disability Index Score -To be AssessedTo be Assessed

CDASI: Cutaneous Dermatomyositis Disease Area and Severity Index; HAQ: Health Assessment Questionnaire.[8]

Table 4: Alopecia Areata (AA) - Phase IIa ALLEGRO Trial (NCT02974868)[13][14]

A 24-week, randomized, double-blind, placebo-controlled study with a crossover open-label extension.[9] In the crossover extension, patients who did not respond to another JAK inhibitor (ritlecitinib) were switched to brepocitinib.[9][10]

Efficacy Endpoint (after 24 weeks on Brepocitinib)Patients Switched to Brepocitinib (n=16)
SALT≥30 Response (%) 25 (4 of 16 patients)
Improvement in Eyebrow Assessment (%) 26.7 (4 of 15 patients)
Improvement in Eyelash Assessment (%) 41.7 (5 of 12 patients)

SALT≥30: ≥30% improvement from baseline in the Severity of Alopecia Tool score.[10]

Experimental Protocols

Psoriatic Arthritis: Phase IIb Trial (Mease et al.)[4][6]
  • Study Design: A Phase IIb, randomized, placebo-controlled, double-blind, dose-ranging, parallel-group study conducted across 11 countries.[4][6]

  • Participants: 218 adults (18-75 years) with a diagnosis of PsA for at least 6 months who met the ClASsification criteria for Psoriatic ARthritis (CASPAR).[11][6] Patients had active disease despite current or previous treatment with NSAIDs or DMARDs.[11]

  • Intervention: Patients were randomized to receive oral Brepocitinib (10 mg, 30 mg, or 60 mg once daily) or placebo for 16 weeks.[4] After week 16, placebo patients were advanced to either 30 mg or 60 mg of Brepocitinib.[4]

  • Primary Endpoint: The proportion of patients achieving at least a 20% improvement in the American College of Rheumatology criteria (ACR20) at week 16.[4]

  • Secondary Endpoints: Included ACR50 and ACR70 responses, and 75% and 90% improvement in the Psoriasis Area and Severity Index (PASI75 and PASI90).[5]

Dermatomyositis: Phase III VALOR Study (NCT05437263)[11][12][15]
  • Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled study with a 52-week open-label extension.[8][12]

  • Participants: 241 adults (18-75 years) with a diagnosis of dermatomyositis according to the 2017 EULAR/ACR Classification Criteria, with active muscle and skin disease.[8][13]

  • Intervention: Participants are randomized 1:1:1 to receive one of two dose levels of oral Brepocitinib or placebo once daily for 52 weeks.[12]

  • Primary Endpoint: The difference in the Total Improvement Score (TIS) between Brepocitinib and placebo groups at week 52. The TIS is a composite score measuring disease activity.[8][12]

  • Secondary Endpoints: Include the change from baseline in the Cutaneous Dermatomyositis Disease Area and Severity Index (CDASI) Activity Score and the Health Assessment Questionnaire (HAQ) Disability Index score at week 52.[8]

Ulcerative Colitis: Phase IIb VIBRATO Study (NCT02958865)[8][10][16]
  • Study Design: A Phase 2b, parallel-arm, double-blind "umbrella" study to assess induction therapy.[7][14]

  • Participants: 317 adult patients with moderate-to-severe active ulcerative colitis (Total Mayo Score ≥6).[15]

  • Intervention: Patients were randomized to receive an 8-week course of once-daily oral Brepocitinib (10 mg, 30 mg, or 60 mg) or placebo.[7]

  • Primary Endpoint: The change in Total Mayo Score (TMS) at week 8.[7]

  • Secondary Endpoints: Included the proportion of patients achieving modified clinical remission at week 8.[15]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of Brepocitinib and a generalized workflow for the clinical trials discussed.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK1 JAK1 Receptor->JAK1 Activates STAT STAT TYK2->STAT Phosphorylates JAK1->STAT Phosphorylates Brepocitinib Brepocitinib Brepocitinib->TYK2 Inhibits Brepocitinib->JAK1 Inhibits pSTAT p-STAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression Modulates

Caption: Brepocitinib's Mechanism of Action.

G Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Patient_Screening->Randomization Treatment_Group_A Brepocitinib (Dose 1) Randomization->Treatment_Group_A Treatment_Group_B Brepocitinib (Dose 2) Randomization->Treatment_Group_B Placebo_Group Placebo Randomization->Placebo_Group Treatment_Period Double-Blind Treatment Period Treatment_Group_A->Treatment_Period Treatment_Group_B->Treatment_Period Placebo_Group->Treatment_Period Follow_Up Follow-Up & Data Collection Treatment_Period->Follow_Up Open_Label_Extension Open-Label Extension (Optional) Treatment_Period->Open_Label_Extension Data_Analysis Efficacy & Safety Data Analysis Follow_Up->Data_Analysis

Caption: Generalized Clinical Trial Workflow.

Conclusion

The collective data from these clinical trials demonstrate that Brepocitinib shows significant efficacy in treating several autoimmune diseases, including psoriatic arthritis and ulcerative colitis, with promising results in dermatomyositis and alopecia areata. Its mechanism as a dual TYK2/JAK1 inhibitor provides a targeted approach to modulating the inflammatory response. The safety profile of Brepocitinib in these studies has been generally characterized as well-tolerated.[5][7] As results from ongoing and future clinical trials become available, a more comprehensive understanding of Brepocitinib's therapeutic potential across a wider range of autoimmune and inflammatory conditions will emerge. These findings support the continued investigation of Brepocitinib as a valuable therapeutic option for patients with these debilitating diseases.

References

Brepocitinib P-Tosylate Demonstrates Dose-Dependent Efficacy in Phase IIb Trials for Psoriatic Arthritis and Atopic Dermatitis

Author: BenchChem Technical Support Team. Date: December 2025

New clinical data from Phase IIb trials indicate that brepocitinib (B610002) p-tosylate, a novel oral dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), shows significant efficacy compared to placebo in treating adults with moderately-to-severely active psoriatic arthritis and mild-to-moderate atopic dermatitis. The findings, presented herein, highlight the potential of this new mechanism of action in addressing key inflammatory pathways.

Brepocitinib, developed by Pfizer, is an immunomodulatory agent that disrupts cytokine signaling involved in various autoimmune and inflammatory conditions.[1] By selectively targeting TYK2 and JAK1, brepocitinib inhibits the signaling of multiple pro-inflammatory cytokines, including interleukin (IL)-12, IL-23, and Type I interferons.[1][2][3] This dual inhibition offers a targeted approach to mitigating the underlying drivers of diseases such as psoriatic arthritis and atopic dermatitis.

Efficacy in Psoriatic Arthritis (NCT03963401)

A Phase IIb, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of oral brepocitinib in 218 adults with active psoriatic arthritis.[4][5] The primary endpoint was the proportion of patients achieving at least a 20% improvement in the American College of Rheumatology criteria (ACR20) at week 16.[4]

The results demonstrated a clear dose-dependent response. At week 16, significantly higher proportions of patients treated with 30 mg and 60 mg of brepocitinib once daily achieved an ACR20 response compared to the placebo group.[6][7] Notably, the 60 mg dose group showed the highest response rates across ACR20, ACR50, and ACR70 criteria.[6]

Table 1: ACR Response Rates at Week 16 in Psoriatic Arthritis Patients [4][5][6][7]

Treatment GroupACR20 Response Rate (%)ACR50 Response Rate (%)ACR70 Response Rate (%)
Placebo (n=67)43.3Not ReportedNot Reported
Brepocitinib 10 mg QD (n=31)64.5Not ReportedNot Reported
Brepocitinib 30 mg QD (n=60)66.7Statistically Significant vs PlaceboStatistically Significant vs Placebo
Brepocitinib 60 mg QD (n=60)74.6Statistically Significant vs PlaceboStatistically Significant vs Placebo

QD: once daily

Efficacy in Atopic Dermatitis (NCT03903822)

In a separate Phase IIb, randomized, double-blind, vehicle-controlled trial, the efficacy of topical brepocitinib was assessed in 292 participants with mild-to-moderate atopic dermatitis.[8][9][10] The primary endpoint was the percentage change from baseline in the Eczema Area and Severity Index (EASI) total score at week 6.[8]

The study revealed that brepocitinib 1% cream, administered once or twice daily, led to statistically significant reductions in EASI scores compared to the vehicle.[9][11] The twice-daily 1% formulation showed the greatest mean percentage reduction from baseline.[11]

Table 2: Percentage Change in EASI Score at Week 6 in Atopic Dermatitis Patients [8][9][11]

Treatment GroupMean Percentage Reduction from Baseline in EASI Score
Vehicle QD-44.4
Brepocitinib 1% QD-70.1
Vehicle BID-47.6
Brepocitinib 1% BID-75.0

QD: once daily; BID: twice daily

Mechanism of Action: Dual TYK2/JAK1 Inhibition

Brepocitinib's therapeutic effect is attributed to its inhibition of the Janus kinase (JAK) signaling pathway. Specifically, it targets TYK2 and JAK1, which are crucial for the signaling of several cytokines implicated in autoimmune diseases.[1][2] This dual inhibition modulates the immune response by interfering with the downstream signaling cascades of key inflammatory mediators.

Cytokine Pro-inflammatory Cytokines (e.g., IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK1 JAK1 Receptor->JAK1 Activates STAT STAT Proteins TYK2->STAT Phosphorylates JAK1->STAT Phosphorylates Brepocitinib Brepocitinib Brepocitinib->TYK2 Inhibits Brepocitinib->JAK1 Inhibits STAT_P Phosphorylated STAT Proteins STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocates Gene Gene Expression (Inflammation) Nucleus->Gene Regulates

Brepocitinib's Mechanism of Action

Experimental Protocols

American College of Rheumatology (ACR) Response Criteria

The ACR response criteria are a standardized method for assessing improvement in rheumatoid arthritis and other rheumatic diseases.[12][13] The ACR20, the primary endpoint in the psoriatic arthritis trial, is defined as a 20% or greater improvement in both tender and swollen joint counts, as well as a 20% or greater improvement in at least three of the following five criteria:[13][14]

  • Patient's global assessment of disease activity

  • Physician's global assessment of disease activity

  • Patient's assessment of pain

  • Health Assessment Questionnaire (HAQ) Disability Index

  • Acute phase reactant (e.g., C-reactive protein or erythrocyte sedimentation rate)

ACR50 and ACR70 represent 50% and 70% improvements in the same criteria, respectively.[15]

Eczema Area and Severity Index (EASI)

The EASI is a validated scoring system used to measure the severity and extent of atopic dermatitis.[1][16] The assessment involves evaluating four body regions: head and neck, trunk, upper limbs, and lower limbs.[17] For each region, the percentage of skin affected by eczema is scored on a scale of 0 to 6.[1] The severity of four clinical signs (redness, thickness/swelling, scratching, and lichenification) is also assessed for each region on a scale of 0 (absent) to 3 (severe).[1] A formula is then used to calculate the final EASI score, which ranges from 0 to 72, with higher scores indicating greater severity.[16][17]

Conclusion

The Phase IIb clinical trial data for brepocitinib p-tosylate demonstrate a promising, dose-dependent efficacy in the treatment of both psoriatic arthritis and atopic dermatitis. The dual inhibition of TYK2 and JAK1 presents a novel and targeted approach to managing these inflammatory conditions. Further investigation in larger, long-term studies is warranted to confirm these findings and fully characterize the safety and benefit-risk profile of this potential new therapy.

References

Brepocitinib P-Tosylate: A Comparative Analysis of Downstream Cytokine Signaling Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of brepocitinib (B610002) p-tosylate's performance in modulating downstream cytokine signaling against other relevant Janus kinase (JAK) inhibitors. The information presented herein is supported by experimental data from preclinical and clinical studies, offering a comprehensive resource for researchers in immunology and drug development.

Executive Summary

Brepocitinib is an oral, potent, and selective dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[1] This dual inhibition allows brepocitinib to block the signaling of a broad range of pro-inflammatory cytokines, including Interleukin-12 (IL-12), IL-23, Type I and II Interferons (IFNs), and IL-6.[1] These cytokines are pivotal in the pathogenesis of numerous autoimmune and inflammatory diseases. This guide will delve into the experimental validation of brepocitinib's effect on downstream signaling pathways, compare its potency with other JAK inhibitors, and provide detailed experimental methodologies for key assays.

Comparative Performance Data

The following table summarizes the in vitro potency of brepocitinib and other JAK inhibitors in whole blood assays, demonstrating their selectivity for different JAK-dependent signaling pathways.

InhibitorTargetSignaling PathwayStimulantEndpointWhole Blood IC50 (nM)
Brepocitinib TYK2/JAK1 TYK2/JAK2IL-12IFN-γ productionPotent inhibition reported, specific IC50 not available in direct comparison
Deucravacitinib (B606291)Allosteric TYK2TYK2/JAK2IL-12IFN-γ production1.1
TofacitinibJAK1/JAK3TYK2/JAK2IL-12IFN-γ production62
UpadacitinibJAK1TYK2/JAK2IL-12IFN-γ production132
BaricitinibJAK1/JAK2TYK2/JAK2IL-12IFN-γ production88
Brepocitinib TYK2/JAK1 JAK1/JAK3IL-2STAT5 phosphorylationInhibition expected due to JAK1 targeting, specific IC50 not available in direct comparison
DeucravacitinibAllosteric TYK2JAK1/JAK3IL-2STAT5 phosphorylation>10,000
TofacitinibJAK1/JAK3JAK1/JAK3IL-2STAT5 phosphorylation5.8
UpadacitinibJAK1JAK1/JAK3IL-2STAT5 phosphorylation12
BaricitinibJAK1/JAK2JAK1/JAK3IL-2STAT5 phosphorylation48
Brepocitinib TYK2/JAK1 JAK2/JAK2TPOSTAT3 phosphorylationExpected lower potency due to JAK2 sparing
DeucravacitinibAllosteric TYK2JAK2/JAK2TPOSTAT3 phosphorylation>10,000
TofacitinibJAK1/JAK3JAK2/JAK2TPOSTAT3 phosphorylation201
UpadacitinibJAK1JAK2/JAK2TPOSTAT3 phosphorylation40
BaricitinibJAK1/JAK2JAK2/JAK2TPOSTAT3 phosphorylation31

Data for Deucravacitinib, Tofacitinib, Upadacitinib, and Baricitinib are from a comparative study using in vitro whole blood assays.[2][3][4] Brepocitinib's data is inferred from its known mechanism of action and preclinical studies.[1]

Signaling Pathway and Mechanism of Action

Brepocitinib exerts its effect by inhibiting the catalytic activity of TYK2 and JAK1. This blockade prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), which are crucial for transducing signals from cytokine receptors to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.

G Brepocitinib's Mechanism of Action on the TYK2/JAK1 Signaling Pathway Cytokine Cytokines (e.g., IL-12, IL-23, Type I IFN, IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK1 JAK1 Receptor->JAK1 Activates STAT STATs TYK2->STAT Phosphorylates JAK1->STAT Phosphorylates Brepocitinib Brepocitinib Brepocitinib->TYK2 Inhibits Brepocitinib->JAK1 Inhibits pSTAT Phosphorylated STATs (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Gene Transcription (Pro-inflammatory mediators) Nucleus->Gene Regulates Inflammation Inflammation Gene->Inflammation G Workflow for In Vitro STAT Phosphorylation Inhibition Assay start Isolate PBMCs from whole blood preincubate Pre-incubate PBMCs with Brepocitinib or vehicle control start->preincubate stimulate Stimulate cells with a specific cytokine (e.g., IL-6, IFN-α) preincubate->stimulate fix Fix cells with paraformaldehyde stimulate->fix permeabilize Permeabilize cells with methanol fix->permeabilize stain Stain with fluorescently-labeled anti-phospho-STAT antibodies permeabilize->stain acquire Acquire data on a flow cytometer stain->acquire analyze Analyze data to determine IC50 values acquire->analyze end Results analyze->end G Workflow for Phase IIb Clinical Trial of Brepocitinib in PsA screening Screening of Patients (Active PsA diagnosis) randomization Randomization (n=218) screening->randomization placebo Placebo randomization->placebo brepo10 Brepocitinib 10 mg QD randomization->brepo10 brepo30 Brepocitinib 30 mg QD randomization->brepo30 brepo60 Brepocitinib 60 mg QD randomization->brepo60 treatment16 16-Week Double-Blind Treatment Period placebo->treatment16 brepo10->treatment16 brepo30->treatment16 brepo60->treatment16 primary_endpoint Primary Endpoint Assessment: ACR20 Response at Week 16 treatment16->primary_endpoint treatment52 52-Week Treatment Period (Placebo & 10mg groups switched to 30mg or 60mg) primary_endpoint->treatment52 secondary_endpoints Secondary Endpoint Assessment: ACR50/70, PASI75/90, etc. treatment52->secondary_endpoints safety_followup Safety Follow-up secondary_endpoints->safety_followup G Comparative Profile of Brepocitinib and Other JAK Inhibitors Brepocitinib Brepocitinib TYK2_JAK1 Dual TYK2/JAK1 Inhibition Brepocitinib->TYK2_JAK1 Mechanism Deucravacitinib Deucravacitinib TYK2_selective Selective Allosteric TYK2 Inhibition Deucravacitinib->TYK2_selective Mechanism Tofacitinib Tofacitinib Pan_JAK Pan-JAK Inhibition (JAK1/JAK3 > JAK2) Tofacitinib->Pan_JAK Mechanism Broad_Cytokine Broad Cytokine Inhibition (IL-12, IL-23, Type I IFN, IL-6) TYK2_JAK1->Broad_Cytokine Effect JAK2_sparing Spares JAK2/JAK3 TYK2_JAK1->JAK2_sparing Selectivity Targeted_Cytokine Targeted Cytokine Inhibition (IL-12, IL-23, Type I IFN) TYK2_selective->Targeted_Cytokine Effect JAK123_sparing Spares JAK1, JAK2, JAK3 TYK2_selective->JAK123_sparing Selectivity Very_Broad_Cytokine Very Broad Cytokine Inhibition (Includes γc cytokines) Pan_JAK->Very_Broad_Cytokine Effect JAK2_inhibition Inhibits JAK2 at higher doses Pan_JAK->JAK2_inhibition Selectivity

References

Brepocitinib's Potency Across JAK Family Kinases: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the precise inhibitory profile of a kinase inhibitor is paramount. This guide provides a comparative analysis of brepocitinib's half-maximal inhibitory concentration (IC50) values against the Janus kinase (JAK) family, juxtaposed with other notable JAK inhibitors. The data is supported by detailed experimental methodologies to ensure a comprehensive understanding of the presented findings.

Brepocitinib (B610002) (PF-06700841) is a potent dual inhibitor of Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2).[1][2][3] Its selectivity profile across the JAK family—comprising JAK1, JAK2, JAK3, and TYK2—is a critical determinant of its therapeutic efficacy and safety.

Comparative Inhibitory Potency (IC50) of JAK Inhibitors

The following table summarizes the IC50 values of brepocitinib and other selected JAK inhibitors against the four members of the JAK kinase family. Lower IC50 values indicate greater potency.

InhibitorJAK1 (nM)JAK2 (nM)JAK3 (nM)TYK2 (nM)Primary Target(s)
Brepocitinib 17[1][2]77[1][2]6490[4]23[1][2]JAK1/TYK2
Tofacitinib1.7 - 3.7[5]1.8 - 4.1[5]0.75 - 1.6[5]16 - 34[5]Pan-JAK (preference for JAK1/3)
Upadacitinib (B560087)43[6]120[6]2300[6]4700[6]JAK1
Baricitinib5.9[7]5.7[7]>400[7]53[7]JAK1/JAK2
Deucravacitinib>10000[8]>10000[8]>10000[8]1.0[9]TYK2

Note: IC50 values can vary between different studies and assay conditions.

Brepocitinib demonstrates high potency against JAK1 and TYK2, with significantly less activity against JAK3.[4] This profile suggests a mechanism of action that primarily modulates signaling pathways dependent on JAK1 and TYK2.

Experimental Protocols

The determination of IC50 values is crucial for characterizing the potency and selectivity of kinase inhibitors. The data presented in this guide are derived from established in vitro biochemical and cell-based assays.

Biochemical Kinase Inhibition Assays (Cell-Free)

This method directly measures the ability of a compound to inhibit the enzymatic activity of an isolated, recombinant JAK protein.

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a specific JAK isoform by 50%.

Generalized Protocol:

  • Reagent Preparation: Recombinant human JAK kinase domains (JAK1, JAK2, JAK3, TYK2), a specific peptide substrate, and adenosine (B11128) triphosphate (ATP) are prepared in a suitable assay buffer.

  • Compound Dilution: The test inhibitor (e.g., brepocitinib) is serially diluted to create a range of concentrations. A DMSO control is also prepared.

  • Assay Plate Setup: In a microplate, the JAK enzyme, peptide substrate, and varying concentrations of the inhibitor are combined.

  • Reaction Initiation: The kinase reaction is initiated by adding a concentration of ATP that is typically near its Michaelis-Menten constant (Km) for the specific kinase.

  • Incubation: The plate is incubated for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 30°C) to allow for substrate phosphorylation.

  • Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as using a phosphospecific antibody in an ELISA format, or by measuring the depletion of ATP using a luminescent assay (e.g., Kinase-Glo®).

  • Data Analysis: The signal from each inhibitor concentration is normalized to controls (0% inhibition with DMSO, 100% inhibition with a potent, broad-spectrum inhibitor). The resulting data (% inhibition vs. inhibitor concentration) is fitted to a four-parameter logistic curve to determine the IC50 value.

Cellular Assays (Whole-Cell)

This assay measures the inhibitory effect of a compound on a specific JAK-mediated signaling pathway within a cellular context.

Objective: To determine the concentration of an inhibitor required to reduce cytokine-induced STAT phosphorylation by 50% in whole cells.

Generalized Protocol:

  • Cell Culture: A relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs) is cultured under standard conditions.

  • Compound Treatment: Cells are pre-incubated with a serial dilution of the test inhibitor for a specified period (e.g., 1-2 hours).

  • Cytokine Stimulation: A specific cytokine is added to the cells to activate a particular JAK-STAT pathway (e.g., IL-6 for JAK1/JAK2, IFN-α for TYK2/JAK1).

  • Cell Lysis or Fixation/Permeabilization: After a short incubation with the cytokine, the reaction is stopped. For western blotting, cells are lysed to extract proteins. For flow cytometry, cells are fixed and permeabilized to allow antibody entry.

  • Detection of Phosphorylated STAT (pSTAT): The levels of a specific phosphorylated STAT protein (e.g., pSTAT3) are measured.

    • Western Blotting: Proteins are separated by gel electrophoresis, transferred to a membrane, and probed with an antibody specific for the pSTAT of interest.

    • Flow Cytometry: Fixed/permeabilized cells are stained with a fluorescently-labeled antibody specific for the pSTAT protein of interest.

  • Data Analysis: The level of pSTAT is quantified for each inhibitor concentration and normalized to controls. An IC50 value is calculated by plotting the percent inhibition of STAT phosphorylation against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors, playing a critical role in immunity, cell proliferation, and differentiation.[3]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Subunit 1 Receptor Subunit 2 Cytokine->Receptor Binding & Dimerization JAK1 JAK1 TYK2 TYK2 Receptor:r1->JAK1 Association Receptor:r2->TYK2 Association JAK1->TYK2 Trans-phosphorylation STAT STAT JAK1->STAT TYK2->STAT JAK2 JAK2 JAK2->STAT JAK3 JAK3 JAK3->STAT pSTAT pSTAT STAT->pSTAT Phosphorylation pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization DNA DNA pSTAT_dimer->DNA Translocation Brepocitinib Brepocitinib Brepocitinib->JAK1 Brepocitinib->TYK2 Gene Gene Transcription DNA->Gene Induces

Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of Brepocitinib.

The diagram illustrates how cytokine binding to its receptor activates associated JAKs, leading to the phosphorylation and dimerization of STAT proteins. These STAT dimers then translocate to the nucleus to regulate gene transcription. Brepocitinib exerts its effect by inhibiting JAK1 and TYK2, thereby blocking these downstream signaling events.

References

Brepocitinib's Dual Inhibition of TYK2 and JAK1: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Brepocitinib (PF-06700841) is an oral small molecule that potently and selectively inhibits both Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[1][2] This dual inhibitory mechanism is being explored for its therapeutic potential across a range of autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, ulcerative colitis, and systemic lupus erythematosus.[1][2] This guide provides a comparative analysis of Brepocitinib's dual inhibition mechanism against more selective or broader-spectrum JAK inhibitors, supported by experimental data.

The Rationale for Dual TYK2/JAK1 Inhibition

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a critical role in mediating the signaling of numerous cytokines involved in inflammation and immune responses.[1] Brepocitinib's targeted inhibition of both TYK2 and JAK1 offers a broad-spectrum approach to modulating the immune system.[1][2]

TYK2 is crucial for the signaling of interleukin-12 (B1171171) (IL-12), IL-23, and Type I interferons (IFNs), all of which are significant drivers of autoimmune pathology.[1][3] JAK1, on the other hand, is essential for the signaling of a wider range of cytokines, including IL-6 and IFN-γ.[1][4] By simultaneously blocking these two key kinases, Brepocitinib aims to disrupt a wider array of inflammatory pathways than inhibitors targeting a single JAK.[5] This dual mechanism is hypothesized to lead to greater efficacy in complex autoimmune diseases where multiple cytokine pathways are implicated.[5]

Comparative Performance: Brepocitinib vs. Other JAK Inhibitors

To objectively assess the potential advantages of Brepocitinib's dual inhibition, its performance is compared with other classes of JAK inhibitors: a selective TYK2 inhibitor (Deucravacitinib), a selective JAK1 inhibitor (Upadacitinib), and a pan-JAK inhibitor (Tofacitinib).

Data Presentation: Kinase Inhibitory Potency and Clinical Efficacy

The following tables summarize the in vitro kinase inhibitory potency (IC50) and key clinical efficacy data from placebo-controlled trials for each compound.

Table 1: In Vitro Kinase Inhibitory Potency (IC50, nM)

InhibitorTargetJAK1JAK2JAK3TYK2Reference(s)
Brepocitinib TYK2/JAK1 ~16.8 ~76.6 >6000 ~22.7 [6]
Deucravacitinib (B606291)TYK2>2000>2000>1000~1.3[7]
UpadacitinibJAK1~45~109~2100~4700[8]
Tofacitinib (B832)Pan-JAK~1~20~112~406[9][10]

Table 2: Comparative Efficacy in Psoriatic Arthritis (ACR20 Response at Week 16)

Drug (Trial)DoseACR20 ResponsePlacebo ResponseReference(s)
Brepocitinib (Phase IIb) 30 mg QD 66.7% 43.3% [11]
Brepocitinib (Phase IIb) 60 mg QD 74.6% 43.3% [11]
Upadacitinib (SELECT-PsA 1)15 mg QD70.6%36.2%[8]
Tofacitinib (OPAL Broaden)5 mg BID50%33%[4]

Table 3: Comparative Efficacy in Plaque Psoriasis (PASI75 Response at Week 12-16)

Drug (Trial)DosePASI75 ResponsePlacebo ResponseActive Comparator (Response)Reference(s)
Brepocitinib (Phase IIa) 30 mg QD ~80% --[12]
Deucravacitinib (POETYK PSO-1)6 mg QD58.7%12.7%Apremilast (B1683926) 30 mg BID (35.1%)[1][7]
Upadacitinib (UltIMMa-1)15 mg QD71%5%-[8]
Tofacitinib (OPT Pivotal 1)10 mg BID63.6%5.6%-[4]

Experimental Protocols: Key Methodologies

Brepocitinib: Phase IIb Study in Psoriatic Arthritis (NCT03963401)

This randomized, double-blind, placebo-controlled, dose-ranging study evaluated the efficacy and safety of Brepocitinib in adults with active psoriatic arthritis.[11]

  • Participants: Patients with a diagnosis of PsA for at least 6 months who met the Classification Criteria for Psoriatic Arthritis (CASPAR) and had active disease.

  • Intervention: Participants were randomized to receive Brepocitinib (10 mg, 30 mg, or 60 mg once daily) or placebo for 16 weeks.[11]

  • Primary Endpoint: The proportion of patients achieving at least a 20% improvement in the American College of Rheumatology criteria (ACR20) at Week 16.[11]

  • Secondary Endpoints: Included ACR50 and ACR70 responses, and improvement in Psoriasis Area and Severity Index (PASI).[11]

Deucravacitinib: POETYK PSO-1 Trial in Plaque Psoriasis (NCT03624127)

This was a Phase 3, multicenter, randomized, double-blind, placebo- and active-controlled study.[13][14]

  • Participants: Adults with moderate to severe plaque psoriasis.[14]

  • Intervention: Patients were randomized to receive Deucravacitinib (6 mg once daily), placebo, or apremilast (30 mg twice daily).[14][15]

  • Primary Endpoints: The proportion of patients achieving a PASI 75 response and a static Physician's Global Assessment (sPGA) score of 0 or 1 (clear or almost clear) at Week 16 compared with placebo.[15]

Upadacitinib: SELECT-MONOTHERAPY Trial in Rheumatoid Arthritis (NCT02706951)

A Phase 3, multicenter, randomized, double-blind, parallel-group study.[16][17]

  • Participants: Adult patients with moderate to severe rheumatoid arthritis who had an inadequate response to methotrexate (B535133).[17]

  • Intervention: Patients were randomized to switch from methotrexate to Upadacitinib monotherapy (15 mg or 30 mg once-daily) or continue on their prior stable dose of methotrexate.[17]

  • Primary Endpoints: The proportion of patients achieving ACR20 and low disease activity (defined as a Disease Activity Score 28 using C-reactive protein [DAS28-CRP] of ≤3.2) at Week 14.[18]

Tofacitinib: ORAL Solo Trial in Rheumatoid Arthritis (NCT00814307)

A Phase 3, randomized, double-blind, placebo-controlled, parallel-group study.[19]

  • Participants: Patients with active rheumatoid arthritis who had an inadequate response to one or more conventional or biologic disease-modifying antirheumatic drugs (DMARDs).

  • Intervention: Patients were randomized to receive Tofacitinib (5 mg or 10 mg twice daily) or placebo for 3 months.[20]

  • Primary Endpoints: The proportion of patients achieving ACR20, the change from baseline in the Health Assessment Questionnaire–Disability Index (HAQ-DI), and the proportion of patients with a DAS28-CRP of less than 2.6 at 3 months.[12]

Signaling Pathway Inhibition

The superiority of Brepocitinib's dual inhibition mechanism is predicated on its ability to modulate a broader range of key cytokine signaling pathways involved in autoimmune diseases compared to more selective inhibitors.

Brepocitinib (TYK2/JAK1) Signaling Pathway

By inhibiting both TYK2 and JAK1, Brepocitinib effectively blocks the signaling of IL-12, IL-23, Type I IFNs, IL-6, and IFN-γ.[5][21] This comprehensive blockade of key inflammatory cytokines is central to its therapeutic rationale.

Brepocitinib_Pathway Cytokines IL-12, IL-23, Type I IFN, IL-6, IFN-γ Receptor Cytokine Receptors Cytokines->Receptor TYK2 TYK2 Receptor->TYK2 JAK1 JAK1 Receptor->JAK1 STAT STATs TYK2->STAT P JAK1->STAT P Brepocitinib Brepocitinib Brepocitinib->TYK2 Brepocitinib->JAK1 Nucleus Nucleus STAT->Nucleus Gene Gene Transcription (Inflammation) Nucleus->Gene

Caption: Brepocitinib's dual inhibition of TYK2 and JAK1.

Deucravacitinib (Selective TYK2) Signaling Pathway

Deucravacitinib selectively inhibits TYK2, primarily disrupting the signaling of IL-12, IL-23, and Type I IFNs.[3][7]

Deucravacitinib_Pathway Cytokines IL-12, IL-23, Type I IFN Receptor Cytokine Receptors Cytokines->Receptor TYK2 TYK2 Receptor->TYK2 STAT STATs TYK2->STAT P Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 Nucleus Nucleus STAT->Nucleus Gene Gene Transcription (Inflammation) Nucleus->Gene

Caption: Deucravacitinib's selective inhibition of TYK2.

Upadacitinib (Selective JAK1) Signaling Pathway

Upadacitinib's primary mechanism is the inhibition of JAK1, which affects the signaling of a broad range of cytokines, including IL-6 and IFN-γ.[4][8]

Upadacitinib_Pathway Cytokines IL-6, IFN-γ, etc. Receptor Cytokine Receptors Cytokines->Receptor JAK1 JAK1 Receptor->JAK1 STAT STATs JAK1->STAT P Upadacitinib Upadacitinib Upadacitinib->JAK1 Nucleus Nucleus STAT->Nucleus Gene Gene Transcription (Inflammation) Nucleus->Gene

Caption: Upadacitinib's selective inhibition of JAK1.

Safety Profile Comparison

The safety profile of JAK inhibitors is a critical consideration. While offering significant efficacy, class-wide safety concerns include an increased risk of serious infections, herpes zoster, and thrombosis.[22] The selectivity of inhibition is thought to influence the safety profile.

A network meta-analysis of oral drugs for moderate-to-severe plaque psoriasis suggested that Deucravacitinib and Tofacitinib were associated with a higher risk of treatment-emergent adverse events compared to placebo.[23] In a Phase IIb trial in psoriatic arthritis, adverse events with Brepocitinib were mostly mild to moderate, with serious adverse events including infections occurring in a small percentage of patients.[11] Real-world data suggests that while there are no significant differences in the risk of major adverse cardiovascular events or malignancies between JAK inhibitors and TNF inhibitors, there may be a modest increase in the risk of venous thromboembolism with JAK inhibitors.[22]

Conclusion

Brepocitinib's dual inhibition of TYK2 and JAK1 represents a rational approach to treating complex autoimmune diseases by targeting a broader range of inflammatory cytokines than more selective inhibitors. The available preclinical and clinical data suggest a potent anti-inflammatory effect. The comparative analysis indicates that while selective inhibitors have demonstrated significant efficacy in specific indications, the dual-inhibition strategy of Brepocitinib may offer a more comprehensive blockade of key pathogenic pathways. Further head-to-head clinical trials will be crucial to definitively establish the superiority of this dual mechanism in terms of both efficacy and long-term safety compared to other JAK inhibitors. The ongoing clinical development of Brepocitinib will provide valuable insights into the therapeutic potential of this novel dual inhibitor.[5][21]

References

Safety Operating Guide

Navigating the Final Steps: A Comprehensive Guide to the Proper Disposal of Brepocitinib P-Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug development, the lifecycle of an investigational compound extends beyond the laboratory bench. The proper disposal of materials such as Brepocitinib P-Tosylate, a potent JAK1/TYK2 inhibitor, is a critical component of laboratory safety and regulatory compliance.[1] Adherence to established protocols not only mitigates environmental impact but also ensures the safety of all personnel. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound.

Core Principles of Investigational Drug Disposal

The disposal of investigational drugs like this compound is governed by regulations that classify them as hazardous waste.[2][3][4] The fundamental principle is to prevent the release of active pharmaceutical ingredients into the environment and to ensure that all waste is handled in a manner that is safe for both the public and waste management personnel. All disposal activities must be conducted in accordance with federal, state, and local regulations, as well as institutional policies.

Procedural Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of this compound, from initial waste segregation to final documentation.

Step 1: Personnel Training and Safety Precautions

All personnel handling this compound waste must be trained in chemical waste management.[2] Standard personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times.

Step 2: Waste Identification and Segregation

Properly identify all waste streams containing this compound. This includes:

  • Unused or Expired Product: Pure, unadulterated this compound.

  • Contaminated Materials: Items such as vials, syringes, pipette tips, and contaminated PPE.

  • Solutions: Any liquid waste containing dissolved this compound.

Segregate these materials from regular laboratory trash and other chemical waste to ensure proper handling.

Step 3: Containerization and Labeling

Select a compatible, leak-proof container for the waste.[2] For solid waste, a designated hazardous waste container is appropriate. Liquid waste should be collected in a sealed, clearly labeled bottle. The container must be labeled as "Hazardous Waste" and include the following information[2]:

  • Full chemical name: "this compound" (no abbreviations).

  • Concentration or percentage of the active ingredient.

  • Principal Investigator's name and contact information.

  • Laboratory location (building and room number).

  • Accumulation start date.

Step 4: Storage

Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[2] The SAA must be located at or near the point of generation and under the control of the laboratory personnel. It should be a secure area, such as a locked cabinet, and may require secondary containment to prevent spills.[2]

Step 5: Waste Pickup and Disposal Request

Once the container is full or the project concludes, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[2][4] Do not dispose of this compound down the drain or in the regular trash. EHS will coordinate with a licensed hazardous waste vendor for final disposal, which is typically incineration.[3][4]

Step 6: Documentation

Maintain meticulous records of all disposed this compound. This includes the quantities, dates of disposal, and copies of the waste manifests provided by the disposal vendor. This documentation is crucial for regulatory compliance and for tracking the lifecycle of the investigational drug.

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not publicly available, the following table summarizes key procedural data based on general guidelines for investigational drugs.

ParameterGuidelineSource
Waste Accumulation Time Limit Varies by generator status; consult your EHS department.Institutional Policies
Container Labeling Requirement Must include full chemical name, PI information, and location.[2]
Final Disposal Method Incineration via a licensed hazardous waste facility.[3][4]
Record Retention Period A minimum of three years is often required.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Waste Generation (this compound) B Segregate as Hazardous Waste A->B C Select Compatible Container B->C D Label Container (Chemical Name, PI, Date) C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Contact Environmental Health & Safety (EHS) E->F G EHS Arranges Pickup by Licensed Vendor F->G H Incineration at Permitted Facility G->H I Document Disposal (Manifests, Records) H->I

Disposal Workflow for this compound

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.

References

Essential Safety and Handling Guidance for Brepocitinib P-Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Brepocitinib P-Tosylate was not located during the search. The following guidance is based on general best practices for handling potent pharmaceutical compounds in a research laboratory setting and information from SDSs of structurally related compounds. Researchers should always consult their institution's safety office and perform a risk assessment before handling any new compound.

This compound is a potent Janus kinase 1 (JAK1) and tyrosine kinase 2 (TYK2) inhibitor. As with any potent, biologically active compound, careful handling is necessary to minimize exposure and ensure a safe laboratory environment. The following provides essential safety information, operational plans, and disposal guidance for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure to this compound, which is typically a powdered substance. The required level of PPE depends on the specific laboratory activity and the potential for generating dust or aerosols.[1][2][3]

Activity Risk LevelEye ProtectionHand ProtectionRespiratory ProtectionBody Protection
Low-Risk Activities (e.g., handling sealed containers, visual inspection)Safety glasses with side shieldsSingle pair of nitrile glovesNot generally requiredLab coat
Medium-Risk Activities (e.g., weighing, preparing solutions in a chemical fume hood or ventilated balance enclosure)Chemical safety gogglesDouble pair of nitrile glovesNot generally required if handled in a certified chemical fume hoodLab coat
High-Risk Activities (e.g., spill cleanup, handling open powders outside of a ventilated enclosure, sonication)Chemical safety goggles and face shieldDouble pair of nitrile glovesNIOSH-approved N95 or higher respiratorDisposable gown over lab coat, shoe covers

Operational and Disposal Plans

Receiving and Storage: Upon receipt, visually inspect the container for any damage or leaks in a well-ventilated area. This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Weighing and Solution Preparation: All handling of powdered this compound that could generate dust must be performed in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation exposure. Use anti-static weigh paper or boats to minimize dispersal of the powder. When preparing solutions, add the solvent to the powder slowly to avoid splashing.

Disposal: All waste materials contaminated with this compound, including empty containers, disposable PPE, and cleaning materials, should be considered hazardous waste.[4] Dispose of this waste in clearly labeled, sealed containers in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

Spill Cleanup Protocol

In the event of a small spill of powdered this compound, follow these steps to ensure safe and effective cleanup:[4][5][6][7]

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: At a minimum, wear the PPE designated for high-risk activities, including a NIOSH-approved respirator, chemical safety goggles, a face shield, a disposable gown, and two pairs of nitrile gloves.

  • Contain the Spill: Gently cover the spill with absorbent pads or paper towels to prevent further dispersal of the powder. If the spill is larger, create a dike around it with an inert absorbent material.[8]

  • Clean the Spill:

    • Carefully place the absorbent material used to cover the spill into a labeled hazardous waste bag.

    • Gently sweep the remaining powder into a dustpan, taking care not to create airborne dust. Place the collected powder into the hazardous waste bag.

    • Wipe the spill area with a wet paper towel or absorbent pad to remove any remaining residue. Place the used cleaning materials into the waste bag.

  • Decontaminate the Area: Wipe the spill area with a suitable laboratory detergent and then rinse with water.

  • Dispose of Waste: Seal the hazardous waste bag and place it in a designated hazardous waste container.

  • Doff PPE and Wash Hands: Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.

Below is a logical workflow for handling a chemical spill of this compound.

Spill_Cleanup_Workflow cluster_Initial_Response Initial Response cluster_Cleanup Cleanup cluster_Post_Cleanup Post-Cleanup Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Don_PPE Don High-Risk PPE Evacuate->Don_PPE Contain Contain Spill Don_PPE->Contain Clean Clean Spill Contain->Clean Decontaminate Decontaminate Area Clean->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Doff_PPE Doff PPE Dispose->Doff_PPE Wash_Hands Wash Hands Doff_PPE->Wash_Hands

Caption: Workflow for handling a chemical spill of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.